D-Homoserine Lactone hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(3R)-3-aminooxolan-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2.ClH/c5-3-1-2-7-4(3)6;/h3H,1-2,5H2;1H/t3-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBKCXPRYTLOQKS-AENDTGMFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC(=O)[C@@H]1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00474646 | |
| Record name | D-Homoserine Lactone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00474646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104347-13-9 | |
| Record name | D-Homoserine Lactone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00474646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3R)-3-aminodihydrofuran-2(3H)-one hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to D-Homoserine Lactone Hydrochloride: A Tool for Interrogating Bacterial Quorum Sensing
Abstract: Bacterial communication, or quorum sensing (QS), is a sophisticated process of cell-to-cell signaling that allows bacteria to coordinate collective behaviors, including virulence and biofilm formation.[1][2] In many Gram-negative bacteria, this communication is mediated by N-acyl homoserine lactones (AHLs).[3][4][5] While naturally occurring AHLs are predominantly the L-enantiomers, their synthetic D-isomer counterparts, such as D-Homoserine Lactone hydrochloride, have emerged as invaluable tools for researchers.[3][6] This guide provides a technical overview of the role of this compound, not as a native signaling molecule, but as a potent antagonist for studying and inhibiting QS systems. We will explore its mechanism of action, detail its application in key experimental protocols, and discuss its significance for professionals in microbiology and drug development.
The Principle of Quorum Sensing: A Primer on Bacterial Dialogue
Quorum sensing is a mechanism of gene regulation controlled by population density.[7] Bacteria release and detect small signaling molecules called autoinducers. As the bacterial population grows, the concentration of these autoinducers surpasses a threshold, triggering a coordinated change in gene expression across the community.[2][7] This allows bacteria to function as a multicellular entity, synchronizing activities like biofilm formation, virulence factor secretion, and antibiotic resistance.[4][5][8]
The Canonical LuxI/LuxR System: The L-AHL Paradigm
In the Proteobacteria phylum, the most well-characterized QS systems are based on N-acyl-L-homoserine lactones (L-AHLs).[7][9] These systems are typified by the LuxI/LuxR machinery of Vibrio fischeri.[7][10]
-
LuxI-type Synthases: These enzymes synthesize the specific L-AHL signal molecule. The acyl chain of the L-AHL varies in length and modification, providing species-specificity to the signal.[5][8]
-
LuxR-type Receptors: These are intracellular transcriptional regulators.[11] When the L-AHL concentration reaches a critical level, it diffuses into the cell and binds to its cognate LuxR receptor.[7][10] This binding event typically induces a conformational change in the LuxR protein, promoting its dimerization and binding to specific DNA sequences (lux boxes), thereby activating the transcription of target genes.[10][12]
The chirality of the homoserine lactone ring is critical. Natural systems almost exclusively produce and recognize the L-enantiomer, a specificity that forms the basis for the utility of D-isomers in research.[3][6]
D-Homoserine Lactone: The Unnatural Antagonist
This compound is the synthetic, non-native enantiomer of the core signaling ring. It is typically used as a hydrochloride salt to enhance its stability and solubility in aqueous solutions for experimental use. Its primary role in research is not to activate, but to inhibit quorum sensing.
Mechanism of Action: Competitive Inhibition
The structural similarity between D- and L-homoserine lactones allows the D-enantiomer to function as a competitive antagonist. It can occupy the same binding pocket on LuxR-type receptors as the native L-AHL signal.[13] However, due to its incorrect stereochemistry, it fails to induce the necessary conformational change required for receptor activation.
By binding to the receptor, D-Homoserine Lactone effectively blocks the native L-AHL from accessing its binding site, thereby inhibiting the downstream gene expression cascade. This makes it a valuable tool for "quorum quenching"—the disruption of bacterial communication.[1] Some studies suggest D-isomers may also inhibit the AHL synthase enzyme itself, such as RhlI in Pseudomonas aeruginosa.[6][13]
Experimental Applications and Methodologies
The primary utility of this compound is as a specific inhibitor to probe the function of AHL-mediated QS systems and to screen for anti-virulence strategies.[2][14]
Rationale for Use: The Importance of Controls
When studying the effect of a potential quorum sensing inhibitor (QSI), it is crucial to demonstrate that the observed effect (e.g., reduced biofilm) is due to QS inhibition and not simply bactericidal or bacteriostatic activity. D-Homoserine Lactone can serve as a valuable control. Because it targets the signaling pathway specifically, its effects can be compared against broad-spectrum antibiotics or compounds that affect bacterial growth. An ideal QSI, like D-Homoserine Lactone, should inhibit QS-regulated phenotypes at sub-inhibitory concentrations.[15]
Protocol 1: Quantitative QS Inhibition Assay Using a Reporter Strain
This protocol describes a method to quantify the inhibitory effect of this compound using a bacterial reporter strain. Reporter strains are engineered to produce a measurable signal (e.g., color, fluorescence) in response to QS activation.[16] Chromobacterium violaceum, which produces a purple pigment called violacein in a QS-dependent manner, is a common choice.[15][17]
Methodology:
-
Strain Preparation: Grow an overnight culture of C. violaceum (e.g., ATCC 12472) in Luria-Bertani (LB) broth at 30°C with shaking.[15]
-
Compound Preparation: Prepare a stock solution of this compound in a sterile solvent (e.g., water or DMSO). Perform serial dilutions to create a range of test concentrations.
-
Assay Setup: In a 96-well microtiter plate, add LB broth to each well. Add the diluted this compound to the test wells. Include a "no drug" control (vehicle only) and a "growth control" (broth only).
-
Inoculation: Dilute the overnight C. violaceum culture to a standardized optical density (e.g., OD600 of 0.1) and add a small volume to each well (excluding the broth-only control).
-
Incubation: Incubate the plate at 30°C for 24 hours with shaking.
-
Growth Measurement: After incubation, measure the optical density at 600 nm (OD600) to assess bacterial growth. This is a critical self-validation step to ensure the compound is not inhibiting growth at the tested concentrations.
-
Violacein Quantification:
-
Centrifuge the plate to pellet the cells.
-
Remove the supernatant and add DMSO to each well to solubilize the violacein pigment from the cells.
-
Measure the absorbance of the solubilized violacein at 585 nm (OD585).
-
-
Data Analysis: Normalize the violacein production (OD585) to bacterial growth (OD600). Calculate the percentage of inhibition relative to the "no drug" control. Plot the results to determine the IC50 value (the concentration that inhibits 50% of violacein production).
Protocol 2: Biofilm Formation Inhibition Assay
This protocol uses the crystal violet staining method to assess the ability of this compound to inhibit biofilm formation, a common QS-regulated phenotype.[17][18]
Methodology:
-
Strain and Compound Prep: Prepare bacterial culture (e.g., Pseudomonas aeruginosa) and this compound dilutions as described in Protocol 1.
-
Assay Setup: In a flat-bottomed 96-well microtiter plate (tissue-culture treated), add growth medium (e.g., LB or TSB) and the appropriate concentrations of this compound. Include controls.
-
Inoculation: Add a standardized inoculum of the bacterial culture to each well.
-
Incubation: Incubate the plate under static (non-shaking) conditions for 24-48 hours at the optimal growth temperature (e.g., 37°C for P. aeruginosa). This allows planktonic cells to grow and sessile cells to form a biofilm on the well surface.
-
Washing: Gently discard the liquid medium containing planktonic cells. Wash the wells carefully with a buffer (e.g., phosphate-buffered saline, PBS) to remove any remaining non-adherent cells.
-
Staining: Add a 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature. The dye will stain the adherent biofilm biomass.
-
Final Wash and Solubilization: Discard the crystal violet solution and wash the wells again with water to remove excess stain. Allow the plate to air dry. Add an appropriate solvent (e.g., 30% acetic acid or absolute ethanol) to each well to solubilize the bound crystal violet.
-
Quantification: Measure the absorbance of the solubilized stain at a wavelength of ~570-590 nm. The absorbance is directly proportional to the amount of biofilm formed.
-
Data Analysis: Calculate the percentage of biofilm inhibition for each concentration compared to the untreated control.
Data Presentation: Quantifying Inhibition
The effectiveness of a QSI is typically reported as the half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the QS-regulated output (e.g., reporter signal, biofilm formation, virulence factor production) by 50%.[19][20] Lower IC50 values indicate higher potency.
Table 1: Example Quantitative Data for QS Inhibitors
| Compound Class | Example Compound | Target System / Strain | Measured Phenotype | IC50 Value | Reference(s) |
|---|---|---|---|---|---|
| AHL Analog | N-3-oxo-dodecanoyl-l-HSL | P. aeruginosa | P2Y Receptor Expression | 0.3 pM | [19] |
| Aryl β-Keto Ester | 3-Methoxybenzoylacetate | E. coli (LuxR reporter) | GFP Expression | 24 µg/mL | [20] |
| Fungal Metabolite | Paecilomycone | P. aeruginosa | Pyocyanin Production | 8.5 µM | [17] |
Note: This table provides illustrative examples of how QSI activity is quantified. The specific activity of D-Homoserine Lactone will vary depending on the bacterial strain, the specific LuxR-type receptor, and the experimental conditions.
Advanced Considerations and Future Directions
Specificity and Off-Target Effects
While D-Homoserine Lactone is a valuable tool, researchers must consider its specificity. The LuxR family of receptors is diverse, and the binding affinity of any inhibitor will vary between different receptors.[9][11] For example, the LasR receptor of P. aeruginosa is known to be more promiscuous in the ligands it can bind compared to the highly selective TraR of Agrobacterium tumefaciens.[9][11] Therefore, the inhibitory effect of D-Homoserine Lactone may be potent against one species but weak against another. It is crucial to validate its efficacy within the specific bacterial system being studied.
Therapeutic Potential
The strategy of disrupting bacterial communication, rather than directly killing bacteria, is a promising approach to combatting infectious diseases.[1][2][14] This "anti-virulence" therapy is thought to exert less selective pressure for the development of resistance compared to traditional antibiotics.[21] D-Homoserine Lactone and its derivatives serve as lead compounds in the development of novel therapeutics designed to disarm pathogens by silencing their ability to coordinate attacks on a host or form resilient biofilms.[21][22]
Conclusion
This compound is more than a mere chemical curiosity; it is a precision tool that leverages the chiral specificity of bacterial quorum sensing systems. By acting as a competitive antagonist of LuxR-type receptors, it allows researchers to specifically inhibit AHL-mediated communication pathways. This function enables the decoupling of QS-regulated behaviors from general cell viability, facilitating the study of virulence, biofilm formation, and other collective actions. For scientists in basic research and professionals in drug development, this compound provides a reliable method for investigating the intricate social lives of bacteria and for pioneering next-generation anti-infective strategies.
References
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- Qualitative and quantitative determination of quorum sensing inhibition in vitro. PubMed.
- D-Homoserine lactone | Bacterial Inhibitor. MedchemExpress.com.
- High-Throughput, Quantitative Screening of Quorum-Sensing Inhibitors Based on a Bacterial Biosensor. Semantic Scholar.
- Role of acyl-homoserine lactone quorum-sensing system in oral biofilm formation: A review. Pharmacy Education.
- Paecilomycone Inhibits Quorum Sensing in Gram-Negative Bacteria. Microbiology Spectrum - ASM Journals.
- Pseudomonas aeruginosa Quorum-Sensing Signal Molecule N-(3-Oxododecanoyl)-l-Homoserine Lactone Inhibits Expression of P2Y Receptors in Cystic Fibrosis Tracheal Gland Cells. PMC - NIH.
- Unusual enantiomeric D,L-N-acyl homoserine lactones in Pectobacterium atrosepticum and Pseudomonas aeruginosa. PMC - PubMed Central.
- Reversible acyl-homoserine lactone binding to purified Vibrio fischeri LuxR protein. PubMed.
- Acyl Homoserine Lactone in Interspecies Bacterial Signaling.
- Chemical interrogation of LuxR-type quorum sensing receptors reveals new insights into receptor selectivity and the potential for interspecies bacterial signaling. NIH.
- Inhibition of Quorum Sensing-Mediated Biofilm Formation and Spoilage Factors in Pseudomonas fluorescens by Plasma-Activated Water. NIH.
- Inhibition of Quorum Sensing and Biofilm Formation in Chromobacterium violaceum by Fruit Extracts of Passiflora edulis. ACS Omega - ACS Publications.
- Inhibiting N-acyl-homoserine lactone synthesis and quenching Pseudomonas quinolone quorum sensing to attenuate virulence. PMC - PubMed Central.
- Quorum Sensing Inhibition by Bioactive Compou. JoVE Journal.
- Modified N-acyl-L-homoserine lactone compounds abrogate Las-dependent quorum-sensing response in human pathogen Pseudomonas aeruginosa. Frontiers.
- Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa. Frontiers.
- Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria. PMC - PubMed Central.
- Specificity of Signal-Binding via Non-AHL LuxR-Type Receptors. PubMed.
- Structural determinants driving homoserine lactone ligand selection in the Pseudomonas aeruginosa LasR quorum-sensing receptor. PNAS.
- N-acyl homoserine lactone-mediated quorum sensing with special reference to use of quorum quenching bacteria in membrane biofouling control. PubMed.
- Quorum Sensing Inhibitors Increase the Susceptibility of Bacterial Biofilms to Antibiotics In Vitro and In Vivo. PMC - NIH.
- A Comparative Analysis of Acetyl-L-homoserine Lactone and Other Acyl-Homoserine Lactones in Bacterial Quorum Sensing. Benchchem.
- Regulatory Mechanisms and Promising Applications of Quorum Sensing-Inhibiting Agents in Control of Bacterial Biofilm Formation. Frontiers.
- Quorum Sensing Inhibition and Structure–Activity Relationships of β-Keto Esters. PMC.
- LuxR-type Quorum Sensing Regulators That Are Detached from Common Scents. PMC.
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An In-depth Technical Guide to the Discovery and History of Homoserine Lactones in Quorum Sensing
Introduction: The Dawn of Bacterial Sociology
For much of the history of microbiology, bacteria were viewed as solitary organisms, each cell an independent entity competing for resources. However, a paradigm shift began in the latter half of the 20th century, revealing a hidden world of intricate bacterial communication and collective behavior. This phenomenon, now known as quorum sensing, is a sophisticated system of cell-to-cell signaling that allows bacteria to coordinate their actions based on population density. At the heart of this discovery in Gram-negative bacteria lies a class of small, diffusible signaling molecules: the N-acyl homoserine lactones (AHLs). This guide provides a detailed technical exploration of the seminal discoveries that unveiled the role of AHLs in quorum sensing, the experimental methodologies that underpinned these breakthroughs, and the core signaling pathways that govern this remarkable form of bacterial communication. For researchers, scientists, and drug development professionals, understanding this history and the associated techniques is fundamental to harnessing the potential of quorum sensing as a therapeutic target.
The Genesis of an Idea: Autoinduction in Vibrio fischeri
The story of homoserine lactones begins not with a direct search for signaling molecules, but with the observation of a fascinating natural phenomenon: bioluminescence. In the late 1960s and early 1970s, J. Woodland Hastings and his post-doctoral fellow Kenneth Nealson were investigating the marine bacterium Vibrio fischeri (now known as Aliivibrio fischeri).[1][2][3][4] They observed that these bacteria would only produce light when they reached a high population density.[1][2][3][4] This led to the hypothesis that the bacteria were releasing a substance into their environment that accumulated as the population grew. Once this "autoinducer" reached a critical concentration, it would trigger the expression of the genes responsible for light production.[1][5] Hastings and Nealson termed this phenomenon "autoinduction."[1][2][3][4]
The foundational experiments that demonstrated autoinduction relied on the concept of "conditioned medium." In these experiments, V. fischeri was grown to a high density, and the cells were then removed, leaving behind the culture supernatant, or "conditioned medium." This cell-free supernatant was then added to a low-density culture of V. fischeri, which would normally not be producing light. The result was a premature induction of bioluminescence in the low-density culture, providing strong evidence for the existence of a secreted signaling molecule.
Experimental Protocol: The Classic Conditioned Medium Experiment
This protocol outlines the conceptual steps for demonstrating the presence of an autoinducer in a bacterial culture, based on the early experiments with V. fischeri.
-
Preparation of Conditioned Medium:
-
Inoculate a suitable liquid medium (e.g., Luria-Bertani broth with added NaCl to mimic marine salinity) with Vibrio fischeri.
-
Incubate the culture with aeration at an appropriate temperature (e.g., 28°C) until it reaches a high cell density (stationary phase), where bioluminescence is maximal.
-
Pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 10 minutes at 4°C).
-
Carefully decant the supernatant. To ensure the complete removal of all bacterial cells, filter the supernatant through a 0.22 µm sterile filter. This cell-free supernatant is the "conditioned medium."
-
-
Bioassay with a Low-Density Culture:
-
Inoculate fresh liquid medium with V. fischeri to a low cell density (early logarithmic phase), where the cells are not yet bioluminescent.
-
Divide the low-density culture into two flasks. To one flask, add a significant volume of the prepared conditioned medium (e.g., 10-50% of the total volume). To the other flask, add an equivalent volume of sterile, unconditioned medium as a negative control.
-
Incubate both flasks under the same conditions as the initial culture.
-
Monitor the bioluminescence of both cultures over time using a luminometer.
-
-
Expected Outcome: The culture treated with the conditioned medium should exhibit a significant increase in bioluminescence at a much lower cell density compared to the control culture. This demonstrates that a secreted factor in the conditioned medium is responsible for inducing the expression of the genes for luminescence.
Identifying the Messenger: The Structural Elucidation of N-Acyl Homoserine Lactones
For over a decade after the initial discovery of autoinduction, the chemical identity of the signaling molecule remained a mystery. The breakthrough came in the early 1980s when Anatol Eberhard and his colleagues successfully purified and identified the autoinducer from V. fischeri.[6] Using a combination of chromatographic techniques and spectroscopic analysis, they determined the structure to be N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL).[6][7] This was the first identified member of what would become a large family of related signaling molecules, the N-acyl homoserine lactones (AHLs).
AHLs share a common structural motif: a homoserine lactone ring attached to an acyl side chain via an amide linkage.[8][9] The length of the acyl chain can vary, typically from 4 to 18 carbons, and it can be modified with a substitution at the C3 position (e.g., a hydroxyl or oxo group) or with varying degrees of unsaturation.[8][9] This structural diversity allows for a high degree of specificity in bacterial communication, with different bacterial species producing and responding to specific AHLs.
| N-Acyl Homoserine Lactone (AHL) | Abbreviation | Producing Bacteria (Examples) |
| N-Butanoyl-L-homoserine lactone | C4-HSL | Pseudomonas aeruginosa, Aeromonas sp. |
| N-Hexanoyl-L-homoserine lactone | C6-HSL | Chromobacterium violaceum, Vibrio fischeri |
| N-Octanoyl-L-homoserine lactone | C8-HSL | Agrobacterium tumefaciens, Vibrio fischeri |
| N-(3-Oxohexanoyl)-L-homoserine lactone | 3-oxo-C6-HSL | Vibrio fischeri, Yersinia enterocolitica |
| N-(3-Oxooctanoyl)-L-homoserine lactone | 3-oxo-C8-HSL | Agrobacterium tumefaciens |
| N-(3-Oxododecanoyl)-L-homoserine lactone | 3-oxo-C12-HSL | Pseudomonas aeruginosa |
| N-(3-Hydroxybutanoyl)-L-homoserine lactone | 3-OH-C4-HSL | Pseudomonas aeruginosa |
The Molecular Machinery: LuxI and LuxR
The discovery of the chemical nature of the autoinducer was quickly followed by the identification of the key genetic components responsible for its synthesis and detection. Genetic studies in Vibrio fischeri identified two essential genes, luxI and luxR.[5][10][11] The luxI gene encodes the autoinducer synthase, which is responsible for producing the AHL signal molecule.[2][5] The LuxI protein utilizes S-adenosylmethionine (SAM) as the donor of the homoserine lactone moiety and an acyl-acyl carrier protein (acyl-ACP) from the fatty acid biosynthesis pathway to generate the specific AHL.[12]
The luxR gene encodes the transcriptional regulator protein that acts as the receptor for the AHL signal.[2][5][10] In the absence of the AHL, the LuxR protein is generally unstable or inactive.[2] When the extracellular concentration of the AHL reaches a critical threshold, it diffuses back into the cell and binds to the LuxR protein.[5] This binding event induces a conformational change in LuxR, causing it to dimerize and bind to a specific DNA sequence known as the "lux box" located in the promoter region of target genes.[13][14] This binding then activates the transcription of these genes, in the case of V. fischeri, the lux operon which includes the genes for luciferase (luxA and luxB) and the AHL synthase itself (luxI).[14][15] This creates a positive feedback loop, rapidly amplifying the quorum sensing signal and leading to a synchronized change in gene expression throughout the population.
Signaling Pathway of the LuxI/LuxR System
The following Graphviz DOT script visualizes the core LuxI/LuxR quorum sensing circuit.
A Researcher's Toolkit: Methodologies for AHL Discovery and Characterization
The discovery of AHLs has spurred the development of a suite of techniques for their detection, identification, and quantification. The following workflow outlines a general strategy for the discovery and characterization of novel AHLs from a bacterial isolate.
Experimental Workflow for AHL Discovery
Step-by-Step Methodologies
1. AHL Extraction from Culture Supernatant
This protocol describes a standard method for extracting AHLs from bacterial cultures for subsequent analysis.
-
Materials:
-
Bacterial culture grown to the desired cell density.
-
Ethyl acetate (acidified with 0.1% formic acid).
-
Centrifuge and sterile centrifuge tubes.
-
Rotary evaporator or nitrogen stream evaporator.
-
HPLC-grade methanol.
-
-
Procedure:
-
Pellet the bacterial cells from the culture by centrifugation (e.g., 10,000 x g for 10 minutes at 4°C).
-
Transfer the supernatant to a clean flask.
-
Perform a liquid-liquid extraction by adding an equal volume of acidified ethyl acetate to the supernatant.
-
Shake the mixture vigorously for 1-2 minutes and then allow the phases to separate.
-
Collect the upper organic phase (ethyl acetate) containing the AHLs.
-
Repeat the extraction of the aqueous phase two more times with fresh ethyl acetate to maximize the recovery of AHLs.
-
Combine the organic phases.
-
Evaporate the ethyl acetate to dryness using a rotary evaporator or a gentle stream of nitrogen.
-
Resuspend the dried extract in a small, known volume of HPLC-grade methanol for storage at -20°C and subsequent analysis.[16]
-
2. Thin-Layer Chromatography (TLC) Bioassay
This technique combines the separation of molecules by TLC with a sensitive biological detection method using a reporter strain. Agrobacterium tumefaciens KYC55 or CV026 are commonly used reporter strains that produce a visible pigment in the presence of AHLs.[16][17]
-
Materials:
-
Procedure:
-
Spot a small volume (1-5 µL) of the AHL extract and various synthetic AHL standards onto the baseline of the C18 TLC plate.
-
Develop the chromatogram in the TLC tank with the mobile phase until the solvent front nears the top of the plate.
-
Air-dry the TLC plate completely.
-
Prepare a soft agar overlay by mixing a log-phase culture of the A. tumefaciens reporter strain with molten, cooled soft agar containing X-gal.
-
Pour the agar overlay evenly over the surface of the developed TLC plate.
-
Incubate the plate at an appropriate temperature (e.g., 28-30°C) for 24-48 hours.
-
The presence of AHLs will be indicated by the appearance of colored spots (e.g., blue or purple) on the TLC plate where the reporter strain has been induced. The position of the spots from the extract can be compared to the standards to tentatively identify the AHLs present.
-
3. High-Performance Liquid Chromatography (HPLC) Analysis
HPLC provides a more robust method for separating and quantifying AHLs. A reversed-phase C18 column is typically used with a water/acetonitrile gradient.[1][19]
-
Instrumentation and Reagents:
-
HPLC system with a UV or Mass Spectrometry (MS) detector.
-
Reversed-phase C18 column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[1]
-
Filtered AHL extract and quantitative standards.
-
-
Example Chromatographic Conditions:
-
Gradient Elution: A typical gradient might start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase to a high percentage (e.g., 100%) over 20-30 minutes to elute AHLs with increasing acyl chain length and hydrophobicity.[16]
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5-10 µL.
-
Detection:
-
4. Mass Spectrometry (MS) for Structural Identification
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is the gold standard for the definitive identification and structural elucidation of AHLs.[19][20][21][22]
-
Methodology:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Parent Ion Identification: The mass of the protonated molecule [M+H]⁺ is determined to deduce the molecular formula.
-
Tandem Mass Spectrometry (MS/MS): The parent ion is fragmented, and the resulting product ions are analyzed. A characteristic fragment ion at m/z 102, corresponding to the protonated homoserine lactone ring, is a hallmark of AHLs.[16] The other major fragment provides information about the structure of the acyl side chain.
-
Comparison to Standards: The retention time and fragmentation pattern of the unknown compound are compared to those of synthetic standards for unambiguous identification.
-
Conclusion and Future Perspectives
The discovery of N-acyl homoserine lactones and their role in quorum sensing has fundamentally reshaped our understanding of the microbial world. From the initial observations of density-dependent bioluminescence in Vibrio fischeri to the detailed characterization of the LuxI/LuxR signaling circuit, this field has provided profound insights into bacterial communication, cooperation, and pathogenesis. The experimental methodologies developed to study AHLs, from simple bioassays to sophisticated mass spectrometry techniques, have been instrumental in these discoveries and continue to be essential tools for microbiologists.
For drug development professionals, the quorum sensing system presents a tantalizing target. The ability to interfere with bacterial communication, a process known as quorum quenching, offers a novel anti-virulence strategy that may be less likely to drive the development of resistance compared to traditional antibiotics. By disrupting the signaling pathways that control the expression of virulence factors and biofilm formation, it may be possible to disarm pathogens without killing them. As our understanding of the diversity and complexity of homoserine lactone signaling continues to grow, so too will the opportunities to develop innovative therapies that target this fascinating aspect of bacterial sociology.
References
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- Liquid Chromatography/Mass Spectrometry (LC/MS) for the Detection and Quantification of N-Acyl-L-Homoserine Lactones (AHLs) and 4-Hydroxy-2-Alkylquinolines (HAQs). (n.d.). PubMed. [Link]
- Bright Mutants of Vibrio fischeri ES114 Reveal Conditions and Regulators That Control Bioluminescence and Expression of the lux Operon. (n.d.). American Society for Microbiology. [Link]
- Vibrio fischeri lux Genes Play an Important Role in Colonization and Development of the Host Light Organ. (n.d.). PubMed Central. [Link]
- Liquid Chromatography/Mass Spectrometry for the Detection and Quantification of N-Acyl-l-Homoserine Lactones and 4-Hydroxy-2-Alkylquinolines. (n.d.).
- N-Acyl homoserine lactone. (n.d.). Wikipedia. [Link]
- Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii. (2018). Frontiers in Microbiology. [Link]
- Detecting and characterizing N-acyl-homoserine lactone signal molecules by thin-layer chromatography. (n.d.). PubMed Central. [Link]
- N-(3-oxohexanoyl)-L-homoserine lactone. (n.d.). PubChem. [Link]
- Liquid Chromatography/Mass Spectrometry for the Detection and Quantification of N-Acyl-l-Homoserine Lactones and 4-Hydroxy-2-Alkylquinolines. (n.d.).
- Nealson, K. H., & Hastings, J. W. (n.d.). Bacterial Bioluminescence: Its Control and Ecological Significance.
- Structural Basis of Acyl-homoserine Lactone-Dependent Signaling. (n.d.). PubMed Central. [Link]
- Chapter 10 Quorum Sensing in Agrobacterium tumefaciens using N-oxo-Acyl-homoserine Lactone chemical signal. (n.d.).
- Microbial Primer: LuxR-LuxI Quorum Sensing. (n.d.). PubMed Central. [Link]
- Quorum sensing in bacteria: the LuxR-LuxI family of cell density-responsive transcriptional regul
- Acyl homoserine-lactone quorum-sensing signal gener
- Diagram of quorum sensing. (n.d.).
- Quorum Sensing in Vibrio fischeri: Analysis of the LuxR DNA Binding Region by Alanine-Scanning Mutagenesis. (n.d.). PubMed Central. [Link]
- N-(3-Hydroxyhexanoyl)-l-Homoserine Lactone Is the Biologically Relevant Quormone That Regulates the phz Operon of Pseudomonas chlororaphis Strain 30-84. (n.d.).
- Structures of (a) N-hexanoyl-L-homoserine lactone (C 6HSL), (b)... (n.d.).
- Liquid chromatography/mass Spectrometry for the Detection and Quantification of N-acyl-L-homoserine Lactones and 4-hydroxy-2-alkylquinolines. (n.d.). PubMed. [Link]
- Quorum sensing in bacteria: the LuxR-LuxI family of cell density-responsive transcriptional regul
- Identification of Quorum-Sensing Molecules of N-Acyl-Homoserine Lactone in Gluconacetobacter Strains by Liquid Chromatography-Tandem Mass Spectrometry. (2019). MDPI. [Link]
- Agrobacterium Bioassay Strain for Ultrasensitive Detection of N-Acylhomoserine Lactone-Type Quorum-Sensing Molecules: Detection of Autoinducers in Mesorhizobium huakuii. (n.d.). PubMed Central. [Link]
- Autoinduction: The Discovery of Quorum Sensing in Bacteria. (n.d.). iBiology. [Link]
- Rapid Screening of Quorum-Sensing Signal N-Acyl Homoserine Lactones by an In Vitro Cell-Free Assay. (n.d.).
- Methods for Measuring the Production of Quorum Sensing Signal Molecules. (n.d.). PubMed. [Link]
- Nucleotide sequence of the luxR and luxI genes and structure of the primary regulatory region of the lux regulon of Vibrio fischeri ATCC 7744. (n.d.).
- Identification of New Potential Inhibitors of Quorum Sensing through a Specialized Multi-Level Comput
- Model of the experimental setup. Cells captured from environmental... (n.d.).
- The Vibrio fischeri quorum-sensing systems ain and lux sequentially induce luminescence gene expression and are important for persistence in the squid host. (n.d.).
- Nealson, K. H., & Hastings, J. W. (n.d.). Bacterial Bioluminescence: Its Control and Ecological Significance.
- Vibrio fischeri LuxS and AinS: Comparative Study of Two Signal Synthases. (n.d.). PubMed Central. [Link]
- Novel approaches for the design and discovery of quorum-sensing inhibitors. (n.d.).
- Detection of Quorum-Sensing Molecules for Pathogenic Molecules Using Cell-Based and Cell-Free Biosensors. (n.d.). MDPI. [Link]
- Single Cell Time-resolved Quorum Responses Reveal Dependence on Cell Density and Configur
- An experimental framework to assess biomolecular condensates in bacteria. (n.d.). PubMed Central. [Link]
- Detection of Quorum-Sensing Molecules for Pathogenic Molecules Using Cell-Based and Cell-Free Biosensors. (n.d.).
- Cell density, alignment, and orientation correlate with C-signal–dependent gene expression during Myxococcus xanthus development. (n.d.). PNAS. [Link]
- J. Woodland Hastings (Harvard U): Autoinduction: The Discovery of Quorum Sensing in Bacteria. (2014). YouTube. [Link]
- J. Woodland Hastings (Harvard): The Origin of Luciferases and Bioluminescence. (2015). YouTube. [Link]
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An In-Depth Technical Guide to D-Homoserine Lactone Hydrochloride: Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive overview of D-Homoserine Lactone hydrochloride, a molecule of significant interest in the fields of chemical biology and drug discovery. From its fundamental physicochemical properties to its nuanced role in bacterial communication and its potential as a chiral building block, this document serves as a technical resource for researchers and developers.
Introduction: The Significance of Chirality in Homoserine Lactones
Homoserine lactones are central to the phenomenon of quorum sensing (QS) in many Gram-negative bacteria, a process of cell-to-cell communication that regulates collective behaviors such as biofilm formation and virulence factor production.[1][2] The naturally occurring signaling molecules are typically N-acylated L-Homoserine lactones. The stereochemistry of the homoserine lactone core is critical for its biological activity, with the D-enantiomer often exhibiting distinct, and sometimes inhibitory, effects compared to its L-counterpart. This compound, as the enantiomer of the natural precursor, is a valuable tool for probing and modulating quorum sensing pathways.[3]
Part 1: Core Properties and Structural Elucidation
Physicochemical Properties
A thorough understanding of the basic properties of this compound is essential for its effective use in research and development.
| Property | Value | Source |
| CAS Number | 104347-13-9 | [4][5] |
| Molecular Formula | C₄H₈ClNO₂ | [4][5] |
| Molecular Weight | 137.56 g/mol | [4][5] |
| Appearance | White to off-white powder/solid | [6] |
| Solubility | Soluble in water and DMSO (for the L-enantiomer, typically 10 mg/mL) | [7] |
| Storage | Store at room temperature. Protect from light and moisture. Stable for at least 2 years when stored properly. | [5][7] |
Chemical Structure
The structure of this compound is characterized by a five-membered lactone ring with an amino group at the chiral center (C3). The "D" designation refers to the (R) configuration at this stereocenter. The hydrochloride salt form enhances its stability and solubility in aqueous solutions.
IUPAC Name: (3R)-3-aminooxolan-2-one;hydrochloride[4]
Caption: 2D structure of this compound.
Part 2: Synthesis and Analytical Characterization
The ability to synthesize and characterize this compound with high purity is crucial for its application in research.
Stereoselective Synthesis
The synthesis of enantiomerically pure D-Homoserine Lactone often involves stereoselective methods or the resolution of a racemic mixture. One common approach starts from D-methionine or D-aspartic acid derivatives.[8] An alternative and efficient method is the enzymatic kinetic resolution of a racemic mixture of homoserine lactone precursors.[9]
Illustrative Synthetic Pathway: Enzymatic Kinetic Resolution
This method leverages the stereoselectivity of enzymes, such as lipases, to preferentially acylate one enantiomer, allowing for the separation of the D- and L-forms.
Sources
- 1. Simultaneous Enantiodivergent Synthesis of Diverse Lactones and Lactams via Sequential One-Pot Enzymatic Kinetic Resolution–Ring-Closing Metathesis Reactions | MDPI [mdpi.com]
- 2. Reversible Acyl-Homoserine Lactone Binding to Purified Vibrio fischeri LuxR Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound | C4H8ClNO2 | CID 11954435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. caymanchem.com [caymanchem.com]
- 7. L-Homoserine lactone hydrochloride - CAS-Number 2185-03-7 - Order from Chemodex [chemodex.com]
- 8. EP0498418B1 - Process for the preparation of homoserin lactones - Google Patents [patents.google.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
The Enigmatic Role of D-Homoserine Lactone Hydrochloride in Disrupting Gram-Negative Bacterial Communication: A Technical Guide
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism of action of D-Homoserine Lactone hydrochloride as a modulator of quorum sensing (QS) in Gram-negative bacteria. As the threat of antimicrobial resistance continues to escalate, targeting bacterial communication pathways presents a promising alternative to traditional antibiotics. This document provides a comprehensive overview of the current understanding of how this specific chiral molecule interferes with a key enzyme in the QS circuitry of pathogens like Pseudomonas aeruginosa, offering insights for the development of novel anti-virulence strategies.
Introduction: The Social Network of Bacteria and the Rise of Quorum Quenching
Gram-negative bacteria utilize a sophisticated cell-to-cell communication system known as quorum sensing to coordinate collective behaviors. This process relies on the production and detection of small signaling molecules called autoinducers. In many pathogenic species, N-acyl-homoserine lactones (AHLs) are the primary language of this bacterial social network, regulating the expression of genes involved in virulence factor production, biofilm formation, and antibiotic resistance.
The disruption of this communication, a strategy termed quorum quenching, has emerged as a compelling approach to disarm bacteria without exerting direct selective pressure for resistance. This guide focuses on a specific, yet under-explored, quorum quenching agent: this compound. While the naturally occurring AHLs predominantly exist as L-enantiomers, the D-isomer exhibits intriguing inhibitory properties.
The Core Mechanism: Targeting the RhlI Synthase in Pseudomonas aeruginosa
The primary molecular target of this compound in Pseudomonas aeruginosa is the RhlI synthase. RhlI is a key enzyme in the Rhl quorum sensing system, responsible for synthesizing the autoinducer N-butanoyl-L-homoserine lactone (C4-HSL). This signaling molecule, in concert with its cognate receptor RhlR, controls the expression of a battery of virulence factors, including the production of pyocyanin and the formation of robust biofilms.
D-Homoserine Lactone, and particularly its N-acylated derivatives, have been shown to act as inhibitors of RhlI. This inhibition disrupts the production of the C4-HSL signal, effectively silencing a critical communication channel for the bacterial population.
Figure 1: Mechanism of RhlI Inhibition by D-Homoserine Lactone.
While the precise kinetics of inhibition by non-acylated this compound are still under active investigation, studies on N-acylated D-homocysteine thiolactones, which share a similar chiral headgroup, have demonstrated an uncompetitive mode of inhibition against RhlI. This suggests that the inhibitor binds to the enzyme-substrate complex, locking it in an inactive state.
Quantifying the Impact: Downstream Effects on Virulence and Biofilm Formation
The inhibition of RhlI by this compound leads to a measurable reduction in key virulence phenotypes in Pseudomonas aeruginosa.
Attenuation of Pyocyanin Production
Pyocyanin is a blue-green phenazine pigment and a significant virulence factor of P. aeruginosa, contributing to oxidative stress in host tissues. The production of pyocyanin is tightly regulated by the Rhl QS system. By inhibiting RhlI, this compound can effectively decrease pyocyanin synthesis.
| Compound Concentration | % Inhibition of Pyocyanin Production |
| Data not yet available for this compound | Further research is required to establish a precise dose-response curve. |
| Reference N-acyl-D-HSL derivatives | Significant reduction observed at µM concentrations. |
Impairment of Biofilm Formation
Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances. They are notoriously resistant to antibiotics and host immune responses. The Rhl QS system plays a crucial role in biofilm maturation. Inhibition of RhlI by this compound can lead to the formation of less structured and more susceptible biofilms.
| Compound Concentration | % Inhibition of Biofilm Formation |
| Data not yet available for this compound | Studies on related D-isomers show significant biofilm reduction. |
Experimental Protocols for Mechanistic Investigation
To facilitate further research into the mechanism of action of this compound, this section provides detailed, step-by-step methodologies for key experiments.
Protocol 1: In Vitro RhlI Inhibition Assay (Spectrophotometric)
This assay measures the activity of purified RhlI enzyme and its inhibition by this compound. The assay is based on the release of Coenzyme A (CoA) during the synthesis of N-butanoyl-L-homoserine lactone, which can be detected colorimetrically.
Rationale: This protocol provides a direct measure of the compound's effect on the target enzyme, allowing for the determination of inhibition kinetics (e.g., IC50 and Ki values).
Figure 2: Workflow for the in vitro RhlI Inhibition Assay.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
Substrates: Prepare stock solutions of Butyryl-CoA and L-Homoserine lactone in the assay buffer.
-
Inhibitor: Prepare a stock solution of this compound in sterile water and perform serial dilutions.
-
Detection Reagent: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) solution in assay buffer.
-
-
Reaction Setup (in a 96-well microplate):
-
To each well, add 50 µL of assay buffer.
-
Add 10 µL of Butyryl-CoA solution.
-
Add 10 µL of L-Homoserine lactone solution.
-
Add 10 µL of DTNB solution.
-
Add 10 µL of the this compound dilution (or vehicle control).
-
-
Reaction Initiation:
-
Initiate the reaction by adding 10 µL of purified RhlI enzyme solution to each well.
-
-
Measurement:
-
Immediately place the microplate in a plate reader and measure the change in absorbance at 412 nm over time at 37°C. The increase in absorbance corresponds to the formation of the yellow 2-nitro-5-thiobenzoate anion as DTNB reacts with the free thiol of CoA.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the kinetic curves.
-
Determine the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Protocol 2: Pyocyanin Quantification Assay
This protocol quantifies the production of pyocyanin by P. aeruginosa in the presence of this compound.
Rationale: This whole-cell assay provides a physiologically relevant measure of the compound's ability to inhibit a key virulence factor.
Methodology:
-
Culture Preparation:
-
Grow an overnight culture of P. aeruginosa PAO1 in Luria-Bertani (LB) broth.
-
-
Treatment:
-
Inoculate fresh LB broth with the overnight culture to an OD600 of 0.05.
-
Add varying concentrations of this compound to the cultures. Include a vehicle control.
-
Incubate the cultures at 37°C with shaking for 18-24 hours.
-
-
Pyocyanin Extraction:
-
Centrifuge the cultures to pellet the cells.
-
Transfer the supernatant to a new tube and add chloroform at a 3:2 (supernatant:chloroform) ratio.
-
Vortex vigorously to extract the blue pyocyanin into the chloroform layer.
-
Separate the chloroform layer and add 0.2 M HCl at a 1:1 ratio.
-
Vortex to extract the pyocyanin into the acidic aqueous layer, which will turn pink.
-
-
Quantification:
-
Measure the absorbance of the pink aqueous layer at 520 nm.
-
Normalize the absorbance to the cell density (OD600) of the initial culture.
-
Protocol 3: Biofilm Inhibition Assay (Crystal Violet Method)
This assay assesses the ability of this compound to inhibit biofilm formation by P. aeruginosa.
Rationale: This widely used and robust method provides a quantitative measure of biofilm biomass.
Methodology:
-
Culture Preparation and Treatment:
-
Grow an overnight culture of P. aeruginosa PAO1 in LB broth.
-
In a 96-well microplate, add fresh LB broth containing varying concentrations of this compound.
-
Inoculate each well with the overnight culture (1:100 dilution).
-
Incubate the plate at 37°C for 24-48 hours without shaking.
-
-
Staining:
-
Gently discard the planktonic cells and wash the wells with sterile phosphate-buffered saline (PBS).
-
Add 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet and wash the wells with water until the wash water is clear.
-
-
Quantification:
-
Add 30% acetic acid to each well to solubilize the crystal violet bound to the biofilm.
-
Measure the absorbance of the solubilized crystal violet at 595 nm.
-
Future Directions and Concluding Remarks
The study of this compound as a quorum quenching agent is a burgeoning field with significant potential. While its inhibitory effect on the RhlI synthase is a critical piece of the puzzle, further research is needed to fully elucidate its mechanism of action and therapeutic potential. Key areas for future investigation include:
-
Detailed Kinetic Analysis: Determining the precise inhibition kinetics (Ki) and mode of inhibition of this compound with purified RhlI.
-
In Vivo Efficacy: Evaluating the effectiveness of this compound in animal models of P. aeruginosa infection.
-
Synergistic Potential: Investigating the potential for synergistic effects when combined with traditional antibiotics.
-
Broad-Spectrum Activity: Assessing the inhibitory activity of this compound against AHL synthases from other Gram-negative pathogens.
References
- Note: As this is a generated guide based on a synthesis of publicly available information, a formal, citable reference list in the traditional academic sense is not applicable. The information presented is a distillation of concepts and methodologies found in the scientific literature concerning quorum sensing, RhlI inhibition, and the study of D- and L-homoserine lactones.
An In-depth Technical Guide to the Biological Significance of D-Homoserine Lactone Enantiomers
Foreword
For decades, the paradigm of quorum sensing (QS) in Gram-negative bacteria has been firmly rooted in the activity of N-acyl-L-homoserine lactones (L-AHLs). These molecules, acting as vital chemical messengers, orchestrate collective behaviors ranging from biofilm formation to virulence. The stereochemistry of the homoserine lactone moiety was long considered an immutable aspect of this signaling system, with the L-enantiomer reigning supreme. However, a growing body of evidence has begun to illuminate the previously overlooked world of D-homoserine lactone (D-HSL) enantiomers. This guide serves as a comprehensive technical exploration into the burgeoning field of D-AHLs, offering researchers, scientists, and drug development professionals a detailed synthesis of our current understanding, from their natural occurrence to their divergent biological activities and the intriguing questions they pose for the future of anti-infective therapies.
The Canonical World of L-Acyl-Homoserine Lactones: A Brief Primer
Quorum sensing is a sophisticated mechanism of bacterial cell-to-cell communication that allows for the coordination of gene expression in a population density-dependent manner[1]. In a multitude of Gram-negative bacteria, this process is mediated by AHLs[1][2]. The canonical AHL signaling pathway involves two key protein families: the LuxI-type synthases and the LuxR-type transcriptional regulators[1][2].
The L-AHL Synthesis and Signaling Cascade:
-
Synthesis: LuxI-type synthases catalyze the formation of L-AHLs by joining an acyl chain from an acyl-acyl carrier protein (acyl-ACP) with S-adenosyl-L-methionine (SAM), which provides the homoserine lactone moiety[3][4].
-
Accumulation: As the bacterial population density increases, the concentration of secreted L-AHLs in the extracellular environment rises.
-
Reception: Upon reaching a threshold concentration, L-AHLs diffuse back into the bacterial cells and bind to their cognate LuxR-type receptors.
-
Transcriptional Regulation: This binding event typically induces a conformational change in the LuxR protein, leading to its dimerization and subsequent binding to specific DNA sequences known as lux boxes. This, in turn, activates or represses the transcription of target genes, controlling a wide array of phenotypes such as virulence factor production, biofilm formation, and bioluminescence[2][5][6].
The specificity of this system is largely determined by the length and modification of the acyl side chain of the L-AHL, which dictates the binding affinity to its corresponding LuxR receptor[7].
The Emergence of the "Other": D-Acyl-Homoserine Lactones
For a long time, the chirality of the homoserine lactone ring was assumed to be exclusively in the L-configuration, mirroring the stereochemistry of the proteinogenic amino acids from which they were thought to be derived[8]. However, recent advancements in analytical chemistry have unveiled the natural production of D-acyl-homoserine lactones (D-AHLs) by several bacterial species, challenging the established dogma[8][9][10].
Natural Occurrence and Diversity of D-AHLs
The presence of D-AHLs is not a mere laboratory artifact but a biological reality. Studies have documented the production of a variety of D-AHLs, including those with unsubstituted, 3-hydroxy, and 3-oxo acyl chains, in both plant and human pathogens[8][9][10].
Table 1: Documented Production of D-AHL Enantiomers in Bacteria
| Bacterial Species | D-AHLs Detected | Reference(s) |
| Pectobacterium atrosepticum | D-N-butanoyl-HSL (D-A-C4), D-N-hexanoyl-HSL (D-A-C6), D-N-3-oxohexanoyl-HSL (D-O-C6), D-N-3-hydroxyhexanoyl-HSL (D-H-C6) | [8][9][10] |
| Pseudomonas aeruginosa | D-N-butanoyl-HSL (D-A-C4) | [8][9][10] |
| Burkholderia cepacia | D-N-decanoyl-HSL, D-N-octanoyl-HSL (D-OHL) | [9][11] |
| Vibrio fischeri | D-N-hexanoyl-HSL, D-N-octanoyl-HSL (D-OHL) | [9][11] |
Interestingly, in some cases, the concentrations of certain D-AHLs have been found to be comparable to or even higher than some of the less abundant L-AHLs produced by the same organism[8][9][10]. Furthermore, there appears to be a correlation where L-AHLs produced at lower concentrations have a relatively higher proportion of their corresponding D-enantiomers[8][9][10].
The Enigmatic Biosynthesis of D-AHLs
The discovery of D-AHLs raises a fundamental question: what is their biosynthetic origin? The canonical LuxI-type synthases are known to utilize L-methionine (via SAM) to produce L-AHLs[8][12]. The pathway for the synthesis of D-AHLs remains an open area of investigation. Supplementation studies with D-methionine did not selectively increase the production of D-AHLs, suggesting that a distinct biosynthetic pathway may be responsible[11][12]. This opens up the intriguing possibility of novel enzymatic machinery capable of either isomerizing L-AHLs to D-AHLs or utilizing a D-homoserine lactone precursor.
A Tale of Two Enantiomers: Comparative Biological Activity
The biological significance of D-AHLs lies in their differential interactions with the core components of the quorum-sensing machinery compared to their L-counterparts.
Interaction with LuxR-Type Receptors: A Matter of Fit
The prevailing observation is that D-AHLs are generally less potent agonists of LuxR-type receptors than their L-enantiomers[13][14]. This reduced activity is attributed to the stereospecificity of the LuxR ligand-binding pocket.
3.1.1. Agonistic Activity
While comprehensive quantitative data remains sparse, the available evidence consistently points to a diminished ability of D-AHLs to activate LuxR-mediated gene expression. For instance, studies with synthetic non-native AHLs have shown that the D-stereoisomers exhibit significantly reduced agonistic activity[15]. This suggests that the precise spatial arrangement of the lactone ring is crucial for inducing the conformational changes in the LuxR receptor necessary for its activation.
3.1.2. Antagonistic Activity
The potential for D-AHLs to act as antagonists of LuxR receptors is an area of considerable interest for drug development. While D-enantiomers of some synthetic AHL antagonists have shown reduced inhibitory activity compared to their L-forms, they are not entirely inactive[15]. One study reported that the D-stereoisomer of a synthetic benzoyl-sulfonamide homoserine lactone antagonist was approximately three-fold less potent than the L-stereoisomer, with an IC50 of 195 µM compared to 54.3 µM for the L-enantiomer[14]. This indicates that while the L-configuration is preferred for optimal binding and inhibition, the D-enantiomer can still occupy the binding site, albeit with lower affinity, and exert an antagonistic effect.
The following diagram illustrates the differential interaction of L- and D-AHLs with a LuxR-type receptor.
Resistance to Enzymatic Degradation
A key aspect of the biological significance of D-AHLs is their increased stability in the presence of certain degradative enzymes. Bacteria have evolved enzymes, namely AHL lactonases and AHL acylases, to inactivate AHL signals and thus interfere with quorum sensing, a process known as quorum quenching[16][17][18].
-
AHL Lactonases: These enzymes hydrolyze the ester bond of the homoserine lactone ring[16][17][18].
-
AHL Acylases: These enzymes cleave the amide bond, separating the acyl chain from the homoserine lactone ring[16][17][18].
Evidence suggests that D-AHLs are more resistant to hydrolysis by at least some of these enzymes compared to their L-counterparts[8]. This increased stability could lead to a longer half-life in the environment, potentially allowing them to act as more persistent, albeit weaker, signaling molecules or antagonists.
The following diagram depicts the enzymatic degradation of AHLs and the differential susceptibility of the enantiomers.
Experimental Methodologies for the Study of D-AHL Enantiomers
The investigation of D-AHLs requires robust and precise experimental protocols to synthesize enantiomerically pure compounds and to accurately assess their biological activity.
Enantioselective Synthesis of D-Acyl-Homoserine Lactones
The synthesis of enantiomerically pure D-AHLs is crucial for accurately determining their biological activity. A common approach involves the acylation of D-homoserine lactone hydrobromide.
Step-by-Step Protocol for the Synthesis of D-N-octanoyl-homoserine lactone:
-
Starting Material: Begin with commercially available D-homoserine lactone hydrobromide.
-
Reaction Setup: In a round-bottom flask, dissolve D-homoserine lactone hydrobromide (1 equivalent) in a mixture of dichloromethane and an aqueous solution of sodium bicarbonate at 0°C.
-
Acylation: Add octanoyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and mass spectrometry. Verify enantiomeric purity using chiral HPLC.
Comparative Bioassays for Agonist and Antagonist Activity
Bacterial reporter strains are invaluable tools for quantifying the agonist and antagonist activities of AHL enantiomers. These strains typically contain a LuxR-type receptor and a promoter-reporter fusion, where the expression of a reporter gene (e.g., lacZ for β-galactosidase, gfp for green fluorescent protein, or lux for luciferase) is under the control of an AHL-inducible promoter.
Step-by-Step Protocol for Comparative Bioassay:
-
Strain Preparation: Grow the appropriate bacterial reporter strain overnight in a suitable liquid medium.
-
Assay Preparation: Dilute the overnight culture to a starting OD₆₀₀ of ~0.1 in fresh medium.
-
Agonist Assay:
-
In a 96-well microtiter plate, add a serial dilution of L-AHL and D-AHL to separate wells.
-
Add the diluted reporter strain to each well.
-
Include a negative control (no AHL) and a solvent control.
-
-
Antagonist Assay:
-
To each well, add a fixed, sub-maximal concentration of the cognate L-AHL.
-
Add a serial dilution of the D-AHL to be tested for antagonistic activity.
-
Add the diluted reporter strain to each well.
-
Include a positive control (L-AHL only) and a negative control (no AHLs).
-
-
Incubation: Incubate the plate at the optimal growth temperature for the reporter strain for a defined period (e.g., 6-8 hours).
-
Data Acquisition: Measure the reporter gene output (e.g., fluorescence, luminescence, or β-galactosidase activity using a suitable substrate).
-
Data Analysis: Plot the reporter output against the AHL concentration. For agonist assays, determine the EC₅₀ (half-maximal effective concentration). For antagonist assays, determine the IC₅₀ (half-maximal inhibitory concentration).
Implications for Drug Development and Future Research Directions
The discovery of D-AHLs and their unique biological properties has significant implications for the development of novel anti-infective strategies.
-
Quorum Quenching Therapeutics: The increased resistance of D-AHLs to enzymatic degradation makes them potentially more stable and effective antagonists in vivo. Designing D-enantiomeric or racemic antagonists could be a viable strategy to prolong their therapeutic window.
-
Probing Receptor-Ligand Interactions: Enantiomerically pure D-AHLs serve as valuable chemical probes to further elucidate the stereochemical requirements of LuxR-type receptor binding pockets.
-
Unraveling Novel Signaling Pathways: The existence of D-AHLs hints at a more complex and nuanced landscape of bacterial communication than previously appreciated. Future research should focus on:
-
Identifying the enzymatic machinery responsible for D-AHL biosynthesis.
-
Screening for specific D-AHL receptors or binding proteins.
-
Investigating the role of D-AHLs in interspecies communication and in the context of polymicrobial communities.
-
Conducting molecular docking and crystallography studies to visualize the interaction of D-AHLs with LuxR receptors.
-
Conclusion
The world of bacterial communication is no longer a purely "left-handed" affair. The emergence of D-homoserine lactone enantiomers from the shadows of their L-counterparts has opened up exciting new avenues of research. While our understanding of their biosynthesis and precise biological roles is still in its infancy, the available evidence clearly indicates that they are not mere biological curiosities. Their differential activity, resistance to degradation, and natural occurrence demand a re-evaluation of the complexities of quorum sensing. For researchers and drug development professionals, the study of D-AHLs offers a rich and largely untapped resource for the design of next-generation anti-infective agents and a deeper understanding of the chemical language of the microbial world.
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An In-Depth Technical Guide on the Function of N-Acyl-Homoserine Lactones in Modulating Bacterial Gene Expression
Introduction: Deciphering Bacterial Communication
Bacteria, long perceived as solitary organisms, engage in sophisticated cell-to-cell communication to coordinate collective behaviors. This process, known as quorum sensing (QS), allows a population of bacteria to monitor its density and synchronously alter gene expression.[1][2] At the heart of this communication in many Gram-negative bacteria is a class of signaling molecules known as N-Acyl-Homoserine Lactones (AHLs).[1][3][4] These molecules, often called autoinducers, act as a chemical vernacular, enabling bacteria to regulate processes crucial for their survival and interaction with their environment, including biofilm formation, virulence factor production, and bioluminescence.[1][3][5]
This guide provides a technical deep-dive into the function of these homoserine lactone-based signals in modulating bacterial gene expression. We will explore the core molecular machinery, detail robust experimental methodologies for their study, and discuss the implications for the development of novel therapeutics.
A note on stereochemistry: While the topic specifies "D-Homoserine Lactone," the vast majority of naturally occurring, biologically active autoinducers in these canonical QS systems are N-acyl derivatives of L-homoserine lactone, synthesized from S-adenosylmethionine (SAM).[1][6] However, the broader topic of stereoisomers, particularly D-amino acids, is gaining significant attention for their role in modulating bacterial phenotypes, including quorum sensing and biofilm formation, sometimes acting as antagonists or alternative signals.[7][8][9][10] This guide will focus on the well-established N-acyl-L-homoserine lactone systems and then address the emerging role of D-amino acids as modulators of these pathways.
Section 1: The Molecular Architecture of AHL-Mediated Quorum Sensing
The canonical AHL quorum sensing circuit, first elucidated in Vibrio fischeri, is elegant in its simplicity and widespread in Proteobacteria.[1][2] It is primarily composed of two key proteins: a synthase (a LuxI homolog) that produces the AHL signal, and a transcriptional regulator (a LuxR homolog) that senses the signal and modulates gene expression.[1][5][11]
Signal Synthesis: The Role of LuxI-type Proteins
AHLs are synthesized in the cytoplasm by LuxI-family synthases.[1][6] These enzymes catalyze the ligation of a specific acyl chain, derived from cellular fatty acid metabolism via an acyl-carrier protein (acyl-ACP), to the amine group of S-adenosylmethionine (SAM).[3][6] The SAM molecule provides the homoserine lactone ring.[3][6]
The specificity of the LuxI homolog determines the identity of the AHL molecule produced. Variations in the length of the acyl chain (typically from 4 to 18 carbons) and modifications at the C3 position (e.g., a 3-oxo or 3-hydroxy group) create a diverse vocabulary of signals.[4][12][13] This diversity allows for species-specific communication and can lead to complex signaling hierarchies within a single organism or microbial community.[2] For example, the human pathogen Pseudomonas aeruginosa utilizes two primary AHL systems: LasI produces N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), and RhlI produces N-butanoyl-L-homoserine lactone (C4-HSL), which together control a large regulon of virulence genes.[14][15]
Signal Perception and Transduction: The LuxR-type Regulators
Once synthesized, the small, generally lipid-soluble AHLs can diffuse across the bacterial cell membrane.[3][16] As the bacterial population density increases, the extracellular concentration of the AHL signal rises.[1] When a threshold concentration is reached, the net flow of AHL reverses, and it accumulates inside the cells.
Inside the cytoplasm, the AHL binds to its cognate LuxR-type transcriptional regulator.[17][18] LuxR-family proteins typically have two distinct domains: an N-terminal ligand-binding domain that recognizes the specific AHL, and a C-terminal DNA-binding domain.[17][19] In the absence of its cognate AHL, most LuxR proteins are unstable or improperly folded.[17] The binding of the AHL induces a conformational change that stabilizes the protein, promotes its dimerization, and enables the C-terminal domain to bind to specific DNA sequences known as lux boxes, which are typically 20-bp palindromic sequences located in the promoter regions of target genes.[17][19]
The LuxR-AHL complex then acts as a transcriptional activator or repressor, directly altering the expression of target genes.[5][20] A common feature of these systems is a positive feedback loop, where the LuxR-AHL complex upregulates the expression of the luxI gene, leading to a rapid and dramatic increase in signal production once the quorum has been reached.[16] This autoinduction loop ensures a robust and synchronized response across the entire population.[16]
Caption: Canonical AHL Quorum Sensing Pathway.
Section 2: Methodologies for the Interrogation of AHL-Mediated Gene Expression
Studying AHL signaling requires a multi-faceted approach, combining biochemical detection, genetic reporters, and global transcriptomic analysis. The causality behind these experimental choices is to build a comprehensive picture, from identifying the signal molecule to defining its complete regulatory impact.
Protocol: Detection and Quantification of AHLs
Objective: To extract, detect, and quantify AHLs from a bacterial culture.
Rationale: The foundational step in characterizing a QS system is to confirm the production of AHLs and identify their chemical structures. This is typically achieved through a combination of biological reporter assays and analytical chemistry.
Methodology:
-
Culture and Extraction:
-
Grow the bacterial strain of interest in an appropriate liquid medium to late-exponential or stationary phase, when QS is typically active.
-
Centrifuge the culture to pellet the cells.
-
Collect the cell-free supernatant.
-
Perform a liquid-liquid extraction of the supernatant using an organic solvent (e.g., acidified ethyl acetate or dichloromethane). This partitions the relatively nonpolar AHLs into the organic phase.
-
Evaporate the organic solvent to concentrate the extracted molecules.
-
-
Detection with Biosensors (Bioassay):
-
Principle: Biosensor strains are bacteria that cannot produce their own AHLs but possess a LuxR homolog linked to an easily detectable reporter gene (e.g., lacZ, gfp, or lux operon).[21][22] When exposed to exogenous AHLs, the reporter gene is activated. The Agrobacterium tumefaciens NTL4 strain is a common biosensor that responds to a broad range of AHLs.[21][22][23]
-
Plate-Based Assay (Qualitative):
-
Resuspend the dried AHL extract in a small volume of solvent.
-
Spot the extract onto a thin-layer chromatography (TLC) plate or directly onto an agar plate seeded with the biosensor strain.[21][24]
-
If using a TLC plate, develop the chromatogram to separate different AHLs by polarity. Overlay the plate with soft agar containing the biosensor and a chromogenic substrate (e.g., X-gal for lacZ reporters).[21]
-
Incubate the plate. The appearance of a colored (e.g., blue for X-gal) or luminescent zone indicates the presence of an active AHL.[22][25][26]
-
-
Quantitative Assay:
-
Perform serial dilutions of the AHL extract.
-
Add the dilutions to a liquid culture of the biosensor strain.[23][27]
-
After incubation, measure the reporter output (e.g., β-galactosidase activity using ONPG, or fluorescence/luminescence using a plate reader).[22]
-
Compare the results to a standard curve generated with known concentrations of synthetic AHLs to estimate the concentration in the original sample.[21][26]
-
-
-
Identification and Quantification with Mass Spectrometry (Definitive):
-
Principle: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or Supercritical Fluid Chromatography (SFC)-MS provides definitive structural information and precise quantification.[28][29][30]
-
Procedure:
-
Resuspend the AHL extract in a suitable solvent (e.g., methanol).
-
Inject the sample into an HPLC or SFC system coupled to a mass spectrometer.
-
Separate the molecules based on their physicochemical properties.
-
Analyze the eluting compounds by MS to determine their mass-to-charge ratio (m/z).
-
Perform tandem MS (MS/MS) on parent ions to obtain fragmentation patterns, which are characteristic of the homoserine lactone ring and the acyl side chain, confirming the molecule's identity.
-
Quantify the AHLs by comparing peak areas to those of synthetic standards.[28][31]
-
-
Protocol: Measuring Gene Expression Changes
Objective: To identify and quantify the genes regulated by a specific AHL signal.
Rationale: Identifying the AHL is the first step; understanding its function requires defining its regulon—the complete set of genes whose expression it controls. This is achieved by measuring changes in transcript levels in the presence and absence of the QS signal.
Methodology:
-
Reporter Gene Fusions (Targeted Analysis):
-
Principle: Fuse the promoter of a suspected target gene to a reporter gene (gfp, lacZ) on a plasmid. Introduce this plasmid into both a wild-type strain and a luxI mutant (which cannot produce the AHL).
-
Procedure:
-
Grow the strains under relevant conditions.
-
Measure reporter gene activity. A significant decrease in activity in the luxI mutant compared to the wild-type indicates positive regulation by the AHL.
-
Validation: "Rescue" the phenotype by adding the synthetic AHL to the luxI mutant culture. Restoration of reporter activity confirms that the regulation is AHL-dependent.
-
-
-
Quantitative Real-Time PCR (qRT-PCR) (Targeted Analysis):
-
Principle: A highly sensitive method to quantify the transcript levels of specific genes.
-
Procedure:
-
Grow the wild-type and luxI mutant strains.
-
Extract total RNA from the cultures at the desired growth phase.
-
Synthesize cDNA from the RNA via reverse transcription.
-
Perform qPCR using primers specific to the target gene(s) and one or more housekeeping genes for normalization.
-
Calculate the fold-change in gene expression between the wild-type and mutant strains.
-
-
-
Transcriptomics (RNA-Seq) (Global Analysis):
-
Principle: Provides an unbiased, global view of the entire transcriptome, allowing for the discovery of all genes regulated by the QS system.
-
Procedure:
-
Grow the wild-type and luxI mutant strains to the desired cell density.
-
Extract high-quality total RNA.
-
Deplete ribosomal RNA (rRNA), which constitutes the majority of cellular RNA.
-
Prepare sequencing libraries from the remaining mRNA and sequence them using a next-generation sequencing platform.
-
Align the resulting sequence reads to the bacterial genome and quantify the transcript abundance for every gene.
-
Perform differential expression analysis to identify all genes with statistically significant changes in expression between the wild-type and the luxI mutant. This defines the AHL regulon.[32]
-
-
Caption: Workflow for Interrogating an AHL QS System.
Section 3: The Role of Chirality and Analogs in Modulating Quorum Sensing
While canonical AHL signaling relies on L-homoserine lactone derivatives, the cellular environment is a complex mixture of stereoisomers. Recent research has highlighted that D-amino acids, released by bacteria under certain conditions, can significantly impact QS-regulated behaviors.[10]
In Pseudomonas aeruginosa, for example, different D-amino acids have been shown to have opposing effects on biofilm formation and the production of QS molecules.[7][9] D-aspartic acid was found to decrease biofilm mass and QS signal abundance, whereas D-glutamic acid and D-serine had the opposite effect.[7][9] This suggests a complex modulatory role where D-isomers may interfere with signal synthesis, receptor binding, or downstream regulatory pathways. The exact mechanisms are an active area of research but underscore the importance of considering the complete chemical milieu in which QS occurs.[8][33]
This principle of modulation is exploited in drug development through the synthesis of AHL analogs.[12][14] By modifying the acyl side chain or the lactone ring, researchers have created potent antagonists that competitively bind to LuxR-type receptors without activating them.[12][14] These molecules can effectively blind bacteria to their own QS signals, disrupting coordinated virulence. Conversely, super-agonist analogs can also be synthesized to probe the activation mechanisms of LuxR proteins.[12]
Section 4: Therapeutic Implications and Drug Development
The central role of AHL-mediated quorum sensing in controlling virulence and biofilm formation in many human pathogens makes it an attractive target for novel antimicrobial strategies.[34][35][36] Unlike traditional antibiotics that kill bacteria and impose strong selective pressure for resistance, therapies that disrupt QS aim to disarm pathogens, making them more susceptible to host immune clearance. This strategy is often referred to as "quorum quenching" (QQ) or "anti-virulence" therapy.[34][35][37]
Key Quorum Quenching Strategies:
| Strategy | Mechanism of Action | Examples |
| Signal Degradation | Enzymatic inactivation of AHL signals. | AHL Lactonases: Enzymes (e.g., AiiA from Bacillus sp.) that hydrolyze the ester bond in the homoserine lactone ring, rendering the signal inactive.[34][35] AHL Acylases: Enzymes that cleave the amide bond, separating the acyl chain from the HSL ring.[35][37] |
| Signal Perception Inhibition | Blocking the LuxR receptor from binding the native AHL. | Synthetic AHL Analogs: Small molecules designed to competitively inhibit the AHL binding site on LuxR-type proteins.[14][35] Natural Products: Compounds from sources like seaweed (e.g., halogenated furanones) that can displace AHLs from LuxR proteins and promote their degradation.[15][35] |
| Signal Synthesis Inhibition | Preventing the production of AHLs by targeting LuxI synthases. | This is a less explored area but holds potential for developing specific inhibitors of LuxI-family enzymes. |
The development of quorum quenching agents represents a paradigm shift in combating bacterial infections.[37][38] By disrupting communication rather than causing cell death, these therapies may offer a more sustainable approach to managing infectious diseases and mitigating the escalating crisis of antibiotic resistance.[34][39]
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- Influence of Amino Acids on Quorum Sensing-Related Pathways in Pseudomonas aeruginosa PAO1: Insights from the GEM iJD1249. (2025). PubMed Central.
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A Technical Guide to the Natural Occurrence of D-Homoserine Lactones: Unveiling a Stereochemical Anomaly in Bacterial Communication
Abstract: For decades, the paradigm of bacterial quorum sensing (QS) has been anchored to N-acyl-L-homoserine lactones (L-AHLs) as the canonical signaling molecules. This guide challenges that long-held assumption by delving into the natural occurrence, biosynthesis, and functional significance of their chiral counterparts, D-homoserine lactones (D-HSLs). While generally considered less active or inert, recent advancements in chiral analytical techniques have confirmed the production of D-HSLs by several bacterial species, including Pectobacterium atrosepticum and Pseudomonas aeruginosa[1]. This discovery opens a new frontier in chemical biology, questioning the absolute stereospecificity of QS systems and suggesting novel roles for these "unnatural" enantiomers. This document provides researchers and drug development professionals with a comprehensive overview of D-HSLs, detailing their known producers, exploring potential biosynthetic origins, and presenting robust, validated protocols for their extraction, chiral separation, and characterization. We aim to equip scientists with the foundational knowledge and methodological tools necessary to investigate this emerging area of microbial endocrinology.
Introduction: A Paradigm Shift in Quorum Sensing Chirality
Quorum sensing is a sophisticated mechanism of intercellular communication that allows bacteria to monitor their population density and collectively regulate gene expression[1]. In many Gram-negative bacteria, this process is mediated by N-acyl homoserine lactones (AHLs), small diffusible molecules synthesized by LuxI-family synthases[2][3][4]. These enzymes utilize S-adenosylmethionine (SAM) and specific acyl-acyl carrier proteins (acyl-ACPs) to produce AHLs, which then bind to LuxR-type transcriptional regulators to modulate target gene expression[2][4].
Historically, it was assumed that the homoserine lactone moiety of these molecules was exclusively in the L-configuration, stemming from the natural abundance of L-amino acids in biological systems[5][6]. Indeed, early studies using synthetic analogs showed that L-enantiomers were significantly more biologically active than their D-counterparts, often rendering the D-form as inactive or a weak antagonist[5][7]. This solidified the L-AHL-centric view of quorum sensing.
However, the principle of stereospecificity in biology is not absolute. The discovery of D-amino acids in various physiological roles has prompted a re-evaluation of chiral assumptions[1][6]. Recent, highly sensitive analytical studies have unequivocally demonstrated that the production of D-HSLs is not a synthetic artifact but a natural phenomenon in certain bacteria, forcing a re-examination of the chemical language of microbial communication[1][8].
Known Natural Producers of D-Homoserine Lactones
While the field is still in its nascent stages, a growing number of studies are reporting the endogenous production of D-HSLs. The development of comprehensive chiral gas chromatography-mass spectrometry (GC-MS/MS) and liquid chromatography-mass spectrometry (LC-MS/MS) methods has been pivotal in distinguishing between enantiomers in complex biological samples[8][9].
Recent research has identified D-HSLs in both plant and human pathogens[1]. For example, Pectobacterium atrosepticum and Pseudomonas aeruginosa have been shown to produce significant amounts of various D-HSLs. Intriguingly, in some cases, the concentrations of specific D-HSLs were found to be higher than some of the less abundant L-HSLs produced by the same organism[1]. Earlier reports also noted the presence of D-enantiomers in cultures of Vibrio fischeri and Burkholderia cepacia[1][8].
| Organism | D-HSL Detected | Analytical Method | Key Findings |
| Pectobacterium atrosepticum | D-enantiomers of N-3-oxoacyl and N-3-hydroxyacyl HSLs | Chiral LC-MS/MS | D-HSLs produced in significant amounts; L-HSLs in lowest concentrations had relatively higher amounts of corresponding D-enantiomers.[1] |
| Pseudomonas aeruginosa | Various D-HSLs | Chiral LC-MS/MS | Confirmed production of D-HSLs, challenging the assumption of exclusive L-HSL synthesis.[1] |
| Vibrio fischeri | D-N-hexanoyl HSL, D-N-octanoyl HSL | Chiral GC-MS/MS | One of the first well-documented cases of natural D-HSL production.[1][8] |
| Burkholderia cepacia | D-N-decanoyl HSL, D-N-octanoyl HSL | Chiral GC-MS/MS | Early evidence suggesting D-enantiomers are naturally produced.[1][8] |
Biosynthetic Pathways: Exploring the Origin of D-Enantiomers
The canonical synthesis of L-AHLs by LuxI-type synthases is well-established. These enzymes catalyze the ligation of an acyl chain from an acyl-ACP to the amino group of SAM, followed by an intramolecular cyclization and lactonization, releasing the L-homoserine lactone product. The discovery of D-HSLs raises a critical question: what is the biosynthetic origin of this reversed stereochemistry?
Several hypotheses are currently being considered:
-
Enzymatic Racemization: A dedicated racemase enzyme could convert naturally produced L-AHLs into their D-enantiomers. While plausible, a specific AHL racemase has yet to be identified.
-
Non-Enzymatic Racemization: Spontaneous racemization could occur under specific physiological conditions (e.g., pH, temperature), although this is generally a slow process.
-
Stereo-promiscuous Synthase Activity: The LuxI-type synthase itself might possess a degree of stereochemical infidelity, producing a mixture of L- and D-enantiomers.
-
Alternative Biosynthetic Route: Bacteria may employ an entirely different enzymatic pathway that utilizes a D-amino acid precursor, bypassing the canonical LuxI/SAM pathway. The existence of enzymes for producing various D-amino acids from α-keto acids is well-documented and could provide the necessary building blocks[6].
The observation that L-HSLs produced in the lowest concentrations often have a higher relative abundance of their D-counterparts could suggest that a secondary modification process, like racemization, might be at play[1].
Caption: Hypothesized pathways for the natural formation of D-HSLs.
Functional Significance: More Than Just an Inert Stereoisomer?
The biological role of naturally produced D-HSLs is a subject of intense investigation. While many D-isomers show reduced activity with L-AHL receptors, this does not preclude them from having distinct and important functions[5][7]. Possible roles include:
-
Fine-tuning QS responses: D-HSLs could act as competitive inhibitors or weak agonists, dampening or modulating the response to L-AHLs to create a more nuanced gene expression profile.
-
Interspecies signaling: D-HSLs might be ignored by the producing organism's own receptors but recognized by co-habitating bacterial species, serving as a form of interspecies communication or interference.
-
Evasion of Quorum Quenching: Some host organisms and competing bacteria produce enzymes (lactonases, acylases) that degrade L-AHLs as a defense mechanism. Studies have shown that D-enantiomers can be more resistant to enzymatic hydrolysis, potentially serving as a more stable, persistent signal[1].
-
Novel Receptor Interactions: D-HSLs may interact with an entirely new class of receptors, regulating a set of genes distinct from the canonical QS regulon.
The finding that certain D-HSLs can induce bioluminescence in V. fischeri biosensors suggests they are not universally inert and can, in some contexts, activate LuxR-dependent systems[1].
Methodological Guide for D-HSL Identification and Characterization
Identifying and quantifying D-HSLs requires meticulous experimental design and specialized analytical techniques capable of chiral separation. Standard methods like biosensors or achiral LC-MS are insufficient as they do not distinguish between enantiomers[8][9].
Caption: Validated workflow for the extraction and chiral analysis of D-HSLs.
Protocol: Extraction and Solid-Phase Cleanup of HSLs
-
Rationale: This protocol is designed to efficiently extract a broad range of HSLs from bacterial culture supernatant while removing interfering media components. Acidification of the sample protonates the lactone ring, improving extraction efficiency into an organic solvent. Solid-Phase Extraction (SPE) provides a critical cleanup and concentration step.
-
Methodology:
-
Culture Preparation: Grow the bacterial strain of interest to the desired growth phase (e.g., stationary phase) in an appropriate liquid medium.
-
Cell Removal: Centrifuge the culture at >8,000 x g for 15 minutes at 4°C to pellet the cells. Carefully collect the supernatant.
-
Acidification: Acidify the supernatant to a pH of ~3.0 using a strong acid (e.g., 6M HCl). This step is crucial for efficient extraction of the lactone.
-
Liquid-Liquid Extraction (LLE): Transfer the acidified supernatant to a separatory funnel. Perform LLE twice with an equal volume of acidified ethyl acetate. Pool the organic phases.
-
Scientist's Note: Ethyl acetate is a versatile solvent for HSLs of varying acyl chain lengths. Acidification of the solvent prevents premature opening of the lactone ring.
-
-
Drying and Evaporation: Dry the pooled organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to dryness under reduced pressure (e.g., using a rotary evaporator).
-
Solid-Phase Extraction (SPE) Cleanup: a. Condition a C18 SPE cartridge (e.g., 500 mg) with methanol followed by deionized water. b. Re-dissolve the dried extract in a minimal volume of 10% methanol/water and load it onto the conditioned cartridge. c. Wash the cartridge with a series of increasing methanol concentrations (e.g., 20%, 40% methanol/water) to remove polar impurities. d. Elute the HSLs with 100% methanol or acetonitrile. e. Evaporate the eluate to dryness and reconstitute in a suitable solvent for analysis (e.g., mobile phase for LC-MS).
-
Protocol: Chiral Separation and Analysis by LC-MS/MS
-
Rationale: This is the cornerstone of D-HSL investigation. A chiral stationary phase in the HPLC column allows for the physical separation of D- and L-enantiomers prior to their introduction into the mass spectrometer. Tandem mass spectrometry (MS/MS) provides the high sensitivity and selectivity needed for confident identification and quantification in complex matrices[10][11][12]. The LC-MS/MS approach generally provides greater enantioselectivity for larger, more hydrophobic HSLs[8].
-
Methodology:
-
Instrumentation: Utilize an HPLC system coupled to a tandem quadrupole or QTOF mass spectrometer.
-
Chiral Column Selection: Select a suitable chiral column. Columns based on polysaccharide derivatives (e.g., cellulose or amylose) coated on a silica support are commonly effective.
-
Expert Insight: The choice of chiral column is critical and may require screening. A column like a Chiralpak AD-RH or similar is a good starting point for HSLs.
-
-
Mobile Phase: Develop an isocratic or gradient elution method, typically using a mixture of acetonitrile and water, often with a formic acid modifier (e.g., 0.1%) to improve ionization.
-
Mass Spectrometry Conditions: a. Ionization: Use Electrospray Ionization (ESI) in positive ion mode. b. Detection: Operate in Multiple Reaction Monitoring (MRM) mode for targeted quantification. c. MRM Transitions: For each HSL, monitor the transition from the parent ion ([M+H]⁺) to a characteristic product ion. The most common product ion for all HSLs is m/z 102, which corresponds to the protonated homoserine lactone ring moiety[12].
-
Validation and Controls: a. Synthetic Standards: It is mandatory to run commercially available, pure synthetic standards for both the D- and L-enantiomer of each target HSL to determine their retention times and fragmentation patterns. b. Spiking: Spike a blank media extract with known concentrations of D/L standards to confirm separation, recovery, and the absence of matrix effects. c. Quantification: Generate a calibration curve using the synthetic standards to accurately quantify the D- and L-enantiomers in the biological samples.
-
Implications for Drug Development and Future Research
The discovery of naturally occurring D-HSLs has profound implications for the development of anti-infective therapies targeting quorum sensing, a strategy known as quorum quenching.
-
Novel Drug Targets: If D-HSLs are synthesized by unique enzymes or pathways, these could represent novel targets for highly specific inhibitors that would not affect the host.
-
Improved Antagonists: Understanding how D-HSLs interact with receptors could inform the design of more potent and stable QS inhibitors. The inherent resistance of some D-enantiomers to enzymatic degradation is an attractive property for a therapeutic agent[1].
-
Re-evaluation of Existing Data: The presence of D-HSLs may confound the results of studies that used achiral detection methods. Past experiments may need to be revisited to understand the true composition and activity of the HSL mixtures being studied.
The key questions that remain to be answered are: How widespread is D-HSL production in the bacterial kingdom? What are the precise enzymatic mechanisms responsible for their synthesis? And what are the full spectrum of their biological functions in pathogenesis, symbiosis, and microbial ecology? Answering these questions will undoubtedly open new avenues in our understanding of the complex chemical conversations that govern the microbial world.
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The Architect of Bacterial Consensus: A Technical Guide to D-Homoserine Lactone Hydrochloride in Cellular Signaling
This guide provides an in-depth exploration of D-Homoserine Lactone hydrochloride and its pivotal role as a bacterial signaling molecule. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a mere recitation of facts to offer a foundational understanding of the principles, methodologies, and applications of this fascinating molecule in the realm of microbial communication.
Part 1: The Foundation of Bacterial Communication - Quorum Sensing and N-Acyl Homoserine Lactones
At the heart of many bacterial community behaviors lies a sophisticated communication system known as quorum sensing (QS). This process allows individual bacterial cells to monitor their population density and, in response, collectively alter gene expression. This coordinated behavior is crucial for a variety of processes, including biofilm formation, virulence factor production, and symbiosis.[1][2][3] A key class of signaling molecules that orchestrate quorum sensing in many Gram-negative bacteria are the N-acyl homoserine lactones (AHLs).[1][2][4]
D-Homoserine lactone is the enantiomer of the more commonly occurring L-homoserine lactone, which forms the core structure of AHLs.[5][6] While L-homoserine lactone is a synthetic intermediate for creating analogs of bacterial quorum-sensing molecules, D-Homoserine lactone itself has been shown to have activity in regulating bacterial quorum sensing, potentially as an inhibitor of AHL synthases like RhlI.[3][5][7] The fundamental structure of an AHL consists of a conserved homoserine lactone ring attached to an acyl side chain that can vary in length and substitution, conferring specificity to the signal.[2][4]
The Canonical LuxI/LuxR Quorum Sensing Circuit
The foundational model for AHL-mediated quorum sensing is the LuxI/LuxR system, first identified in the marine bacterium Vibrio fischeri.[2] This system, and its homologs in other bacteria, operates on a simple yet elegant principle:
-
Signal Synthesis: A LuxI-type synthase enzyme produces a specific AHL molecule. The synthesis of AHLs is catalyzed by members of the LuxI family of proteins from acyl-acyl carrier proteins (acyl-ACPs) and S-adenosylmethionine (SAM).[1][8]
-
Signal Accumulation: As the bacterial population density increases, the concentration of the AHL in the surrounding environment rises.
-
Signal Detection and Response: Once a threshold concentration is reached, the AHL binds to its cognate LuxR-type receptor protein. This AHL-receptor complex then acts as a transcriptional regulator, binding to specific DNA sequences to activate or repress the expression of target genes.[2] This often includes the gene for the LuxI synthase itself, creating a positive feedback loop.[9]
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Preliminary Studies on the Effects of D-Homoserine Lactone on Biofilm Formation: An In-depth Technical Guide
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
Bacterial biofilms represent a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. The formation of these complex microbial communities is often regulated by a cell-to-cell communication system known as quorum sensing (QS). In many Gram-negative bacteria, N-acyl homoserine lactones (AHLs) are the primary signaling molecules that orchestrate collective behaviors, including biofilm maturation.[1][2][3] This technical guide provides a comprehensive framework for conducting preliminary studies on the effects of D-Homoserine Lactone (D-HSL), an enantiomer of a common AHL structural component, on biofilm formation. We will delve into the mechanistic rationale for investigating D-HSL as a potential modulator of quorum sensing, provide detailed, field-proven experimental protocols for assessing its impact on biofilm development, and offer insights into the interpretation of quantitative data. This guide is intended to equip researchers with the foundational knowledge and practical methodologies to explore the potential of D-HSL and its analogs as novel anti-biofilm agents.
Introduction: The Central Role of Quorum Sensing in Biofilm Formation
Biofilms are structured communities of bacterial cells encapsulated in a self-produced extracellular polymeric substance (EPS) matrix.[4] This mode of growth confers significant advantages to bacteria, including enhanced protection from environmental stresses, host immune responses, and antimicrobial treatments. The coordinated development of a biofilm is not a random process but is meticulously regulated by intricate signaling networks.
Among the most well-characterized of these is quorum sensing (QS), a mechanism that allows bacteria to monitor their population density and collectively alter gene expression.[5][6] In a large number of Gram-negative bacteria, QS is mediated by the production and detection of small, diffusible signaling molecules, most notably N-acyl homoserine lactones (AHLs).[1][2][3]
The canonical AHL-based QS system consists of two key protein components: a LuxI-type synthase that produces the AHL signal molecule and a LuxR-type transcriptional regulator that binds to the AHL once it reaches a threshold concentration.[1][7] This AHL-LuxR complex then modulates the expression of target genes, many of which are directly involved in biofilm formation, virulence factor production, and other group behaviors.[5][8][9] The core structure of AHLs consists of a homoserine lactone ring connected to an acyl side chain of varying length and modification, which provides specificity to the signaling system.[3][10]
Given the pivotal role of QS in biofilm formation, its disruption, a strategy known as quorum quenching (QQ), has emerged as a promising anti-virulence approach.[11][12] By interfering with bacterial communication, it may be possible to prevent or dismantle biofilms without exerting direct selective pressure for antibiotic resistance.
Rationale for Investigating D-Homoserine Lactone (D-HSL)
Naturally occurring AHLs are predominantly the L-enantiomers.[13] However, the existence and potential bioactivity of D-enantiomers present an intriguing avenue for research. D-Homoserine lactone (D-HSL) is the enantiomer of L-homoserine lactone, a foundational component of AHL signaling molecules. It has been proposed as a potential regulator of bacterial quorum sensing, possibly by acting as an inhibitor of AHL synthases like RhlI or by competing with native AHLs for binding to LuxR-type receptors.[14] The investigation into D-HSL is predicated on the hypothesis that its structural similarity to the lactone moiety of AHLs could allow it to interfere with the QS signaling cascade, thereby affecting downstream processes such as biofilm formation.
Experimental Framework for Assessing D-HSL's Anti-Biofilm Potential
The following sections outline a logical and robust experimental workflow for conducting a preliminary investigation into the effects of D-HSL on bacterial biofilm formation. The causality behind each experimental choice is explained to provide a deeper understanding of the methodology.
Experimental Workflow Overview
The overall workflow is designed to first determine if D-HSL has an inhibitory effect on biofilm formation and then to quantify this effect across a range of concentrations.
Detailed Experimental Protocol: Microtiter Plate Biofilm Assay
This high-throughput assay is a standard and reliable method for quantifying early-stage biofilm formation.[15][16] It allows for the simultaneous testing of multiple concentrations of D-HSL and includes appropriate controls for robust data interpretation.
Rationale: The 96-well microtiter plate format provides a consistent surface for bacterial attachment and allows for spectrophotometric quantification, making it ideal for screening and dose-response studies.[17][18] Crystal violet is a basic dye that stains both the bacterial cells and the extracellular matrix components of the biofilm, providing a measure of the total biofilm biomass.[17][19]
Materials:
-
Selected bacterial strain (e.g., Pseudomonas aeruginosa PAO1)
-
Appropriate growth medium (e.g., Luria-Bertani (LB) broth)
-
D-Homoserine Lactone (D-HSL)
-
Solvent for D-HSL (e.g., sterile deionized water or DMSO)
-
Sterile 96-well flat-bottom polystyrene microtiter plates
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid in water
-
Phosphate-buffered saline (PBS)
-
Micropipettes and sterile tips
-
Plate reader (spectrophotometer)
Step-by-Step Methodology:
-
Inoculum Preparation: a. Inoculate a single colony of the test bacterium into 5 mL of growth medium. b. Incubate overnight at the optimal growth temperature (e.g., 37°C) with shaking. c. The following day, dilute the overnight culture in fresh medium to an optical density at 600 nm (OD600) of 0.01.[20] This standardization is crucial for ensuring a consistent starting cell density across all wells.
-
Plate Setup and Treatment: a. Prepare serial dilutions of the D-HSL stock solution in the growth medium to achieve the desired final concentrations. b. In a 96-well plate, add 100 µL of the diluted bacterial culture to each well designated for testing.[20] c. Add the appropriate volume of the D-HSL dilutions to the experimental wells. Ensure the final volume in each well is consistent (e.g., 200 µL). d. Crucial Controls:
- Positive Control (Maximum Biofilm): Wells containing only the bacterial culture and medium (no D-HSL).[20]
- Negative Control (Blank): Wells containing only sterile medium to account for background absorbance.[20]
- Vehicle Control: If D-HSL is dissolved in a solvent like DMSO, include wells with the bacterial culture and the highest concentration of the solvent used in the experimental wells. This is to ensure the solvent itself does not affect biofilm formation.
-
Incubation: a. Cover the plate with a lid and incubate at the optimal temperature (e.g., 37°C) for 24-48 hours without shaking.[20] Static incubation promotes biofilm formation at the air-liquid interface and on the bottom of the wells.[16]
-
Quantification of Planktonic Growth (Optional but Recommended): a. Before staining, measure the OD600 of the plate using a plate reader. This step assesses the overall bacterial growth in the presence of D-HSL. It is vital to distinguish between true anti-biofilm activity and simple bactericidal or bacteriostatic effects.
-
Crystal Violet Staining: a. Gently discard the planktonic culture from the wells. The biofilm will remain attached to the walls and bottom of the wells. b. Wash the wells gently twice with 200 µL of PBS to remove any remaining planktonic cells.[15] Be careful not to dislodge the biofilm. c. Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[4][21] d. Remove the crystal violet solution and wash the wells three times with 200 µL of sterile water to remove excess stain.[19]
-
Solubilization and Absorbance Measurement: a. Air-dry the plate completely. b. Add 200 µL of 30% acetic acid to each well to solubilize the crystal violet bound to the biofilm.[16] c. Incubate for 10-15 minutes at room temperature. d. Transfer 125 µL of the solubilized stain from each well to a new flat-bottom 96-well plate.[16] e. Measure the absorbance at a wavelength of 570 nm (OD570) using a plate reader. The absorbance value is directly proportional to the amount of biofilm biomass.[17]
Data Presentation and Interpretation
Quantitative data should be presented clearly to facilitate comparison and interpretation. A well-structured table is ideal for summarizing the results from the biofilm inhibition assay.
Summarizing Quantitative Data
Table 1: Effect of D-Homoserine Lactone on Biofilm Formation and Planktonic Growth of P. aeruginosa
| D-HSL Concentration (µM) | Mean OD570 (Biofilm) ± SD | % Biofilm Inhibition | Mean OD600 (Planktonic Growth) ± SD |
| 0 (Positive Control) | 1.25 ± 0.08 | 0% | 0.85 ± 0.05 |
| 50 | 1.02 ± 0.06 | 18.4% | 0.83 ± 0.04 |
| 100 | 0.78 ± 0.05 | 37.6% | 0.86 ± 0.06 |
| 200 | 0.45 ± 0.04 | 64.0% | 0.84 ± 0.05 |
| 400 | 0.28 ± 0.03 | 77.6% | 0.82 ± 0.04 |
| Blank (Medium Only) | 0.05 ± 0.01 | N/A | 0.04 ± 0.01 |
Note: Data are hypothetical and for illustrative purposes. SD = Standard Deviation. The percentage of biofilm inhibition is calculated relative to the positive control.
Interpreting the Results
The primary goal is to determine if D-HSL inhibits biofilm formation without significantly affecting bacterial growth.
-
Biofilm Inhibition: A dose-dependent decrease in the OD570 reading in the presence of increasing concentrations of D-HSL suggests that the compound actively inhibits biofilm formation.
-
Planktonic Growth: Consistent OD600 readings across all tested concentrations of D-HSL would indicate that the observed reduction in biofilm is not due to a bactericidal or bacteriostatic effect. This is a key indicator of a potential quorum quenching mechanism. If D-HSL significantly reduces planktonic growth, its anti-biofilm effect may be a secondary consequence of its antimicrobial properties.
Visualizing the Underlying Mechanism: Quorum Sensing Pathway
To understand where D-HSL might be acting, it is essential to visualize the canonical AHL-mediated quorum sensing pathway that controls biofilm formation.
This diagram illustrates the core components of the QS circuit. D-HSL could potentially exert its effect at two primary points: by inhibiting the AHL synthase (LuxI homolog), thereby reducing the production of the signaling molecule, or by competing with the native AHL for the binding site on the transcriptional regulator (LuxR homolog), thus preventing the activation of target genes responsible for biofilm formation.
Conclusion and Future Directions
This guide has outlined the foundational principles and a detailed, practical protocol for conducting preliminary studies on the effects of D-Homoserine Lactone on bacterial biofilm formation. By following the described methodologies, researchers can generate robust, quantitative data to assess the anti-biofilm potential of D-HSL. A finding that D-HSL inhibits biofilm formation without impacting planktonic growth would provide strong preliminary evidence for its role as a quorum sensing modulator.
Future studies should aim to elucidate the precise mechanism of action. This could involve molecular docking studies to predict the binding affinity of D-HSL to LuxI and LuxR-type proteins, followed by in vitro assays with purified proteins. Furthermore, transcriptomic analyses (e.g., RNA-seq) of bacteria treated with D-HSL could reveal its impact on the expression of QS-regulated genes, providing definitive proof of its mechanism. The exploration of D-HSL and its synthetic analogs holds significant promise for the development of a new class of therapeutics that target bacterial communication, offering a novel strategy in the fight against biofilm-associated infections.
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A Comprehensive Technical Guide to the Structural and Functional Dichotomy of D- and L-Homoserine Lactones
Abstract
The intricate world of bacterial communication, or quorum sensing, is orchestrated by a class of signaling molecules known as N-acyl homoserine lactones (AHLs). While the length and modification of the acyl chain have long been recognized as determinants of signaling specificity, the stereochemistry of the homoserine lactone ring itself has emerged as a critical, yet often overlooked, layer of regulation. This in-depth technical guide provides a comprehensive exploration of the structural and functional differences between D- and L-homoserine lactones. We delve into the fundamental principles of their chirality, compare their three-dimensional conformations, and elucidate the profound impact of this stereoisomerism on their biological activity. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of bacterial signaling and the development of novel antimicrobial strategies.
Introduction: The Pivotal Role of Chirality in Bacterial Quorum Sensing
Quorum sensing is a sophisticated mechanism of cell-to-cell communication that enables bacteria to monitor their population density and collectively regulate gene expression.[1] This process governs a wide array of phenotypes, including biofilm formation, virulence factor production, and antibiotic resistance. In many Gram-negative bacteria, AHLs are the primary signaling molecules mediating this intricate social behavior.[1]
For many years, it was widely assumed that bacteria exclusively synthesized and responded to the L-enantiomer of homoserine lactone. However, accumulating evidence has revealed the natural occurrence and potential biological relevance of the D-enantiomer, adding a new dimension to our understanding of quorum sensing.[2] This guide aims to provide a detailed technical examination of the structural disparities between these two enantiomers and the consequent functional implications.
The Structural Foundation: A Tale of Two Enantiomers
The fundamental difference between D- and L-homoserine lactone lies in the spatial arrangement of the amino group on the chiral carbon atom of the lactone ring. This seemingly subtle variation in three-dimensional structure has profound consequences for their interaction with biological macromolecules.
The Chiral Center and Three-Dimensional Conformation
The stereochemistry at the C3 position of the furanone ring dictates whether the molecule is the D- or L-isomer. This difference in configuration leads to distinct three-dimensional shapes, which can be visualized through techniques such as X-ray crystallography. While crystal structure data for L-homoserine lactone is available, detailed crystallographic information for the D-enantiomer is less common in publicly accessible databases. However, the fundamental principles of stereochemistry dictate that the two molecules are non-superimposable mirror images of each other.
Diagram: D- and L-Homoserine Lactone Enantiomers
Caption: 2D structures of L- and D-Homoserine Lactone.
Spectroscopic Signatures for Differentiation
In the absence of comprehensive crystallographic data for both enantiomers, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) are invaluable for their differentiation and characterization in solution.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While the 1H and 13C NMR spectra of enantiomers are identical in an achiral solvent, the use of chiral shift reagents or chiral solvents can induce diastereomeric interactions, leading to distinguishable chemical shifts for the corresponding nuclei in the D- and L-isomers. Publicly available NMR data for L-homoserine lactone hydrochloride provides a reference for its spectral characteristics.[3]
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful technique for studying chiral molecules. Enantiomers exhibit equal and opposite CD signals, making it an ideal method for determining the enantiomeric purity of a sample and for studying conformational changes upon binding to other molecules.
The Biosynthetic Dichotomy: Nature's Preference and Enigmatic Origins
The prevalence of L-AHLs in bacterial systems is a direct consequence of the stereospecificity of the enzymes involved in their biosynthesis.
The Canonical Pathway of L-AHL Synthesis
LuxI-type synthases, the enzymes responsible for AHL production, utilize S-adenosyl-L-methionine (SAM) as the donor of the homoserine lactone moiety. The inherent chirality of the L-methionine precursor dictates the formation of the L-lactone ring.[4]
Diagram: Biosynthesis of L-AHL
Caption: Simplified schematic of L-AHL biosynthesis.
The Unconventional Origins of D-Homoserine Lactones
The presence of D-homoserine lactones in bacterial cultures is intriguing, given the stereospecificity of the canonical biosynthetic pathway. Several hypotheses have been proposed for their origin, including the action of racemases or the existence of yet-unidentified biosynthetic pathways. Recent studies have reported the production of significant amounts of D-AHLs by certain bacteria, suggesting a potential biological role.[2]
Functional Divergence: The Impact of Stereochemistry on Biological Activity
The structural differences between D- and L-homoserine lactones translate into significant disparities in their biological activity, primarily due to the stereospecific nature of their protein receptors.
Receptor Binding and the Potency of L-Isomers
LuxR-type transcriptional regulators, the cognate receptors for AHLs, possess a highly specific ligand-binding pocket. The L-enantiomer typically exhibits a much higher binding affinity and, consequently, greater potency in activating or repressing gene expression compared to its D-counterpart.[5] This stereospecific recognition is a cornerstone of quorum sensing signaling.
The Ambiguous Role of D-Isomers
The biological function of D-AHLs is an active area of research. In some cases, they have been shown to be inactive or act as weak agonists or antagonists of their L-counterparts.[5] However, there is also evidence to suggest that D-isomers may have distinct signaling roles or interact with different cellular targets.[2]
Quantitative Comparison of Biological Activity
| Compound Derivative | Biological System | Assay | Observed Activity of L-isomer | Observed Activity of D-isomer |
| N-acyl-homoserine lactones (AHLs) | Gram-negative bacteria (e.g., Chromobacterium violaceum, Pseudomonas aeruginosa) | Quorum Sensing (e.g., violacein production, reporter gene expression) | Potent agonist, induces a response at low concentrations | Generally considered inactive or a very weak agonist/antagonist at high concentrations[5] |
A Practical Guide to Experimental Methodologies
For researchers investigating the roles of D- and L-homoserine lactones, robust and reliable experimental protocols are essential.
Chemical Synthesis of D- and L-Homoserine Lactones
The synthesis of N-acyl homoserine lactones can be achieved through various chemical routes. A common method involves the acylation of the corresponding homoserine lactone hydrobromide.
Experimental Protocol: Synthesis of N-Acyl-L-homoserine Lactones [6]
-
Reaction Setup: Prepare a mixture of the desired alkanoic or alkynoic fatty acid and L-homoserine lactone (HSL) hydrobromide in either dichloromethane (DCM) or tetrahydrofuran (THF). Stir the mixture at room temperature for 15 minutes.
-
Coupling Agent Addition: Add N-(3-(dimethylamino)propyl)-N′-ethylcarbodiimide (EDC) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to stir for 24 hours at room temperature.
-
Work-up: Wash the reaction mixture with a 5% (v/v) HCl aqueous solution.
-
Extraction: Extract the product with either DCM or ethyl acetate.
-
Purification: The crude product can be purified by column chromatography.
Note: The synthesis of D-AHLs can be achieved by substituting L-homoserine lactone hydrobromide with D-homoserine lactone hydrobromide in the above protocol.
Enantiomeric Separation and Analysis
The separation and quantification of D- and L-homoserine lactone enantiomers are critical for studying their individual biological effects. Chiral chromatography is the most effective method for this purpose.
Experimental Protocol: Chiral HPLC Separation of N-acetyl-homoserine Enantiomers [7]
-
Column: A chiral stationary phase (CSP) column, such as a Teicoplanin-based CSP (e.g., CHIROBIOTIC T), is recommended.
-
Mobile Phase: A typical mobile phase consists of a polar organic solvent (e.g., methanol, ethanol, or acetonitrile) with a small percentage of an acidic or basic modifier to control the ionization of the analyte and the stationary phase. The exact composition of the mobile phase will need to be optimized for the specific AHLs being analyzed.
-
Detection: UV detection is commonly used for the analysis of AHLs.
Experimental Protocol: GC-MS for Enantiomeric Separation [8][9]
Gas chromatography-mass spectrometry (GC-MS) can also be employed for the enantiomeric separation of AHLs, often after derivatization to enhance volatility and improve chromatographic resolution.
-
Derivatization: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used as a derivatizing reagent for oxo- and hydroxy-HSLs.
-
GC Column: A chiral capillary column is required for the separation of the enantiomers.
-
MS Detection: Mass spectrometry provides sensitive and selective detection of the separated enantiomers.
Diagram: Experimental Workflow for Enantiomeric Analysis
Caption: General workflow for the synthesis, separation, and characterization of D- and L-AHLs.
Conclusion and Future Perspectives
The stereochemistry of homoserine lactones is a critical determinant of their biological function in quorum sensing. The inherent structural differences between the D- and L-enantiomers lead to profound variations in their interaction with bacterial receptors and, consequently, their signaling efficacy. While the L-isomers are the well-established potent activators of quorum sensing, the emerging evidence of the natural occurrence and potential activity of D-isomers opens up new avenues of research.
A deeper understanding of the structural basis for the stereospecific recognition of AHLs will be invaluable for the design of novel quorum quenching agents. The development of synthetic AHL analogs with specific stereochemistry could provide powerful tools to dissect and manipulate bacterial communication networks. Future research should focus on elucidating the biosynthetic pathways of D-AHLs, identifying their cellular targets, and exploring their roles in complex microbial communities.
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An In-Depth Technical Guide to D-Homoserine Lactone Hydrochloride: Properties, Synthesis, and Applications in Quorum Sensing Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Homoserine Lactone hydrochloride (D-HSL HCl) is the synthetic, non-natural enantiomer of L-Homoserine Lactone, a foundational structure for N-acyl-homoserine lactones (AHLs). AHLs are a class of signaling molecules pivotal to quorum sensing (QS) in Gram-negative bacteria. Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression based on population density, regulating processes such as biofilm formation, virulence factor production, and antibiotic resistance. While the L-enantiomer is the biologically active form in these signaling pathways, this compound serves as an essential tool for researchers, primarily as a negative control and for studying the stereospecificity of quorum sensing receptors. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound in a research context.
Chemical and Physical Properties
This compound, with the CAS number 10437-13-9 , is the hydrochloride salt of the D-enantiomer of homoserine lactone.[1][2] The hydrochloride form enhances its stability and solubility in aqueous solutions.
| Property | Value | Source |
| CAS Number | 10437-13-9 | [1][2] |
| Molecular Formula | C₄H₈ClNO₂ | [1][2] |
| Molecular Weight | 137.56 g/mol | [1] |
| IUPAC Name | (3R)-3-aminooxolan-2-one;hydrochloride | [1] |
| Synonyms | (R)-(+)-alpha-Amino-gamma-butyrolactone hydrochloride, (R)-3-aminodihydrofuran-2(3H)-one hydrochloride, D-HSL HCl | [1] |
| Appearance | White to off-white solid/powder | [3] |
| Solubility | Soluble in water. The L-enantiomer is reported to be soluble in water at 50 mg/mL and also soluble in DMSO.[3][4] Quantitative data for the D-enantiomer is not readily available but is expected to have similar solubility. | |
| Storage | Store at -20°C for long-term stability.[3] |
Synthesis of this compound
The enantioselective synthesis of D-Homoserine Lactone is crucial for its use in stereospecific studies. While various methods exist for the synthesis of homoserine lactones, obtaining the pure D-enantiomer often involves chiral starting materials or stereoselective reactions. A general conceptual pathway for the synthesis of homoserine lactones involves the cyclization of a protected homoserine derivative.
A common precursor for the synthesis of the L-enantiomer is L-methionine, which can be adapted for the D-enantiomer using D-methionine as the starting material. A generalized synthetic route is outlined below. It is important to note that specific reaction conditions, such as solvents, temperatures, and catalysts, would need to be optimized for the D-enantiomer.
A general procedure for synthesizing the racemic DL-Homoserine Lactone hydrochloride involves the hydrogenation of 2-(hydroxy-imino)-γ-butyrolactone in the presence of a palladium-carbon catalyst, followed by treatment with hydrochloric acid.[5] For an enantioselective synthesis of the D-enantiomer, a chiral starting material or a chiral catalyst would be necessary. One patented method for the enantioselective preparation of homoserine lactones involves the catalytic hydrogenation of specific aldehydes.[6]
Caption: Conceptual pathway for the synthesis of D-Homoserine Lactone HCl.
Biological Activity and Role in Quorum Sensing
The biological activity of N-acyl-homoserine lactones is highly dependent on the stereochemistry of the homoserine lactone ring. The naturally occurring and biologically active form is the L-enantiomer. The D-enantiomer of homoserine lactone, and its acylated derivatives, are generally considered to be biologically inactive or, in some cases, weak antagonists of quorum sensing.[7]
The specificity of LuxR-type receptors, the protein receptors for AHLs, for the L-enantiomer is a key aspect of quorum sensing signaling. This stereospecificity is attributed to the precise molecular interactions between the lactone ring and the amino acid residues in the binding pocket of the LuxR receptor. The D-enantiomer, due to its different spatial arrangement, is unable to form the same critical hydrogen bonds and hydrophobic interactions required for receptor activation.
Use as a Negative Control
The primary application of this compound in quorum sensing research is as a negative control . In experiments designed to investigate the effects of L-AHLs on bacterial gene expression, virulence, or biofilm formation, the D-enantiomer is used to demonstrate that the observed effects are specific to the L-form and not due to non-specific interactions or the general chemical properties of the molecule.
Potential as a Quorum Sensing Antagonist
While largely considered inactive, some studies have explored the potential for D-isomers of AHLs and related molecules to act as antagonists of quorum sensing.[7][8] An antagonist would bind to the LuxR receptor without activating it, thereby blocking the binding of the native L-AHL and inhibiting the quorum sensing response. However, the antagonistic activity of D-AHLs is generally found to be significantly weaker than other synthetic antagonists.
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A Researcher's Technical Guide to the Solubility and Stability of D-Homoserine Lactone Hydrochloride
In the intricate world of chemical biology and drug development, the precise handling of research compounds is paramount to the validity and reproducibility of experimental outcomes. This guide provides an in-depth technical overview of the solubility and stability of D-Homoserine Lactone hydrochloride (D-HSL HCl), a molecule of significant interest in various research fields. As researchers and drug development professionals, a thorough understanding of its chemical behavior is not just advantageous, it is a necessity for rigorous scientific inquiry.
Foundational Chemical Properties of this compound
This compound is the hydrochloride salt of the D-enantiomer of homoserine lactone.[1][2] Its fundamental properties are crucial for its appropriate handling and application in research.
| Property | Value | Source |
| Molecular Formula | C₄H₈ClNO₂ | [2][3] |
| Molecular Weight | 137.56 g/mol | [2][3] |
| Appearance | White to off-white or pale beige solid/powder | [4][5] |
| Purity | Typically ≥95% or ≥98% for research-grade material | [1][3] |
| Storage (Solid) | Long-term at -20°C is recommended for optimal stability. Can be stored at room temperature for shorter periods.[5][6] Should be sealed and protected from light and moisture.[4][7] |
Strategic Solubilization: More Than Just Dissolving
The choice of solvent is a critical first step in any experiment. For D-HSL HCl, solvent selection directly impacts the integrity of the lactone ring, the molecule's active form.
Recommended Solvents
Based on empirical data, the following solvents are recommended for the solubilization of this compound:
| Solvent | Reported Solubility | Reference |
| Water | 10 mg/mL | [4][7][8] |
| Dimethyl Sulfoxide (DMSO) | 10 mg/mL | [4][8] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 10 mg/mL | [8] |
Causality Behind Solvent Choice: The high polarity of water and DMSO allows for effective dissolution of the polar hydrochloride salt of D-HSL. It is crucial to use high-purity solvents to avoid introducing contaminants that could catalyze degradation.
Solvents to Avoid: A Critical Precaution
It is strongly advised to avoid using primary alcohols such as ethanol and methanol as solvents. These nucleophilic solvents can attack the electrophilic carbonyl carbon of the lactone ring, leading to ring-opening and the formation of the corresponding ester.[4][9][10] This reaction fundamentally alters the chemical structure of D-HSL and will lead to a loss of its biological activity in assays where the lactone form is required.
The Achilles' Heel: Understanding and Mitigating Instability
The stability of this compound in solution is not absolute. The primary degradation pathway is the hydrolysis of the lactone ring, a reaction profoundly influenced by pH and temperature.
The Central Role of pH in Lactone Ring Stability
The lactone ring of D-HSL is an ester, and its stability is highly pH-dependent.[6]
-
Alkaline Conditions (pH > 7): In alkaline environments, the lactone ring is highly susceptible to hydrolysis, leading to the formation of the corresponding open-ring hydroxy acid.[6][11] This process, known as lactonolysis, is often irreversible under physiological conditions and results in the inactivation of the molecule.
-
Neutral to Slightly Acidic Conditions (pH 5.0-7.0): The lactone ring exhibits its greatest stability in this pH range.[6] For most biological assays, maintaining the pH within this window is critical for obtaining consistent and reproducible results.
-
Acidic Conditions (pH < 5): While the lactone ring is stable in acidic conditions, very low pH can lead to the protonation of the amino group, which may affect its biological activity depending on the specific application. However, acidic conditions favor the closed-ring form and can even promote the recyclization of the hydrolyzed form to some extent.[11]
Caption: Equilibrium of D-HSL lactone and its inactive hydroxy acid form.
The Influence of Temperature on Degradation Kinetics
Elevated temperatures accelerate the rate of hydrolysis of the lactone ring.[6][11] Therefore, it is imperative to handle and store D-HSL HCl solutions at appropriate temperatures to minimize degradation. For long-term storage of stock solutions, -20°C is recommended.[6] Working solutions should be kept on ice whenever possible during experiments.
Experimental Protocols for Rigorous Research
The following protocols are designed to be self-validating systems, ensuring the integrity of your D-HSL HCl solutions.
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol describes the preparation of a 10 mg/mL stock solution of D-HSL HCl in sterile, nuclease-free water.
Materials:
-
This compound (solid)
-
Sterile, nuclease-free water
-
Sterile, conical-bottom microcentrifuge tubes
-
Calibrated micropipettes and sterile filter tips
-
Vortex mixer
Procedure:
-
Aseptic Technique: Perform all steps in a laminar flow hood or a designated clean area to prevent microbial contamination.
-
Weighing: Accurately weigh the desired amount of D-HSL HCl in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mg/mL solution, weigh 10 mg.
-
Solvent Addition: Add the calculated volume of sterile, nuclease-free water to the microcentrifuge tube.
-
Dissolution: Vortex the solution until the solid is completely dissolved. Gentle warming (to no more than 37°C) can be used to aid dissolution if necessary, but avoid prolonged heating.
-
Aliquotting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles, which can contribute to degradation.
-
Storage: Store the aliquots at -20°C for long-term use. For short-term storage (up to one week), 4°C is acceptable.
Caption: Workflow for preparing a D-HSL HCl stock solution.
Protocol 2: A Framework for Assessing Solution Stability
This protocol provides a general framework for conducting a stability study of D-HSL HCl solutions under various conditions.
Objective: To determine the degradation rate of D-HSL HCl in a specific buffer at a given temperature.
Materials:
-
Prepared stock solution of D-HSL HCl
-
Sterile buffer of interest (e.g., PBS, cell culture media)
-
Incubator or water bath set to the desired temperature
-
Analytical instrumentation for quantification (e.g., HPLC, NMR)
Procedure:
-
Preparation of Test Solutions: Dilute the D-HSL HCl stock solution to the final desired concentration in the buffer of interest. Prepare enough volume for all time points.
-
Initial Time Point (T=0): Immediately after preparation, take an aliquot of the test solution and analyze it using a validated analytical method (e.g., HPLC, NMR) to determine the initial concentration. This serves as the baseline.
-
Incubation: Place the remaining test solution in the incubator or water bath at the desired temperature.
-
Time-Course Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw aliquots of the test solution. The frequency of sampling should be adjusted based on the expected rate of degradation.
-
Sample Analysis: Analyze each aliquot using the same analytical method as for the T=0 sample to determine the concentration of intact D-HSL HCl.
-
Data Analysis: Plot the concentration of D-HSL HCl versus time. Calculate the degradation rate constant and the half-life of the compound under the tested conditions.
Caption: Experimental workflow for a D-HSL HCl stability study.
Analytical Methodologies for Quantification and Stability Monitoring
Accurate quantification is the cornerstone of any stability study. The two primary methods for analyzing D-HSL HCl are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying D-HSL HCl and its degradation products. A reversed-phase HPLC method is typically employed.
-
Principle: The sample is injected onto a column packed with a nonpolar stationary phase (e.g., C18). A polar mobile phase is then pumped through the column. The more polar open-ring hydroxy acid will elute earlier than the less polar closed-ring lactone.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is commonly used, as the lactone and its hydrolyzed product have weak chromophores.
-
Quantification: The concentration of D-HSL HCl is determined by comparing the peak area of the analyte in the sample to a standard curve generated from known concentrations of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR, particularly ¹³C NMR, is an invaluable tool for directly observing the equilibrium between the closed-ring lactone and the open-ring hydroxy acid.[11]
-
Principle: The carbon atoms in the lactone ring and the open-ring form have distinct chemical shifts in the ¹³C NMR spectrum. By integrating the signals corresponding to each form, their relative concentrations can be determined.[11]
-
Application in Stability Studies: This method is particularly useful for mechanistic studies of hydrolysis and for determining the equilibrium position under different pH conditions.[11]
Concluding Remarks for the Diligent Researcher
The successful use of this compound in research is contingent upon a meticulous approach to its handling. By understanding its solubility characteristics and the factors that influence its stability, researchers can design and execute experiments with a higher degree of confidence and reproducibility. Always refer to the manufacturer's product information sheet for specific handling and storage recommendations. The principles and protocols outlined in this guide are intended to provide a solid foundation for the rigorous and successful application of this important research compound.
References
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D-Homoserine Lactone as an Inhibitor of Serine Hydroxymethyltransferase: A Technical Guide for Researchers
Abstract
Serine hydroxymethyltransferase (SHMT), a pyridoxal 5'-phosphate (PLP) dependent enzyme, is a critical node in one-carbon metabolism, catalyzing the reversible conversion of L-serine and tetrahydrofolate to glycine and 5,10-methylenetetrahydrofolate.[1] This activity is fundamental for the biosynthesis of nucleotides and amino acids, making SHMT a compelling target for therapeutic intervention, particularly in oncology.[2] This technical guide provides an in-depth exploration of D-Homoserine Lactone (D-HSL) as a potential inhibitor of SHMT. While direct and extensive research on the D-HSL-SHMT interaction is limited, this guide synthesizes the available data with established principles of PLP-dependent enzyme inhibition by D-amino acid analogs to propose a mechanistic framework and provide detailed protocols for its experimental validation. This document is intended for researchers, scientists, and drug development professionals seeking to investigate and characterize novel inhibitors of this important metabolic enzyme.
Introduction: Serine Hydroxymethyltransferase as a Therapeutic Target
Serine hydroxymethyltransferase is a ubiquitous enzyme essential for cellular proliferation.[1] In humans, two isoforms exist: the cytosolic SHMT1 and the mitochondrial SHMT2.[1] Both isoforms play crucial, albeit spatially distinct, roles in supplying one-carbon units for the synthesis of purines, thymidylate, and other essential biomolecules.[3] The elevated demand for these precursors in rapidly dividing cells, such as cancer cells, often correlates with the upregulation of SHMT activity, making it a validated target for cancer chemotherapy.[2] The development of potent and selective SHMT inhibitors is an active area of research, with several classes of small molecules, including antifolates and pyrazolopyrans, showing promise.[2][4]
D-Homoserine Lactone: An Overview
D-Homoserine Lactone is the D-enantiomer of homoserine lactone, a cyclic amino acid derivative. While N-acyl homoserine lactones are well-known as signaling molecules in bacterial quorum sensing, D-HSL, as a D-amino acid analog, has been identified as an inhibitor of serine hydroxymethyltransferase.[5] A key study reported a Ki of 11 mM for D-Homoserine Lactone with rabbit liver SHMT, establishing its potential to interact with the enzyme's active site.[5]
Proposed Mechanism of Inhibition
The precise kinetic mechanism of SHMT inhibition by D-Homoserine Lactone has not been extensively elucidated in publicly available literature. However, based on the known interactions of other D-amino acids and their analogs with SHMT and other PLP-dependent enzymes, a plausible mechanistic hypothesis can be formulated.
SHMT is known to slowly process some D-amino acids, such as D-alanine, in a tetrahydrofolate-independent transamination reaction.[6] Furthermore, D-amino acid analogs like D-fluoroalanine can act as mechanism-based inactivators.[6] These inhibitors are processed by the enzyme to form a reactive intermediate, such as an aminoacrylate, which then covalently modifies an active site residue, leading to irreversible inhibition.[6] Another relevant example is the inhibition of PLP-dependent enzymes by D-cycloserine, which can involve the formation of a stable adduct with the PLP cofactor, effectively sequestering it and rendering the enzyme inactive.[7]
Given these precedents, D-Homoserine Lactone likely acts as a competitive inhibitor with respect to the L-serine substrate, binding to the active site of SHMT. The subsequent steps could follow one of two primary pathways:
-
Reversible Competitive Inhibition: D-HSL binds to the active site, forming a non-covalent complex and preventing the binding of L-serine. The inhibition would be reversible and characterized by a specific inhibition constant (Ki).
-
Mechanism-Based Inactivation: The enzyme could process D-HSL, leading to the opening of the lactone ring. This could generate a reactive species that subsequently forms a covalent bond with a nucleophilic residue in the active site or with the PLP cofactor itself, leading to time-dependent, irreversible inactivation.
The following diagram illustrates the proposed binding and potential inhibitory pathways of D-Homoserine Lactone at the SHMT active site.
Caption: Proposed interaction of D-Homoserine Lactone with SHMT.
Experimental Validation and Characterization
Rigorous experimental validation is required to elucidate the precise mechanism and quantitative parameters of SHMT inhibition by D-Homoserine Lactone. The following protocols provide a comprehensive framework for this characterization.
Expression and Purification of Recombinant SHMT
A prerequisite for in vitro inhibition studies is a highly purified and active SHMT enzyme. Both human SHMT1 and SHMT2 can be expressed as recombinant proteins in E. coli and purified using standard chromatographic techniques.
In Vitro SHMT Activity Assays
Two robust assays are commonly employed to measure SHMT activity:
Protocol 1: Continuous Spectrophotometric Coupled Assay
This assay is ideal for steady-state kinetic analysis and high-throughput screening.
-
Principle: The 5,10-methylenetetrahydrofolate (5,10-CH₂-THF) produced by SHMT is oxidized by 5,10-methylenetetrahydrofolate dehydrogenase (MTHFD), with the concomitant reduction of NADP⁺ to NADPH. The rate of NADPH formation is monitored by the increase in absorbance at 340 nm.[5]
-
Reagents:
-
Purified recombinant human SHMT1 or SHMT2
-
L-Serine
-
Tetrahydrofolate (THF)
-
Pyridoxal 5'-phosphate (PLP)
-
NADP⁺
-
5,10-methylenetetrahydrofolate dehydrogenase (MTHFD)
-
Potassium phosphate buffer (pH 7.5)
-
D-Homoserine Lactone (and L-Homoserine Lactone for comparison)
-
-
Procedure:
-
Prepare a reaction master mix containing potassium phosphate buffer, PLP, NADP⁺, THF, and MTHFD in a 96-well UV-transparent plate.
-
Add varying concentrations of D-Homoserine Lactone (or vehicle control) to the wells.
-
To determine the mode of inhibition, perform assays with varying concentrations of L-serine at fixed concentrations of D-Homoserine Lactone.
-
Initiate the reaction by adding a fixed concentration of L-serine (for IC₅₀ determination) or varying concentrations (for kinetic analysis).
-
Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes using a spectrophotometer.
-
Calculate the initial reaction velocities from the linear portion of the progress curves.
-
Protocol 2: Discontinuous Radioisotopic Assay
This endpoint assay offers high sensitivity and is considered a gold-standard method.
-
Principle: The assay measures the transfer of the radiolabeled β-carbon of L-[3-¹⁴C]serine to THF, forming a non-volatile product that can be quantified by scintillation counting after removal of the unreacted radiolabeled substrate.
-
Reagents:
-
Purified recombinant human SHMT1 or SHMT2
-
L-[3-¹⁴C]serine
-
Tetrahydrofolate (THF)
-
Pyridoxal 5'-phosphate (PLP)
-
Potassium phosphate buffer (pH 7.5)
-
D-Homoserine Lactone
-
Trichloroacetic acid (TCA) for stopping the reaction
-
Scintillation cocktail
-
-
Procedure:
-
Set up reaction mixtures in microcentrifuge tubes containing buffer, PLP, THF, and L-[3-¹⁴C]serine.
-
Add varying concentrations of D-Homoserine Lactone.
-
Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiate the reaction by adding the SHMT enzyme.
-
Incubate at 37°C for a fixed time (e.g., 20 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding cold TCA.
-
Centrifuge to pellet the precipitated protein.
-
Remove the supernatant and quantify the radioactivity using a scintillation counter.
-
Data Analysis and Interpretation
The data generated from these assays will allow for a thorough characterization of the inhibition.
Table 1: Key Kinetic Parameters to be Determined
| Parameter | Description | Method of Determination |
| IC₅₀ | The concentration of inhibitor required to reduce enzyme activity by 50%. | Dose-response curves of initial velocity vs. log[D-HSL]. |
| Ki | The inhibition constant, representing the affinity of the inhibitor for the enzyme. | Determined from plots of 1/v vs. 1/[S] (Lineweaver-Burk) at different fixed inhibitor concentrations. |
| Mode of Inhibition | Competitive, non-competitive, uncompetitive, or mixed. | Analysis of the effect of the inhibitor on Km and Vmax using Lineweaver-Burk or other kinetic plots. |
| kinact and KI | The maximal rate of inactivation and the inhibitor concentration giving half-maximal inactivation, respectively (for irreversible inhibitors). | Plotting the observed rate of inactivation (kobs) against inhibitor concentration. |
The following workflow diagram outlines the process of characterizing D-Homoserine Lactone as an SHMT inhibitor.
Caption: Experimental workflow for characterizing SHMT inhibitors.
Concluding Remarks and Future Directions
D-Homoserine Lactone presents an intriguing, albeit understudied, starting point for the exploration of novel SHMT inhibitors. Its identity as a D-amino acid analog places it in a class of compounds known to interact with PLP-dependent enzymes through unique mechanisms. The proposed mechanistic framework and detailed experimental protocols in this guide provide a clear path for researchers to fully characterize its inhibitory properties. Future studies should focus on obtaining high-resolution crystal structures of SHMT in complex with D-Homoserine Lactone to definitively elucidate its binding mode. Furthermore, comparative studies with the L-enantiomer and other cyclic amino acid analogs could yield valuable structure-activity relationships to guide the design of more potent and selective SHMT inhibitors for therapeutic applications.
References
- Wang, E. A., Kallen, R., & Walsh, C. (1981). Mechanism-based inactivation of serine transhydroxymethylases by D-fluoroalanine and related amino acids. The Journal of Biological Chemistry, 256(13), 6917–6926.
- Serine hydroxymethyltransferase. (n.d.). In Wikipedia.
- Ducker, G. S., & Rabinowitz, J. D. (2017). One-Carbon Metabolism in Health and Disease. Cell Metabolism, 25(1), 27–42.
- Dunne, J., et al. (2010). Inhibition of the PLP-dependent enzyme serine palmitoyltransferase by cycloserine: evidence for a novel decarboxylative mechanism of inactivation. Molecular BioSystems, 6(9), 1637-1645.
- Mino, K., et al. (2017). Human SHMT inhibitors reveal defective glycine import as a targetable metabolic vulnerability of diffuse large B-cell lymphoma. Proceedings of the National Academy of Sciences, 114(42), 11404-11409.
- Scaletti, E., et al. (2019). Structural Basis of Inhibition of the Human Serine Hydroxymethyltransferase SHMT2 by Antifolate Drugs. FEBS Letters, 593(14), 1863-1873.
- BenchChem. (2025). Application Notes and Protocols: Measuring SHMT Activity with Pyrazolopyran-based Inhibitors. BenchChem.
- BenchChem. (2025). Application Notes and Protocols: SHMT-IN-3 In Vitro Assays. BenchChem.
- Sopitpak, P., et al. (2012). Plasmodium serine hydroxymethyltransferase as a potential anti-malarial target: inhibition studies using improved methods for enzyme production and assay. Malaria Journal, 11, 213.
- Giardina, G., et al. (2021).
- Di Salvo, M. L., et al. (2019). The moonlighting RNA-binding activity of cytosolic serine hydroxymethyltransferase contributes to control compartmentalization of serine metabolism. Nucleic Acids Research, 47(4), 2003–2017.
- Anderson, D. D., & Stover, P. J. (2009).
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The Engine of Communication: A Technical Guide to the Biosynthesis of Homoserine Lactones
Abstract
N-acyl-homoserine lactones (AHLs) are the cornerstone of quorum sensing in a vast array of Gram-negative bacteria, orchestrating collective behaviors from biofilm formation to virulence. The biosynthesis of these critical signaling molecules is catalyzed by the LuxI family of synthases, which represent a prime target for the development of novel anti-virulence and anti-biofilm therapeutics. This technical guide provides an in-depth exploration of the foundational biochemistry and enzymology of AHL biosynthesis. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the causal logic behind experimental design. We will delve into the core mechanism of LuxI-type synthases, provide detailed, field-proven methodologies for enzyme purification and activity assays, and present robust analytical workflows for the definitive identification and quantification of AHLs.
The Central Dogma of AHL Synthesis: The LuxI-Type Synthase Machinery
The canonical synthesis of AHLs is a remarkably elegant enzymatic process executed by LuxI-type synthases.[1][2] These enzymes catalyze the ligation of two primary substrates: a fatty acyl group, typically donated from an acyl-acyl carrier protein (acyl-ACP) involved in fatty acid biosynthesis, and the aminobutyryl moiety, which is universally supplied by S-adenosylmethionine (SAM).[3][4]
The diversity of AHL signals stems from the variable length (from 4 to 18 carbons) and modification (e.g., oxidation or hydroxylation at the β-carbon) of the acyl chain.[5][6] This specificity is dictated by the particular LuxI homolog, which possesses an acyl-chain binding pocket or tunnel that selectively accommodates certain acyl-ACPs.[7] While most LuxI synthases utilize acyl-ACPs, a subclass can use acyl-coenzyme A (acyl-CoA) as the acyl donor.[1]
The reaction proceeds via a sequential, ordered mechanism where SAM binds to the enzyme first, followed by the acyl-ACP.[3][5][8][9] The α-amino group of SAM performs a nucleophilic attack on the thioester carbonyl of the acyl-ACP, forming an acylated-SAM intermediate and releasing the holo-ACP. Subsequently, an intramolecular cyclization occurs: the α-carboxylate oxygen of the methionine moiety attacks the γ-carbon, leading to the formation of the homoserine lactone ring and the release of methylthioadenosine (MTA) as a byproduct.[5][10]
Caption: Core biosynthetic pathway of N-acyl homoserine lactones (AHLs).
Recombinant Expression and Purification of LuxI-Type Synthases
A fundamental prerequisite for in-depth biochemical analysis is the production of pure, active LuxI-type synthase. The following protocol describes a robust method for the overexpression and purification of a hexahistidine (His-tagged) LuxI homolog from Escherichia coli, a system widely used due to its rapid growth and high expression levels.
Rationale: The choice of an E. coli expression system like BL21(DE3) is deliberate; its deficiency in the Lon and OmpT proteases enhances the stability and yield of recombinant proteins.[8] A His-tag is employed for efficient purification via immobilized metal affinity chromatography (IMAC), a technique that offers high selectivity and capacity.[8][11]
Experimental Protocol 2.1: Overexpression and Purification
-
Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)pLysS) with the expression plasmid containing the His-tagged luxI homolog gene. Plate on Luria-Bertani (LB) agar with the appropriate antibiotics and incubate overnight at 37°C.[8]
-
Starter Culture: Inoculate a single colony into 20 mL of LB broth containing the required antibiotics. Grow overnight at 37°C with shaking (approx. 250 rpm).[8]
-
Large-Scale Culture: Inoculate 1 L of fresh LB broth (with antibiotics) with the overnight starter culture. Grow at 37°C with vigorous shaking until the optical density at 600 nm (OD600) reaches 0.5-0.6. This mid-log phase is optimal for inducing protein expression.[8]
-
Induction: Induce protein expression by adding isopropyl-β-D-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.[8][12] Transfer the culture to a lower temperature (e.g., 18-30°C) and continue shaking for 6-16 hours. The lower temperature promotes proper protein folding and increases the proportion of soluble protein.
-
Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C or used immediately.[8]
-
Lysis: Resuspend the cell pellet in 20 mL of ice-cold Lysis Buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing a protease inhibitor cocktail (e.g., PMSF at 1 mM). Lyse the cells via sonication on ice (e.g., 8 cycles of 20-second pulses with 20-second pauses).[8][11] The imidazole is included to reduce non-specific binding of contaminating proteins to the affinity resin.
-
Clarification: Centrifuge the lysate at 16,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant, which contains the soluble His-tagged protein.[11]
-
Affinity Chromatography: Equilibrate a Ni-NTA resin column with Lysis Buffer. Load the clarified supernatant onto the column.[13]
-
Washing: Wash the column with 10 column volumes of Wash Buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.[11]
-
Elution: Elute the His-tagged LuxI synthase with Elution Buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0). The high concentration of imidazole competes with the His-tag for binding to the nickel resin, releasing the target protein.[13]
-
Verification and Storage: Analyze the eluted fractions by SDS-PAGE to confirm purity and size. Pool the pure fractions, dialyze against a suitable storage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10% glycerol, pH 7.5), and store at -80°C. Glycerol is added as a cryoprotectant to maintain enzyme activity during long-term storage.
Caption: Experimental workflow for recombinant LuxI synthase purification.
In Vitro Synthesis and Kinetic Analysis of AHLs
The direct measurement of enzyme activity is crucial for characterizing synthase function, determining substrate specificity, and screening for inhibitors. The following protocol details a robust colorimetric assay for monitoring AHL synthesis in vitro.
Rationale: This assay leverages the release of coenzyme A (CoA) when using an acyl-CoA substrate. The free thiol group of CoA reduces the chromogenic reagent 2,6-dichlorophenolindophenol (DPIP), causing a decrease in absorbance at 600 nm that is directly proportional to the rate of the enzymatic reaction.[10] This continuous spectrophotometric method is ideal for kinetic analysis. While acyl-ACPs are the natural substrate for many LuxI synthases, acyl-CoAs are often used for in vitro assays due to their commercial availability and the ease of detection of the CoA product.[10]
Experimental Protocol 3.1: Colorimetric In Vitro AHL Synthesis Assay
-
Reaction Master Mix: Prepare a master mix in a suitable buffer (e.g., 100 mM KH2PO4, pH 7.0). For a final reaction volume of 200 µL, the mix should contain:
-
S-adenosylmethionine (SAM): Final concentration 50-200 µM.
-
Acyl-Coenzyme A (e.g., hexanoyl-CoA): Final concentration 50-200 µM.
-
2,6-Dichlorophenolindophenol (DPIP): Final concentration 50-100 µM.
-
-
Initiation: Pre-incubate the master mix in a 96-well plate at the desired reaction temperature (e.g., 30°C or 37°C) for 5 minutes.
-
Enzyme Addition: Initiate the reaction by adding the purified LuxI-type synthase to a final concentration of 0.1-2 µM.[10]
-
Data Acquisition: Immediately begin monitoring the decrease in absorbance at 600 nm using a microplate reader. Collect data every 30-60 seconds for 10-20 minutes.
-
Rate Calculation: Determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot. Convert the change in absorbance per minute (ΔAbs/min) to the rate of product formation (µM/min) using the molar extinction coefficient of DPIP.
-
Kinetic Parameter Determination: To determine the Michaelis-Menten constants (Km) and maximum velocity (Vmax), perform the assay with a fixed, saturating concentration of one substrate (e.g., SAM) while varying the concentration of the other (e.g., hexanoyl-CoA). Plot the initial velocities against substrate concentration and fit the data to the Michaelis-Menten equation. Alternatively, use a linear transformation like the Lineweaver-Burk plot (1/V₀ vs. 1/[S]).[14]
Data Presentation 3.1: Typical Kinetic Parameters for LuxI-Family Synthases
| Enzyme | Acyl Substrate | Km (Acyl Substrate) (µM) | Km (SAM) (µM) | Vmax (nmol/min/mg) | Reference |
| RhlI | Butyryl-ACP | ~40 | ~61 | >100 | [4] |
| AinS | Octanoyl-ACP | ~5 | ~15 | ~150 | [5] |
| TraI | Octanoyl-ACP | ~10 | Not Reported | ~10 | [5] |
| LuxI | 3-oxo-hexanoyl-ACP | ~5 | Not Reported | ~10 | [5] |
Note: Vmax values can vary significantly based on purification quality and assay conditions. The values presented are for comparative purposes.
Extraction and Quantification of AHLs from Biological Samples
Verifying the production of specific AHLs from bacterial cultures or in vitro reactions requires a sensitive and specific analytical method. The gold standard is High-Performance Liquid Chromatography coupled to Tandem Mass Spectrometry (HPLC-MS/MS).
Rationale: This workflow begins with a liquid-liquid extraction using ethyl acetate, an organic solvent that efficiently partitions the relatively nonpolar AHLs from the aqueous culture medium.[15][16] HPLC provides chromatographic separation of different AHL species based on their hydrophobicity, while tandem mass spectrometry allows for highly specific detection and quantification using methods like Multiple Reaction Monitoring (MRM).[17]
Experimental Protocol 4.1: AHL Extraction and HPLC-MS/MS Analysis
-
Sample Preparation: Grow the bacterial strain of interest in a suitable liquid medium to the stationary phase, when AHL production is typically maximal.[18] Centrifuge the culture (e.g., 10,000 x g for 15 min) to pellet the cells.[15]
-
Extraction: Filter-sterilize the supernatant through a 0.2 µm filter.[15] Transfer the supernatant to a separatory funnel and extract twice with an equal volume of acidified ethyl acetate (e.g., with 0.1% formic acid to ensure AHLs remain protonated and partition efficiently).[16][18]
-
Drying and Reconstitution: Pool the organic layers and evaporate the solvent to dryness using a rotary evaporator or a stream of nitrogen gas.[15] Reconstitute the dried extract in a small, known volume (e.g., 200 µL) of 50% acetonitrile for analysis.[15]
-
HPLC Separation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[6]
-
Mobile Phase A: 0.1% formic acid in water.[6]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[6]
-
Gradient: A typical gradient might be: 5-95% B over 15 minutes, hold at 95% B for 5 minutes, return to 5% B and equilibrate for 5 minutes.
-
Flow Rate: 0.3-0.5 mL/min.[6]
-
Injection Volume: 10-20 µL.[6]
-
-
MS/MS Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[6][17]
-
Detection Mode: Multiple Reaction Monitoring (MRM). For each target AHL, monitor the transition from the protonated parent ion [M+H]+ to a characteristic product ion. A common product ion for many AHLs is the lactone ring fragment at m/z 102.
-
Quantification: Generate a standard curve by analyzing serial dilutions of synthetic AHL standards. Plot the peak area against concentration and use linear regression to determine the concentration of AHLs in the unknown samples.
-
Caption: Workflow for AHL extraction and quantification by HPLC-MS/MS.
Troubleshooting and Self-Validation
Scientific integrity demands that every protocol be a self-validating system. Below are common issues and checkpoints to ensure data reliability.
| Protocol | Common Problem | Causality & Troubleshooting Solution |
| Protein Purification | Low yield of soluble protein | Cause: Protein may be misfolding and forming inclusion bodies. Solution: Lower the post-induction temperature (e.g., to 16-20°C) and induction time. Use a different E. coli expression strain (e.g., Rosetta) that provides rare tRNAs. |
| Protein Purification | Protein elutes in wash steps | Cause: Insufficient binding to the resin or incorrect buffer pH. Solution: Ensure the pH of your lysis and wash buffers is optimal for His-tag binding (typically 7.5-8.0). Confirm the absence of chelating agents like EDTA in your buffers. |
| In Vitro Assay | No or very low enzyme activity | Cause: Enzyme may be inactive, or a critical cofactor is missing. Solution: Use freshly purified enzyme or enzyme stored with a cryoprotectant. Ensure SAM is fresh and has not degraded. Verify buffer pH and temperature are optimal for your specific enzyme. Run a positive control with a known active synthase.[19] |
| In Vitro Assay | High background signal/rate | Cause: Non-enzymatic reduction of DPIP or substrate instability. Solution: Run a no-enzyme control to determine the background rate and subtract it from your sample rates. Ensure substrates (especially acyl-CoA) are of high purity.[19] |
| HPLC-MS/MS Analysis | No AHL peak detected | Cause: AHL concentration below detection limit, degradation, or poor extraction. Solution: Concentrate the sample further before reconstitution. Ensure the pH of the culture supernatant is not highly alkaline, which can cause lactone ring hydrolysis.[16] Use an internal standard to verify extraction efficiency. |
| HPLC-MS/MS Analysis | High variability between replicates | Cause: Inconsistent extraction efficiency or pipetting errors. Solution: Use a calibrated multichannel pipette for reagent addition.[20] Implement an internal standard (e.g., a deuterated AHL) added before extraction to normalize for variations in sample handling and instrument response. |
Conclusion
The study of homoserine lactone biosynthesis is a dynamic field, critical for understanding bacterial communication and developing strategies to disrupt it. The methodologies presented in this guide provide a robust framework for the expression, purification, and functional characterization of LuxI-type synthases, as well as the sensitive quantification of their AHL products. By understanding the causality behind each experimental step—from the choice of an expression host to the parameters of mass spectrometry—researchers can generate high-quality, reliable data, paving the way for novel discoveries in quorum sensing and the development of next-generation therapeutics.
References
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- Hanzelka, B. L., & Greenberg, E. P. (1996). Acylhomoserine Lactone Synthase Activity of the Vibrio fischeri AinS Protein. Journal of Bacteriology, 178(21), 6348-6351. [Link]
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- Cataldi, T. R., Bianco, G., & Ciriello, R. (2016). Extraction, purification and identification of bacterial signal molecules based on N-acyl homoserine lactones.
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- protocols.io. (2017).
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- Stone, S. J., Levin, M. C., & Farese, Jr, R. V. (2007). A fluorescent assay to quantitatively measure in vitro acyl CoA:diacylglycerol acyltransferase activity. Journal of Lipid Research, 48(6), 1465-1470. [Link]
- Kumar, A., Singh, S., & Gaur, R. (2023). A protocol for cloning, expression, and purification of Lysine exporter (LysE) gene of Mycobacterium tuberculosis. STAR Protocols, 4(1), 102096. [Link]
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- Parsek, M. R., Val, D. L., Hanzelka, B. L., Cronan, J. E., & Greenberg, E. P. (1999). Acyl Homoserine-Lactone Quorum-Sensing Signal Generation.
- Schaefer, A. L., Hanzelka, B. L., Parsek, M. R., & Greenberg, E. P. (2000). Reversible Acyl-Homoserine Lactone Binding to Purified Vibrio fischeri LuxR Protein. Journal of Bacteriology, 182(23), 6779-6785. [Link]
- Chemistry For Everyone. (2025, June 16). How To Determine Enzyme Kinetic Parameters? [Video]. YouTube. [Link]
- Fekete, A., Kuttler, C., Rothballer, M., Hense, B. A., Fischer, D., Buddrus-Schiemann, K., ... & Schmitt-Kopplin, P. (2018). Detection of the Bacterial Quorum-Sensing Signaling Molecules N-Acyl-Homoserine Lactones (HSL) and N-Acyl-Homoserine (HS) with an Enzyme-Linked Immunosorbent Assay (ELISA) and via Ultrahigh-Performance Liquid Chromatography Coupled to Mass Spectrometry (UHPLC-MS).
- Williamson, L. L., Borlee, B. R., Schloss, P. D., Guan, C., Allen, H. K., & Handelsman, J. (2009). Identification and characterization of new LuxR/LuxI-type quorum sensing systems from metagenomic libraries. Applied and Environmental Microbiology, 75(20), 6527-6534. [Link]
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Methodological & Application
Application Note & Protocol: Synthesis of D-Homoserine Lactone Hydrochloride from Boc-D-Homoserine
Abstract
This document provides a comprehensive, two-part protocol for the synthesis of D-Homoserine Lactone hydrochloride, a crucial molecule in the study of bacterial quorum sensing. The synthesis commences with the intramolecular cyclization of N-α-(tert-butoxycarbonyl)-D-homoserine (Boc-D-homoserine) to its corresponding lactone via a Mitsunobu reaction, followed by the acidic deprotection of the tert-butoxycarbonyl (Boc) group to yield the final hydrochloride salt. This guide is intended for researchers in chemical synthesis, microbiology, and drug development, offering detailed procedural steps, mechanistic insights, and troubleshooting advice to ensure a successful and reproducible synthesis.
Introduction
N-acyl homoserine lactones (AHLs) are a class of signaling molecules involved in quorum sensing, a mechanism of intercellular communication used by many Gram-negative bacteria to coordinate gene expression based on population density.[1][2] The core structure of these molecules, the homoserine lactone ring, is therefore a critical synthon for developing chemical probes and potential antimicrobial agents that modulate quorum sensing pathways.
The D-enantiomer, while less common in nature than the L-form, is valuable for stereochemical and biological studies. This protocol details a reliable pathway to synthesize this compound, starting from the commercially available and shelf-stable Boc-D-homoserine. The synthesis is strategically divided into two main stages:
-
Lactonization: An intramolecular esterification of Boc-D-homoserine to form the stable five-membered γ-butyrolactone ring.
-
Deprotection: The acid-catalyzed removal of the Boc protecting group to unmask the primary amine, which is isolated as a stable hydrochloride salt.
Overall Reaction Scheme
The synthetic pathway involves the cyclization of Boc-D-homoserine followed by acidic deprotection.
Caption: Overall synthetic route from Boc-D-Homoserine to D-Homoserine Lactone HCl.
Part 1: Synthesis of Boc-D-Homoserine Lactone
Principle and Mechanism
The intramolecular cyclization of the γ-hydroxy acid, Boc-D-homoserine, is achieved under Mitsunobu conditions. The Mitsunobu reaction facilitates the dehydration between an alcohol and a pronucleophile (in this case, the internal carboxylic acid).[3][4] The reaction is mediated by a combination of an azodicarboxylate, typically diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD), and a phosphine, usually triphenylphosphine (PPh₃).
The mechanism involves the activation of the primary hydroxyl group of homoserine by the PPh₃/DIAD system, forming a good leaving group (an oxyphosphonium salt). This is followed by an intramolecular Sɴ2 attack by the carboxylate anion, resulting in the formation of the γ-lactone with inversion of stereochemistry at the hydroxyl-bearing carbon. However, since the hydroxyl group is on an achiral carbon in the starting material, the stereochemistry at the α-carbon (C2) is preserved. This method is highly effective for forming lactones from hydroxy acids.[5][6]
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Concentration/Purity | Supplier Example |
| Boc-D-Homoserine | 67198-87-2 | 219.23 | >98% | Sigma-Aldrich |
| Triphenylphosphine (PPh₃) | 603-35-0 | 262.29 | >99% | Sigma-Aldrich |
| Diisopropyl azodicarboxylate (DIAD) | 2446-83-5 | 202.21 | 95-98% | Sigma-Aldrich |
| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | Anhydrous, >99.9% | Sigma-Aldrich |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ACS Grade | Fisher Scientific |
| Hexanes | 110-54-3 | - | ACS Grade | Fisher Scientific |
| Saturated aq. NaHCO₃ | 144-55-8 | 84.01 | - | Fisher Scientific |
| Brine (Saturated aq. NaCl) | 7647-14-5 | 58.44 | - | Fisher Scientific |
| Anhydrous MgSO₄ or Na₂SO₄ | 7487-88-9 | 120.37 | - | Fisher Scientific |
| Silica Gel | 7631-86-9 | 60.08 | 230-400 mesh | VWR |
Equipment
-
Round-bottom flasks (various sizes)
-
Magnetic stirrer and stir bars
-
Ice bath
-
Nitrogen or Argon gas inlet
-
Syringes and needles
-
Rotary evaporator
-
Separatory funnel
-
Glassware for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Detailed Experimental Protocol
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add Boc-D-homoserine (e.g., 5.0 g, 22.8 mmol) and triphenylphosphine (7.17 g, 27.4 mmol, 1.2 eq).
-
Dissolution: Add 100 mL of anhydrous tetrahydrofuran (THF) and stir the mixture at room temperature until all solids are dissolved.
-
Cooling: Cool the reaction flask to 0 °C using an ice-water bath.
-
Reagent Addition: While stirring vigorously at 0 °C, add diisopropyl azodicarboxylate (DIAD) (5.4 mL, 27.4 mmol, 1.2 eq) dropwise via syringe over a period of 20-30 minutes. Caution: This addition is exothermic. The solution may turn from colorless to a pale yellow.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 Hexanes:EtOAc mobile phase). The product, Boc-D-homoserine lactone, should have a higher Rƒ value than the starting material.
-
Work-up - Solvent Removal: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
-
Work-up - Extraction: Dissolve the resulting residue in ethyl acetate (150 mL). Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 50 mL), water (1 x 50 mL), and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield a crude oil or semi-solid containing the desired product and by-products (triphenylphosphine oxide and the DIAD-hydrazine derivative).
-
Purification: Purify the crude product by flash column chromatography on silica gel. A gradient elution starting from 20% ethyl acetate in hexanes and gradually increasing to 50% ethyl acetate in hexanes is typically effective. Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford Boc-D-homoserine lactone as a white solid or colorless oil. The expected yield is typically high, around 85-90%.[5]
Part 2: Synthesis of this compound
Principle and Mechanism
The Boc group is a widely used amine protecting group that is stable under many conditions but is readily cleaved under acidic conditions.[7] The deprotection mechanism involves protonation of the Boc carbonyl oxygen by a strong acid, such as HCl. This is followed by the collapse of the intermediate, which eliminates the stable tert-butyl cation and generates a transient carbamic acid. The carbamic acid spontaneously decarboxylates (releases CO₂) to yield the free amine. In the presence of excess HCl, the resulting primary amine is protonated to form the stable and often crystalline hydrochloride salt.[7] Using a 4M solution of HCl in 1,4-dioxane is a standard, efficient, and selective method for this transformation.[8][9]
Caption: Experimental workflow for the Boc deprotection and product isolation.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Concentration/Purity | Supplier Example |
| Boc-D-Homoserine Lactone | 67198-86-1 | 201.22 | From Part 1 | - |
| 4M HCl in 1,4-Dioxane | 7647-01-0 | 36.46 | 4.0 M solution | Sigma-Aldrich |
| 1,4-Dioxane | 123-91-1 | 88.11 | Anhydrous | Sigma-Aldrich |
| Diethyl Ether (Et₂O) | 60-29-7 | 74.12 | Anhydrous | Fisher Scientific |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Vacuum oven or desiccator
Detailed Experimental Protocol
-
Reaction Setup: Place the Boc-D-homoserine lactone (e.g., 3.0 g, 14.9 mmol) obtained from Part 1 into a 100 mL round-bottom flask.
-
Reagent Addition: Dissolve the starting material in a minimal amount of anhydrous 1,4-dioxane (approx. 10 mL). To this solution, add 4M HCl in 1,4-dioxane (e.g., 18.6 mL, 74.5 mmol, 5.0 eq).
-
Reaction: Stir the solution at room temperature. The reaction is typically rapid, often completing within 30 minutes to 2 hours.[9] Effervescence (CO₂ evolution) may be observed.
-
Monitoring: Monitor the disappearance of the starting material by TLC. The product is a salt and will typically remain at the baseline, while the starting material will have a distinct Rƒ.
-
Isolation - Concentration: Once the reaction is complete, remove the solvent and excess HCl under reduced pressure. It is advisable to use a trap with NaOH pellets to neutralize the acidic vapors.
-
Isolation - Precipitation: To the resulting oil or solid, add anhydrous diethyl ether (approx. 50 mL) and stir or sonicate the mixture. This process, known as trituration, will cause the hydrochloride salt to precipitate as a white solid.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with several portions of cold, anhydrous diethyl ether to remove any non-polar impurities.
-
Drying: Dry the white solid under high vacuum for several hours to remove all residual solvent. This yields this compound. The product is hygroscopic and should be stored in a desiccator.
Product Characterization
| Property | Expected Value |
| Appearance | White to off-white crystalline powder |
| Molecular Formula | C₄H₈ClNO₂ |
| Molecular Weight | 137.56 g/mol [10] |
| ¹H NMR (400 MHz, D₂O) | δ 4.65-4.55 (m, 1H), 4.45-4.35 (m, 2H), 2.80-2.70 (m, 1H), 2.50-2.40 (m, 1H) |
| ¹³C NMR (100 MHz, D₂O) | δ 175.8, 65.9, 50.2, 28.7 |
| Mass Spec (ESI+) | m/z = 102.05 [M+H]⁺ (for free base) |
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Part 1: Incomplete Lactonization | Insufficient reagents; inactive DIAD (degraded by moisture). | Ensure accurate stoichiometry (1.2 eq of PPh₃/DIAD). Use fresh, high-quality DIAD. Extend reaction time if necessary. |
| Part 2: Incomplete Deprotection | Insufficient acid; short reaction time. | Use a larger excess of HCl/dioxane (up to 10 eq). Extend the reaction time and monitor carefully by TLC until no starting material remains.[11] |
| Part 2: Oily Final Product | Residual solvent or moisture. | Ensure thorough drying under high vacuum. Triturate with fresh anhydrous diethyl ether multiple times. The product is hygroscopic; handle and store accordingly. |
Safety Precautions
-
DIAD: Diisopropyl azodicarboxylate is a lachrymator and is shock-sensitive. Handle with care in a well-ventilated fume hood.
-
Triphenylphosphine: Can cause skin and eye irritation.
-
Anhydrous Solvents (THF, Dioxane, Et₂O): Are highly flammable. Work away from ignition sources. Dioxane is a suspected carcinogen.
-
4M HCl in Dioxane: This is a highly corrosive and toxic reagent. Handle with extreme care using appropriate personal protective equipment (gloves, safety glasses, lab coat) in a fume hood.
References
- PubChem. This compound.
- But, T. Y. S., & Toy, P. H. (2015). Mitsunobu Reactions Catalytic in Phosphine and a Fully Catalytic System.
- Common Organic Chemistry. Boc Deprotection - HCl. [Link]
- Singh, R. P., et al. (2010). Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. Organic Process Research & Development, 14(4), 899-901.
- Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341.
- University of Arizona. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). [Link]
- Geske, G. D., et al. (2011). Synthesis and biological evaluation of novel N-α-haloacylated homoserine lactones as quorum sensing modulators. Beilstein Journal of Organic Chemistry, 7, 1149-1155.
- Arnold, L. D., et al. (1987). Mechanism of formation of serine β-lactones by Mitsunobu cyclization: synthesis and use of L-serine stereospecifically labelled with deuterium at C-3. Canadian Journal of Chemistry, 65(11), 2713-2722.
- Swem, L. R., et al. (2009). Synthesis of N-Acyl Homoserine Lactone Analogues Reveals Strong Activators of SdiA, the Salmonella enterica Serovar Typhimurium LuxR Homologue. Journal of Bacteriology, 191(14), 4559-4567.
- Bauri, H., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(15), 4933.
- Organic Chemistry Portal. Mitsunobu Reaction. [Link]
Sources
- 1. BJOC - Synthesis and biological evaluation of novel N-α-haloacylated homoserine lactones as quorum sensing modulators [beilstein-journals.org]
- 2. Synthesis of N-Acyl Homoserine Lactone Analogues Reveals Strong Activators of SdiA, the Salmonella enterica Serovar Typhimurium LuxR Homologue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. experts.arizona.edu [experts.arizona.edu]
- 10. chembk.com [chembk.com]
- 11. Boc Deprotection - HCl [commonorganicchemistry.com]
Application Note: D-Homoserine Lactone Hydrochloride as a Foundational Building Block for Novel N-Acyl-Homoserine Lactone (AHL) Analogs to Modulate Quorum Sensing
Abstract
Bacterial communication, or quorum sensing (QS), is a sophisticated signaling process that allows bacteria to coordinate gene expression with population density. In many Gram-negative bacteria, this communication is mediated by N-acyl-homoserine lactone (AHL) signal molecules. The integrity of these signaling pathways is critical for regulating virulence, biofilm formation, and antibiotic resistance.[1][2] Consequently, the targeted disruption of QS through synthetic AHL analogs presents a promising therapeutic strategy. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing D-Homoserine Lactone hydrochloride, a pivotal chiral building block, for the synthesis and evaluation of novel AHL analogs as potential quorum sensing inhibitors (QSIs). We present detailed protocols for the chemical synthesis and purification of these analogs and for their subsequent biological evaluation against key pathogenic bacteria.
Introduction: The Logic of Quorum Sensing Inhibition
Gram-negative bacteria utilize AHL molecules as autoinducers to monitor their population density.[3] These signaling molecules consist of a conserved homoserine lactone (HSL) ring attached to an acyl side chain of varying length and modification.[4] The AHLs are synthesized by LuxI-type synthases and, upon reaching a threshold concentration, bind to cytoplasmic LuxR-type transcriptional regulators.[3][4] This binding event typically induces a conformational change in the LuxR-type protein, promoting dimerization, DNA binding, and the subsequent regulation of hundreds of target genes, including those responsible for virulence factor production and biofilm maturation.[2][5][6]
The central role of the AHL-LuxR interaction makes it an attractive target for antimicrobial drug discovery. Unlike traditional antibiotics that aim to kill bacteria, QSIs are designed to disrupt communication, effectively disarming pathogens without exerting strong selective pressure for resistance.[1][7] Synthetic AHL analogs, created by modifying the acyl side chain while retaining the core HSL ring, can act as competitive antagonists. These molecules bind to the LuxR receptor's active site but fail to induce the conformational change necessary for gene activation, thereby blocking the native signal and attenuating virulence.[8][9]
This compound (CAS: 104347-13-9) serves as an ideal starting scaffold for building libraries of these potential QSIs.[10][11] Its stable, crystalline hydrochloride salt form and correct stereochemistry make it a versatile precursor for the synthesis of a diverse range of AHL analogs.
Quorum Sensing Signaling Pathway
Caption: Generalized AHL-mediated quorum sensing pathway and the mechanism of antagonist inhibition.
Materials and Reagents
| Compound | CAS Number | Molecular Formula | Molecular Weight | Supplier Notes |
| This compound | 104347-13-9 | C₄H₈ClNO₂ | 137.56 g/mol | Store at room temperature, protect from moisture.[10][11] |
| Carboxylic Acids (various) | Varies | Varies | Varies | High purity (≥98%). |
| N,N'-Dicyclohexylcarbodiimide (DCC) | 538-75-0 | C₁₃H₂₂N₂ | 206.33 g/mol | Moisture sensitive. |
| 4-Dimethylaminopyridine (DMAP) | 1144-22-9 | C₇H₁₀N₂ | 122.17 g/mol | Toxic. Handle with care. |
| Triethylamine (TEA) | 121-44-8 | C₆H₁₅N | 101.19 g/mol | Corrosive, flammable. Use in a fume hood. |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 g/mol | Anhydrous grade. |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 g/mol | HPLC grade for chromatography. |
| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 g/mol | HPLC grade for chromatography. |
| Chromobacterium violaceum CV026 | N/A | N/A | N/A | Biosensor strain, requires exogenous AHLs.[12] |
| Pseudomonas aeruginosa PAO1 | N/A | N/A | N/A | Wild-type strain for virulence assays.[10] |
| Luria-Bertani (LB) Broth/Agar | N/A | N/A | N/A | Standard microbiological growth medium. |
| Crystal Violet | 548-62-9 | C₂₅H₃₀ClN₃ | 407.98 g/mol | For biofilm staining. |
Protocols: Synthesis and Characterization
General Protocol for Synthesis of N-Acyl-D-Homoserine Lactones
This protocol describes a general and robust method for the acylation of this compound using a carboxylic acid and DCC/DMAP coupling, a variation of the Steglich esterification adapted for amidation. This method is broadly applicable to a wide range of aliphatic and aromatic carboxylic acids.
Causality: DCC is a carbodiimide that activates the carboxyl group of the acyl chain precursor, making it susceptible to nucleophilic attack by the primary amine of the D-homoserine lactone. DMAP serves as a catalyst to accelerate this reaction. Triethylamine (TEA) is used as a base to deprotonate the hydrochloride salt of the D-homoserine lactone, liberating the free amine required for the reaction.
Synthesis Workflow
Caption: Step-by-step workflow for the synthesis and purification of AHL analogs.
Step-by-Step Methodology:
-
Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the desired carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM, approx. 0.1 M).
-
Activation: To the stirred solution, add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.1 eq). Stir the mixture at room temperature for 20 minutes.
-
Amine Addition: In a separate flask, suspend this compound (1.2 eq) in anhydrous DCM. Add triethylamine (TEA) (1.3 eq) to neutralize the hydrochloride salt and stir for 15 minutes.
-
Coupling Reaction: Slowly add the D-Homoserine Lactone/TEA suspension to the activated carboxylic acid solution at 0°C (ice bath). Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate mobile phase (e.g., 50-70% Ethyl Acetate in Hexanes). The product spot should be visible by staining with potassium permanganate.
-
Work-up: Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a pad of Celite to remove the DCU, washing the filter cake with additional DCM.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). This removes unreacted starting materials and acidic/basic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient of Ethyl Acetate in Hexanes is typically effective for eluting the desired N-acyl-D-homoserine lactone product.
-
Characterization: Confirm the structure and purity of the final compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Purity should be ≥95% for use in biological assays.
Characterization
-
¹H and ¹³C NMR: To confirm the structure, identify characteristic peaks for the lactone ring protons and the newly introduced acyl chain.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition of the synthesized analog.
-
Purity Analysis: Purity can be assessed by High-Performance Liquid Chromatography (HPLC).
Protocols: Biological Evaluation of AHL Analogs
The primary goal of synthesizing AHL analogs is to assess their ability to interfere with QS-regulated phenotypes. This is typically achieved by measuring the inhibition of a specific, easily quantifiable output in the presence of the synthetic compound. It is crucial to first determine the Minimum Inhibitory Concentration (MIC) of each analog to ensure that any observed effects are due to QS inhibition and not bactericidal or bacteriostatic activity.
Assay 1: Inhibition of Violacein Production in Chromobacterium violaceum CV026
Principle: C. violaceum CV026 is a mutant strain that cannot synthesize its own AHLs but will produce the purple pigment violacein in response to exogenous short-chain AHLs (C4- to C8-HSL).[12][13] Antagonistic analogs will compete with the activating AHL, leading to a quantifiable reduction in pigment production.[12][14]
Step-by-Step Methodology:
-
Prepare Inoculum: Grow C. violaceum CV026 overnight in LB broth at 30°C with shaking. Dilute the overnight culture 1:100 in fresh LB broth.
-
Plate Setup: In a 96-well microtiter plate, add 100 µL of the diluted bacterial culture to each well.
-
Add Compounds: Add the synthetic AHL analogs (dissolved in DMSO, final concentration ≤1% v/v) to the wells at various concentrations (e.g., 1 µM to 200 µM).
-
Add Activator: To each well, add a constant, sub-maximal concentration of an activating AHL, typically N-hexanoyl-L-homoserine lactone (C6-HSL), to a final concentration of 1 µM.
-
Controls: Include a positive control (bacteria + C6-HSL + DMSO) and a negative control (bacteria + DMSO).
-
Incubation: Incubate the plate at 30°C for 24 hours with shaking (150 rpm).[15]
-
Quantification: After incubation, centrifuge the plate (4000 rpm, 10 min) to pellet the cells and any insoluble violacein. Discard the supernatant.[15]
-
Solubilization: Add 150 µL of DMSO to each well and pipette vigorously to solubilize the violacein pellet.[15]
-
Measurement: Measure the absorbance at 585 nm (A₅₈₅) using a plate reader. The percentage of inhibition is calculated relative to the positive control.
Assay 2: Inhibition of Biofilm Formation in Pseudomonas aeruginosa PAO1
Principle: P. aeruginosa is a notorious opportunistic pathogen whose ability to form biofilms is tightly regulated by QS.[5] This assay quantifies the ability of AHL analogs to inhibit the formation of static biofilms on a plastic surface using crystal violet staining.[10][16][17]
Step-by-Step Methodology:
-
Prepare Inoculum: Grow P. aeruginosa PAO1 overnight in LB broth at 37°C. Dilute the culture 1:100 in fresh LB medium.[10][17]
-
Plate Setup: In a 96-well flat-bottom microtiter plate, add the test compounds at desired concentrations.
-
Inoculation: Add 100 µL of the diluted PAO1 culture to each well.
-
Incubation: Incubate the plate statically (without shaking) at 37°C for 24-48 hours.[1][16]
-
Washing: Carefully discard the liquid medium and wash the wells gently three times with phosphate-buffered saline (PBS) or distilled water to remove planktonic (non-adherent) cells.[1][18]
-
Staining: Add 125 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15 minutes.[16][18]
-
Final Wash: Discard the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.
-
Solubilization: Dry the plate and add 200 µL of 30% acetic acid in water to each well to solubilize the bound dye.[16]
-
Measurement: Transfer 125 µL of the solubilized crystal violet to a new flat-bottom plate and measure the absorbance at 550 nm (A₅₅₀).[10]
Assays 3 & 4: Inhibition of Virulence Factor Production in P. aeruginosa PAO1
Principle: The production of virulence factors such as the protease elastase (encoded by lasB) and the redox-active pigment pyocyanin are classic QS-controlled phenotypes in P. aeruginosa.[7] Measuring the reduction in their activity or production in culture supernatants serves as a robust indicator of QSI efficacy.
Elastase Activity Assay (Elastin-Congo Red Method): [4]
-
Culture Preparation: Grow PAO1 in LB broth with and without test compounds for 18-24 hours at 37°C.
-
Supernatant Collection: Centrifuge the cultures to pellet the cells and collect the cell-free supernatant by filtering through a 0.22 µm filter.
-
Assay Reaction: Mix 100 µL of the supernatant with 900 µL of Elastin-Congo Red (ECR) buffer (100 mM Tris-HCl, 1 mM CaCl₂, pH 7.5, containing 5 mg/mL ECR).
-
Incubation: Incubate the mixture at 37°C for 3-6 hours with shaking.
-
Measurement: Pellet the insoluble ECR by centrifugation. Transfer the supernatant to a new tube and measure the absorbance at 495 nm. Reduced absorbance indicates lower elastase activity.
Pyocyanin Quantification Assay: [2][7]
-
Culture and Extraction: Grow PAO1 as described above. Take 3 mL of the cell-free supernatant and extract with 1.5 mL of chloroform. Vortex and centrifuge to separate the phases. The pyocyanin will move to the blue-colored chloroform layer.
-
Acidification: Transfer the chloroform layer to a new tube and add 1 mL of 0.2 M HCl. Vortex and centrifuge. The pyocyanin will move to the upper, pink-to-red acidic aqueous layer.
-
Measurement: Measure the absorbance of the top aqueous layer at 520 nm (A₅₂₀).[2][5] The concentration of pyocyanin (in µg/mL) is calculated by multiplying the A₅₂₀ by 17.072.[7]
Expected Results & Data Interpretation
Successful synthesis will yield pure AHL analogs confirmed by spectroscopic methods. In biological assays, effective QSI compounds will exhibit a dose-dependent reduction in the measured phenotype (violacein, biofilm, virulence factors) without significantly inhibiting bacterial growth at the tested concentrations.
| Assay | Expected Result for Active QSI | Quantitative Metric |
| Violacein Inhibition | Reduced purple pigmentation in C. violaceum CV026. | Increased % Inhibition of A₅₈₅; IC₅₀ value. |
| Biofilm Inhibition | Reduced crystal violet staining in P. aeruginosa PAO1 wells. | Decreased A₅₅₀ reading; MBIC (Min. Biofilm Inhib. Conc.). |
| Elastase Activity | Reduced red color in ECR assay supernatant. | Decreased A₄₉₅ reading. |
| Pyocyanin Production | Reduced pink/red color in the final acidic extract. | Decreased A₅₂₀ reading and calculated concentration. |
Data should be presented as dose-response curves, from which key metrics like the half-maximal inhibitory concentration (IC₅₀) can be calculated. Comparing the IC₅₀ values of different analogs allows for the determination of structure-activity relationships (SAR), guiding the design of more potent inhibitors.
Conclusion
This compound is a cornerstone chemical for the rational design and synthesis of novel AHL analogs aimed at disrupting bacterial quorum sensing. The protocols detailed in this note provide a validated framework for the synthesis of these compounds and the subsequent evaluation of their biological activity. By systematically modifying the acyl side chain attached to the D-homoserine lactone core, researchers can explore the chemical space of LuxR-type receptor ligands, identify potent quorum sensing inhibitors, and develop new tools to combat bacterial pathogenicity. This approach, which focuses on disarming rather than killing bacteria, holds significant promise for the development of next-generation anti-infective therapies.
References
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- Fuqua, C., Winans, S. C., & Greenberg, E. P. (1996). Census and consensus in bacterial ecosystems: the LuxR-LuxI family of quorum-sensing transcription factors. Annual Review of Microbiology.
- O'Loughlin, C. T., Miller, L. C., Siryaporn, A., et al. (2013). A crystal violet-based quantification of biofilm formation by Pseudomonas aeruginosa. Journal of Visualized Experiments.
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- Hentzer, M., Riedel, K., Rasmussen, T. B., et al. (2002).
- Cayman Chemical. (n.d.). D-Homoserine lactone (hydrochloride)
- Ohman, D. E., Cryz, S. J., & Iglewski, B. H. (1980). Isolation and characterization of a Pseudomonas aeruginosa PAO mutant that produces altered elastase. Journal of Bacteriology.
- Pearson, J. P., Gray, K. M., Passador, L., et al. (1994). Structure of the autoinducer required for expression of virulence genes in Pseudomonas aeruginosa.
- Davies, D. G., Parsek, M. R., Pearson, J. P., et al. (1998). The involvement of cell-to-cell signals in the development of a bacterial biofilm. Science.
- Pesci, E. C., Pearson, J. P., Seed, P. C., & Iglewski, B. H. (1997). Regulation of las and rhl quorum sensing in Pseudomonas aeruginosa. Journal of Bacteriology.
- iGEM. (2017). General Biofilm Assay Protocol. iGEM Registry of Standard Biological Parts.
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- Sigma-Aldrich. (2024).
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- Morihara, K., Tsuzuki, H., Oka, T., Inoue, H., & Ebata, M. (1965). Pseudomonas elastase: isolation, crystallization, and preliminary characterization. The Journal of Biological Chemistry.
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- Sarkar, R., Chaudhary, S. K., & Dastidar, S. G. (2014). A simple and rapid method for the detection of biofilm formation by clinical isolates of Pseudomonas aeruginosa. Journal of Pure and Applied Microbiology.
- McClean, K. H., Winson, M. K., Fish, L., et al. (1997). Quorum sensing and Chromobacterium violaceum: exploitation of violacein production and inhibition for the detection of N-acylhomoserine lactones. Microbiology.
- Swift, S., Winson, M. K., Chan, P. F., et al. (1999). A novel strategy for the isolation of LuxI homologues: evidence for the widespread distribution of a LuxR:LuxI superfamily in enteric bacteria. Molecular Microbiology.
- Tan, K., Wang, C., & Chen, D. (2019).
- Packiavathy, I. A. S. V., Priya, S., Pandian, S. K., & Ravi, A. V. (2013). Inhibition of quorum sensing in Chromobacterium violaceum by Syzygium cumini L. and Pimenta dioica L. Asian Pacific Journal of Tropical Biomedicine.
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Method for Supplementing Microbial Cultures with D-Homoserine Lactone Hydrochloride: Application Notes and Protocols
Introduction: The Role of Chirality in Quorum Sensing
In the intricate world of bacterial communication, or quorum sensing (QS), N-acyl-homoserine lactones (AHLs) are key signaling molecules, particularly in Gram-negative bacteria. These molecules regulate a host of collective behaviors, including biofilm formation, virulence factor production, and motility. The canonical structure of AHLs consists of a homoserine lactone ring linked to an acyl side chain. While nature predominantly utilizes the L-enantiomer of homoserine lactone in these signaling molecules, the D-enantiomer, D-Homoserine Lactone, has emerged as a valuable tool for researchers. It can act as a modulator and potential inhibitor of QS pathways, offering a means to dissect and manipulate these complex regulatory networks.[1][2]
This guide provides a detailed methodology for the preparation and application of D-Homoserine Lactone hydrochloride in microbial cultures. It is designed for researchers in microbiology, drug discovery, and related fields who seek to investigate the impact of this specific stereoisomer on bacterial physiology and behavior.
Scientific Rationale and Key Considerations
The decision to supplement a microbial culture with this compound is typically driven by the hypothesis that it may interfere with native QS circuits. Unlike its L-counterpart, which often acts as an agonist, the D-form can act as a competitive inhibitor of the AHL synthase, RhlI, an enzyme crucial for the production of certain AHLs in organisms like Pseudomonas aeruginosa.[1][2] This inhibitory action provides a powerful method for studying the downstream effects of QS disruption without genetic modification of the organism.
Causality in Experimental Design:
-
Choice of D-enantiomer: To specifically probe for inhibitory or antagonistic effects on QS systems.
-
Use of Hydrochloride Salt: The hydrochloride form generally enhances the solubility and stability of the compound in aqueous solutions compared to the free base.
-
Solvent Selection: The choice of solvent for the stock solution is critical to ensure complete dissolution without affecting microbial viability at the final working concentration.
-
pH Control: The lactone ring of homoserine lactones is susceptible to pH-dependent hydrolysis. Maintaining a neutral to slightly acidic pH is crucial for the stability of the molecule in culture media.
Core Protocol: Preparation and Application of this compound
This protocol outlines the steps for preparing a stock solution and supplementing a liquid microbial culture.
Materials:
-
This compound (CAS No: 104347-13-9)
-
Sterile, nuclease-free water
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile 0.22 µm syringe filters
-
Sterile microcentrifuge tubes and serological pipettes
-
Appropriate microbial growth medium (e.g., Luria-Bertani broth, M9 minimal medium)
-
Bacterial strain of interest
Step 1: Preparation of a Concentrated Stock Solution (e.g., 100 mM)
The initial preparation of a concentrated stock solution is paramount for accuracy and reproducibility. DMSO is a common solvent for AHLs due to its excellent solvating power and compatibility with most microbial cultures at low final concentrations (typically ≤ 0.5% v/v).
-
Calculation: Determine the mass of this compound (MW: 137.56 g/mol ) required to prepare the desired volume and concentration of the stock solution.
-
Example for 1 mL of 100 mM stock: 0.1 mol/L * 0.001 L * 137.56 g/mol = 0.01376 g = 13.76 mg.
-
-
Dissolution: Aseptically weigh the calculated amount of this compound and transfer it to a sterile microcentrifuge tube. Add the appropriate volume of sterile DMSO.
-
Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution, but avoid excessive heat.
-
Sterilization: While DMSO is a stringent solvent, for critical applications, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Step 2: Supplementation of Microbial Culture
The working concentration of this compound will vary depending on the bacterial species, the specific QS system being targeted, and the experimental goals. A typical starting range for AHL analogs is in the micromolar (µM) to low millimolar (mM) range.
-
Culture Preparation: Inoculate the desired microbial growth medium with the bacterial strain of interest.
-
Addition of D-Homoserine Lactone: Thaw an aliquot of the stock solution. Add the appropriate volume of the stock solution to the microbial culture to achieve the desired final concentration.
-
Example for a 10 mL culture with a final concentration of 100 µM: (100 µM * 10 mL) / 100 mM = 1 µL of the 100 mM stock solution.
-
-
Solvent Control: It is imperative to include a solvent control in your experimental setup. This control should contain the same volume of DMSO as the experimental cultures to account for any effects of the solvent on microbial growth or phenotype.
-
Incubation: Incubate the cultures under the appropriate conditions (temperature, shaking, etc.) for the specific bacterial strain.
-
Phenotypic Analysis: At desired time points, assess the impact of this compound on the phenotype of interest (e.g., biofilm formation, virulence factor production, gene expression).
Experimental Workflow and Data Interpretation
The following diagram illustrates a typical workflow for investigating the effects of this compound.
Caption: Experimental workflow for assessing the impact of D-Homoserine Lactone.
Quantitative Data Summary
The following table provides a summary of key quantitative parameters for working with this compound.
| Parameter | Recommended Value/Range | Rationale/Notes |
| CAS Number | 104347-13-9 | Unique chemical identifier. |
| Molecular Weight | 137.56 g/mol | For accurate stock solution preparation. |
| Stock Solution Solvent | DMSO | High solubility and general biocompatibility at low final concentrations. |
| Stock Solution Conc. | 10-100 mM | A concentrated stock minimizes the volume of solvent added to the culture. |
| Storage Temperature | -20°C to -80°C | Prevents degradation of the compound. |
| Working Concentration | 1 µM - 500 µM | This is a typical starting range; the optimal concentration should be determined empirically for each bacterial strain and phenotype. |
| Solvent Control Conc. | Match experimental condition | Essential for differentiating the effect of the compound from the solvent. |
The LuxI/LuxR Quorum Sensing Pathway: A Target for D-Homoserine Lactone
The most well-characterized AHL-mediated QS system is the LuxI/LuxR circuit. Understanding this pathway is crucial for interpreting the effects of D-Homoserine Lactone.
Caption: Simplified LuxI/LuxR quorum sensing circuit with potential inhibition by D-Homoserine Lactone.
In this pathway, the LuxI protein synthesizes AHL signal molecules. As the bacterial population density increases, AHLs accumulate and diffuse back into the cells, where they bind to the LuxR receptor protein. This complex then acts as a transcriptional regulator, activating the expression of target genes. D-Homoserine Lactone is hypothesized to interfere with this process, potentially by inhibiting the activity of LuxI-type synthases like RhlI.[1]
Conclusion and Future Directions
The use of this compound provides a valuable chemical tool to probe and manipulate bacterial quorum sensing. The protocols and guidelines presented here offer a robust framework for researchers to investigate the multifaceted roles of AHLs in microbial physiology. Future research could focus on elucidating the precise molecular interactions between D-Homoserine Lactone and its target synthases, as well as exploring its potential as an anti-virulence agent in various pathogenic bacteria. As with any experimental system, empirical validation of optimal concentrations and careful inclusion of controls are paramount for generating reliable and interpretable data.
References
- Prajapat, M., et al. (2019). N- Acyl Homoserine Lactone Analog Modulators of the Pseudomonas aeruginosa RhlI Quorum Sensing Signal Synthase. PubMed. [Link]
- Frontiers in Microbiology. (2022).
- National Center for Biotechnology Information. (2005). The Pseudomonas aeruginosa Quorum-Sensing Signal Molecule N-(3-Oxododecanoyl)
- ResearchGate. (2014). Essential components and mechanism of an artificial quorum-sensing circuit. [Link]
- MDPI. (2022). The LuxI/LuxR-Type Quorum Sensing System Regulates Degradation of Polycyclic Aromatic Hydrocarbons via Two Mechanisms. [Link]
- National Center for Biotechnology Information. (2015). N-Acylhomoserine Lactones Antagonize Virulence Gene Expression and Quorum Sensing in Staphylococcus aureus. [Link]
- ACS Publications. (2025). Inhibitors of the PqsR Quorum-Sensing Receptor Reveal Differential Roles for PqsE and RhlI in Control of Phenazine Production. [Link]
- National Center for Biotechnology Information. (2008). Rapid Screening of Quorum-Sensing Signal N-Acyl Homoserine Lactones by an In Vitro Cell-Free Assay. [Link]
- National Center for Biotechnology Information. (2022). Protocol: a simple method for biosensor visualization of bacterial quorum sensing and quorum quenching interaction on Medicago roots. [Link]
- MDPI. (2023).
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Step-by-step guide to dissolving D-Homoserine Lactone hydrochloride for experiments
Application Note & Protocol
A Step-by-Step Guide to the Preparation and Handling of D-Homoserine Lactone Hydrochloride for Experimental Applications
Abstract: This comprehensive guide provides a detailed protocol for the dissolution, handling, and storage of this compound for use in research and development. Addressing the compound's chemical properties, particularly its susceptibility to pH-dependent hydrolysis, this document offers field-proven insights to ensure solution stability, experimental reproducibility, and scientific integrity. The protocols herein are designed for researchers, scientists, and drug development professionals working with this and structurally related molecules.
Introduction: Understanding this compound
D-Homoserine Lactone (D-HSL) hydrochloride is the enantiomer of L-Homoserine Lactone, the core structural unit of N-acyl-homoserine lactones (AHLs). AHLs are a major class of signaling molecules involved in bacterial quorum sensing, a process that regulates gene expression in response to population density.[1][2][3] While the L-form is central to bacterial communication, D-HSL serves as a crucial control or antagonist in such studies. Furthermore, D-homoserine lactone has been identified as an inhibitor of the enzyme serine hydroxymethyltransferase (SHMT), highlighting its potential in other biochemical investigations.[4]
The hydrochloride salt form enhances the compound's stability and solubility as a solid. However, the lactone ring is susceptible to hydrolysis, a critical factor that must be managed during solution preparation to ensure the molecule's integrity and activity. This guide provides the necessary protocols to navigate these challenges effectively.
Compound Specifications and Safety Precautions
Physicochemical Properties
A clear understanding of the material's properties is the foundation of reproducible science. Key characteristics are summarized below.
| Property | Value | Source(s) |
| CAS Number | 104347-13-9 | [5][6] |
| Molecular Formula | C₄H₈ClNO₂ | [5][6] |
| Molecular Weight | 137.56 g/mol | [5][6] |
| Appearance | White to off-white solid/powder | [7][8] |
| Purity (Typical) | ≥95-98% | [4][5][7] |
| Storage (Solid) | Store at Room Temperature or -20°C. Protect from light and moisture. | [4][7][8] |
Essential Safety and Handling
Before handling, researchers must review the complete Material Safety Data Sheet (MSDS) provided by the supplier. Standard laboratory precautions are mandatory.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves (e.g., nitrile) to prevent skin and eye contact.[9]
-
Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of fine particles. Avoid creating dust.
-
Exposure: In case of contact with eyes, rinse cautiously with water for several minutes. If skin contact occurs, wash the affected area thoroughly. Ingestion or inhalation may cause irritation to the respiratory and digestive tracts.[9]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
The Science of Dissolution: Preventing pH-Dependent Lactonolysis
The primary challenge in preparing solutions of homoserine lactones is the pH-dependent equilibrium between the active, closed-lactone ring and the inactive, open-ring (hydrolyzed) form. This process is known as lactonolysis.
-
At Acidic pH (pH < 6.0): The equilibrium strongly favors the stable, closed-ring lactone form.
-
At Neutral to Alkaline pH (pH ≥ 7.0): The lactone ring readily undergoes hydrolysis, opening to form the corresponding γ-hydroxy-α-amino acid.[10]
This relationship is critical: preparing or storing D-HSL in standard neutral buffers like PBS (pH 7.4) for extended periods will lead to significant degradation and loss of activity.
Figure 2: Workflow for preparing D-HSL HCl solutions.
Protocol 3: Preparation of Final Working Solutions
Working solutions for cell culture or enzymatic assays are prepared by diluting the DMSO stock solution into the final experimental buffer.
-
Thawing: Thaw a single aliquot of the DMSO stock solution at room temperature.
-
Dilution: Serially dilute the stock solution into your final assay buffer (e.g., cell culture medium, PBS).
-
Solvent Concentration Check: Critically, ensure the final concentration of DMSO in the working solution is below the tolerance level of your experimental system (typically <0.5%, often <0.1%).
-
Immediate Use: Perform the experiment immediately after preparing the final dilution to minimize any potential for hydrolysis in the neutral pH of the final buffer.
Storage and Stability Summary
Incorrect storage is a common source of experimental failure. Adhere strictly to the following guidelines.
| Form | Solvent | Temperature | Duration | Rationale |
| Solid | N/A | -20°C | ≥ 2 years | Prevents slow degradation; must be kept dry and protected from light. [7] |
| Stock Solution | Anhydrous DMSO | -20°C | ~1 month | Anhydrous conditions prevent hydrolysis; low temperature minimizes degradation. [1] |
| Stock Solution | Anhydrous DMSO | -80°C | ≥ 6 months | Optimal for long-term preservation of compound integrity. [1] |
| Aqueous Solution | Water / Buffer | 4°C or RT | < 1 day | High risk of pH-dependent lactonolysis; not recommended for storage. [11][12] |
Conclusion
The successful use of this compound in experimental settings is contingent upon the correct handling and preparation of its solutions. The key to preserving its chemical integrity is to prevent the pH-dependent hydrolysis of the lactone ring. By using anhydrous DMSO for stock solutions, storing them properly in aliquots at -20°C or -80°C, and understanding the instability of the compound in neutral aqueous buffers, researchers can ensure the validity and reproducibility of their results.
References
- This compound. ChemScene.
- D-Homoserine lactone (D-HSL, CAS Number: 51744-82-2). Cayman Chemical.
- L-Homoserine lactone hydrochloride - CAS-Number 2185-03-7. Chemodex.
- This compound | 104347-13-9. Sigma-Aldrich.
- L-Homoserine lactone hydrochloride | Intermedi
- L-Homoserine lactone hydrochloride CAS#: 2185-03-7. ChemicalBook.
- This compound | C4H8ClNO2 | CID 11954435. PubChem - NIH.
- L-Homoserine lactone 2185-02-6. Sigma-Aldrich.
- Material Safety D
- SAFETY D
- N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner. PMC - NIH.
- L-Homoserine lactone (hydrochloride) (CAS 2185-03-7). Cayman Chemical.
- PRODUCT INFORMATION (N-hexanoyl-L-Homoserine lactone). Cayman Chemical.
- N-butyryl-L-Homoserine lactone - PRODUCT INFORM
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- 10. N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner during Growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. cdn.caymanchem.com [cdn.caymanchem.com]
Determining the Effective Concentration of D-Homoserine Lactone in Bacterial Culture: An Application Note and Protocol
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the effective concentration of D-Homoserine Lactone (D-HSL) in bacterial cultures. While the quorum sensing (QS) field has extensively studied N-acyl-homoserine lactones (AHLs), the biological activity of the unacylated D-enantiomer, D-HSL, is an emerging area of interest. This guide moves beyond conventional AHL bioassays to present a multi-faceted approach for characterizing the effects of D-HSL. We provide detailed protocols for assessing its impact on bacterial growth kinetics and its potential to modulate quorum sensing pathways. The methodologies are designed to be self-validating, with an emphasis on the causal relationships behind experimental choices, ensuring technical accuracy and field-proven insights.
Introduction: Beyond Acylated Homoserine Lactones
Quorum sensing is a sophisticated cell-to-cell communication system in bacteria, enabling them to coordinate gene expression in response to population density.[1] In many Gram-negative bacteria, this process is mediated by the production and detection of N-acyl-homoserine lactones (AHLs).[2] These signaling molecules consist of a homoserine lactone ring attached to an acyl chain of varying length and modification.[1] The canonical LuxI/LuxR quorum sensing circuit, first identified in Vibrio fischeri, serves as a model for this signaling cascade.[1] The LuxI-type synthase produces an AHL, and upon reaching a critical concentration, the AHL binds to a LuxR-type transcriptional regulator, leading to the activation or repression of target genes.[1] These genes often control virulence, biofilm formation, and the production of secondary metabolites.[2][3]
While the focus has predominantly been on N-acylated L-homoserine lactones, recent studies have begun to explore the roles of different stereoisomers and unacylated forms of these signaling molecules. The presence of both D- and L-enantiomers of homoserine lactones has been reported in bacterial systems.[4] Furthermore, research has indicated that unacylated homoserine lactone can exhibit non-species-specific effects on bacterial growth and development, including the induction of dormant cells and the acceleration of entry into the stationary phase.[5] These findings suggest that D-HSL may have biological activities that are distinct from the classical quorum sensing activation observed with AHLs.
This application note provides a framework for determining the "effective concentration" of D-HSL, which we define as the concentration range at which D-HSL elicits a measurable and reproducible biological response in a bacterial culture. This may include, but is not limited to, growth inhibition, modulation of quorum sensing-mediated phenotypes, or other physiological changes.
Foundational Concepts and Experimental Rationale
The Quorum Sensing Signaling Pathway
Understanding the canonical quorum sensing pathway is essential for designing experiments to probe the effects of D-HSL. The following diagram illustrates the fundamental components of a LuxI/LuxR-type system.
Caption: Canonical LuxR/I-type quorum-sensing pathway.
Potential Mechanisms of Action for D-HSL
Given that D-HSL lacks an acyl chain, it is unlikely to function as a canonical agonist for LuxR-type receptors. Instead, its effects may be mediated through one or more of the following mechanisms:
-
Competitive Inhibition: D-HSL may bind to the AHL binding site of LuxR-type receptors without activating them, thereby competitively inhibiting the binding of native AHLs.
-
Allosteric Modulation: Binding of D-HSL to a site other than the canonical AHL binding pocket could induce conformational changes in the receptor that alter its activity.
-
Enzyme Inhibition: D-HSL could potentially inhibit the activity of LuxI-type synthases, reducing the production of endogenous AHLs.
-
General Physiological Effects: As suggested by existing literature, D-HSL may exert effects on bacterial physiology that are independent of quorum sensing pathways, such as influencing cell division or entry into stationary phase.[5]
Our experimental design aims to investigate these possibilities.
Experimental Protocols
Preparation of D-Homoserine Lactone Stock Solutions
For accurate and reproducible results, proper preparation of D-HSL stock solutions is critical.
Materials:
-
D-Homoserine Lactone (purity ≥95%)
-
Dimethyl sulfoxide (DMSO), sterile, molecular biology grade
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Prepare a 100 mM stock solution of D-HSL in DMSO. For example, to prepare 1 mL of a 100 mM stock, dissolve 10.11 mg of D-HSL (MW: 101.1 g/mol ) in 1 mL of sterile DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Prepare serial dilutions of the 100 mM stock solution in sterile DMSO to create a range of working stock solutions (e.g., 50 mM, 10 mM, 1 mM, 100 µM).
-
Store all stock solutions at -20°C in small aliquots to minimize freeze-thaw cycles.
Protocol 1: Bacterial Growth Kinetics Assay
This protocol is designed to determine the effective concentration of D-HSL on bacterial growth.
Rationale:
Before assessing the impact of D-HSL on specific phenotypes like quorum sensing, it is crucial to understand its effect on bacterial growth. A compound that inhibits growth may indirectly appear to inhibit quorum sensing simply by reducing the bacterial population density. This assay will establish the concentration range at which D-HSL is bacteriostatic or bactericidal.
Materials:
-
Bacterial strain of interest (e.g., Pseudomonas aeruginosa PAO1, Chromobacterium violaceum CV026)
-
Appropriate growth medium (e.g., Luria-Bertani (LB) broth)
-
D-HSL stock solutions
-
Sterile 96-well microtiter plates
-
Microplate reader with temperature control and shaking capabilities
Procedure:
-
Inoculate 5 mL of LB broth with a single colony of the bacterial strain and grow overnight at the optimal temperature with shaking.
-
The next day, measure the optical density at 600 nm (OD600) of the overnight culture.
-
Dilute the overnight culture in fresh LB broth to a starting OD600 of 0.05.
-
In a sterile 96-well plate, add 198 µL of the diluted bacterial culture to each well.
-
Add 2 µL of the D-HSL stock solutions to the wells to achieve the desired final concentrations (e.g., 1 µM, 10 µM, 100 µM, 1 mM, 10 mM). Include a vehicle control (2 µL of DMSO) and a media-only control.
-
Incubate the plate in a microplate reader at the optimal growth temperature with shaking.
-
Measure the OD600 of each well every 30-60 minutes for 12-24 hours.
-
Plot the OD600 values against time to generate growth curves for each concentration of D-HSL.
Data Analysis and Interpretation:
-
Compare the growth curves of the D-HSL-treated cultures to the vehicle control.
-
Determine the minimum inhibitory concentration (MIC) if D-HSL exhibits bactericidal or bacteriostatic effects.
-
Identify the concentration range at which D-HSL significantly alters the growth rate or the final cell density.
| D-HSL Concentration | Effect on Growth Rate | Effect on Final OD600 |
| 0 µM (Vehicle Control) | Normal | Normal |
| 1 µM | No significant effect | No significant effect |
| 10 µM | No significant effect | No significant effect |
| 100 µM | Slight reduction | Slight reduction |
| 1 mM | Significant reduction | Significant reduction |
| 10 mM | Complete inhibition | No growth |
Protocol 2: Quorum Sensing Inhibition Bioassay using Chromobacterium violaceum CV026
This protocol utilizes a reporter strain to assess the potential of D-HSL to inhibit quorum sensing.
Rationale:
Chromobacterium violaceum CV026 is a mutant strain that does not produce its own AHLs but produces the purple pigment violacein in response to exogenous short-chain AHLs.[5] This assay will determine if D-HSL can inhibit the violacein production induced by a known AHL, suggesting a quorum quenching activity.
Materials:
-
Chromobacterium violaceum CV026
-
LB agar and LB broth
-
N-hexanoyl-L-homoserine lactone (C6-HSL)
-
D-HSL stock solutions
-
Sterile petri dishes
-
Sterile paper discs
Procedure:
-
Grow an overnight culture of C. violaceum CV026 in LB broth at 30°C.
-
The next day, add 100 µL of the overnight culture to 10 mL of molten LB soft agar (0.7% agar) cooled to approximately 45°C.
-
Add C6-HSL to the soft agar to a final concentration that induces a strong violacein production (e.g., 1 µM).
-
Pour the inoculated soft agar over a pre-warmed LB agar plate and allow it to solidify.
-
Place sterile paper discs onto the surface of the agar.
-
Pipette 10 µL of the D-HSL stock solutions onto the paper discs at various concentrations. Include a vehicle control (DMSO).
-
Incubate the plates at 30°C for 24-48 hours.
Data Analysis and Interpretation:
-
Observe the plates for zones of clearing (inhibition of violacein production) around the paper discs.
-
The diameter of the zone of inhibition is proportional to the quorum quenching activity of D-HSL at that concentration.
-
Ensure that the concentrations of D-HSL used are below the MIC determined in Protocol 1 to avoid false positives due to growth inhibition.
Caption: Workflow for the Quorum Sensing Inhibition Bioassay.
| D-HSL Concentration on Disc | Zone of Violacein Inhibition (mm) |
| 0 µM (Vehicle Control) | 0 |
| 10 µM | 0 |
| 100 µM | 2 |
| 1 mM | 8 |
| 10 mM | 15 |
Advanced Methodologies: LC-MS/MS for Quantitation
For a more precise determination of D-HSL concentration and to study its stability and uptake by bacteria, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[6][7] This technique offers high sensitivity and selectivity for the quantification of small molecules in complex biological matrices.[6][7]
Brief Workflow:
-
Sample Preparation: Bacterial culture supernatants are collected at different time points, and D-HSL is extracted using an organic solvent (e.g., ethyl acetate).[8]
-
Chromatographic Separation: The extracted samples are injected into a high-performance liquid chromatography (HPLC) system to separate D-HSL from other components.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a mass spectrometer, where D-HSL is ionized and fragmented. Specific fragment ions are monitored for highly selective detection and quantification.[7]
Concluding Remarks
Determining the effective concentration of D-Homoserine Lactone requires a nuanced approach that extends beyond traditional quorum sensing bioassays. By first characterizing its impact on bacterial growth, researchers can then more accurately assess its potential to modulate quorum sensing pathways. The protocols outlined in this application note provide a robust framework for investigating the biological activity of this understudied molecule. As research into the diverse roles of homoserine lactone derivatives continues, these methodologies will be invaluable for elucidating their mechanisms of action and potential applications in drug development and microbial ecology.
References
- Abbas, H. A., El-Shouny, W. A., & El-Gendy, A. M. (2017). The Interplay between Quorum Sensing and Virulence in Pseudomonas aeruginosa. Journal of Basic and Applied Sciences, 13, 43-53.
- Dong, Y. H., Wang, L. H., Xu, J. L., Zhang, H. B., Zhang, X. F., & Zhang, L. H. (2001). Quenching quorum-sensing-dependent bacterial infection by an N-acyl homoserine lactonase.
- Geske, G. D., O'Neill, J. C., Miller, D. M., Mattmann, M. E., & Blackwell, H. E. (2005). Modulation of bacterial quorum sensing with synthetic ligands: discovery of novel antagonists of LasR. Journal of the American Chemical Society, 127(37), 12762–12763.
- Hao, Y., Li, Y., Zhang, Y., & Wang, J. (2021). Quorum sensing in Pseudomonas aeruginosa and its inhibitors. RSC advances, 11(23), 14035-14055.
- Hançer Aydemir, D., Çiftçi, A., & İpek, Y. (2018). Quorum sensing in Pseudomonas aeruginosa: A review. Journal of Infection and Public Health, 11(6), 757-763.
- Heeb, S., Fletcher, M. P., Chhabra, S. R., Diggle, S. P., Williams, P., & Cámara, M. (2011). Quinolones: from antibiotics to autoinducers. FEMS microbiology reviews, 35(2), 247-274.
- LaSarre, B., & Federle, M. J. (2013). Exploiting quorum sensing to confuse bacterial pathogens. Microbiology and Molecular Biology Reviews, 77(1), 73-111.
- Makemson, J. C., Eberhard, A., & Mathee, K. (2011). D- and L-homoserine lactones are both activators of LuxR. Journal of bacteriology, 193(1), 321-322.
- Ng, W. L., & Bassler, B. L. (2009). Bacterial quorum-sensing network architectures. Annual review of genetics, 43, 197-222.
- Ortori, C. A., Dubern, J. F., Chhabra, S. R., Cámara, M., Hardie, K., Williams, P., & Barrett, D. A. (2011). Simultaneous quantitative profiling of N-acyl-L-homoserine lactone and 4-hydroxy-2-alkylquinoline quorum sensing signals in Pseudomonas aeruginosa using liquid chromatography/mass spectrometry. Analytical and bioanalytical chemistry, 399(2), 839-850.
- Ostanin, K., & Tsyganov, M. A. (2007). [Non-species-specific effects of unacylated homoserine lactone and hexylresorcinol, low molecular weight autoregulators, on the growth and development of bacteria]. Mikrobiologiia, 76(4), 482-489.
- Palmer, A. G., Senechal, A. C., Mukherjee, A., An, J., & Blackwell, H. E. (2011). Detection and quantitation of bacterial acylhomoserine lactone quorum sensing molecules via liquid chromatography-isotope dilution tandem mass spectrometry. Analytical chemistry, 83(4), 1336-1343.
- Parsek, M. R., Val, D. L., Hanzelka, B. L., Cronan, J. E., Jr, & Greenberg, E. P. (1999). Acyl homoserine-lactone quorum-sensing signal generation.
- Ravn, L., Christensen, A. B., Molin, S., Givskov, M., & Gram, L. (2001). Methods for detecting and characterizing N-acyl-homoserine lactones produced by Gram-negative bacteria and their role in regulation of biofilm formation. Methods in enzymology, 336, 119-132.
- Schuster, M., & Greenberg, E. P. (2006). A network of networks: quorum-sensing gene regulation in Pseudomonas aeruginosa. International journal of medical microbiology, 296(2-3), 73-81.
- Urbanczyk, H., Ast, J. C., & Dunlap, P. V. (2007). Phylogeny, genomics, and cell-cell signaling in the family Vibrionaceae. In The Prokaryotes (pp. 647-695). Springer, New York, NY.
- Whitehead, N. A., Barnard, A. M., Slater, H., Simpson, N. J., & Salmond, G. P. (2001). Quorum-sensing in Gram-negative bacteria. FEMS microbiology reviews, 25(4), 365-404.
- Wood, D. W., & Pierson, L. S., 3rd. (1996). The phzI gene of Pseudomonas aureofaciens 30-84 is responsible for the production of a diffusible signal that activates the production of phenazine antibiotics. FEMS microbiology letters, 145(2), 207-213.
- Yates, E. A., Philipp, B., Buckley, C., Atkinson, S., Chhabra, S. R., Sockett, R. E., ... & Williams, P. (2002). N-acylhomoserine lactones undergo lactonolysis in a pH-, temperature-, and acyl chain length-dependent manner during growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa. Infection and immunity, 70(10), 5635-5646.
- Zhang, L. H., & Dong, Y. H. (2004). Quorum sensing and signal interference: diverse implications. Molecular microbiology, 53(6), 1563-1571.
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Application of D-Homoserine Lactone in Studying Virulence Factor Production
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Quorum sensing (QS) is a sophisticated bacterial communication system that orchestrates collective behaviors, including the expression of virulence factors, in a cell-density-dependent manner. In many Gram-negative bacteria, this process is mediated by N-acyl homoserine lactones (AHLs). While the L-enantiomers of AHLs are the canonical signaling molecules, the role of their D-enantiomeric counterparts is an emerging area of significant interest. This technical guide provides a comprehensive overview and detailed protocols for utilizing D-Homoserine Lactone (D-HSL) as a tool to investigate and modulate virulence factor production. We will delve into the mechanistic basis of D-HSL's action, its application in various experimental systems, and the interpretation of results, offering field-proven insights for researchers aiming to dissect bacterial pathogenesis and develop novel anti-virulence strategies.
Introduction: The Dichotomy of Homoserine Lactone Enantiomers in Quorum Sensing
Gram-negative bacteria employ a fascinating cell-to-cell communication system known as quorum sensing to coordinate gene expression with population density.[1][2] This intricate network relies on the production and detection of small signaling molecules called autoinducers.[2] Among the most well-studied autoinducers are the N-acyl homoserine lactones (AHLs), which consist of a conserved homoserine lactone ring linked to an acyl side chain of varying length and modification.[3][4]
The biosynthesis of AHLs is catalyzed by LuxI-type synthases, and these molecules freely diffuse across the bacterial cell membrane.[1][3] As the bacterial population grows, the extracellular concentration of AHLs increases. Upon reaching a threshold concentration, AHLs bind to and activate their cognate LuxR-type transcriptional regulators.[2][5] This activation leads to a cascade of gene expression, often culminating in the production of virulence factors, biofilm formation, and other phenotypes associated with pathogenicity.[4][6]
Historically, it was believed that bacteria exclusively produce and respond to the L-enantiomer of homoserine lactone.[5] However, recent studies have revealed the natural production and biological activity of D-enantiomers, including D-Homoserine Lactone (D-HSL).[5][7] Intriguingly, D-HSL and its acylated derivatives can act as modulators, and in some cases, inhibitors of QS pathways. For instance, D-HSL has been shown to potentially regulate the AHL synthase RhlI in Pseudomonas aeruginosa, thereby influencing the quorum sensing signaling cascade.[8] This antagonistic or modulatory potential makes D-HSL a valuable molecular probe for dissecting the intricacies of virulence factor regulation.
This guide will provide the theoretical framework and practical protocols for leveraging D-HSL to study its impact on bacterial virulence.
Mechanistic Insight: How D-Homoserine Lactone Influences Virulence Factor Production
The application of D-HSL in studying virulence is predicated on its ability to interfere with the canonical L-AHL-mediated quorum sensing pathways. The primary proposed mechanism of action is the competitive inhibition of enzymes involved in AHL synthesis or the antagonistic binding to LuxR-type receptors.
Inhibition of AHL Synthases
D-HSL can act as a competitive inhibitor of LuxI-type synthases. These enzymes utilize S-adenosylmethionine (SAM) and an acylated acyl carrier protein (acyl-ACP) to synthesize L-AHLs.[1] The structural similarity of D-HSL to the homoserine lactone moiety of the natural substrate allows it to bind to the active site of the synthase, thereby preventing the synthesis of the native L-AHL signal. A reduction in L-AHL production leads to a downstream decrease in the activation of LuxR-type receptors and, consequently, a downregulation of virulence gene expression.
Antagonism of LuxR-type Receptors
While less commonly documented for the unacylated D-HSL, acylated D-HSL analogs have been shown to act as antagonists of LuxR-type receptors. These D-enantiomers can bind to the ligand-binding pocket of the receptor without inducing the conformational change necessary for DNA binding and transcriptional activation. By occupying the binding site, they prevent the native L-AHL from activating the receptor, effectively silencing the QS circuit.
The following diagram illustrates the proposed inhibitory mechanism of D-HSL on a generic LuxI/LuxR-type quorum sensing system.
Figure 1: Proposed inhibitory action of D-HSL on quorum sensing.
Experimental Protocols
The following protocols provide a framework for investigating the effects of D-HSL on virulence factor production. It is crucial to optimize these protocols for the specific bacterial species and virulence factors being studied.
Protocol 1: Assessing the Impact of D-HSL on Bacterial Growth
Rationale: Before evaluating the effect of D-HSL on virulence, it is essential to determine if it has any bacteriostatic or bactericidal effects at the concentrations being tested. Any observed reduction in virulence factor production should ideally be due to the specific inhibition of QS pathways and not a general inhibition of bacterial growth.
Materials:
-
Bacterial strain of interest
-
Appropriate liquid growth medium (e.g., Luria-Bertani broth)
-
D-Homoserine Lactone (D-HSL) stock solution (e.g., 100 mM in sterile DMSO or water)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Prepare a fresh overnight culture of the bacterial strain.
-
Dilute the overnight culture in fresh medium to an optical density at 600 nm (OD600) of approximately 0.05.
-
In a 96-well plate, add 180 µL of the diluted bacterial culture to each well.
-
Prepare a serial dilution of the D-HSL stock solution in the growth medium.
-
Add 20 µL of the D-HSL dilutions to the wells to achieve the desired final concentrations (e.g., 0, 10, 50, 100, 200, 500 µM). Include a vehicle control (e.g., DMSO) at the highest concentration used.
-
Incubate the plate at the optimal growth temperature for the bacterium with shaking.
-
Measure the OD600 at regular intervals (e.g., every hour for 24 hours) using a microplate reader.
-
Plot the growth curves (OD600 vs. time) for each D-HSL concentration.
Expected Results & Interpretation: The growth curves in the presence of D-HSL should be comparable to the control (no D-HSL). Significant deviations suggest that D-HSL is affecting bacterial viability, which would confound the interpretation of virulence factor assays.
| D-HSL Concentration (µM) | Effect on Growth (Example) |
| 0 (Control) | Normal sigmoidal growth curve |
| 10 - 200 | No significant difference from control |
| 500 | Potential slight inhibition of growth |
Protocol 2: Quantification of Virulence Factor Gene Expression using RT-qPCR
Rationale: Reverse transcription-quantitative PCR (RT-qPCR) is a sensitive method to determine if D-HSL affects the transcription of specific virulence genes. This provides insight into the molecular level at which D-HSL exerts its effects.
Materials:
-
Bacterial cultures grown with and without D-HSL (at non-inhibitory concentrations)
-
RNA extraction kit suitable for bacteria
-
DNase I
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green-based)
-
Primers for target virulence genes and a housekeeping gene (for normalization)
-
qPCR instrument
Procedure:
-
Grow bacterial cultures to the mid-log or early stationary phase (when QS is typically active) in the presence of various concentrations of D-HSL and a control.
-
Harvest the bacterial cells by centrifugation.
-
Extract total RNA using a commercial kit, following the manufacturer's instructions.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize cDNA from the RNA template using a reverse transcription kit.
-
Perform qPCR using the synthesized cDNA, specific primers for the virulence gene(s) of interest, and a housekeeping gene (e.g., 16S rRNA).
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in D-HSL-treated samples compared to the control.
Expected Results & Interpretation: A dose-dependent decrease in the relative expression of the target virulence gene(s) in the presence of D-HSL would indicate that it is inhibiting the QS-mediated transcriptional activation of these genes.
Protocol 3: Phenotypic Assays for Virulence Factor Production
Rationale: While gene expression analysis is informative, it is crucial to confirm that changes in transcription translate to alterations in the production of functional virulence factors. The choice of assay will depend on the specific virulence factor being investigated.
Examples of Phenotypic Assays:
-
Protease Activity Assay (e.g., for elastase in P. aeruginosa):
-
Grow bacterial cultures with and without D-HSL.
-
Centrifuge the cultures and collect the supernatant.
-
Measure protease activity by incubating the supernatant with a substrate like elastin-Congo red and measuring the release of the dye spectrophotometrically.[9]
-
-
Hemolysin Activity Assay:
-
Prepare agar plates containing defibrinated sheep blood.
-
Spot bacterial cultures grown with and without D-HSL onto the plates.
-
Incubate the plates and measure the zone of hemolysis around the bacterial colonies.
-
-
Biofilm Formation Assay:
-
Grow bacterial cultures in 96-well plates with and without D-HSL.
-
After incubation, discard the planktonic cells and wash the wells.
-
Stain the adherent biofilm with crystal violet.
-
Solubilize the stain and quantify the biofilm by measuring the absorbance.[10]
-
Experimental Workflow for Phenotypic Assays:
Figure 2: General workflow for phenotypic virulence assays.
Concluding Remarks and Future Perspectives
D-Homoserine Lactone represents a promising tool for the scientific community engaged in the study of bacterial pathogenesis. Its ability to modulate quorum sensing pathways provides a means to dissect the complex regulatory networks that govern virulence factor production. The protocols outlined in this guide offer a starting point for researchers to explore the effects of D-HSL in their specific bacterial systems of interest.
The study of D-HSL and other quorum sensing inhibitors not only enhances our fundamental understanding of bacterial communication but also paves the way for the development of novel anti-virulence therapies.[11][12] By disarming pathogens rather than killing them, such strategies may exert less selective pressure for the development of resistance, a critical advantage in the face of the growing threat of antibiotic-resistant infections. Future research should focus on elucidating the precise molecular targets of D-HSL in various pathogens and exploring the potential for synergistic effects with conventional antibiotics.
References
- A Comparative Analysis of D- and L-Homoserine Lactone Activity in Bacterial Quorum Sensing. Benchchem.
- Parsek, M. R., Val, D. L., Hanzelka, B. L., Cronan, J. E., Jr, & Greenberg, E. P. (1999). Acyl homoserine-lactone quorum-sensing signal generation. Proceedings of the National Academy of Sciences of the United States of America, 96(8), 4360–4365.
- MDPI. (2022). Short Synthesis of Structurally Diverse N-Acylhomoserine Lactone Analogs and Discovery of Novel Quorum Quenchers Against Gram-Negative Pathogens. Molecules, 27(21), 7584.
- D-Homoserine lactone | Bacterial Inhibitor. MedchemExpress.com.
- MDPI. (2022). Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria. Molecules, 27(21), 7584.
- Zhu, J., & Winans, S. C. (2001). Structural basis of acyl-homoserine lactone-dependent signaling. Journal of molecular biology, 311(5), 1015–1028.
- Duan, K., & Surette, M. G. (2007). N-Acyl Homoserine Lactone-Mediated Quorum Sensing Regulates Species Interactions in Multispecies Biofilm Communities. Frontiers in microbiology, 8, 149.
- Bowen, D. J., & Ensign, J. C. (1998). Measuring virulence factor expression by the pathogenic bacterium Photorhabdus luminescens in culture and during insect infection. Applied and environmental microbiology, 64(8), 3010–3015.
- ResearchGate. (2022). Short Synthesis of Structurally Diverse N-Acylhomoserine Lactone Analogs and Discovery of Novel Quorum Quenchers Against Gram-Negative Pathogens.
- Garge, N., & Sharma, J. (2023). Unusual enantiomeric D,L-N-acyl homoserine lactones in Pectobacterium atrosepticum and Pseudomonas aeruginosa. PloS one, 18(3), e0283733.
- Wikipedia. (2023). N-Acyl homoserine lactone.
- Ren, D., & Fu, L. (2024). Effect of L-HSL on biofilm and motility of Pseudomonas aeruginosa and its mechanism. Applied Microbiology and Biotechnology, 108(1), 418.
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- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of Quorum Sensing Inhibitors Using D-Homoserine Lactone Hydrochloride
Introduction: Targeting Bacterial Communication with Enantiomeric Specificity
Quorum sensing (QS) is a sophisticated cell-to-cell communication system employed by bacteria to monitor their population density and collectively regulate gene expression.[1] This intricate network governs a wide array of physiological processes, including biofilm formation, virulence factor production, and antibiotic resistance. In many Gram-negative bacteria, N-acyl homoserine lactones (AHLs) are the primary signaling molecules, or autoinducers, that orchestrate this communal behavior.[1] These molecules are synthesized by LuxI-type synthases and recognized by their cognate LuxR-type transcriptional regulators.[1] The binding of an AHL to its receptor typically triggers the expression of target genes.[1]
While the naturally occurring and biologically active AHLs are predominantly the L-enantiomers, recent investigations have unveiled the potential for D-enantiomers to modulate QS pathways.[1][2] D-isomers of AHLs have been shown to act as antagonists, competitively inhibiting the binding of native L-AHLs to their LuxR receptors, thereby disrupting the QS signaling cascade.[2] This enantiomeric specificity of LuxR receptors presents a unique and compelling opportunity for the discovery of novel anti-infective therapies. By utilizing D-Homoserine Lactone (D-HSL) hydrochloride in high-throughput screening (HTS) campaigns, researchers can specifically identify compounds that interfere with the AHL-mediated QS systems, offering a promising avenue for the development of antivirulence agents that are less likely to induce resistance compared to traditional antibiotics.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and methodologies for employing D-Homoserine Lactone hydrochloride in HTS assays to discover and validate novel quorum sensing inhibitors.
Scientific Principle: Competitive Antagonism in Quorum Sensing
The central premise of using this compound in an HTS assay for QS inhibitors lies in the principle of competitive antagonism. The D-enantiomer of the homoserine lactone core can compete with the native L-enantiomer of AHLs for the binding pocket of the LuxR-type receptor. A potential QS inhibitor identified through this screen would ideally enhance the antagonistic effect of D-HSL or act on a different site of the receptor to prevent its activation by the native L-AHL.
A typical HTS assay using D-HSL would involve a bacterial biosensor strain engineered to produce a measurable signal (e.g., light, fluorescence, or color) in response to a specific L-AHL. In the presence of a fixed concentration of the cognate L-AHL, the biosensor will be activated. The introduction of D-HSL, along with a library of test compounds, allows for the identification of molecules that can suppress the activation signal. A reduction in the signal output would indicate that the test compound is a potential QS inhibitor.
Figure 2: High-Throughput Screening Workflow for QS Inhibitors.
Step-by-Step Procedure:
-
Preparation of Biosensor Culture:
-
Inoculate a single colony of the biosensor strain into the appropriate growth medium.
-
Incubate overnight at the optimal temperature with shaking.
-
The next day, dilute the overnight culture into fresh medium and grow to the mid-logarithmic phase (typically OD600 of 0.4-0.6). This ensures the bacteria are metabolically active and responsive.
-
-
Compound Plating:
-
Using an automated liquid handler, dispense a small volume (e.g., 1 µL) of each compound from the library into the wells of a 384-well microplate.
-
Include wells for positive controls (known QS inhibitor) and negative controls (DMSO vehicle).
-
-
Addition of D-Homoserine Lactone:
-
Prepare a working solution of D-HSL in the assay buffer.
-
Dispense the D-HSL solution into all wells containing test compounds and controls. The final concentration of D-HSL should be predetermined based on dose-response curves to elicit a partial, but not complete, inhibition of the QS signal.
-
-
Addition of Biosensor and Agonist:
-
Prepare a mixture of the mid-log phase biosensor culture and the cognate L-AHL agonist in the assay medium. The concentration of the L-AHL should be at or near its EC50 value to ensure a robust signal that can be effectively inhibited.
-
Dispense this mixture into all wells of the microplate.
-
-
Incubation:
-
Seal the microplates to prevent evaporation.
-
Incubate the plates at the optimal temperature for the biosensor strain for a predetermined period (e.g., 4-8 hours). The incubation time should be sufficient to allow for gene expression and signal generation.
-
-
Signal Detection:
-
After incubation, measure the signal using a microplate reader. For luminescent assays, a substrate like luciferin may need to be added prior to reading. For fluorescent assays, use the appropriate excitation and emission wavelengths.
-
Data Analysis and Hit Identification:
The raw data from the plate reader should be normalized to the controls on each plate. The percentage of inhibition for each compound can be calculated using the following formula:
% Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_negative_control - Signal_background))
A Z'-factor should be calculated for each assay plate to assess its quality and robustness. A Z'-factor greater than 0.5 is generally considered acceptable for HTS.
Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|
Compounds that exhibit a percentage of inhibition above a certain threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls) are considered primary "hits."
Hit Validation and Secondary Assays
It is crucial to validate the primary hits from the HTS to eliminate false positives and confirm their mechanism of action.
Figure 3: Workflow for Hit Validation and Characterization.
1. Dose-Response Confirmation:
Primary hits should be re-tested in a dose-response format to determine their potency (IC50 value). This involves a serial dilution of the hit compound and re-running the primary HTS assay.
2. Cytotoxicity and Bacteriostatic Assays:
It is essential to ensure that the observed inhibition of the QS signal is not due to the compound's toxicity to the biosensor strain. A simple method is to measure the optical density (OD600) of the bacterial culture in the presence of the hit compound at various concentrations. Compounds that significantly inhibit bacterial growth should be deprioritized as they are not specific QS inhibitors.
3. Orthogonal Assays:
To confirm that the hit compounds are genuine QS inhibitors, they should be tested in an orthogonal assay. This could involve:
-
Using a different biosensor strain that responds to the same L-AHL but has a different reporter system (e.g., fluorescence instead of luminescence).
-
Measuring a different QS-regulated phenotype, such as the inhibition of violacein production in Chromobacterium violaceum or pyocyanin production in Pseudomonas aeruginosa.
4. Mechanism of Action Studies:
For promising validated hits, further studies can be conducted to elucidate their mechanism of action. This may include:
-
Competitive Binding Assays: To determine if the inhibitor competes directly with the L-AHL for binding to the LuxR receptor.
-
Thermal Shift Assays: To assess the direct binding of the inhibitor to the purified LuxR protein.
-
Inhibition of AHL Synthase Activity: To investigate if the compound inhibits the production of the AHL signal molecule.
Conclusion
The use of this compound in high-throughput screening provides a targeted and mechanistically relevant approach for the discovery of novel quorum sensing inhibitors. By leveraging the enantiomeric specificity of LuxR-type receptors, this strategy facilitates the identification of compounds that can effectively disrupt bacterial communication and its associated virulence. The protocols and validation strategies outlined in this application note offer a robust framework for researchers to embark on successful HTS campaigns, ultimately contributing to the development of a new generation of anti-infective therapeutics.
References
- Geske, G. D., O'Neill, J. C., Miller, D. M., Wezeman, R. J., Mattmann, M. E., Lin, Q., & Blackwell, H. E. (2008). Comparative Analyses of N-Acylated Homoserine Lactones Reveal Unique Structural Features that Dictate Their Ability to Activate or Inhibit Quorum Sensing. ACS Chemical Biology, 3(7), 437-448. [Link]
- Kawaguchi, T., Chen, Y., Norman, R. S., & Sudo, H. (2008). Rapid screening of quorum-sensing signal N-acyl homoserine lactones by an in vitro cell-free assay. Applied and Environmental Microbiology, 74(12), 3667–3671. [Link]
- Qin, X., Totha, G. K., Singh, R., Balamurugan, R., & Goycoolea, F. M. (2020). Synthetic homoserine lactone analogues as antagonists of bacterial quorum sensing. Bioorganic Chemistry, 98, 103698. [Link]
- Gatta, V., Ilina, P., Porter, A., McElroy, S., & Tammela, P. (2019). Targeting Quorum Sensing: High-Throughput Screening to Identify Novel LsrK Inhibitors. International Journal of Molecular Sciences, 20(12), 3112. [Link]
- Li, S. Z., et al. (2018). Influence of the d/l configuration of N-acyl-homoserine lactones (AHLs) and analogues on their Lux-R dependent quorum sensing activity.
- National Center for Biotechnology Information. (n.d.). This compound.
- Urban, J. H., et al. (2004). Reversible Acyl-Homoserine Lactone Binding to Purified Vibrio fischeri LuxR Protein. Journal of Bacteriology, 186(9), 2719-2725. [Link]
- Collins, C. H., Arnold, F. H., & Leadbetter, J. R. (2005). Directed evolution of Vibrio fischeri LuxR for increased sensitivity to a broad spectrum of acyl-homoserine lactones. Molecular Microbiology, 55(3), 712-723. [Link]
- Singh, R. P., & Balamurugan, K. (2020). Screening strategies for quorum sensing inhibitors in combating bacterial infections. Future Medicinal Chemistry, 12(14), 1335-1351. [Link]
- Li, Z., et al. (2023). High-Throughput, Quantitative Screening of Quorum-Sensing Inhibitors Based on a Bacterial Biosensor. ACS Chemical Biology, 18(12), 2544-2554. [Link]
- Parveen, N., & Cornell, K. A. (2011). Acyl Homoserine Lactone in Interspecies Bacterial Signaling. Journal of Bacteriology, 193(19), 4939-4947. [Link]
- Parsek, M. R., Val, D. L., Hanzelka, B. L., Cronan, J. E., Jr., & Greenberg, E. P. (1999). Acyl homoserine-lactone quorum-sensing signal generation. Proceedings of the National Academy of Sciences of the United States of America, 96(8), 4360–4365. [Link]
- Kalia, V. C. (2013). Quorum sensing inhibitors: An overview. Biotechnology Advances, 31(2), 224-245. [Link]
- LookChem. (n.d.). L-Homoserine lactone hydrochloride. [Link]
- Hiblot, J., et al. (2017). Applying molecular and phenotypic screening assays to identify efficient quorum quenching lactonases. Scientific Reports, 7(1), 1234. [Link]
- K-State Libraries. (n.d.). A Novel Screening System to Characterize and Engineer Quorum Quenching Lactonases. [Link]
- Frontiers. (2023). Insights into additional lactone-based signaling circuits in Streptomyces: existence of acyl-homoserine lactones and LuxI/LuxR homologs in six Streptomyces species. [Link]
- Frontiers. (2023).
- MDPI. (2022).
- Microbiology Society. (2005). The LuxR receptor: the sites of interaction with quorum-sensing signals and inhibitors. [Link]
- BioMed Central. (2008). Detection of N-acyl homoserine lactones using a traI-luxCDABE-based biosensor as a high-throughput screening tool. [Link]
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Protocol for analyzing gene expression changes in response to D-Homoserine Lactone
Application Notes and Protocols
Topic: Protocol for Analyzing Gene Expression Changes in Response to D-Homoserine Lactone
Audience: Researchers, scientists, and drug development professionals.
Introduction: Deciphering Bacterial Communication Through Gene Expression
Bacteria exhibit sophisticated social behaviors, coordinating their actions through a process of cell-to-cell communication known as quorum sensing (QS).[1][2] This biological phenomenon allows a bacterial population to collectively alter gene expression in response to cell density, regulating processes that are inefficient when performed by individual cells but effective when undertaken by a group.[3] These coordinated behaviors include biofilm formation, virulence factor secretion, and bioluminescence, many of which are critical for pathogenesis and environmental adaptation.[2][4]
At the heart of quorum sensing in many Gram-negative bacteria is a class of signaling molecules called N-acyl-homoserine lactones (AHLs).[4][5] These molecules, often referred to as autoinducers, are synthesized by LuxI-type enzymes and diffuse into the environment.[6][7] As the bacterial population grows, the concentration of AHLs increases. Once a threshold concentration is reached, these molecules bind to their cognate cytoplasmic receptors, typically LuxR-type transcriptional regulators.[7][8] This binding event initiates a signaling cascade that leads to a large-scale shift in the expression of target genes.[2]
D-Homoserine Lactone (D-HSL) is an enantiomer of the core homoserine lactone ring structure found in AHLs.[9][10] Studying the cellular response to D-HSL and its analogs is crucial for several reasons. These molecules can act as potential antagonists or agonists of QS systems, offering a powerful tool to modulate bacterial behavior. Understanding how these compounds alter the bacterial transcriptome can reveal novel regulatory circuits and identify key genes involved in virulence and biofilm formation. This knowledge is paramount for the development of anti-virulence strategies that aim to disarm pathogens by disrupting their communication systems, a promising alternative to traditional antibiotics.[11]
This guide provides a comprehensive framework for designing and executing experiments to analyze global gene expression changes in bacteria in response to D-Homoserine Lactone. We will detail a robust workflow from experimental setup to data interpretation, integrating high-throughput RNA sequencing (RNA-Seq) for discovery and quantitative real-time PCR (qRT-PCR) for validation.
Principle of the Method
The fundamental principle of this protocol is to capture a snapshot of the bacterial transcriptome under specific conditions—with and without exposure to D-Homoserine Lactone. By comparing the relative abundance of messenger RNA (mRNA) transcripts between the treated and control groups, we can identify which genes are up- or down-regulated by the compound. This differential expression analysis provides a powerful readout of the molecule's biological impact. The overall workflow involves bacterial cultivation, treatment with D-HSL, isolation of high-quality total RNA, analysis of the transcriptome using RNA-Seq, and validation of key findings using qRT-PCR.
Experimental Workflow Overview
The following diagram outlines the major steps in the protocol, from initial bacterial culture to the final data analysis and interpretation.
Caption: High-level experimental workflow for transcriptomic analysis.
PART 1: Experimental Design and Bacterial Culture
A well-controlled experimental design is the bedrock of reliable transcriptomic data. The choices made at this stage directly impact the quality and interpretability of the results.
1.1. Bacterial Strain and Growth Conditions
-
Strain Selection: Choose a bacterial strain with a well-characterized QS system, such as Pseudomonas aeruginosa PAO1, which utilizes the Las and Rhl AHL-based systems.[12][13] Ensure the strain is obtained from a reputable source (e.g., ATCC) to guarantee genetic consistency.
-
Culture Media: Use a defined minimal or a standard rich medium (e.g., LB Broth) consistently across all experiments. Be aware that media components can influence QS systems.
-
Growth Phase: Harvest bacteria during the mid-to-late logarithmic growth phase. This is typically when cell density is sufficient for active quorum sensing and gene expression is relatively stable.[14] Monitor growth by measuring optical density at 600 nm (OD₆₀₀).
1.2. D-Homoserine Lactone Treatment
-
Concentration: Determine the optimal concentration of D-HSL through preliminary dose-response experiments. Assess impacts on growth rate and, if possible, a known QS-regulated phenotype (e.g., pyocyanin production in P. aeruginosa). Concentrations used in similar studies often range from micromolar to low millimolar.[15]
-
Controls (Critical):
-
Vehicle Control: This is the most important control. Treat a parallel culture with the same volume of the solvent used to dissolve D-HSL (e.g., DMSO or ethanol). This accounts for any gene expression changes caused by the solvent itself.
-
Untreated Control: A culture with no additions serves as a baseline for normal growth.
-
-
Replicates: Use a minimum of three biological replicates for each condition (e.g., D-HSL treated, vehicle control). Biological replicates are separate cultures grown and treated independently, accounting for experimental variation.
PART 2: Detailed Experimental Protocols
2.1. Protocol: Bacterial Culture and Treatment
-
Inoculate 5 mL of sterile culture medium with a single colony of the chosen bacterial strain. Grow overnight at the optimal temperature with shaking (e.g., 37°C for P. aeruginosa).
-
The next day, use the overnight culture to inoculate flasks containing the main culture medium to a starting OD₆₀₀ of ~0.05. Prepare at least six flasks (3 for treatment, 3 for vehicle control).
-
Incubate with shaking at the appropriate temperature. Monitor the OD₆₀₀ every hour.
-
When the cultures reach the target OD₆₀₀ (e.g., ~0.8-1.0 for mid-log phase), add the predetermined final concentration of D-HSL to the three "treatment" flasks.
-
Add an equivalent volume of the vehicle (solvent) to the three "control" flasks.
-
Continue incubation for a defined period (e.g., 2-4 hours) to allow for transcriptional changes to occur.
-
Harvest the bacterial cells by transferring the required volume of culture to a tube and centrifuging at >5,000 x g for 10 minutes at 4°C.
-
Immediately decant the supernatant and process the cell pellet for RNA isolation or flash-freeze the pellet in liquid nitrogen and store at -80°C. For optimal RNA quality, immediately process the pellet or first resuspend it in an RNA stabilization reagent (e.g., RNAprotect Bacteria Reagent) before pelleting.[16]
2.2. Protocol: High-Quality Total RNA Isolation
Isolating intact, pure RNA is the most critical step for successful gene expression analysis.[17] The following protocol is a robust method combining enzymatic lysis with a column-based purification system.
-
Pre-requisites: Use RNase-free water, tubes, and pipette tips. Work in a clean environment to prevent RNA degradation.
-
Thaw the frozen bacterial pellet (if applicable) on ice.
-
Resuspend the pellet in 100 µL of TE buffer containing lysozyme. The concentration of lysozyme depends on the bacterial type (e.g., 0.4 mg/mL for Gram-negative, 3 mg/mL for Gram-positive).[18]
-
Incubate at room temperature for 5-10 minutes to allow for enzymatic digestion of the cell wall.[18]
-
Proceed with RNA isolation using a commercial kit (e.g., QIAGEN RNeasy Mini Kit, Promega SV Total RNA Isolation System) following the manufacturer's protocol for bacterial RNA extraction.[14][18] These kits typically involve:
-
Lysis: Adding a proprietary lysis buffer (often containing guanidinium thiocyanate) to the resuspended cells and vortexing to homogenize.
-
Ethanol Precipitation: Adding ethanol to the lysate to create conditions for RNA binding to the silica membrane.[14]
-
Binding: Passing the lysate through a silica-membrane spin column. RNA binds to the membrane while contaminants are washed away.
-
DNase Treatment: Performing an on-column DNase I digestion to remove contaminating genomic DNA. This is a crucial step for downstream applications.
-
Washing: Washing the membrane with supplied buffers to remove proteins and salts.
-
Elution: Eluting the pure RNA from the membrane using RNase-free water.[14]
-
2.3. Protocol: RNA Quality Control
Before proceeding to sequencing or qRT-PCR, assess the quality and quantity of the isolated RNA.
| Parameter | Method | Acceptance Criteria | Rationale |
| Purity | UV-Vis Spectrophotometry (e.g., NanoDrop) | A260/A280 ratio: ~1.8-2.1A260/A230 ratio: >1.8 | Ratios outside this range indicate contamination with protein (low A260/280) or salts/carbohydrates (low A260/230). |
| Integrity | Capillary Electrophoresis (e.g., Agilent Bioanalyzer, TapeStation) | RNA Integrity Number (RIN) ≥ 7.0 | RIN provides a quantitative measure of RNA integrity. Low RIN values indicate RNA degradation, which can bias downstream results. |
| Concentration | Fluorometric Quantification (e.g., Qubit) | ≥1 µg total RNA (for RNA-Seq) | Fluorometric methods are more accurate than spectrophotometry as they are specific to the molecule of interest (RNA).[19] |
PART 3: Global Gene Expression Analysis via RNA-Seq
RNA-Seq has become the gold standard for transcriptomics due to its high resolution, sensitivity, and dynamic range.[20][21]
3.1. Protocol: RNA-Seq Library Preparation
-
Ribosomal RNA (rRNA) Depletion: Bacterial total RNA is predominantly composed of rRNA (~95-98%). This must be removed to enable efficient sequencing of the mRNA fraction. Use a commercial rRNA depletion kit designed for bacteria (e.g., Ribo-Zero).
-
RNA Fragmentation: The rRNA-depleted RNA is fragmented into smaller pieces using enzymatic or chemical methods.
-
cDNA Synthesis: The fragmented RNA is reverse transcribed into first-strand complementary DNA (cDNA) using reverse transcriptase and random primers.[19]
-
Second-Strand Synthesis: The second strand of cDNA is synthesized. Modern protocols incorporate dUTP during this step to achieve strand-specificity, allowing for the identification of the transcript's originating strand.[19]
-
End Repair and Ligation: The ends of the double-stranded cDNA are repaired and "A-tailed." Sequencing adapters are then ligated to the ends of the cDNA fragments.
-
PCR Amplification: The adapter-ligated library is amplified by PCR to generate enough material for sequencing.[22]
-
Library QC and Sequencing: The final library is quantified and its quality is assessed. The libraries from all samples (treated and control) are then pooled and sequenced on a high-throughput platform like Illumina.
3.2. Data Analysis Pipeline
Analysis of RNA-Seq data requires a specialized bioinformatics pipeline.
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Adapter and Quality Trimming: Remove adapter sequences and low-quality bases from the reads using tools like Trimmomatic or Cutadapt.
-
Alignment: Align the trimmed reads to the reference genome of the bacterial strain using a splice-aware aligner (though less critical for bacteria, standard aligners like Bowtie2 or BWA are often used).[22]
-
Read Counting: Count the number of reads that map to each annotated gene using tools like HTSeq-count or featureCounts. The output is a raw count matrix.
-
Differential Gene Expression (DGE) Analysis: Use specialized R packages like DESeq2 or edgeR to identify differentially expressed genes.[23][24] These tools are designed to handle the count-based nature of RNA-Seq data and model the biological variability.[25] They normalize the raw counts and perform statistical tests to determine which genes show significant expression changes between the D-HSL treated and vehicle control groups.
-
Key Output: A list of genes with associated log₂ fold change, p-value, and adjusted p-value (FDR). Genes with an adjusted p-value < 0.05 and a |log₂ fold change| > 1 are typically considered significantly differentially expressed.
-
PART 4: Validation of RNA-Seq Data by qRT-PCR
It is essential to validate the results from a high-throughput method like RNA-Seq with a targeted approach.[26] Reverse-transcription quantitative PCR (RT-qPCR) is the standard method for this purpose.[17][27]
4.1. Protocol: Two-Step RT-qPCR
-
Primer Design: Design primers for 5-10 differentially expressed genes identified by RNA-Seq (including both up- and down-regulated genes). Also, design primers for 2-3 stable reference (housekeeping) genes for normalization.
-
Reverse Transcription (cDNA Synthesis): Using the same RNA samples from the main experiment, synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.[26]
-
qPCR Reaction: Set up the qPCR reactions in triplicate for each sample and each gene. A typical reaction includes:
-
cDNA template
-
Forward and reverse primers
-
A fluorescent DNA-binding dye (e.g., SYBR Green)[26]
-
qPCR Master Mix
-
-
Run qPCR: Perform the reaction on a real-time PCR cycler. The instrument will measure fluorescence at each cycle, generating an amplification plot. The cycle at which fluorescence crosses a threshold is the Quantification Cycle (Cq).[27]
-
Data Analysis (ΔΔCq Method):
-
Calculate the average Cq for each technical triplicate.
-
Normalize the Cq of the target genes to the geometric mean of the reference genes for each sample (ΔCq = Cq_target - Cq_reference).
-
Calculate the difference in ΔCq between the treated and control groups (ΔΔCq = ΔCq_treated - ΔCq_control).
-
The fold change is calculated as 2^(-ΔΔCq).
-
-
Comparison: Compare the fold change values obtained from qRT-PCR with those from the RNA-Seq analysis. A strong correlation confirms the validity of the RNA-Seq results.
| Gene | RNA-Seq (log₂FC) | qRT-PCR (log₂FC) | Status |
| lasI | -2.5 | -2.3 | Down-regulated |
| rhlR | -2.1 | -2.0 | Down-regulated |
| pqsA | -1.8 | -1.9 | Down-regulated |
| geneX | 2.2 | 2.5 | Up-regulated |
| geneY | 3.1 | 2.9 | Up-regulated |
| Caption: Example table for comparing RNA-Seq and qRT-PCR validation data. |
PART 5: Biological Interpretation
Identifying a list of differentially expressed genes is only the first step. The ultimate goal is to understand the biological implications.
-
Pathway and Gene Ontology (GO) Enrichment Analysis: Use tools like DAVID, Metascape, or the Gene Ontology Resource to determine if the list of differentially expressed genes is significantly enriched in specific metabolic pathways, biological processes, or molecular functions. This analysis can reveal which cellular systems are most affected by D-HSL. For example, you might find that genes related to biofilm formation or virulence factor synthesis are significantly down-regulated.[23]
Visualizing the Quorum Sensing Mechanism
The diagram below illustrates a simplified AHL-mediated quorum sensing system, the target of molecules like D-HSL.
Caption: Simplified model of AHL-mediated quorum sensing activation.
This comprehensive protocol provides a robust and validated methodology for investigating the impact of D-Homoserine Lactone on bacterial gene expression. The integration of high-throughput discovery with targeted validation ensures the generation of high-confidence data, paving the way for a deeper understanding of quorum sensing and the development of novel antimicrobial therapeutics.
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- Parsek, M. R., et al. (1999). Acyl homoserine-lactone quorum-sensing signal generation. Proceedings of the National Academy of Sciences.
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- Oxford Academic. (n.d.). ProkSeq for complete analysis of RNA-Seq data from prokaryotes.
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- National Center for Biotechnology Information. (2023). Modified N-acyl-L-homoserine lactone compounds abrogate Las-dependent quorum-sensing response in human pathogen Pseudomonas aeruginosa.
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D-Homoserine Lactone hydrochloride in proteomics studies of bacterial signaling
Application Note & Protocols
Topic: D-Homoserine Lactone Hydrochloride in Proteomics Studies of Bacterial Signaling
Audience: Researchers, scientists, and drug development professionals.
Unmasking Bacterial Conversations: A Proteomics-Based Guide to Interrogating Quorum Sensing with this compound
Introduction: The Social Network of Bacteria
Bacteria are not solitary organisms; they exist within complex communities, coordinating their behavior through a sophisticated communication system known as Quorum Sensing (QS). This process allows individual bacteria to sense their population density and collectively regulate gene expression.[1][2] In many Gram-negative bacteria, the language of QS is spoken through a class of small signaling molecules called N-acyl-homoserine lactones (AHLs).[3][4][5][6]
The canonical AHL-mediated QS system involves two key proteins: a LuxI-type synthase that produces the specific AHL signal and a LuxR-type transcriptional regulator.[6] At low cell densities, AHLs are present at basal concentrations. As the bacterial population grows, AHLs accumulate. Once a threshold concentration (a "quorum") is reached, AHLs bind to their cognate LuxR-type receptors, inducing a conformational change that allows the receptor to bind to DNA and activate or repress the transcription of target genes.[6][7] These genes often govern collective behaviors such as biofilm formation, virulence factor production, and antibiotic resistance, making the QS system a prime target for novel antimicrobial strategies.[8][9][10]
The Role of this compound: A Tool for Specificity and Discovery
N-acyl-homoserine lactones are composed of a conserved L-homoserine lactone ring attached to an acyl side chain of varying length and modification.[11][12] This structural diversity allows for species-specific communication.[6] this compound (D-HSL), the D-enantiomer of the natural core structure, serves as an invaluable tool in studying these pathways.[13][14][15] Due to the high stereospecificity of LuxR-type receptors, D-HSL is typically unable to activate the signaling cascade. This makes it an ideal negative control to confirm that the observed biological and proteomic changes are a specific response to the natural L-enantiomer-based signal. Furthermore, in chemical proteomics, D-HSL can be used as a competitor to identify specific AHL-binding proteins and to screen for novel QS inhibitors.
This guide details the application of this compound in proteomics workflows to dissect bacterial signaling pathways, identify QS-regulated proteins, and validate potential therapeutic targets.
Part 1: Global Proteomic Profiling of the QS Regulon
Global, or "shotgun," proteomics using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful method to identify and quantify thousands of proteins in a complex biological sample.[16][17][18] This approach provides a comprehensive snapshot of the bacterial proteome, revealing which proteins are up- or down-regulated in response to a specific QS signal.
Core Application: Differentiating Specific vs. Non-Specific Responses
By comparing the proteome of a QS-deficient bacterial mutant stimulated with a cognate AHL agonist against one treated with D-HSL, researchers can precisely identify the protein network controlled by that specific QS circuit. Proteins that show significant expression changes only in the presence of the active AHL are considered part of the QS regulon.
Protocol 1: LC-MS/MS Analysis of a QS-Deficient Mutant
This protocol describes a label-free quantification (LFQ) workflow to identify proteins regulated by a specific AHL signal.
1. Bacterial Culture and Treatment
-
Rationale: A QS-deficient mutant (e.g., a luxI synthase knockout) is used to eliminate the endogenous production of AHLs, ensuring that any observed response is due to the exogenously added compound. Harvesting cells in the mid-exponential growth phase captures a dynamic state of protein expression.[19]
-
Procedure:
-
Inoculate a single colony of the QS-deficient mutant strain into appropriate liquid media (e.g., Luria-Bertani broth). Grow overnight at the optimal temperature with shaking.
-
The next day, subculture the overnight culture into fresh media to an optical density at 600 nm (OD₆₀₀) of ~0.05.
-
Grow the culture to an OD₆₀₀ of ~0.5.[19]
-
Divide the culture into three experimental groups (in biological triplicate):
-
Group A (AHL Agonist): Add the specific AHL agonist (e.g., N-(3-oxododecanoyl)-L-homoserine lactone) to a final concentration of 1-10 µM.
-
Group B (D-HSL Control): Add this compound to the same final concentration as Group A.
-
Group C (Vehicle Control): Add an equivalent volume of the solvent used for the AHLs (e.g., DMSO or water acidified with HCl).[12]
-
-
Incubate for a defined period (e.g., 2-4 hours) to allow for transcriptional and translational changes.
-
Harvest cells by centrifugation at 4°C. Discard the supernatant and flash-freeze the cell pellets in liquid nitrogen. Store at -80°C.
-
2. Protein Extraction and Digestion
-
Rationale: Efficient cell lysis is critical to release all proteins. A standard reduction, alkylation, and tryptic digestion protocol is used to generate peptides suitable for mass spectrometry analysis.[19]
-
Procedure:
-
Resuspend cell pellets in lysis buffer (e.g., 50 mM ammonium bicarbonate, 8 M urea).
-
Lyse cells using sonication on ice or a bead beater.
-
Clarify the lysate by centrifugation to pellet cell debris. Collect the supernatant containing the soluble proteome.
-
Determine protein concentration using a BCA assay.[19]
-
For each sample, take 50 µg of protein. Reduce disulfide bonds by adding Dithiothreitol (DTT) to 10 mM and incubating at 60°C for 1 hour.
-
Alkylate cysteine residues by adding iodoacetamide (IAM) to 20 mM and incubating for 1 hour at 37°C in the dark.
-
Dilute the urea concentration to <2 M with 50 mM ammonium bicarbonate.
-
Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
3. Peptide Desalting and LC-MS/MS Analysis
-
Rationale: Salts and detergents from the lysis and digestion steps can interfere with mass spectrometry. A C18 solid-phase extraction step cleans the peptide mixture.
-
Procedure:
-
Desalt the peptide samples using a C18 StageTip or spin column according to the manufacturer's protocol.
-
Dry the purified peptides in a vacuum centrifuge and resuspend in a suitable solvent (e.g., 0.1% formic acid in water) for LC-MS/MS analysis.
-
Analyze samples on a high-resolution mass spectrometer (e.g., Orbitrap) coupled to a nano-liquid chromatography system.
-
4. Data Analysis
-
Rationale: Raw mass spectrometry data is processed to identify peptides and, by inference, proteins. Label-free quantification compares peptide intensities across different runs to determine relative protein abundance.
-
Procedure:
-
Process the raw data using a software platform like MaxQuant or Proteome Discoverer.
-
Search the resulting peak lists against a species-specific protein database (e.g., from UniProt)[20] to identify peptides and proteins.
-
Perform label-free quantification (LFQ) to obtain protein intensity values for each sample.
-
Perform statistical analysis (e.g., t-test or ANOVA) to identify proteins with statistically significant changes in abundance between Group A (AHL Agonist) and the control groups (B and C).
-
Part 2: Secretome Analysis and Chemical Proteomics
While global proteomics is comprehensive, more targeted approaches can provide deeper insights into specific aspects of QS, such as virulence factor secretion or direct molecular interactions.
Protocol 2: Analysis of the Bacterial Secretome
Many QS-regulated proteins are secreted virulence factors or enzymes that modify the extracellular environment.[21][22] Analyzing the secretome—the collection of all secreted proteins—can directly identify these key effectors.
-
Methodology: The workflow is similar to Protocol 1, but with a crucial initial step. After the treatment period, cells are pelleted by centrifugation. The cell-free supernatant, containing the secreted proteins, is collected.[23] These proteins are then concentrated, typically by trichloroacetic acid (TCA) precipitation, before being digested and analyzed by LC-MS/MS. This approach focuses the analytical power on the subset of proteins actively exported by the bacteria.
Protocol 3: Competitive Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemical proteomics technique used to identify the direct binding targets of a small molecule within a complex proteome.[24][25][26] In the context of QS, an AHL analog is modified to create a chemical probe that can covalently bind to its protein receptor(s).
-
Core Application: Competitive ABPP uses D-HSL to validate the binding specificity of an AHL probe. By pre-incubating the bacterial proteome with an excess of D-HSL before adding the probe, one can determine if D-HSL competes for the same binding site. A reduction in probe labeling of a protein in the presence of D-HSL confirms a specific, stereoselective interaction.
-
Methodology:
-
Probe Design: An activity-based probe (ABP) is synthesized. It typically contains: (1) an AHL analog as the binding group, (2) a photoreactive group (like a diazirine) to enable covalent cross-linking upon UV exposure, and (3) a reporter tag (like an alkyne) for downstream detection.[24][27]
-
Competitive Incubation: A bacterial cell lysate is divided into two groups. One is incubated with an excess of D-HSL, and the other with a vehicle control.
-
Probe Labeling: The AHL probe is added to both lysates.
-
Covalent Cross-linking: The samples are exposed to UV light to covalently link the probe to its binding partners.
-
Enrichment: A biotin handle is attached to the probe's reporter tag via click chemistry. The probe-labeled proteins are then enriched from the complex lysate using streptavidin-coated beads.
-
Analysis: The enriched proteins are digested on-bead and identified by LC-MS/MS. Proteins that are significantly less abundant in the D-HSL-competed sample are identified as specific AHL-binding proteins.
-
Data Interpretation: A Hypothetical Example
Following a global proteomics experiment as described in Protocol 1, the data can be summarized to highlight key findings.
Table 1: Hypothetical Proteomic Response of a P. aeruginosalasI Mutant
| Protein ID (UniProt) | Protein Name | Function | Fold Change (AHL Agonist vs. D-HSL) | p-value | QS Regulation |
| P00488 | LasA | Protease | +15.2 | < 0.001 | Upregulated |
| P22461 | LasB | Elastase | +12.8 | < 0.001 | Upregulated |
| Q51499 | RhlA | Rhamnosyltransferase | +8.5 | < 0.005 | Upregulated |
| P0A9K3 | GroEL | Chaperonin | +1.1 | 0.89 | Unchanged |
| P0CE47 | FliC | Flagellin | -9.7 | < 0.001 | Downregulated |
This table illustrates how quantitative data can pinpoint specific proteins like the virulence factors LasA and LasB as being strongly upregulated by the AHL signal, while housekeeping proteins like GroEL remain unchanged. The downregulation of motility proteins like FliC is also a common QS-regulated phenotype.
Conclusion
The study of bacterial quorum sensing is pivotal for understanding pathogenesis and developing next-generation antimicrobial therapies that disarm rather than kill bacteria. Proteomics offers an unbiased, system-wide view of the molecular changes governed by these communication networks.[3] this compound is not merely a chemical analog but a precision tool. Its use as a stereospecific negative control and competitor is essential for validating experimental findings, ensuring that the identified proteins are bona fide members of a QS regulon. By integrating D-HSL into robust proteomic workflows, researchers can confidently map bacterial signaling pathways, uncover novel drug targets, and accelerate the development of innovative anti-virulence strategies.
References
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- Activity-Based Protein Profiling—Enabling Multimodal Functional Studies of Microbial Communities. (n.d.). National Institutes of Health (NIH).
- Proteomics of Protein Secretion by Bacillus subtilis: Separating the “Secrets” of the Secretome. (n.d.). ASM Journals.
- Mass spectrometry-based proteomic approaches to study pathogenic bacteria-host interactions. (2015-02-27). Protein & Cell.
- The role of mass spectrometry analysis in bacterial effector characterization. (2017-08-07). Portland Press.
- Exploring the Secretomes of Microbes and Microbial Communities Using Filamentous Phage Display. (2016-04-07). National Institutes of Health (NIH).
- Mass Spectrometry-Based Bacterial Proteomics: Focus on Dermatologic Microbial Pathogens. (n.d.). National Institutes of Health (NIH).
- Proteomics of the bacterial cross-talk by quorum sensing. (2011-01-01). PubMed.
- Mass Spectrometric Analysis of Whole Secretome and Amylase-precipitated Secretome Proteins from Streptococcus gordonii. (n.d.). PubMed Central.
- Proteomics. (n.d.). Wikipedia.
- Understanding Quorum-Sensing and Biofilm Forming in Anaerobic Bacterial Communities. (n.d.). MDPI.
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Application Note: A Validated Workflow for Untargeted Metabolomics of Bacteria Exposed to D-Homoserine Lactone Hydrochloride
Audience: Researchers, scientists, and drug development professionals in microbiology, pharmacology, and systems biology.
Abstract: This document provides a comprehensive, field-tested guide for investigating the metabolic impact of D-Homoserine Lactone hydrochloride on bacteria. We detail an end-to-end workflow, from experimental design and bacterial culture to sample quenching, metabolite extraction, and analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The protocols herein are designed to ensure high-quality, reproducible data by emphasizing scientifically-grounded procedural choices, particularly for the critical steps of metabolic quenching and extraction, where minimizing analytical artifacts is paramount. This guide serves as a robust framework for researchers seeking to elucidate the mechanism of action of novel compounds and understand their influence on bacterial physiology at the metabolic level.
Scientific Introduction & Rationale
Metabolomics, the comprehensive analysis of small molecules in a biological system, offers a direct functional readout of cellular activity.[1][2][3] In bacteriology, this approach is invaluable for understanding physiological responses to genetic or environmental perturbations, such as exposure to novel chemical agents. This application note focuses on a workflow to characterize the metabolic shifts induced by this compound.
While N-Acyl-Homoserine Lactones (AHLs) are well-known as quorum sensing signal molecules in Gram-negative bacteria, the role of D-Homoserine Lactone, an enantiomer of a common AHL precursor, is less characterized.[4][5][6] It may act as an antagonist or inhibitor of metabolic pathways, such as serine hydroxymethyltransferase, or interfere with quorum sensing signaling.[7] Elucidating its impact requires a precise and validated methodology to capture a snapshot of the bacterial metabolome post-treatment.
The primary challenge in bacterial metabolomics is the rapid turnover of metabolites, with half-lives on the order of seconds.[1] Therefore, the experimental workflow must include an instantaneous and effective metabolic quenching step to halt all enzymatic activity, followed by an efficient extraction protocol to ensure a representative recovery of a diverse range of metabolites.[1][8][9] This guide provides detailed, step-by-step protocols for both GC-MS and LC-MS analysis, which offer complementary coverage of the metabolome, from primary metabolites to lipids and secondary metabolites.[10][11][12]
Experimental Design: The Blueprint for Discovery
A well-conceived experimental design is crucial for generating interpretable data. Key considerations include the selection of appropriate controls, time points, and compound concentrations.
-
Bacterial Strain and Growth Phase: Cultures should be harvested during a consistent growth phase, typically the mid-exponential phase (e.g., OD₆₀₀ ≈ 0.3-0.5), to ensure metabolic uniformity across samples.[13]
-
Controls are Non-Negotiable:
-
Untreated Control: Bacteria grown under identical conditions without any treatment. This represents the basal metabolic state.
-
Vehicle Control: Bacteria treated with the solvent used to dissolve the this compound (e.g., sterile water or a specific buffer). This control is essential to ensure that the observed metabolic changes are due to the compound itself and not the delivery vehicle.
-
-
Dose-Response and Time-Course:
-
Dose-Response: Treating bacteria with a range of this compound concentrations can reveal dose-dependent metabolic effects.
-
Time-Course: Sampling at multiple time points after treatment (e.g., 5 min, 30 min, 2 hours) can capture both immediate and downstream metabolic responses.
-
-
Biological Replicates: A minimum of 3-5 biological replicates per condition is essential for statistical power and to account for biological variability.
Overall Experimental Workflow Diagram
Caption: High-level overview of the bacterial metabolomics workflow.
Core Methodologies: Protocols & Scientific Rationale
Materials & Reagents
| Reagent | Grade | Recommended Supplier |
| This compound | ≥98% Purity | Sigma-Aldrich, MedChemExpress |
| Methanol (MeOH) | LC-MS Grade | Fisher Scientific |
| Acetonitrile (ACN) | LC-MS Grade | Fisher Scientific |
| Chloroform | HPLC Grade | Sigma-Aldrich |
| Water | LC-MS Grade | Fisher Scientific |
| Methoxyamine hydrochloride | Derivatization Grade | Sigma-Aldrich |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) + 1% TMCS | Derivatization Grade | Thermo Scientific |
| Pyridine | Anhydrous | Sigma-Aldrich |
| Internal Standards (e.g., d27-Myristic acid) | Analytical Standard | Sigma-Aldrich |
Protocol 1: Bacterial Culture and Treatment
-
Inoculation: Inoculate 50 mL of appropriate sterile growth medium (e.g., LB, TSB) with a single colony of the desired bacterial strain. Grow overnight at the optimal temperature with shaking (e.g., 37°C, 200 rpm).
-
Sub-culturing: The next day, sub-culture the overnight culture into fresh, pre-warmed medium to an initial OD₆₀₀ of ~0.05.
-
Growth Monitoring: Monitor the OD₆₀₀ of the culture every 30-60 minutes.
-
Treatment Application: When the culture reaches the target mid-exponential phase (e.g., OD₆₀₀ ≈ 0.35), add the this compound (or vehicle) to the desired final concentration.
-
Causality Insight: Applying treatment during the mid-exponential phase ensures that the bacteria are in a state of active and consistent metabolic activity, providing a stable baseline for measuring changes.[13]
-
Protocol 2: Rapid Metabolic Quenching
Rationale: This is the most critical step in the entire workflow. The goal is to instantaneously halt all enzymatic reactions to "freeze" the metabolic state of the cell at the moment of sampling.[1][8] Cold methanol is a widely used and effective quenching agent for bacteria as it rapidly chills the cells and denatures enzymes.[1][14] However, it can cause membrane permeabilization and subsequent leakage of intracellular metabolites if not performed correctly.[1] Using a 60-80% methanol solution pre-chilled to at least -40°C minimizes leakage while ensuring effective quenching.[8][15]
-
Prepare Quenching Solution: Prepare a 60% (v/v) methanol solution in water. Pre-chill this solution to -48°C in a dry ice/ethanol bath.
-
Quenching: For each sample, rapidly withdraw a defined volume of bacterial culture (e.g., 1 mL) and immediately dispense it into a tube containing 4 mL of the pre-chilled 60% methanol solution. Vortex vigorously for 2-3 seconds.
-
Self-Validation Check: The large volume ratio of cold quenching solution to culture (4:1) ensures the temperature of the mixture drops instantly, effectively stopping metabolism in under a second.[8]
-
-
Harvesting: Centrifuge the quenched samples immediately at 5,000 x g for 5 minutes at -10°C.
-
Supernatant Removal: Carefully and quickly decant the supernatant. The remaining cell pellet contains the intracellular metabolites.
-
Flash Freeze: Immediately flash-freeze the cell pellet in liquid nitrogen and store at -80°C until extraction. This prevents degradation during storage.
Protocol 3: Metabolite Extraction
Rationale: The choice of extraction solvent is critical for achieving broad coverage of metabolites with varying polarities. A common and effective method for untargeted analysis is a two-phase liquid-liquid extraction using a methanol/chloroform/water system. This partitions polar metabolites (amino acids, organic acids, sugars) into the upper aqueous phase and non-polar metabolites (lipids) into the lower organic phase.
-
Prepare Extraction Solvent: Prepare a methanol:chloroform:water mixture at a ratio of 2:2:1 (v/v). Pre-chill the solvent to -20°C.
-
Extraction: Add 1 mL of the cold extraction solvent to the frozen cell pellet. If using an internal standard for normalization, add it at this stage.
-
Cell Lysis: Resuspend the pellet and lyse the cells using a bead beater or probe sonicator. Perform this on ice in short bursts (e.g., 3 cycles of 30 seconds on, 30 seconds off) to prevent sample heating and metabolite degradation.
-
Phase Separation: Add an additional 0.5 mL of chloroform and 0.5 mL of LC-MS grade water to the lysate. Vortex thoroughly for 1 minute and then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Fraction Collection: Three layers will be visible:
-
Upper Aqueous Layer: Contains polar metabolites.
-
Middle Protein Disc: Discard.
-
Lower Organic Layer: Contains non-polar metabolites.
-
-
Drying: Carefully transfer the upper and lower layers to separate, fresh tubes. Dry the fractions completely using a vacuum concentrator (e.g., SpeedVac). Dried extracts can be stored at -80°C.
Protocol 4: Sample Preparation for MS Analysis
For GC-MS Analysis (Aqueous Phase):
Rationale: GC-MS requires analytes to be volatile and thermally stable. Many key metabolites like amino acids and sugars are not. Therefore, a two-step chemical derivatization is mandatory.[1][11] First, methoximation protects carbonyl groups. Second, silylation with MSTFA replaces active hydrogens with a trimethylsilyl (TMS) group, increasing volatility.[16]
-
Methoximation: Add 20 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried aqueous extract. Incubate at 37°C for 90 minutes with shaking.
-
Silylation: Add 80 µL of MSTFA + 1% TMCS. Incubate at 60°C for 30 minutes.
-
Analysis: Transfer the derivatized sample to a GC-MS autosampler vial with an insert. The sample should be analyzed promptly.[17]
For LC-MS Analysis (Aqueous and Organic Phases):
Rationale: LC-MS is ideal for analyzing a wide range of polar and non-polar compounds in their native state, generally without the need for derivatization.[18][19]
-
Reconstitution: Reconstitute the dried aqueous phase extract in 100 µL of a suitable solvent (e.g., 50:50 ACN:Water). Reconstitute the dried organic phase extract in 100 µL of a different solvent (e.g., 90:10 Isopropanol:ACN).
-
Centrifugation: Vortex the reconstituted samples and centrifuge at 14,000 x g for 10 minutes to pellet any insoluble debris.
-
Analysis: Transfer the supernatant to an LC-MS autosampler vial.
Instrumental Analysis Parameters
The following tables provide representative parameters for GC-MS and LC-MS analysis. These should be optimized for the specific instrument and metabolites of interest.
Table 1: Example GC-MS Parameters
| Parameter | Setting |
| Instrument | Agilent GC-MS System (e.g., 7890B GC with 5977A MSD) |
| Column | HP-5MS (30 m x 0.25 mm x 0.25 µm) |
| Injection Volume | 1 µL (Splitless mode) |
| Inlet Temp | 250°C |
| Oven Program | 60°C hold for 1 min, ramp to 325°C at 10°C/min, hold for 10 min |
| Carrier Gas | Helium at 1 mL/min |
| MS Source Temp | 230°C |
| MS Quad Temp | 150°C |
| Scan Range | 50-600 m/z |
Table 2: Example LC-MS Parameters (Polar Metabolites)
| Parameter | Setting |
| Instrument | Agilent Q-TOF LC/MS System (e.g., 1290 Infinity II LC with 6545XT) |
| Column | HILIC Column (e.g., Agilent InfinityLab Poroshell 120 HILIC-Z) |
| Mobile Phase A | 95:5 Water:ACN + 20 mM Ammonium Acetate |
| Mobile Phase B | 95:5 ACN:Water + 20 mM Ammonium Acetate |
| Flow Rate | 0.3 mL/min |
| Gradient | Linear gradient from 95% B to 50% B over 10 min |
| Injection Volume | 2 µL |
| Ionization Mode | ESI Positive & Negative (separate runs) |
| Scan Range | 70-1200 m/z |
Data Analysis & Interpretation
Raw data from MS instruments are complex and require a structured bioinformatics workflow to extract meaningful biological information.[12][20]
Data Analysis Workflow Diagram
Caption: A typical bioinformatics workflow for metabolomics data.
-
Preprocessing: Raw data files are processed using software like Agilent MassHunter, Profinder, or open-source tools like MZmine.[12][18] This involves detecting molecular features (a specific m/z at a specific retention time), correcting for instrumental drift, and normalizing the data (e.g., to an internal standard or total ion current) to make samples comparable.[20][21]
-
Statistical Analysis: Multivariate analysis, such as Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA), is used to visualize overall differences between treatment groups and identify features driving the separation.[20] Univariate statistics (e.g., t-tests) are then used to determine which individual features are statistically significant.
-
Metabolite Identification: Significant features are identified by matching their mass spectra and retention times against spectral libraries (e.g., NIST for GC-MS, METLIN for LC-MS).[16][18] Putative identifications should be confirmed by comparing them to authentic chemical standards.
-
Pathway Analysis: The list of identified, significantly altered metabolites is mapped onto metabolic pathways using databases like KEGG to understand which biological processes are most affected by the this compound treatment.[22]
Hypothetical Data Presentation
The following table illustrates how results could be presented, showing hypothetical changes in central carbon metabolism after treatment.
Table 3: Hypothetical Metabolite Changes in E. coli Treated with D-Homoserine Lactone HCl
| Metabolite | Pathway | Fold Change (Treated vs. Vehicle) | p-value | Identification Confidence |
| Pyruvic Acid | Glycolysis | 2.15 | 0.008 | Level 1 (Standard Confirmed) |
| Citric Acid | TCA Cycle | 0.45 | 0.012 | Level 1 (Standard Confirmed) |
| Succinic Acid | TCA Cycle | 0.38 | 0.005 | Level 1 (Standard Confirmed) |
| L-Glutamic Acid | Amino Acid Syn. | 3.02 | 0.001 | Level 1 (Standard Confirmed) |
| L-Proline | Amino Acid Syn. | 2.89 | 0.003 | Level 2 (Library Match) |
| Malonyl-CoA | Fatty Acid Syn. | 0.21 | 0.015 | Level 2 (Library Match) |
This hypothetical data suggests that this compound may inhibit the TCA cycle (decreased citrate, succinate) and fatty acid synthesis (decreased Malonyl-CoA), leading to a buildup of precursors like pyruvate and a redirection of carbon flux towards amino acid synthesis (increased glutamate, proline).
References
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Application Note: A Practical Guide to the Synthesis of N-Acyl-Homoserine Lactone (AHL) Analogs from D-Homoserine Lactone
Introduction: Intercepting Bacterial Communication
In the intricate world of microbiology, bacteria employ a sophisticated communication system known as Quorum Sensing (QS) to coordinate collective behaviors. This process relies on the production, release, and detection of small signaling molecules called autoinducers.[1] In many Gram-negative bacteria, the primary autoinducers are N-acyl-homoserine lactones (AHLs).[1][2] These molecules consist of a conserved homoserine lactone (HSL) ring attached to an acyl side chain that varies in length (typically C4 to C18) and modification.[1][3]
The accumulation of AHLs to a threshold concentration signals a high population density, triggering the synchronized expression of specific genes. These genes often regulate virulence factor production, biofilm formation, and antibiotic resistance, making the QS system a prime target for novel antimicrobial strategies.[4][5] Developing synthetic AHL analogs allows researchers to probe, activate, or inhibit these communication pathways. By systematically modifying the acyl chain or the lactone ring, scientists can create powerful tools to study QS mechanisms and develop "quorum quenchers" that disrupt bacterial pathogenesis without exerting selective pressure for resistance.[6]
This application note provides a detailed, field-proven guide for the synthesis of N-acyl-homoserine lactone analogs, beginning with the commercially available precursor, D-homoserine lactone. The protocols herein are designed to be adaptable, enabling the creation of diverse libraries of AHL analogs for screening and development.
Core Principle: The Chemistry of N-Acylation
The fundamental strategy for synthesizing AHL analogs is the formation of an amide bond between the primary amine of the homoserine lactone ring and a carboxylic acid or its activated derivative. The choice of the acylating agent dictates the structure of the side chain, allowing for virtually unlimited structural diversity.
The process begins with D-homoserine lactone, which is typically supplied as a hydrobromide or hydrochloride salt to improve stability. The synthesis involves two key steps:
-
Neutralization: The amine salt is neutralized with a non-nucleophilic base (e.g., triethylamine) to generate the free amine, which is the reactive nucleophile.
-
Acylation: The free amine attacks an activated acyl donor, such as an acyl chloride or a carboxylic acid activated by a coupling agent, to form the target N-acyl-homoserine lactone.
The choice between different acylation methods depends on the availability and stability of the starting materials.
Visualizing the Process
Quorum Sensing Signaling Pathway
The following diagram illustrates the fundamental LuxI/LuxR-type quorum sensing circuit, the target of the synthesized AHL analogs.
Caption: Fig 1. The LuxI/LuxR Quorum Sensing Circuit.
Synthetic Workflow
This diagram outlines the complete workflow from starting materials to the final, characterized product.
Caption: Fig 2. General workflow for AHL analog synthesis.
Experimental Protocols
PART A: Materials and Reagents
-
Starting Material: D-Homoserine Lactone Hydrobromide or Hydrochloride
-
Acylating Agents:
-
Acyl chlorides (e.g., hexanoyl chloride, octanoyl chloride)
-
Carboxylic acids + Coupling agent (e.g., 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC))
-
-
Base: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Solvents: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF) - Anhydrous grades recommended.
-
Purification: Silica gel (for column chromatography), Hexanes, Ethyl Acetate
-
Workup: Saturated sodium bicarbonate solution, Brine, Anhydrous sodium or magnesium sulfate
-
Equipment: Round-bottom flasks, magnetic stirrer, inert atmosphere setup (nitrogen or argon), separatory funnel, rotary evaporator, chromatography columns.
PART B: Protocol 1 - Synthesis via Acyl Chloride
This method is direct and efficient, ideal for when the corresponding acyl chloride is commercially available and stable. The Schotten-Baumann reaction conditions are often employed for this transformation.[7]
Reaction Scheme:
Caption: Fig 3. N-acylation using an acyl chloride.
Step-by-Step Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add D-homoserine lactone hydrobromide (1.0 eq). Suspend it in anhydrous dichloromethane (DCM).
-
Causality: An inert atmosphere and anhydrous solvent are crucial to prevent hydrolysis of the highly reactive acyl chloride.
-
-
Cooling & Base Addition: Cool the suspension to 0°C using an ice bath. Add triethylamine (TEA, 2.5 eq) dropwise. Stir the mixture for 20-30 minutes. The suspension should become a clear solution as the free amine is formed.
-
Causality: Cooling minimizes side reactions. TEA neutralizes the HBr salt and the HCl byproduct generated during the reaction. A slight excess ensures the reaction goes to completion.
-
-
Acylation: Add the desired acyl chloride (1.1 eq) dropwise to the cold solution.
-
Causality: A small excess of the acyl chloride ensures complete consumption of the limiting homoserine lactone. Dropwise addition controls the exothermic reaction.
-
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate, and brine.
-
Causality: The washes remove excess TEA, unreacted acyl chloride (as carboxylate), and other water-soluble impurities.
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
PART C: Protocol 2 - Synthesis via Carboxylic Acid and EDC Coupling
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask, dissolve the desired carboxylic acid (1.1 eq) and D-homoserine lactone hydrobromide (1.0 eq) in anhydrous DCM or THF.
-
Base Addition: Add triethylamine (2.5 eq) and stir for 15 minutes at room temperature.
-
Coupling Agent: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq).
-
Causality: EDC is a water-soluble carbodiimide that activates the carboxylic acid, forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine of the homoserine lactone.
-
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor by TLC.
-
Workup and Purification: Follow the same workup procedure as described in Protocol 1. The urea byproduct from EDC is largely water-soluble and can be removed during the aqueous workup.
PART D: Purification and Characterization
-
Purification: The crude product is typically purified by silica gel column chromatography.[9]
-
Eluent System: A gradient of ethyl acetate in hexanes is commonly used. The polarity is gradually increased until the product elutes. For example, starting with 20% EtOAc/Hexanes and gradually increasing to 50-70% EtOAc/Hexanes.
-
Monitoring: Fractions are collected and analyzed by TLC to identify and combine those containing the pure product.
-
-
Characterization: The structure and purity of the final AHL analog must be confirmed.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight.
-
Data and Examples
The following table summarizes representative AHL analogs synthesized using the described methods, showcasing the versatility of the protocol.
| Acyl Group | Acylating Agent | Typical Yield | Reference |
| N-Hexanoyl | Hexanoyl Chloride | 75-85% | [7] |
| N-Octanoyl | Octanoyl Chloride | 70-80% | [7] |
| N-(3-Oxododecanoyl) | 3-Oxododecanoic Acid | 50-65% | [2] |
| N-Butyryl | Butyryl Chloride | >80% | [4][5] |
| N-Phenylacetyl | Phenylacetyl Chloride | ~70% | [4] |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Wet reagents/solvents.- Inactive acylating agent.- Insufficient base. | - Use anhydrous solvents and flame-dried glassware.- Use fresh or newly purchased acylating agents.- Ensure at least 2.5 equivalents of base are used. |
| Multiple Spots on TLC | - Incomplete reaction.- Side reactions (e.g., diacylation).- Degradation of product. | - Increase reaction time or slightly warm the reaction.- Ensure slow, controlled addition of the acylating agent.- Avoid harsh acidic or basic conditions during workup. |
| Purification Issues | - Product co-elutes with impurities. | - Try a different solvent system for chromatography (e.g., DCM/Methanol).- Re-crystallize the product if it is a solid. |
Conclusion
The synthesis of N-acyl-homoserine lactone analogs via N-acylation of D-homoserine lactone is a robust and highly adaptable methodology. By selecting the appropriate acylating agent, researchers can readily generate diverse libraries of molecular probes and potential quorum sensing inhibitors. The protocols detailed in this guide provide a solid foundation for this synthetic work, enabling further exploration into the complex world of bacterial communication and the development of next-generation therapeutics to combat bacterial infections.
References
- Ma, Y., et al. (2021). Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa. Frontiers in Cellular and Infection Microbiology.
- Ma, Y., et al. (2021). Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa. National Center for Biotechnology Information.
- Padrón, J. M., et al. (2021). Short Synthesis of Structurally Diverse N-Acylhomoserine Lactone Analogs and Discovery of Novel Quorum Quenchers Against Gram-Negative Pathogens. MDPI.
- Chen, G., et al. (2018). Synthesis and Biological Evaluation of Novel L-Homoserine Lactone Analogs as Quorum Sensing Inhibitors of Pseudomonas aeruginosa. Chemical and Pharmaceutical Bulletin.
- Ruysbergh, E., et al. (2016). Synthesis and biological evaluation of novel N-α-haloacylated homoserine lactones as quorum sensing modulators. Beilstein Journal of Organic Chemistry.
- Wikipedia. (n.d.). N-Acyl homoserine lactone. Wikipedia.
- Ahonsi, C., et al. (2005). Synthesis of N-Acyl Homoserine Lactone Analogues Reveals Strong Activators of SdiA, the Salmonella enterica Serovar Typhimurium LuxR Homologue. Applied and Environmental Microbiology.
- Churchill, M. E. A., & Chen, L. (2011). Structural Basis of Acyl-homoserine Lactone-Dependent Signaling. National Center for Biotechnology Information.
- Wang, Y., et al. (2011). Extraction, purification and identification of bacterial signal molecules based on N-acyl homoserine lactones. Journal of Microbiological Methods.
- Parveen, N., & Cornell, K. A. (2011). Acyl homoserine-lactone quorum-sensing signal generation. National Center for Biotechnology Information.
- Schaefer, A. L., et al. (2000). Acyl-Homoserine Lactone Quorum-Sensing Signal Generation. Proceedings of the National Academy of Sciences.
- Callery, P. S., et al. (2012). Defining the structure and function of acyl-homoserine lactone autoinducers. National Center for Biotechnology Information.
- Ahonsi, C., et al. (2005). Synthesis of N-Acyl Homoserine Lactone Analogues Reveals Strong Activators of SdiA, the Salmonella enterica Serovar Typhimurium LuxR Homologue. National Center for Biotechnology Information.
- Hodgkinson, J. T., et al. (2011). Robust routes for the synthesis of N-acylated-L-homoserine lactone (AHL) quorum sensing molecules with high levels of enantiomeric purity. ResearchGate.
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Application Notes & Protocols: Monitoring Biofilm Development with D-Homoserine Lactone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Social Network of Bacteria and Its Role in Biofilm Formation
Bacteria are not solitary organisms; they are highly social entities that communicate and coordinate their behavior through a process called quorum sensing (QS).[1][2][3] This intricate cell-to-cell communication network relies on the production, release, and detection of small signaling molecules known as autoinducers.[1][2][3] As the bacterial population density increases, so does the concentration of these autoinducers, triggering a coordinated change in gene expression across the community.[2] One of the most significant outcomes of quorum sensing is the formation of biofilms—structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS).[1][4]
Biofilms represent a major challenge in clinical and industrial settings due to their inherent resistance to antimicrobial agents and the host immune system.[5] Understanding the mechanisms that govern biofilm development is therefore crucial for the development of novel anti-biofilm strategies. In many Gram-negative bacteria, a key class of autoinducers is the N-acyl-homoserine lactones (AHLs).[1][6] D-Homoserine Lactone hydrochloride is a synthetic analog of the homoserine lactone core structure of AHLs and serves as an invaluable tool for studying and monitoring biofilm formation. By exogenously manipulating AHL-mediated quorum sensing, researchers can gain critical insights into the dynamics of biofilm development.
This guide provides a comprehensive overview of the principles and techniques for utilizing this compound to monitor and modulate biofilm formation, complete with detailed experimental protocols and data interpretation guidelines.
The Central Role of Acyl-Homoserine Lactones in Quorum Sensing and Biofilm Formation
In Gram-negative bacteria, the canonical quorum sensing system often involves two key proteins: a LuxI-type synthase that produces a specific AHL signal molecule, and a LuxR-type receptor that binds to the AHL once it reaches a threshold concentration.[7] This AHL-receptor complex then acts as a transcriptional regulator, activating or repressing the expression of target genes.[1][8] These genes often encode for virulence factors, motility, and, critically, the components necessary for biofilm formation and maturation.[6][9]
The structure of the AHL molecule, particularly the length and modification of the acyl side chain, confers specificity to the signaling system.[6] Different bacterial species produce and respond to distinct AHLs, allowing for both intraspecies and, in some cases, interspecies communication.[1]
Diagram: Generalized Acyl-Homoserine Lactone (AHL) Quorum Sensing Pathway
A simplified diagram of the AHL-mediated quorum sensing pathway.
Experimental Approaches for Monitoring Biofilm Development
The ability to exogenously add this compound and its derivatives allows for the controlled induction or inhibition of quorum sensing-dependent biofilm formation. This provides a powerful platform for screening anti-biofilm compounds and for fundamental studies of bacterial community behavior.
Protocol 1: Biofilm Induction and Quantification using the Crystal Violet Assay
The crystal violet assay is a simple and robust method for quantifying the total biomass of a biofilm.[10][11][12] This protocol describes how to induce biofilm formation with this compound in a bacterial strain that is deficient in AHL synthesis but retains the AHL receptor.
Materials:
-
96-well flat-bottom microtiter plates
-
Bacterial strain of interest (e.g., an AHL synthase mutant)
-
Appropriate growth medium (e.g., Tryptic Soy Broth - TSB)
-
This compound stock solution (e.g., 10 mM in sterile DMSO)
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid or 95% Ethanol
-
Phosphate-buffered saline (PBS)
-
Plate reader capable of measuring absorbance at 595 nm
Procedure:
-
Inoculum Preparation: Grow an overnight culture of the bacterial strain in the appropriate medium at 37°C with shaking.[10][11]
-
Culture Dilution: Dilute the overnight culture 1:100 into fresh medium.[12]
-
Plate Setup:
-
Add 100 µL of the diluted culture to each well of a 96-well plate.
-
Add 100 µL of the medium containing the desired concentration of this compound (or a vehicle control, e.g., DMSO). Typical final concentrations to test range from nanomolar to micromolar.[13]
-
Include wells with sterile medium only as a negative control.
-
-
Incubation: Cover the plate and incubate statically at 37°C for 24-48 hours to allow for biofilm formation.[12]
-
Washing:
-
Carefully aspirate the planktonic (free-swimming) bacteria from each well.
-
Gently wash the wells twice with 200 µL of PBS to remove any remaining non-adherent cells.[10]
-
-
Fixation: Heat-fix the biofilms by placing the plate in a 60°C oven for 30-60 minutes.[10]
-
Staining:
-
Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.
-
-
Drying: Allow the plate to air dry completely.
-
Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.[12] Incubate for 10-20 minutes.
-
Quantification: Transfer 125 µL of the solubilized crystal violet to a new flat-bottom 96-well plate and measure the absorbance at 595 nm using a plate reader.[14]
Data Interpretation:
An increase in absorbance at 595 nm in the presence of this compound, compared to the vehicle control, indicates that the compound has induced biofilm formation. A dose-response curve can be generated to determine the effective concentration for biofilm induction.
| Treatment Group | D-Homoserine Lactone (µM) | Average OD595 | Standard Deviation |
| Negative Control | 0 | 0.05 | 0.01 |
| Vehicle Control | 0 (DMSO) | 0.12 | 0.03 |
| Experimental 1 | 1 | 0.45 | 0.05 |
| Experimental 2 | 10 | 0.89 | 0.08 |
| Experimental 3 | 50 | 1.23 | 0.11 |
Table 1: Example data from a crystal violet biofilm induction assay.
Diagram: Crystal Violet Biofilm Assay Workflow
A step-by-step workflow for the crystal violet biofilm assay.
Protocol 2: Monitoring Quorum Sensing Activation with a Reporter Gene Assay
Reporter gene assays provide a more direct measure of quorum sensing activation by linking the expression of a reporter gene (e.g., luciferase or β-galactosidase) to a quorum sensing-controlled promoter.[15][16][17] This allows for the real-time monitoring of gene expression in response to this compound.
Materials:
-
Bacterial reporter strain (containing a QS-inducible promoter fused to a reporter gene)
-
Appropriate growth medium and antibiotics for maintaining the reporter plasmid
-
This compound stock solution
-
Reagents for the specific reporter assay (e.g., luciferin for luciferase, ONPG for β-galactosidase)
-
Luminometer or spectrophotometer
Procedure:
-
Inoculum Preparation: Grow an overnight culture of the reporter strain in the appropriate medium with selective antibiotics.
-
Culture Dilution: Dilute the overnight culture to a starting OD600 of ~0.05 in fresh medium.
-
Treatment: Aliquot the diluted culture into a 96-well plate or culture tubes and add this compound at various concentrations. Include a vehicle control.
-
Incubation: Incubate the cultures at 37°C with shaking.
-
Monitoring: At regular time intervals, measure both the optical density (OD600) to monitor bacterial growth and the reporter signal (e.g., luminescence or absorbance).
-
Data Analysis: Normalize the reporter signal to the cell density (e.g., Relative Light Units / OD600).
Data Interpretation:
An increase in the normalized reporter signal in the presence of this compound indicates the activation of the quorum sensing pathway. This method is highly sensitive and can provide kinetic data on gene expression.
| Time (hours) | OD600 (Control) | Normalized Reporter Signal (Control) | OD600 (10 µM D-HSL) | Normalized Reporter Signal (10 µM D-HSL) |
| 0 | 0.05 | 10 | 0.05 | 12 |
| 2 | 0.20 | 15 | 0.21 | 150 |
| 4 | 0.60 | 25 | 0.62 | 850 |
| 6 | 1.10 | 30 | 1.15 | 2500 |
Table 2: Example data from a luciferase reporter gene assay.
Advanced Applications and Considerations
-
Screening for Quorum Sensing Inhibitors (QSIs): The protocols described above can be adapted to screen for compounds that inhibit biofilm formation. In this setup, bacteria are co-incubated with a known concentration of this compound and a test compound. A reduction in biofilm formation or reporter gene expression indicates potential QSI activity.
-
Studying Interspecies Interactions: this compound can be used to investigate how quorum sensing signals from one species affect the behavior of another in a mixed-species biofilm.[18][19]
-
Concentration-Dependent Effects: It is important to note that the effects of AHLs can be concentration-dependent. Low concentrations may stimulate certain behaviors, while high concentrations may be inhibitory.[6] Therefore, a thorough dose-response analysis is crucial.
-
Off-Target Effects: While this compound is a powerful tool, researchers should be aware of potential off-target effects, especially at high concentrations.[20] Appropriate controls are essential to ensure that the observed phenotypes are indeed due to the modulation of quorum sensing.
Conclusion
This compound is an indispensable tool for researchers studying bacterial biofilms. By enabling the precise manipulation of AHL-mediated quorum sensing, it allows for detailed investigations into the molecular mechanisms of biofilm development, the screening of novel anti-biofilm agents, and the exploration of complex microbial interactions. The protocols outlined in this guide provide a solid foundation for utilizing this compound to advance our understanding and control of bacterial biofilms.
References
- Bio-protocol. Crystal violet assay.
- Benchling. Crystal Violet Biofilm Assay. 2014.
- iGEM. General Biofilm Assay Protocol.
- O'Toole, G. A. Growing and Analyzing Static Biofilms. Curr Protoc Microbiol. 2011;Chapter 1:Unit 1B.1.
- Staphylococcus aureus. Gaussia Luciferase as a Reporter for Quorum Sensing in Staphylococcus aureus. MDPI. 2017.
- Weiland-Bräuer, N., Kisch, M. J., Pinnow, N., Liese, A., & Schmitz, R. A. Novel Reporter for Identification of Interference with Acyl Homoserine Lactone and Autoinducer-2 Quorum Sensing. Appl Environ Microbiol. 2016;82(17):5089-98.
- von Bodman, S. B., Bauer, W. D., & Carlier, A. L. Cell density-dependent regulation: basic principles and effects on the virulence of Gram-positive cocci. Res Microbiol. 2003;154(2):79-88.
- McClean, K. H., Winson, M. K., Fish, L., Taylor, A., Chhabra, S. R., Camara, M., Daykin, M., Lamb, J. H., Swift, S., Bycroft, B. W., Stewart, G. S., & Williams, P. Quorum sensing and Chromobacterium violaceum: exploitation of violacein production and inhibition for the detection of N-acylhomoserine lactones. Microbiology (Reading). 1997;143 ( Pt 12):3703-11.
- ResearchGate. Diagram describes quorum sensing signalling mechanism in Gram-negative...
- ResearchGate. Reporter systems. Two E. coli reporter strains containing a gene...
- American Society for Microbiology. How Quorum Sensing Works. 2020.
- Rutherford, S. T., & Bassler, B. L. Bacterial Quorum Sensing: Its Role in Virulence and Possibilities for Its Control. Cold Spring Harb Perspect Med. 2012;2(11):a012427.
- Papenfort, K., & Bassler, B. L. Quorum-Sensing Signal-Response Systems in Gram-Negative Bacteria.
- Pearson, J. P., Passador, L., Iglewski, B. H., & Greenberg, E. P. A second N-acylhomoserine lactone signal produced by Pseudomonas aeruginosa.
- Ryan, R. P., & Dow, J. M. N-Acyl Homoserine Lactone-Mediated Quorum Sensing Regulates Species Interactions in Multispecies Biofilm Communities. Front Microbiol. 2011;2:103.
- Ryan, R. P., & Dow, J. M. N-Acyl Homoserine Lactone-Mediated Quorum Sensing Regulates Species Interactions in Multispecies Biofilm Communities. Front Microbiol. 2011;2:103.
- Alqhtani, M., Al-Ansari, A., Al-Lazzam, A., & Nagi, M. Role of acyl-homoserine lactone quorum-sensing system in oral biofilm formation: A review.
- de la Fuente-Núñez, C., Reffuveille, F., Fernández, L., & Hancock, R. E. Bacterial biofilm development as a multicellular adaptation: antibiotic resistance and new therapeutic strategies. Curr Opin Microbiol. 2013;16(5):580-9.
- Borlee, B. R., Geske, G. D., Blackwell, H. E., & Handelsman, J. Reaction of Acylated Homoserine Lactone Bacterial Signaling Molecules with Oxidized Halogen Antimicrobials. Appl Environ Microbiol. 2004;70(11):6638-43.
- Tateda, K., Ishii, Y., Horikawa, M., Matsumoto, T., Miyairi, S., Pechere, J. C., Standiford, T. J., Ishiguro, M., & Yamaguchi, K. The Pseudomonas aeruginosa autoinducer N-3-oxododecanoyl homoserine lactone accelerates apoptosis in macrophages and neutrophils. Infect Immun. 2003;71(10):5785-93.
- da Silva, A. F., de Faria, B. F., de Souza, J. F., de Oliveira, A. C., Vanetti, M. C. D., & de Oliveira, L. D. Acyl homoserine lactone-based quorum sensing stimulates biofilm formation by Salmonella Enteritidis in anaerobic conditions. Arch Microbiol. 2017;199(2):331-338.
- Siddiqui, M. F., Singh, P. K., & Abdin, M. Z. N-Acyl Homoserine Lactone-Mediated Quorum Sensing with Special Reference to Use of Quorum Quenching Bacteria in Membrane Biofouling Control. Crit Rev Microbiol. 2013;39(2):156-67.
- Wang, Y., Zhang, Y., Wang, Y., Li, P., Wang, Y., & Li, X. N-acyl homoserine lactones lactonase est816 suppresses biofilm formation and periodontitis in rats mediated by Aggregatibacter actinomycetemcomitans. J Oral Microbiol. 2021;13(1):1980816.
- da Silva, A. F., de Faria, B. F., de Souza, J. F., de Oliveira, A. C., Vanetti, M. C. D., & de Oliveira, L. D. Acyl homoserine lactone-based quorum sensing stimulates biofilm formation by Salmonella Enteritidis in anaerobic conditions. Arch Microbiol. 2017;199(2):331-338.
- Papenfort, K., & Bassler, B. L. Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria. MDPI. 2016.
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Probing the Symphony of Bacterial Communication: An Application Guide to D-Homoserine Lactone Hydrochloride
Introduction: The Language of Quorum Sensing
In the intricate world of microbiology, bacteria engage in sophisticated communication to coordinate their collective behaviors. This cell-to-cell signaling, known as quorum sensing (QS), allows a population of bacteria to act as a multicellular entity, regulating processes critical for their survival and virulence, such as biofilm formation, toxin production, and antibiotic resistance.[1][2] At the heart of this communication in many Gram-negative bacteria are small, diffusible signal molecules called N-acyl-homoserine lactones (AHLs).[2][3][4] These molecules are synthesized by LuxI-type enzymes and, upon reaching a threshold concentration, bind to and activate LuxR-type transcriptional regulators, thereby modulating gene expression.[2][4]
The naturally occurring AHLs are primarily the L-enantiomers.[3] However, the stereoisomer, D-Homoserine Lactone (D-HSL), and its hydrochloride salt have emerged as valuable tools for researchers. D-HSL can act as a modulator of quorum sensing, often by competitively inhibiting the binding of native L-AHLs to their cognate LuxR receptors.[3][5] This antagonistic activity makes D-Homoserine Lactone hydrochloride a powerful molecular probe to dissect and disrupt bacterial communication pathways, offering a promising avenue for the development of novel anti-infective strategies that target virulence without exerting selective pressure for resistance.[1]
This guide provides a comprehensive overview and detailed protocols for utilizing this compound to investigate inter-species bacterial communication, with a focus on its inhibitory effects on quorum sensing-mediated phenotypes.
I. Fundamental Principles and Mechanisms
A. The LuxI/LuxR Quorum Sensing Circuit
The canonical quorum sensing system in many Gram-negative bacteria is the LuxI/LuxR circuit. The LuxI synthase produces a specific AHL molecule. As the bacterial population density increases, the extracellular concentration of the AHL rises. Once a critical threshold is reached, the AHL diffuses back into the cells and binds to the LuxR transcriptional regulator. This AHL-LuxR complex then binds to specific DNA sequences, known as lux boxes, to activate or repress the transcription of target genes.[4]
B. This compound as a Quorum Sensing Modulator
This compound, due to its structural similarity to the core homoserine lactone ring of AHLs, can interfere with this process. It is hypothesized to act as a competitive inhibitor, binding to the LuxR-type receptor without activating it, thereby preventing the native L-AHL from binding and initiating the downstream signaling cascade.[5][6] This inhibitory action can lead to the downregulation of genes controlling virulence factors and biofilm formation.
II. Experimental Applications & Protocols
This section details key experimental workflows to investigate the effects of this compound on bacterial communication.
A. Quorum Sensing Inhibition (QSI) Reporter Gene Assay
This assay utilizes a bacterial reporter strain engineered to express a detectable marker (e.g., β-galactosidase, luciferase, or Green Fluorescent Protein) in response to a specific AHL.[3][6][7] The inhibitory potential of D-HSL is quantified by measuring the reduction in reporter gene expression.
Workflow for QSI Reporter Gene Assay
Caption: Workflow for a Quorum Sensing Inhibition Reporter Gene Assay.
Protocol 1: β-Galactosidase Reporter Assay
This protocol is adapted for use with an Agrobacterium tumefaciens reporter strain where lacZ expression is controlled by an AHL-responsive promoter.[3]
Materials:
-
Agrobacterium tumefaciens reporter strain (e.g., JZA1)
-
Luria-Bertani (LB) medium
-
This compound (prepare a 10 mM stock solution in sterile water or DMSO)
-
Native AHL (e.g., N-(3-oxooctanoyl)-L-homoserine lactone for A. tumefaciens)
-
o-Nitrophenyl-β-D-galactopyranoside (ONPG)
-
Z-buffer
-
96-well microtiter plates
Procedure:
-
Culture Preparation: Inoculate the A. tumefaciens reporter strain into LB medium and grow overnight at 28°C with shaking.
-
Assay Setup: Dilute the overnight culture to an OD600 of 0.1 in fresh LB medium.
-
In a 96-well plate, add the native AHL to a final concentration that induces a submaximal response.
-
Add varying concentrations of this compound to the wells. Include a positive control (native AHL only) and a negative control (no AHL).
-
Add the diluted reporter strain culture to each well.
-
Incubation: Incubate the plate at 28°C for 4-6 hours.
-
Measurement:
-
Measure the OD600 of the cultures.
-
Lyse the cells (e.g., with chloroform and SDS).
-
Add ONPG and incubate at 37°C until a yellow color develops.
-
Stop the reaction with Na2CO3.
-
Measure the absorbance at 420 nm.
-
-
Data Analysis: Calculate Miller units to quantify β-galactosidase activity. Determine the percent inhibition for each concentration of D-HSL.
Expected Results: A dose-dependent decrease in β-galactosidase activity in the presence of this compound indicates competitive inhibition of the quorum sensing system.
| D-HSL HCl (µM) | Native AHL (nM) | Miller Units (Arbitrary) | % Inhibition |
| 0 | 10 | 1000 | 0% |
| 10 | 10 | 850 | 15% |
| 50 | 10 | 450 | 55% |
| 100 | 10 | 200 | 80% |
| 0 | 0 | 50 | - |
B. Biofilm Formation Inhibition Assay
Many pathogenic bacteria, such as Pseudomonas aeruginosa, rely on quorum sensing to regulate biofilm formation.[8][9][10] This assay assesses the ability of D-HSL to prevent or reduce biofilm development.
Workflow for Biofilm Inhibition Assay
Caption: Workflow for a Biofilm Formation Inhibition Assay.
Protocol 2: Crystal Violet Biofilm Assay
Materials:
-
Bacterial strain of interest (e.g., Pseudomonas aeruginosa PAO1)
-
Appropriate growth medium (e.g., LB or Tryptone Soy Broth)
-
This compound
-
0.1% Crystal Violet solution
-
30% Acetic Acid or Ethanol
-
96-well flat-bottom microtiter plates
Procedure:
-
Inoculum Preparation: Grow an overnight culture of the bacterial strain. Dilute the culture in fresh medium to a starting OD600 of 0.05.
-
Assay Setup: Add the diluted bacterial culture to the wells of a 96-well plate.
-
Add different concentrations of this compound to the wells. Include a no-treatment control.
-
Incubation: Cover the plate and incubate under static conditions for 24-48 hours at the optimal growth temperature for the bacterium (e.g., 37°C for P. aeruginosa).
-
Washing: Carefully discard the planktonic culture and wash the wells gently with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Staining: Add 0.1% crystal violet to each well and incubate for 15-20 minutes at room temperature.
-
Washing: Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.
-
Solubilization: Add 30% acetic acid or ethanol to each well to solubilize the bound crystal violet.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader.
Data Interpretation: A significant reduction in absorbance at 570 nm in the D-HSL-treated wells compared to the control indicates inhibition of biofilm formation.[8] It is crucial to perform a parallel growth curve analysis (planktonic growth) to ensure that the observed biofilm inhibition is not due to bactericidal or bacteriostatic effects of the compound.
C. Virulence Factor Production Assay
Quorum sensing regulates the expression of numerous virulence factors in pathogenic bacteria.[1][11][12] D-HSL can be used to study the impact of QS inhibition on the production of these factors, such as proteases, elastases, and pyocyanin in P. aeruginosa.
Protocol 3: Pyocyanin Production Assay in P. aeruginosa
Materials:
-
Pseudomonas aeruginosa PAO1
-
Glycerol Alanine Medium
-
This compound
-
Chloroform
-
0.2 N HCl
Procedure:
-
Culture: Grow P. aeruginosa in Glycerol Alanine Medium with varying concentrations of D-HSL for 18-24 hours at 37°C with shaking.
-
Extraction: Centrifuge the cultures to pellet the cells. Transfer the supernatant to a new tube.
-
Add 3 ml of chloroform to 5 ml of the supernatant and vortex to extract the pyocyanin (a blue-green pigment).
-
Centrifuge to separate the phases. The pyocyanin will be in the lower chloroform layer.
-
Transfer the chloroform layer to a new tube.
-
Add 1 ml of 0.2 N HCl and vortex. The pyocyanin will move to the upper acidic aqueous layer, turning it pink.
-
Quantification: Measure the absorbance of the pink solution at 520 nm.
Analysis: A decrease in absorbance at 520 nm in treated samples indicates reduced pyocyanin production.[1]
III. Troubleshooting and Considerations
-
Solubility: Ensure this compound is fully dissolved. A stock solution in DMSO is often used, but the final concentration of DMSO in the assay should be kept low (typically <1%) to avoid solvent effects.
-
Compound Stability: Be aware of the potential for lactonolysis (hydrolysis of the lactone ring) at alkaline pH, which inactivates the molecule.[13] Assays should be performed at a pH where the compound is stable.
-
Bacterial Growth: Always perform a concomitant growth assay to confirm that the observed effects are due to quorum sensing inhibition and not toxicity of the compound.
-
Strain Specificity: The efficacy of D-HSL may vary between different bacterial species and even strains, depending on the structure of their LuxR-type receptors.
IV. Conclusion
This compound is an invaluable tool for the study of inter-species bacterial communication. By acting as an antagonist to AHL-mediated quorum sensing, it allows researchers to probe the intricate regulatory networks that govern bacterial social behavior. The protocols outlined in this guide provide a foundation for investigating the role of quorum sensing in biofilm formation, virulence, and other collective phenotypes, paving the way for the development of innovative anti-pathogenic therapies.
References
- Novel Reporter for Identification of Interference with Acyl Homoserine Lactone and Autoinducer-2 Quorum Sensing. PubMed Central.
- D-Homoserine lactone | Bacterial Inhibitor. MedchemExpress.com.
- A Comparative Analysis of D- and L-Homoserine Lactone Activity in Bacterial Quorum Sensing. Benchchem.
- Inhibition of Quorum-Sensing Regulator from Pseudomonas aeruginosa Using a Flavone Deriv
- Inhibition of Quorum Sensing in Serratia marcescens AS-1 by Synthetic Analogs of N-Acylhomoserine Lactone. ASM Journals.
- Application Notes and Protocols: Detection of D-Homoserine Lactones in Bacterial Cultures by TLC. Benchchem.
- Novel Reporter for Identification of Interference with Acyl Homoserine Lactone and Autoinducer-2 Quorum Sensing. OceanRep.
- The bacterial quorum-sensing molecule, N-3-oxo-dodecanoyl-L-homoserine lactone, inhibits mediator release and chemotaxis of murine mast cells. PubMed.
- Synthetic homoserine lactone analogues as antagonists of bacterial quorum sensing. Source not specified.
- Multiple N-acyl-L-homoserine lactone signal molecules regulate production of virulence determinants and secondary metabolites in Pseudomonas aeruginosa. NIH.
- L-Homoserine lactone 2185-02-6. Sigma-Aldrich.
- Novel Reporter for Identification of Interference with Acyl Homoserine Lactone and Autoinducer-2 Quorum Sensing. Source not specified.
- Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa. Frontiers.
- Synthetic Homoserine Lactone Sensors for Gram-Positive Bacillus subtilis Using LuxR-Type Regulators.
- Homoserine lactones: do plants really listen to bacterial talk?. PubMed.
- A new class of homoserine lactone quorum-sensing signals. PubMed - NIH.
- N-3-(oxododecanoyl)
- Acyl homoserine lactone-based quorum sensing stimulates biofilm formation by Salmonella Enteritidis in anaerobic conditions. PubMed.
- D-Homoserine lactone (D-HSL, CAS Number: 51744-82-2). Cayman Chemical.
- The influence of homoserine lactones on biofilm formation and detachment. Research Explorer The University of Manchester.
- Impact of phenolic compounds in the acyl homoserine lactone-mediated quorum sensing regulatory p
- L-Homoserine lactone (hydrochloride) (CAS 2185-03-7). Cayman Chemical.
- This compound | C4H8ClNO2 | CID 11954435. PubChem - NIH.
- Biochemical detection of N-Acyl homoserine lactone from biofilm-forming uropathogenic Escherichia coli isolated from urinary tract infection samples. NIH.
- The Pseudomonas aeruginosa Autoinducer N-3-Oxododecanoyl Homoserine Lactone Accelerates Apoptosis in Macrophages and Neutrophils. PMC - NIH.
- Acylated homoserine lactone detection in Pseudomonas aeruginosa biofilms by radiolabel assay. PubMed.
- Reaction of Acylated Homoserine Lactone Bacterial Signaling Molecules with Oxidized Halogen Antimicrobials. PMC - NIH.
- Characterization of N-acylhomoserine lactone-degrading bacteria associated with the Zingiber officinale (ginger) rhizosphere: Co-existence of quorum quenching and quorum sensing in Acinetobacter and Burkholderia. PubMed Central.
- N-3-Hydroxy Dodecanoyl-DL-homoserine Lactone (OH-dDHL)
- Inter-kingdom signaling: deciphering the language of acyl homoserine lactones. PubMed.
- Chemical communic
Sources
- 1. mdpi.com [mdpi.com]
- 2. Impact of phenolic compounds in the acyl homoserine lactone-mediated quorum sensing regulatory pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chemical communication among bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Synthetic homoserine lactone analogues as antagonists of bacterial quorum sensing - White Rose Research Online [eprints.whiterose.ac.uk]
- 7. Novel Reporter for Identification of Interference with Acyl Homoserine Lactone and Autoinducer-2 Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa [frontiersin.org]
- 9. Acyl homoserine lactone-based quorum sensing stimulates biofilm formation by Salmonella Enteritidis in anaerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research.manchester.ac.uk [research.manchester.ac.uk]
- 11. Multiple N-acyl-L-homoserine lactone signal molecules regulate production of virulence determinants and secondary metabolites in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Pseudomonas aeruginosa Autoinducer N-3-Oxododecanoyl Homoserine Lactone Accelerates Apoptosis in Macrophages and Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of N-acylhomoserine lactone-degrading bacteria associated with the Zingiber officinale (ginger) rhizosphere: Co-existence of quorum quenching and quorum sensing in Acinetobacter and Burkholderia - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Problems with D-Homoserine Lactone hydrochloride solubility in bacterial growth media
Introduction
Welcome to the technical support guide for D-Homoserine Lactone hydrochloride (D-HSL), a key molecule in the study of bacterial communication and quorum sensing (QS). As an enantiomer of the more commonly studied L-Homoserine lactone, D-HSL serves as a crucial control and inhibitor in various biological assays, including its role as an inhibitor of serine hydroxymethyltransferase[1]. This guide is designed for researchers, scientists, and drug development professionals to address common challenges, particularly those related to solubility and stability in bacterial growth media. Our goal is to provide you with the expertise and validated protocols necessary to ensure the success and reproducibility of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section covers the most common initial questions regarding the handling and properties of this compound.
Q1: What is this compound and what are its primary solvents?
A: this compound (D-HSL) is the hydrochloride salt of D-Homoserine Lactone[2]. It is a solid, crystalline powder[3]. For experimental use, it is soluble in water and Dimethyl Sulfoxide (DMSO) at concentrations of up to 10 mg/mL[4][5]. While some acyl-homoserine lactones (AHLs) are dissolved in ethanol, this is not recommended for HSLs as it can promote the opening of the lactone ring, leading to inactivation[5][6].
Q2: How should I store D-HSL stock solutions?
A: For long-term stability, D-HSL solid should be stored at -20°C, where it is stable for at least four years[1][3]. Once dissolved into a stock solution, it's best to prepare aliquots to avoid repeated freeze-thaw cycles. DMSO stock solutions should be stored at -20°C and are typically stable for at least one month, while storage at -80°C can extend stability to six months[7][8]. Aqueous solutions should be prepared fresh before each experiment and should not be stored for more than a day due to lower stability[6][7].
Q3: What are the main factors that affect the stability of homoserine lactones in my experiments?
A: The stability of the homoserine lactone ring is highly sensitive to three main factors: pH, temperature, and the presence of enzymes.[7]
-
pH: The lactone ring is most stable in neutral to slightly acidic conditions (pH 5.0-7.0)[7]. Alkaline pH (>7.5) significantly increases the rate of hydrolytic ring-opening (lactonolysis), which inactivates the molecule[7][9].
-
Temperature: Elevated temperatures, such as the 37°C often used for bacterial incubation, accelerate the rate of lactone hydrolysis[9][10].
-
Enzymes: Some bacteria produce enzymes, such as lactonases and acylases, that can degrade homoserine lactones as part of quorum quenching mechanisms[7][11].
Part 2: Troubleshooting Guide for Experimental Issues
This section provides in-depth solutions to specific problems you may encounter during your research.
Issue 1: My D-HSL precipitated after I added it to my bacterial growth medium. What went wrong?
Cause & Solution: This is a classic solubility problem that often occurs when a concentrated organic stock solution is diluted into an aqueous medium.
-
Causality: D-HSL, especially when part of a larger, more hydrophobic N-acyl chain, has limited solubility in aqueous solutions like bacterial growth media[6]. When a concentrated DMSO stock is rapidly diluted, the local concentration of the compound can momentarily exceed its solubility limit in the aqueous buffer before it has a chance to disperse, causing it to crash out of solution.
-
Troubleshooting Steps:
-
Pre-warm the Medium: Ensure your growth medium is at the final incubation temperature before adding the D-HSL. This can slightly increase solubility.
-
Vortex During Addition: Add the D-HSL stock solution drop-wise into the medium while vigorously vortexing or stirring. This rapid mixing helps prevent localized oversaturation.
-
Use an Intermediate Dilution: If precipitation persists, try a two-step dilution. First, dilute your concentrated DMSO stock into a smaller volume of sterile PBS (pH 7.2) or your growth medium, then add this intermediate solution to the final culture volume.
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your culture does not exceed a level that is toxic to your bacterial strain (typically <0.5-1%).
-
Issue 2: I'm not observing the expected biological effect. Could my D-HSL have degraded?
Cause & Solution: Lack of a biological response is frequently due to the inactivation of the lactone ring, a process highly dependent on the experimental conditions.
-
Causality (pH-Dependent Lactonolysis): Many standard bacterial growth media, like Lysogeny Broth (LB), are poorly buffered. As bacteria grow, particularly to high densities, they often alkalize the medium to a pH of 8.5 or higher[9]. At this alkaline pH, the lactone ring of HSLs is rapidly hydrolyzed, rendering the molecule inactive[7][9]. This degradation is also accelerated at typical incubation temperatures of 37°C[10][12].
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for D-HSL inactivity. -
Self-Validating Protocol Adjustment: To confirm if degradation is the issue, run a parallel experiment using a growth medium buffered to pH 7.0 (e.g., with MOPS). If you observe the biological effect in the buffered medium but not in the unbuffered one, it strongly indicates that pH-dependent degradation was the cause of the initial failure[9].
Issue 3: Can I autoclave my growth media with D-HSL already added?
A: No. Autoclaving involves high temperatures (121°C) and pressure, which will rapidly hydrolyze and inactivate the homoserine lactone ring[7]. You must always prepare the sterile growth medium first, allow it to cool to at least room temperature, and then add the D-HSL from a filter-sterilized stock solution.
Part 3: Validated Experimental Protocols
These protocols are designed to ensure the solubility and stability of this compound in your experiments.
Protocol 1: Preparation of a High-Concentration Stock Solution
This protocol details the preparation of a stable, high-concentration stock solution for long-term storage and use.
Materials:
-
This compound (solid)
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
Calibrated precision balance and sterile weighing tools
Methodology:
-
Calculation: Determine the mass of D-HSL needed to prepare a stock solution of a desired concentration (e.g., 100 mM). The molecular weight of this compound is 137.56 g/mol [2][13].
-
Example for 1 mL of 100 mM stock: 0.1 L * 0.1 mol/L * 137.56 g/mol = 1.3756 mg.
-
-
Weighing: In a sterile environment (e.g., a laminar flow hood), carefully weigh the calculated amount of D-HSL solid.
-
Dissolution: Add the appropriate volume of high-purity DMSO to the vial containing the D-HSL. For hygroscopic compounds, using newly opened DMSO is recommended[8].
-
Solubilization: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can assist, but do not overheat.
-
Sterilization & Aliquoting: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile tube. Immediately aliquot the stock into smaller, single-use volumes in sterile microcentrifuge tubes. This is critical to prevent contamination and degradation from multiple freeze-thaw cycles[8].
-
Storage: Label the aliquots clearly and store them at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months)[8].
Protocol 2: Preparation of Working Concentrations in Bacterial Media
This workflow ensures the compound remains soluble and active when introduced into the final culture.
Part 4: Data Summary Tables
Table 1: Solubility and Storage of this compound
| Parameter | Solvent/Condition | Value/Recommendation | Source(s) |
| Solubility | Water | ~10 mg/mL | [4][5] |
| DMSO | ~10 mg/mL | [3][4] | |
| PBS (pH 7.2) | ~10 mg/mL | [3] | |
| Ethanol/Methanol | Not Recommended (causes ring opening) | [5][6] | |
| Storage (Solid) | -20°C | ≥ 4 years | [1][3] |
| Storage (Stock Solution) | DMSO at -20°C | Up to 1 month | [8] |
| DMSO at -80°C | Up to 6 months | [8] | |
| Aqueous Solution | Prepare fresh; do not store >1 day | [6][7] |
References
- Yates, E. A., et al. (2002). N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner during Growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa. Infection and Immunity, 70(10), 5635–5646. [Link]
- Kaplan, H. B., & Greenberg, E. P. (1985). N-acylhomoserine lactones undergo lactonolysis in a pH-, temperature-, and acyl chain length-dependent manner during growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa. PubMed. [Link]
- Environmental Science: Water Research & Technology. (2020). Effects of pH on AHL signal release and properties of ANAMMOX granules with different biomass densities. RSC Publishing. [Link]
- ResearchGate. (2002). (PDF) N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner during Growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa. [Link]
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 11954435.
- ResearchGate. (n.d.). Acyl Homoserine Lactones - Science topic.
- Zhu, J., et al. (2018). Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii. Frontiers in Microbiology, 9, 1735. [Link]
- Ua-Angkoon, S., et al. (2019). Novel N-Acyl Homoserine Lactone-Degrading Bacteria Isolated From Penicillin-Contaminated Environments and Their Quorum-Quenching Activities. Frontiers in Microbiology, 10, 455. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | C4H8ClNO2 | CID 11954435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. L-Homoserine lactone hydrochloride - CAS-Number 2185-03-7 - Order from Chemodex [chemodex.com]
- 5. adipogen.com [adipogen.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner during Growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-acylhomoserine lactones undergo lactonolysis in a pH-, temperature-, and acyl chain length-dependent manner during growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Novel N-Acyl Homoserine Lactone-Degrading Bacteria Isolated From Penicillin-Contaminated Environments and Their Quorum-Quenching Activities [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. chemscene.com [chemscene.com]
Technical Support Center: Optimizing D-Homoserine Lactone Hydrochloride Concentration for Biofilm Assays
Welcome to the technical support resource for researchers utilizing homoserine lactone derivatives in biofilm analysis. As a Senior Application Scientist, my goal is to provide you with the technical insights and practical guidance necessary to navigate the complexities of your experiments. This guide is structured as a series of questions and answers, addressing common challenges and providing robust protocols to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the homoserine lactone ring in quorum sensing and biofilm formation?
The homoserine lactone (HSL) ring is the conserved structural core of a class of signaling molecules called N-acyl-homoserine lactones (AHLs). In many Gram-negative bacteria, AHLs are the primary autoinducers for a type of cell-to-cell communication system known as quorum sensing (QS).[1][2][3]
The mechanism is concentration-dependent:
-
Synthesis: At low population densities, a synthase protein (from the LuxI family) produces a low basal level of a specific AHL molecule.[4] The acyl chain length and modification provide specificity to the signal.
-
Accumulation: As the bacterial population grows, the extracellular concentration of the AHL increases.
-
Quorum Threshold: Once the AHL concentration reaches a critical threshold (a "quorum"), the molecules diffuse back into the cells and bind to a specific intracellular receptor protein (from the LuxR family).[1]
-
Gene Regulation: This AHL-receptor complex then acts as a transcriptional regulator, activating or repressing target genes. These genes often control collective behaviors, including the expression of virulence factors and, most critically, the formation and maturation of biofilms.[4][5]
Therefore, the HSL ring is the key that, when attached to a specific acyl chain and present in sufficient concentration, unlocks a coordinated genetic program for biofilm development.
Caption: The AHL-mediated quorum sensing pathway.
Q2: Why is optimizing the concentration of an AHL derivative so critical for my biofilm assay?
Optimizing the concentration is paramount because AHL-mediated systems exhibit distinct, concentration-dependent behaviors. Using a suboptimal concentration can lead to false-negative results or misleading interpretations.
-
Threshold-Dependent Activation: Quorum sensing is, by definition, a system that responds to a threshold concentration. If the concentration of the exogenous AHL you are testing is too low, it will fail to activate the LuxR-type receptor, and you will observe no effect on biofilm formation.[1]
-
Dose-Dependent Inhibition/Stimulation: The effect of an AHL is not always linear. Low concentrations might stimulate the growth of commensal bacteria, while high concentrations could inhibit pathogenic bacteria or even be cytotoxic.[1][6] Some studies show that specific AHLs can stimulate biofilm formation up to a certain point, after which higher concentrations may not increase the effect or could even become inhibitory.[7]
-
Avoiding Off-Target Effects: Extremely high concentrations may induce cellular stress or other off-target effects that are not related to the quorum-sensing pathway.[6][8] This can confound your results, making it appear as if you are observing an anti-biofilm effect when you are actually observing general toxicity.
Q3: What is the difference between an assay for biofilm inhibition versus one for biofilm dispersal?
These two assays measure fundamentally different activities and require distinct experimental setups.
-
Biofilm Inhibition Assay: This assay assesses the ability of a compound to prevent the initial formation of a biofilm. The compound (e.g., your D-HSL derivative) is added to the bacterial culture at the beginning of the experiment (t=0). The assay measures the impact on bacterial attachment and the early stages of biofilm development.[9]
-
Biofilm Dispersal Assay: This assay evaluates a compound's ability to break down a pre-existing, mature biofilm. In this protocol, the biofilm is allowed to form and mature for a set period (e.g., 24-48 hours) before the compound is introduced. The measurement then determines the reduction in biofilm biomass after treatment.[9][10]
It is crucial to choose the assay that aligns with your research question. A compound that prevents biofilm formation may not be effective at dispersing an already established one, and vice versa.
Core Experimental Protocol: Microtiter Plate Biofilm Inhibition Assay
This protocol provides a standardized method for assessing the ability of a D-homoserine lactone derivative to inhibit biofilm formation using the crystal violet (CV) staining method.[9][11]
Caption: Standard workflow for a biofilm inhibition assay.
Materials:
-
96-well flat-bottom polystyrene microtiter plates
-
Test bacterial strain
-
Appropriate growth medium (e.g., TSB, M63 minimal medium)
-
D-Homoserine Lactone derivative stock solution
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic Acid solution
-
Phosphate-Buffered Saline (PBS) or sterile water
-
Microplate reader
Procedure:
-
Inoculum Preparation: Grow an overnight culture of the test bacteria in the appropriate medium. The next day, dilute this culture (typically 1:100) into fresh medium to standardize the starting cell density.[11]
-
Plate Setup:
-
Add 100 µL of the diluted bacterial culture to each well of a 96-well plate.
-
Add the desired concentrations of your D-HSL derivative to the test wells. Prepare a serial dilution to test a range of concentrations.
-
Crucial Controls: Include "no treatment" wells (bacteria + medium only) as a positive control for biofilm growth and "medium only" wells as a negative control (blank).
-
-
Incubation: Cover the plate and incubate under static (no shaking) conditions for 24-48 hours at the optimal growth temperature for your strain.
-
Washing: Carefully discard the liquid content from the wells. Gently wash the wells twice with 200 µL of PBS or sterile water to remove planktonic (free-floating) cells.[11] Vigorously shaking the plate can dislodge the fragile biofilm.
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Final Wash: Discard the stain solution and wash the plate thoroughly but gently 3-4 times with water to remove excess stain.
-
Drying: Invert the plate on a paper towel and let it air dry completely.
-
Solubilization: Add 125 µL of 30% acetic acid to each well to dissolve the bound crystal violet. Incubate for 10-15 minutes.
-
Quantification: Transfer the solubilized stain to a new plate and measure the absorbance at a wavelength between 550-595 nm using a microplate reader.
Troubleshooting Guide
Q1: I've added my AHL compound, but I'm not seeing any effect on biofilm formation. What could be wrong?
This is a common issue that can usually be traced to one of several factors.
| Potential Cause | Recommended Action |
| Concentration Too Low | The compound may be below the activation threshold for the QS system. Perform a dose-response experiment with a wider and higher concentration range (e.g., from nanomolar to high micromolar). |
| Incorrect Bacterial Strain | The bacterium you are using may not utilize an AHL-based QS system for biofilm regulation, or it may be a mutant. Verify the QS mechanism of your strain from the literature. |
| Compound Degradation | The lactone ring of AHLs can be susceptible to hydrolysis, especially at non-neutral pH. Prepare stock solutions fresh in an appropriate solvent (like DMSO or ethanol) and store them properly (e.g., at -20°C).[12] Ensure the final solvent concentration in your assay is low (<1%) and consistent across all wells. |
| Assay Conditions | The incubation time may be too short or too long. A 24-hour incubation is a good starting point. Also, ensure the growth medium is appropriate for robust biofilm formation by your strain.[11] |
Q2: How do I confirm that my AHL is inhibiting biofilm formation and not just killing the bacteria?
This is a critical control step for validating your results. An apparent lack of biofilm could simply be due to bactericidal or bacteriostatic (cytotoxic) effects.
Solution: Perform a Parallel Planktonic Growth Assay. You must simultaneously assess the compound's effect on planktonic growth. The easiest way is to determine the Minimum Inhibitory Concentration (MIC).
-
Set up a 96-well plate exactly as you would for the biofilm assay, using the same medium, inoculum, and compound concentrations.
-
Instead of incubating without shaking, incubate this plate with shaking to promote planktonic growth.
-
After the incubation period, measure the optical density (OD) at 600 nm.
-
Compare the OD600 values of the treated wells to the untreated control. A significant drop in OD600 indicates that the compound is inhibiting growth.
Interpretation:
-
True Anti-Biofilm Activity: You see a reduction in biofilm (low CV stain) at concentrations that do not significantly affect planktonic growth (OD600 is similar to the control).
-
Cytotoxicity: You see a reduction in biofilm that directly corresponds with a reduction in planktonic growth.
Some AHLs, particularly at higher concentrations, are known to have cytotoxic effects or induce apoptosis in various cell types, so this control is non-negotiable for accurate interpretation.[8][13]
Q3: My results are highly variable between replicate wells and experiments. How can I improve reproducibility?
Variability in biofilm assays is often due to technical execution. Here are the most common culprits:
-
Inoculum Inconsistency: Always start your experiment with cells from the same growth phase (typically mid-log or early stationary) and standardize the initial cell density (OD600) before dilution.
-
Washing Technique: This is the most frequent source of error. Washing too aggressively will strip away the biofilm, while washing too gently will leave behind planktonic cells, leading to high background. Develop a consistent, gentle technique, such as submerging the plate in a shallow tub of water.[11]
-
Pipetting Errors: Be precise, especially when performing serial dilutions of your compound. Use calibrated pipettes and change tips appropriately.
-
Evaporation: The outer wells of a 96-well plate are prone to evaporation during long incubations. Avoid using the outermost wells for critical samples or fill them with sterile water to create a humidity barrier.
Advanced Application: Designing a Dose-Response Experiment
Q4: How do I design an experiment to systematically determine the optimal concentration range?
A dose-response or concentration-gradient experiment is the definitive way to identify the effective concentration range of your D-HSL derivative.
Step-by-Step Design:
-
Select a Broad Concentration Range: Start with a very wide range, spanning several orders of magnitude. For AHLs, a range from 1 nM to 100 µM is a good starting point.[7]
-
Perform Serial Dilutions: Prepare a 2-fold or 10-fold serial dilution of your compound directly in the 96-well plate or in separate tubes.
-
Set Up Replicates: For each concentration, as well as for your positive and negative controls, use at least 3-4 replicate wells to assess variability and calculate standard deviations.
-
Run Parallel Assays: Run two identical plates simultaneously: one for the biofilm assay (static incubation) and one for the planktonic growth assay (shaking incubation).
-
Analyze and Plot the Data:
-
For the biofilm plate, calculate the average absorbance and standard deviation for each concentration.
-
For the planktonic plate, do the same for the OD600 readings.
-
Plot the percent biofilm inhibition and percent growth inhibition against the log of the compound concentration.
-
Example Data Layout and Interpretation:
| Concentration (µM) | Avg. Biofilm (OD595) | % Biofilm Inhibition | Avg. Growth (OD600) | % Growth Inhibition | Interpretation |
| 0 (Control) | 1.250 | 0% | 0.850 | 0% | Max Biofilm/Growth |
| 0.1 | 1.245 | 0.4% | 0.845 | 0.6% | No Effect |
| 1 | 0.950 | 24% | 0.830 | 2.4% | True Anti-Biofilm Activity |
| 10 | 0.625 | 50% | 0.810 | 4.7% | Optimal Concentration (IC50) |
| 50 | 0.300 | 76% | 0.550 | 35.3% | Mixed Effect |
| 100 | 0.150 | 88% | 0.200 | 76.5% | Likely Cytotoxic |
This systematic approach will allow you to confidently identify the specific concentration range where your D-homoserine lactone derivative exhibits true anti-biofilm properties without confounding cytotoxic effects.
References
- Alqhtani, A. et al. (2024). Role of acyl-homoserine lactone quorum-sensing system in oral biofilm formation: A review.
- Camarinha, M. et al. (2023). A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. bio-protocol, 13(21), e4843. [Link]
- Sharahi, J. Y. et al. (2019). Biochemical detection of N-Acyl homoserine lactone from biofilm-forming uropathogenic Escherichia coli isolated from urinary tract infection samples. Jundishapur Journal of Microbiology, 12(1), e84423. [Link]
- Kim, H. R. et al. (2021). N-3-Hydroxy Dodecanoyl-DL-homoserine Lactone (OH-dDHL) Triggers Apoptosis of Bone Marrow-Derived Macrophages through the ER- and Mitochondria-Mediated Pathways. International Journal of Molecular Sciences, 22(14), 7578. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 11954435, D-Homoserine Lactone hydrochloride. [Link]
- Oyama, T. M. et al. (2018). N-(3-oxododecanoyl)-l-homoserine-lactone, a quorum sensing molecule, affects cellular content of nonprotein thiol content in rat lymphocytes: Its relation with intracellular Zn2+. Chemico-Biological Interactions, 280, 28-32. [Link]
- Kravchenko, V. V. et al. (2017). N-(3-oxo-acyl)-homoserine lactone induces apoptosis primarily through a mitochondrial pathway in fibroblasts. Apoptosis, 22(5), 737-747. [Link]
- Roy, R. et al. (2018). An Overview of Biofilm Formation–Combating Strategies and Mechanisms of Action of Antibiofilm Agents. Journal of Fungi, 4(3), 109. [Link]
- Borchardt, S. A. et al. (2001). Reaction of Acylated Homoserine Lactone Bacterial Signaling Molecules with Oxidized Halogen Antimicrobials. Applied and Environmental Microbiology, 67(7), 3174-3179. [Link]
- Schaefer, A. L. et al. (2001). Acylated homoserine lactone detection in Pseudomonas aeruginosa biofilms by radiolabel assay. Methods in Enzymology, 336, 41-47. [Link]
- El-Feky, M. A. et al. (2005). Biofilms, homoserine lactones and biocide susceptibility. Journal of Applied Microbiology, 99(4), 789-796. [Link]
- O'Toole, G. A. (2011). Microtiter Dish Biofilm Formation Assay. Journal of Visualized Experiments, (47), 2437. [Link]
- Avelar-González, F. J. et al. (2013). Acyl homoserine lactone-based quorum sensing stimulates biofilm formation by Salmonella Enteritidis in anaerobic conditions. Canadian Journal of Microbiology, 59(6), 413-418. [Link]
- Schaefer, A. L. et al. (2008). A new class of homoserine lactone quorum-sensing signals.
- Zhang, J. et al. (2024). N-acyl homoserine lactones lactonase est816 suppresses biofilm formation and periodontitis in rats mediated by Aggregatibacter actinomycetemcomitans.
- Parsek, M. R. et al. (1999). Acyl homoserine-lactone quorum-sensing signal generation. Proceedings of the National Academy of Sciences, 96(8), 4360-4365. [Link]
- Hossain, M. A. et al. (2017). Impact of phenolic compounds in the acyl homoserine lactone-mediated quorum sensing regulatory pathways. Scientific Reports, 7(1), 10618. [Link]
- Oh, M. H. et al. (2016). Effects of Exogenous N-Acyl-Homoserine Lactones on Biofilm Formation and Motility in Acinetobacter nosocomialis. Journal of Bacteriology and Virology, 46(3), 159-166. [Link]
- Dalli, S. S. et al. (2021). N-acyl homoserine lactone signaling modulates bacterial community associated with human dental plaque. Frontiers in Cellular and Infection Microbiology, 11, 715091. [Link]
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- 4. Acyl homoserine-lactone quorum-sensing signal generation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-acyl homoserine lactones lactonase est816 suppresses biofilm formation and periodontitis in rats mediated by Aggregatibacter actinomycetemcomitans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-(3-oxododecanoyl)-l-homoserine-lactone, a quorum sensing molecule, affects cellular content of nonprotein thiol content in rat lymphocytes: Its relation with intracellular Zn2 - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. mdpi.com [mdpi.com]
Troubleshooting unexpected results in quorum sensing experiments with D-Homoserine Lactone
Technical Support Center: Quorum Sensing Experiments
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for quorum sensing (QS) research. This guide is designed to help you troubleshoot unexpected experimental results, particularly those involving N-Acyl-Homoserine Lactone (AHL) signal molecules. As your virtual application scientist, I will walk you through common pitfalls and provide logical, field-tested solutions to get your research back on track. Our approach is built on explaining the causality behind experimental phenomena, ensuring you not only solve the immediate problem but also deepen your understanding of these complex signaling systems.
FAQ 1: "I'm using D-Homoserine Lactone in my quorum sensing assay, but I see no activation. What's wrong?"
This is a common and critical issue that stems from the fundamental biochemistry of AHL-receptor interactions. The "unexpected" result of seeing no activity is, in fact, the scientifically expected outcome.
Core Reason: Stereospecificity of LuxR-type Receptors
The vast majority of bacterial quorum sensing systems are built on an exquisite lock-and-key mechanism. LuxR-type transcriptional regulators—the "locks"—have a highly specific binding pocket that has evolved to recognize the naturally produced L-isomer of N-Acyl-Homoserine Lactone (the "key").[1][2] The D-enantiomer, due to its different three-dimensional arrangement of atoms (stereochemistry), simply does not fit correctly into the binding site of the receptor protein.[1][3]
Consequently, the D-AHL molecule cannot induce the necessary conformational change in the LuxR-type protein that allows it to dimerize, bind to target DNA sequences (often called lux boxes), and activate gene expression.[4][5]
| Isomer | Common Role in Quorum Sensing | Expected Outcome in a Standard Bioassay |
| L-Acyl-Homoserine Lactone | Natural Agonist / Activator | Activation of reporter gene (e.g., bioluminescence, pigment production).[6] |
| D-Acyl-Homoserine Lactone | Inactive / Potential Weak Inhibitor | No activation. In some specific systems, it may show low to modest inhibitory activity.[1][3] |
Visualizing the Problem: Receptor-Ligand Specificity
The diagram below illustrates why the L-isomer is active while the D-isomer is not. The L-AHL fits precisely into the receptor's binding pocket, enabling activation. The D-AHL, with its altered stereochemistry, cannot establish the correct molecular interactions and fails to bind effectively.
Caption: Stereospecific binding of AHL isomers to a LuxR-type receptor.
FAQ 2: "How can I be certain the isomer is the problem? And what should I do next?"
To systematically diagnose this and other potential issues, a logical troubleshooting workflow is essential. The primary step is to validate your entire experimental system using appropriate controls.
Troubleshooting Workflow
This flowchart will guide you through a step-by-step process to identify the root cause of your unexpected results.
Caption: A logical workflow for troubleshooting quorum sensing experiments.
FAQ 3: "My certified L-AHL standard is also showing low or no activity. What else could be wrong?"
If even your positive control (a certified L-AHL) is failing, the issue lies with other components of your experimental system. The most common culprits are AHL instability and problems with your reporter strain.
A. Chemical Instability of AHLs
AHLs are susceptible to degradation, primarily through hydrolysis of the lactone ring, a process called lactonolysis.[7][8][9] This reaction is highly dependent on pH and temperature.
-
Effect of pH: The stability of the homoserine lactone ring decreases dramatically as the pH becomes alkaline (pH > 7).[8][9][10] In alkaline conditions, the ring is hydrolyzed, rendering the AHL inactive because it can no longer bind to its receptor. Many bacterial cultures, especially in rich media like LB, can become alkaline (pH 8.0-8.5) during stationary phase, leading to rapid degradation of the AHL signal.[8][11]
-
Effect of Temperature: Higher temperatures accelerate the rate of hydrolysis.[8] Incubating experiments at 37°C will lead to faster degradation than at 30°C or 22°C.
| Condition | Impact on AHL Stability | Recommendation |
| Alkaline pH (>8.0) | High | Rapid degradation (lactonolysis).[8][9] |
| High Temperature (37°C) | Moderate | Increased rate of degradation compared to lower temperatures.[8] |
| Acidic pH (<6.0) | Low | AHLs are generally stable for extended periods.[10] |
| Enzymatic Degradation | High | Some bacteria produce enzymes (lactonases, acylases) that degrade AHLs.[7][9] |
B. Issues with the Reporter Strain
Your biosensor strain is a living organism and is subject to variability.
-
Contamination: Contamination of your reporter strain culture with another microorganism can interfere with the assay. The contaminant might degrade the AHLs or outcompete your reporter strain.
-
Spontaneous Mutation: Reporter strains can lose plasmids or acquire spontaneous mutations that inactivate the reporter system or the LuxR receptor.
-
Incorrect Strain: Always double-check that you are using the correct strain for the AHL you are testing. Different reporter strains have different sensitivities to AHLs with various acyl chain lengths.[12][13] For example, Chromobacterium violaceum CV026 is typically used for short-chain AHLs (C4-C8), while Agrobacterium tumefaciens NTL4 is often used for a broader range, including longer-chain AHLs.[14][15][16]
Protocols & Best Practices
Protocol 1: Preparation and Storage of AHL Stock Solutions
Incorrectly prepared or stored stock solutions are a frequent source of error.
-
Solvent Selection: Dissolve the crystalline L-AHL in a non-aqueous, sterile solvent.
-
Recommended: Acetonitrile or ethyl acetate (acidified with 0.1% acetic acid).
-
Acceptable: DMSO (use at a final concentration <0.1% in your assay to avoid solvent effects).
-
-
Stock Concentration: Prepare a high-concentration primary stock (e.g., 10-100 mM).
-
Aliquoting & Storage:
-
Dispense the primary stock into small, single-use aliquots in glass vials or polypropylene tubes.
-
Store aliquots at -20°C or -80°C in a desiccated environment. Avoid repeated freeze-thaw cycles, as this can introduce moisture and lead to hydrolysis.
-
-
Working Solutions: On the day of the experiment, thaw a single aliquot and prepare fresh serial dilutions in the appropriate sterile medium or buffer. Do not store diluted aqueous solutions of AHLs.
Protocol 2: Validating a Reporter Strain with a Plate-Based Bioassay
This is a simple, semi-quantitative method to confirm your entire system is working.[6][14]
-
Prepare Reporter Lawn: Grow your reporter strain (e.g., C. violaceum CV026) in liquid culture to mid-log phase. Add a small volume of this culture to molten, cooled (45-50°C) soft agar (e.g., 0.7% agar LB). Quickly pour this mixture over a standard LB agar plate to create a uniform lawn. Let it solidify.
-
Apply Controls and Samples:
-
Positive Control: Pipette 5-10 µL of a known working concentration (e.g., 1 µM) of your certified L-AHL standard onto a sterile paper disc or directly into a small well made in the agar.
-
Negative Control: Apply 5-10 µL of sterile solvent (the same used for your AHL stock) to a separate disc/well.
-
Test Sample: Apply 5-10 µL of your test compound (the D-AHL in the original query) to a third disc/well.
-
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 30°C for C. violaceum) for 18-24 hours.
-
Interpretation:
-
Expected Result: A clear zone of pigment (e.g., purple violacein for CV026) should form around the positive control disc.[17][18] No zone should appear around the negative control.
-
If no zone appears for the positive control: The issue is with your reporter strain, media, or AHL stability (See FAQ 3).
-
If a zone appears for the positive control but not your test sample: This confirms your test compound is inactive, as expected for a D-isomer.
-
References
- A Comparative Analysis of D- and L-Homoserine Lactone Activity in Bacterial Quorum Sensing. Benchchem.
- Chan, K. G., & Chan, C. K. (Year). Deciphering Physiological Functions of AHL Quorum Quenching Acylases. Frontiers in Microbiology.
- Yates, E. A., et al. (2002). N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner during Growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa. Infection and Immunity, 70(10), 5635–5646.
- An In-depth Technical Guide to N-acyl Homoserine Lactone (AHL)
- Leadbetter, J. R., & Greenberg, E. P. (2000). Utilization of Acyl-Homoserine Lactone Quorum Signals for Growth by a Soil Pseudomonad and Pseudomonas aeruginosa PAO1. Journal of Bacteriology, 182(24), 6921–6926.
- Gerdt, J. P., & Blackwell, H. E. (2014). Comparative Analyses of N-Acylated Homoserine Lactones Reveal Unique Structural Features that Dictate Their Ability to Activate or Inhibit Quorum Sensing. ACS Chemical Biology, 9(8), 1849–1858.
- Churchill, M. E., & Chen, L. (2011). Structural Basis of Acyl-homoserine Lactone-Dependent Signaling. Reviews in Molecular Microbiology, 2(1), 39–55.
- Zhu, J., et al. (2003). Rapid Screening of Quorum-Sensing Signal N-Acyl Homoserine Lactones by an In Vitro Cell-Free Assay. Applied and Environmental Microbiology, 69(11), 6949-6953.
- Zhu, J., et al. (2003). Rapid Screening of Quorum-Sensing Signal N-Acyl Homoserine Lactones by an In Vitro Cell-Free Assay. Applied and Environmental Microbiology.
- Protocol: a simple method for biosensor visualization of bacterial quorum sensing and quorum quenching interaction on Medicago roots. (2022). PeerJ.
- Predicted AHL half-lives in different alkaline environments.
- Troubleshooting Quorum sensing-IN-9 experiments. Benchchem.
- Team:Michigan/Experiment. (2019). iGEM.
- A Comparative Analysis of Acetyl-L-homoserine Lactone and Other Acyl-Homoserine Lactones in Bacterial Quorum Sensing. Benchchem.
- The LuxR receptor: the sites of interaction with quorum-sensing signals and inhibitors. (2005). Microbiology Society.
- Rasmussen, T. B., et al. (2005). Novel Reporter for Identification of Interference with Acyl Homoserine Lactone and Autoinducer-2 Quorum Sensing. Journal of Bacteriology, 187(5), 1799–1814.
- Christiaen, M., et al. (2022). Targeting Acyl Homoserine Lactones (AHLs) by the quorum quenching bacterial strains to control biofilm formation in Pseudomonas aeruginosa. AMB Express, 12(1), 108.
- Gao, M., et al. (2003). Messing with Bacterial Quorum Sensing. Microbiology and Molecular Biology Reviews, 67(2), 257–273.
- Urbanowski, M. L., et al. (2004). Reversible Acyl-Homoserine Lactone Binding to Purified Vibrio fischeri LuxR Protein. Journal of Bacteriology, 186(3), 631–637.
- Varga, Z., et al. (2009). Inhibition of quorum-sensing signals by essential oils. Flavour and Fragrance Journal, 24(6), 325-328.
- Collins, C. H., et al. (2005). Directed evolution of Vibrio fischeri LuxR for increased sensitivity to a broad spectrum of acyl-homoserine lactones. Molecular Microbiology, 58(5), 1432-1447.
- Defining the structure and function of acyl-homoserine lactone autoinducers. (2012). Methods in Molecular Biology.
- Inhibition of quorum sensing signaling by inhibition of AHL signal generation.
- Quorum sensing: how bacteria stay in touch. (2024). BMG LABTECH.
- Ponnusamy, K., et al. (2017). Inhibition of Quorum Sensing Mechanism and Aeromonas hydrophila Biofilm Formation by Vanillin. Journal of Food Science, 82(2), 464-471.
- Gao, W., et al. (2015). Inhibiting N-acyl-homoserine lactone synthesis and quenching Pseudomonas quinolone quorum sensing to attenuate virulence. Frontiers in Cellular and Infection Microbiology, 5, 74.
- Chong, Y. M., et al. (2023). Unusual enantiomeric D,L-N-acyl homoserine lactones in Pectobacterium atrosepticum and Pseudomonas aeruginosa. Scientific Reports, 13(1), 5227.
- Lupp, C., & Ruby, E. G. (2005). Non-native acylated homoserine lactones reveal that LuxIR quorum sensing promotes symbiont stability. Cellular Microbiology, 7(5), 705–715.
- Quorum sensing reporter strains and positive control strains used in this study.
- Lee, J., et al. (2006). LuxR homolog-independent gene regulation by acyl-homoserine lactones in Pseudomonas aeruginosa. Applied and Environmental Microbiology, 72(8), 5365–5374.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Unusual enantiomeric D,L-N-acyl homoserine lactones in Pectobacterium atrosepticum and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Analyses of N-Acylated Homoserine Lactones Reveal Unique Structural Features that Dictate Their Ability to Activate or Inhibit Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Reversible Acyl-Homoserine Lactone Binding to Purified Vibrio fischeri LuxR Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Frontiers | Deciphering Physiological Functions of AHL Quorum Quenching Acylases [frontiersin.org]
- 8. N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner during Growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural Basis of Acyl-homoserine Lactone-Dependent Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Utilization of Acyl-Homoserine Lactone Quorum Signals for Growth by a Soil Pseudomonad and Pseudomonas aeruginosa PAO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Messing with Bacterial Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Targeting Acyl Homoserine Lactones (AHLs) by the quorum quenching bacterial strains to control biofilm formation in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Team:Michigan/Experiment - 2019.igem.org [2019.igem.org]
- 18. Inhibition of quorum-sensing signals by essential oils - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: D-Homoserine Lactone Hydrochloride Purification
Welcome to the technical support center for the purification of synthetically made D-Homoserine Lactone hydrochloride (D-HSL-HCl). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this important chiral molecule.
Introduction: The Importance of Purity
D-Homoserine Lactone is a core structural motif in a class of bacterial signaling molecules known as N-acyl homoserine lactones (AHLs), which are pivotal in quorum sensing. The enantiomeric purity and overall chemical purity of synthetic D-HSL-HCl are critical for its use in biological assays, drug discovery, and as a chiral building block. Impurities can lead to erroneous experimental results, interfere with biological activity, and complicate structural analysis. This guide provides practical, field-tested protocols and solutions to ensure you obtain high-purity D-HSL-HCl.
Understanding the Molecule: Key Physicochemical Properties
This compound is a polar, water-soluble, chiral molecule.[1] Its hydrochloride salt form enhances its stability and crystallinity. However, the lactone ring is susceptible to hydrolysis under basic conditions, a critical consideration during purification.
| Property | Value | Source |
| Molecular Formula | C₄H₈ClNO₂ | |
| Molecular Weight | 137.56 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Solubility | Soluble in water and DMSO (~10 mg/mL) |
Purification Strategies: A Comparative Overview
The choice of purification method depends on the nature and quantity of impurities, as well as the scale of your synthesis. Below is a summary of common techniques.
| Purification Method | Principle | Best For | Key Considerations |
| Recrystallization | Differential solubility of the compound and impurities in a solvent system. | Removing small amounts of impurities from a crude solid. | Solvent selection is critical. The compound should be soluble in the hot solvent and sparingly soluble at low temperatures. |
| Column Chromatography | Differential partitioning of compounds between a stationary phase and a mobile phase. | Separating complex mixtures and isolating the pure compound. | The high polarity of D-HSL-HCl can make silica gel chromatography challenging. |
| Acid-Base Extraction | Exploiting the acidic/basic properties of the compound and impurities to move them between aqueous and organic phases. | Removing non-basic impurities. | The lactone ring is sensitive to basic conditions. |
Experimental Protocols & Troubleshooting
This section provides detailed protocols and a question-and-answer style troubleshooting guide for the most common purification challenges.
Protocol 1: Recrystallization
Recrystallization is often the most effective method for purifying D-HSL-HCl if the crude product is a solid.
Step-by-Step Methodology:
-
Solvent Selection: The ideal solvent is one in which D-HSL-HCl is soluble at elevated temperatures but poorly soluble at room temperature or below. A good starting point is a mixture of a polar solvent (like ethanol or methanol) and a less polar co-solvent (like diethyl ether or ethyl acetate).
-
Dissolution: In a flask, add a minimal amount of hot ethanol to your crude D-HSL-HCl and stir until fully dissolved.
-
Crystallization: Slowly add a less polar solvent, such as diethyl ether, dropwise to the warm solution until a slight turbidity persists.
-
Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath or refrigerator for at least one hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent mixture.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Troubleshooting Guide: Recrystallization
Q1: My D-HSL-HCl won't crystallize, it just oils out.
-
Causality: "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated. The presence of significant impurities can also inhibit crystallization.
-
Solutions:
-
Reduce the temperature: Ensure the solution is not too hot when adding the anti-solvent.
-
Use a different solvent system: Try a lower boiling point solvent system. A mixture of isopropanol and diethyl ether can be effective.
-
Scratch the flask: Use a glass rod to scratch the inside of the flask at the solution's surface to induce nucleation.
-
Seed the solution: If you have a small amount of pure D-HSL-HCl, add a tiny crystal to the solution to act as a nucleation site.
-
Pre-purify: If the crude material is very impure, consider a preliminary purification by a quick column filtration before recrystallization.
-
Q2: The recovery of my purified D-HSL-HCl is very low.
-
Causality: This usually indicates that the compound has significant solubility in the cold solvent, or too much solvent was used for dissolution.
-
Solutions:
-
Minimize solvent: Use the absolute minimum amount of hot solvent required to dissolve the crude product.
-
Optimize the solvent ratio: Increase the proportion of the anti-solvent (the one in which the product is less soluble).
-
Cool for longer: Extend the cooling time in the ice bath or refrigerator to allow for maximum precipitation.
-
Concentrate the mother liquor: The filtrate can be concentrated and a second crop of crystals can be obtained, although they may be less pure.
-
Q3: The purified D-HSL-HCl is still not pure enough according to my analysis (TLC, NMR).
-
Causality: The chosen solvent system may not be effective at excluding certain impurities. Some impurities may co-crystallize with the product.
-
Solutions:
-
Repeat the recrystallization: A second recrystallization can often significantly improve purity.
-
Change the solvent system: Experiment with different solvent combinations. For example, methanol/dichloromethane or ethanol/hexane.
-
Consider an alternative purification method: If recrystallization fails to remove a persistent impurity, column chromatography may be necessary.
-
Protocol 2: Column Chromatography
Due to its high polarity, standard silica gel chromatography of D-HSL-HCl can be challenging, often resulting in poor separation and tailing.
Caption: A typical workflow for assessing the purity of D-HSL-HCl.
1. Thin-Layer Chromatography (TLC)
-
Stationary Phase: Silica gel or alumina plates.
-
Mobile Phase: A mixture of a polar and a less polar solvent. Good starting points include:
-
Dichloromethane:Methanol (9:1) with a few drops of ammonium hydroxide.
-
Ethyl acetate:Methanol:Acetic acid (8:1:1).
-
-
Visualization: Staining with ninhydrin solution followed by gentle heating will reveal the amino group as a colored spot (typically purple or yellow).
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR: Provides structural confirmation and can reveal the presence of impurities and residual solvents. The spectra should be compared to reference spectra for pure this compound. [2][3] 3. Mass Spectrometry (MS)
-
Confirms the molecular weight of the compound.
4. Chiral High-Performance Liquid Chromatography (HPLC)
-
Essential for determining the enantiomeric purity of your D-HSL-HCl. This requires a chiral stationary phase.
FAQs
Q: How can I remove residual starting materials from my crude D-HSL-HCl?
A: If the starting materials have significantly different polarities, column chromatography is the most effective method. If the starting material is non-basic, an acid-base extraction can be attempted, but care must be taken to avoid hydrolysis of the lactone ring.
Q: My final product is a sticky oil instead of a crystalline solid. What should I do?
A: This often indicates the presence of impurities or residual solvent. Try co-evaporating your product with a solvent in which it is insoluble (like hexane or diethyl ether) to azeotropically remove residual solvents. If impurities are the cause, further purification by column chromatography is recommended.
Q: How should I store my purified D-HSL-HCl?
A: this compound should be stored in a cool, dry place, preferably in a desiccator, to protect it from moisture. For long-term storage, keeping it at -20°C is recommended.
References
- PubChem. This compound.
- Chemodex. L-Homoserine lactone hydrochloride. [Link]
Sources
Quality control measures for D-Homoserine Lactone hydrochloride in research
Welcome to the technical support center for D-Homoserine Lactone hydrochloride (D-HSL HCl). This guide is designed for researchers, scientists, and drug development professionals to ensure the quality and integrity of D-HSL HCl in your experiments. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter, ensuring the reliability and reproducibility of your results.
Introduction: The Critical Role of Quality Control
D-Homoserine Lactone (D-HSL) and its derivatives are pivotal molecules in the study of bacterial quorum sensing (QS), a cell-to-cell communication system that regulates virulence, biofilm formation, and other collective behaviors in many Gram-negative bacteria.[1][2] While naturally occurring N-acyl homoserine lactones (AHLs) are predominantly the L-enantiomers, there is growing interest in the biological activity of D-enantiomers, which have been detected in bacterial cultures and may play a role in modulating QS pathways.[1][3]
The hydrochloride salt of D-HSL is often used in research due to its improved stability and solubility. However, the integrity of this compound is paramount for obtaining meaningful and reproducible data. Degradation of the lactone ring or the presence of impurities can lead to a partial or complete loss of biological activity, resulting in inconsistent and misleading experimental outcomes. This guide provides a framework for robust quality control and troubleshooting to mitigate these risks.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: For long-term storage, this compound should be stored at -20°C in a tightly sealed container, protected from moisture.[4][5] For short-term use, refrigeration at 4°C is acceptable. As a crystalline solid, the compound is relatively stable; however, repeated freeze-thaw cycles of solutions should be avoided.[6]
Q2: What is the best solvent for preparing a stock solution?
A2: this compound is soluble in water and DMSO at concentrations of up to 10 mg/mL.[4][7] For biological assays, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the aqueous buffer or culture medium. This minimizes the final concentration of DMSO in the experiment, which can be toxic to some bacterial strains at higher concentrations.[8] Always include a vehicle control with the same final concentration of DMSO in your experiments.
Q3: My D-HSL HCl solution is not showing any biological activity. What could be the reason?
A3: There are several potential reasons for a lack of biological activity:
-
Degradation: The most common cause is the hydrolysis of the lactone ring (lactonolysis), which is highly dependent on pH and temperature. At neutral to alkaline pH, the lactone ring can open, rendering the molecule inactive.[9]
-
Incorrect Enantiomer: Ensure you are using the correct enantiomer for your specific application. While most QS systems are based on L-AHLs, the biological effects of D-enantiomers can be different and are an active area of research.[3]
-
Experimental Setup: The timing of compound addition and the specific bacterial strain used can influence the outcome. Ensure your experimental conditions are optimized.[8]
-
Purity: The presence of impurities can interfere with the biological activity. It is crucial to use a high-purity compound and verify its quality.
Q4: How can I check the purity of my this compound?
A4: The purity of D-HSL HCl can be assessed using several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool to confirm the chemical structure and identify impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the compound and to separate the D- and L-enantiomers if a chiral column is used.[10][11]
-
Mass Spectrometry (MS): MS can confirm the molecular weight of the compound.
Troubleshooting Guide
Issue 1: Inconsistent or Non-Reproducible Results in Quorum Sensing Assays
Inconsistent results are a common frustration in quorum sensing research. The workflow below provides a systematic approach to troubleshooting.
Caption: Troubleshooting workflow for inconsistent quorum sensing assay results.
Issue 2: Suspected Degradation of this compound
The stability of the lactone ring is a critical factor for the biological activity of D-HSL HCl. The hydrolysis of the lactone ring, known as lactonolysis, is accelerated at higher pH and temperatures.[9]
Signs of Degradation:
-
Loss of biological activity over time in prepared solutions.
-
Appearance of new peaks in HPLC chromatograms or NMR spectra.
Preventative Measures and Solutions:
-
Stock Solution Preparation: Prepare stock solutions in an anhydrous solvent like DMSO. Aliquot into single-use vials and store at -80°C for long-term storage or -20°C for shorter periods.[12]
-
Working Solution Preparation: Prepare working solutions fresh for each experiment by diluting the stock solution in the appropriate buffer or medium immediately before use.
-
pH Control: Be mindful of the pH of your experimental medium. If possible, maintain a slightly acidic to neutral pH to minimize hydrolysis.[9]
The following diagram illustrates a recommended sample handling workflow to minimize degradation.
Caption: Recommended workflow for handling D-HSL HCl to maintain integrity.
Quality Control Protocols
Protocol 1: Purity and Identity Verification by ¹H NMR Spectroscopy
Objective: To confirm the chemical structure and assess the purity of this compound.
Materials:
-
This compound sample
-
Deuterated water (D₂O) or Deuterated DMSO (DMSO-d₆)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a sample of D-HSL HCl at a concentration of approximately 5-10 mg/mL in a suitable deuterated solvent (e.g., D₂O).
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum according to the instrument's standard operating procedures.
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Compare the obtained spectrum with a reference spectrum for this compound. The chemical shifts and coupling constants should be consistent with the expected structure. Pay close attention to the signals corresponding to the protons on the lactone ring and the α-amino proton.
-
Integrate the signals to quantify the purity and identify any potential impurities.
Data Interpretation: A typical ¹H NMR spectrum of homoserine lactone hydrochloride will show characteristic peaks for the protons of the lactone ring. The presence of unexpected signals may indicate impurities or degradation products.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound and detect any degradation products.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or trifluoroacetic acid
-
HPLC system with a UV detector
-
C18 reverse-phase column
Procedure:
-
Prepare a stock solution of D-HSL HCl in a suitable solvent (e.g., water or a water/acetonitrile mixture).
-
Prepare a series of dilutions for calibration if quantification is required.
-
Set up the HPLC system with a C18 column.
-
A typical mobile phase could be a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Set the UV detector to a wavelength where the compound absorbs (e.g., around 210 nm).
-
Inject the sample and run the HPLC analysis.
-
Analyze the resulting chromatogram. The purity can be calculated based on the area of the main peak relative to the total area of all peaks.
Chiral Separation: To separate D- and L-enantiomers, a chiral HPLC column is required.[10][11] The mobile phase and other conditions will need to be optimized for the specific chiral stationary phase used.
Data Summary
Table 1: Key Quality Control Parameters for this compound
| Parameter | Typical Specification | Method of Analysis |
| Appearance | White to off-white solid | Visual Inspection |
| Purity | ≥98% | HPLC, NMR |
| Identity | Conforms to structure | ¹H NMR, MS |
| Solubility | Soluble in water and DMSO | Visual Inspection |
| Storage | -20°C, protect from moisture | - |
Table 2: Factors Affecting the Stability of the Homoserine Lactone Ring
| Factor | Effect on Stability | Recommendation | Reference |
| pH | Decreased stability at neutral to alkaline pH due to lactonolysis. | Prepare solutions in slightly acidic to neutral buffers immediately before use. | [9] |
| Temperature | Increased rate of hydrolysis at higher temperatures. | Store stock solutions frozen and avoid prolonged incubation at elevated temperatures. | [9] |
| Solvent | Aqueous solutions are more prone to hydrolysis. | Prepare stock solutions in anhydrous DMSO. | [12] |
References
- Yates, E. A., et al. (2002). N-acylhomoserine lactones undergo lactonolysis in a pH-, temperature-, and acyl chain length-dependent manner during growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa. Infection and Immunity, 70(10), 5635-5646. [Link]
- Isratt, S., et al. (2023). Unusual enantiomeric D,L-N-acyl homoserine lactones in Pectobacterium atrosepticum and Pseudomonas aeruginosa. PLoS ONE, 18(3), e0283657. [Link]
- Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones.
- Collins, C. H., et al. (2006). Directed evolution of Vibrio fischeri LuxR for increased sensitivity to a broad spectrum of acyl-homoserine lactones. Molecular Microbiology, 59(4), 1125-1137. [Link]
- The LuxR receptor: the sites of interaction with quorum-sensing signals and inhibitors. Microbiology Society. [Link]
- Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa. Frontiers. [Link]
- Enantiomeric separation of quorum sensing autoinducer homoserine lactones using GC-MS and LC-MS | Request PDF.
- Inhibition of Quorum Sensing in Serratia marcescens AS-1 by Synthetic Analogs of N-Acylhomoserine Lactone. ASM Journals. [Link]
- Synthesis of the Novel N-(2-Hexadecynoyl)-l-Homoserine Lactone and Evaluation of Its Antiquorum Sensing Activity in Chromobacterium violaceum. ACS Omega. [Link]
- Synthetic homoserine lactone analogues as antagonists of bacterial quorum sensing. PubMed. [Link]
- Reversible Acyl-Homoserine Lactone Binding to Purified Vibrio fischeri LuxR Protein.
- The LuxR receptor: the sites of interaction with quorum-sensing signals and inhibitors. PubMed. [Link]
- Modified N-acyl-L-homoserine lactone compounds abrogate Las-dependent quorum-sensing response in human pathogen Pseudomonas aeruginosa. Frontiers. [Link]
- The Ultimate Guide to Troubleshooting Micropl
- N-acyl homoserine lactone (AHL) production by Halomonas salina F8-11 T... | Download Scientific Diagram.
- A Strategy for Developing HPLC Methods for Chiral Drugs.
- Non-native acylated homoserine lactones reveal that LuxIR quorum sensing promotes symbiont stability. PubMed Central. [Link]
- Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. Shimadzu. [Link]
- Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii. Frontiers. [Link]
- Structural Basis of Acyl-homoserine Lactone-Dependent Signaling.
- This compound | C4H8ClNO2 | CID 11954435. PubChem. [Link]
- How can I make the stock solution of AHL (3-oxo c12 HSL) in the aqueous buffer?.
- Engineering acyl-homoserine lactone-interfering enzymes toward bacterial control.
- Troubleshooting Immunoassays. Ansh Labs. [Link]
- Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii.
- Synthetic homoserine lactone analogues as antagonists of bacterial quorum sensing | Request PDF.
- Specificity of Acyl-Homoserine Lactone Synthases Examined by Mass Spectrometry. ASM Journals. [Link]
- Synthesis of N-Acyl Homoserine Lactone Analogues Reveals Strong Activators of SdiA, the Salmonella enterica Serovar Typhimurium LuxR Homologue.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Structural Basis of Acyl-homoserine Lactone-Dependent Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unusual enantiomeric D,L-N-acyl homoserine lactones in Pectobacterium atrosepticum and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. L-Homoserine lactone hydrochloride - CAS-Number 2185-03-7 - Order from Chemodex [chemodex.com]
- 5. caymanchem.com [caymanchem.com]
- 6. docs.abcam.com [docs.abcam.com]
- 7. caymanchem.com [caymanchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. medchemexpress.com [medchemexpress.com]
Improving the yield of D-Homoserine Lactone hydrochloride chemical synthesis
Welcome to the technical support center for the synthesis of D-Homoserine Lactone hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, optimize yields, and troubleshoot common experimental hurdles. Our approach is rooted in explaining the fundamental chemistry behind each step, empowering you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for synthesizing this compound?
The most prevalent and economically viable starting material is D-methionine. Its structure contains the necessary four-carbon backbone and the correct stereochemistry. The synthesis involves the conversion of the methylthioethyl side chain of methionine into a hydroxyl group, which can then undergo intramolecular cyclization.[1] Alternative routes may start from D-aspartic acid derivatives, though these are often more complex.[2]
Q2: Why is the final product isolated as a hydrochloride salt?
The hydrochloride salt of D-Homoserine Lactone is a stable, crystalline solid, making it significantly easier to handle, purify, and store compared to the free amine form.[3] The free amine is an oil at room temperature and is more susceptible to degradation and polymerization. The salt form also improves solubility in certain polar solvents while facilitating precipitation from nonpolar organic solvents, which is advantageous for purification.
Q3: What is the critical chemical transformation in this synthesis, and what factors control it?
The key transformation is the acid-catalyzed intramolecular cyclization (lactonization) of a D-homoserine intermediate to form the five-membered lactone ring. This is an equilibrium-driven process. The yield is heavily influenced by the choice of acid catalyst, solvent, temperature, and the effective removal of water. In acidic aqueous solutions, a significant portion of the product can exist in equilibrium with the open-chain hydroxy acid form, which can reduce the isolated yield of the lactone.[4]
Q4: How important is maintaining stereochemical integrity during the synthesis?
It is absolutely critical. The biological activity of homoserine lactones and their derivatives is often highly dependent on the stereochemistry at the alpha-carbon.[5] Using D-methionine as a starting material provides the desired (R)-configuration. Harsh reaction conditions (e.g., excessively high temperatures or extreme pH) can risk racemization, leading to a mixture of enantiomers and complicating purification and biological assays. Therefore, reaction conditions must be chosen to preserve the optical purity of the material.[2][6]
Troubleshooting Guide: Enhancing Your Yield
This section addresses specific problems you may encounter during the synthesis. Each point explains the potential cause and provides a validated solution.
Issue 1: Low Overall Yield of this compound
-
Question: My final isolated yield is consistently below expectations (<50%). I've checked my reagents and stoichiometry. What are the likely causes and how can I fix this?
-
Answer & Solutions: Low yield is a multifaceted problem that can arise at different stages. A systematic approach is required to identify the bottleneck.
-
Cause A: Inefficient Lactonization. The cyclization step is an equilibrium. If conditions are not optimal, a significant amount of the D-homoserine intermediate will remain in its open-chain form.
-
Solution: Conduct the lactonization in an anhydrous solvent like ethanolic HCl. Refluxing D-homoserine in ethanolic HCl (saturated) helps drive the equilibrium towards the lactone by acting as both the acid catalyst and a dehydrating agent.[4] Ensure your starting material for this step is as dry as possible.
-
-
Cause B: Product Loss During Workup. The hydrochloride salt has some solubility in polar solvents. During aqueous workups or extractions, a substantial amount of the product can be lost to the aqueous phase.
-
Solution: Minimize aqueous workups after the lactone is formed. If an extraction is necessary, saturate the aqueous layer with sodium chloride to decrease the solubility of the product. Alternatively, after the reaction, concentrate the mixture in vacuo and precipitate the product by adding a nonpolar solvent like diethyl ether or ethyl acetate.
-
-
Cause C: Hydrolysis During Purification. The lactone ring is an ester and is susceptible to hydrolysis, especially under basic or even neutral aqueous conditions.
-
Solution: Maintain acidic conditions throughout the purification process. Use acidified solvents for chromatography if necessary. When crystallizing, ensure the solvent system is anhydrous. Avoid exposure to moisture and basic environments.
-
-
Issue 2: Formation of Multiple Side Products
-
Question: My crude reaction mixture shows several unexpected spots on TLC or peaks in LC-MS, complicating purification. How can I improve the reaction's selectivity?
-
Answer & Solutions: Side product formation often points to issues with reaction conditions or reagent stability.
-
Cause A: Intermolecular Reactions. The D-homoserine intermediate, having both an amine and a carboxylic acid/ester group, can potentially polymerize or form diketopiperazines, especially at high temperatures.
-
Solution: Control the reaction temperature carefully. While reflux is often required for lactonization, prolonged heating at very high temperatures should be avoided. Using a protecting group on the amine (e.g., Boc or Cbz) during intermediate steps can prevent intermolecular side reactions, although this adds extra steps to the synthesis.[7][8]
-
-
Cause B: Impure Starting Materials or Reagents. The quality of the starting D-methionine and any subsequent reagents is paramount. Impurities can lead to a cascade of side reactions.
-
Solution: Use high-purity (≥98%) D-methionine. Ensure all solvents are anhydrous where required. Verify the purity of any intermediate compounds before proceeding to the next step. Poor quality reagents are a common but often overlooked cause of low yields and complex product mixtures.[9]
-
-
Issue 3: Difficulty Crystallizing the Final Product
-
Question: After concentrating my reaction, the product separates as a sticky oil instead of a crystalline solid. How can I induce crystallization?
-
Answer & Solutions: Oiling out is a common problem in crystallization, indicating that the product's solubility in the chosen solvent is too high or that impurities are inhibiting crystal lattice formation.
-
Cause A: Incorrect Solvent System. The solvent may be too good at solvating the product, preventing it from precipitating in an ordered crystalline form.
-
Solution: The most common and effective method is to dissolve the crude oil in a minimal amount of a polar solvent (like ethanol or methanol) and then slowly add a nonpolar anti-solvent (like diethyl ether or ethyl acetate) with vigorous stirring until turbidity persists. Allow the mixture to stand, preferably at a low temperature (0-4 °C), to promote slow crystal growth.
-
-
Cause B: Presence of Impurities. Even small amounts of impurities can disrupt the crystallization process.
-
Solution: If a good solvent/anti-solvent system fails, the oil may need further purification. A quick pass through a short plug of silica gel (eluting with an appropriate solvent system like DCM/MeOH) can remove baseline impurities. After purification, attempt the crystallization again.
-
-
Cause C: Lack of Nucleation Sites. Crystallization requires an initial seed or nucleation site to begin.
-
Solution: Try scratching the inside of the flask with a glass rod at the solvent-air interface. This creates microscopic scratches that can serve as nucleation points. If you have a previous pure batch, adding a single tiny crystal (seeding) can induce crystallization of the entire batch.
-
-
Optimized Experimental Protocol: Synthesis from D-Methionine
This protocol describes a reliable method for synthesizing this compound from D-methionine. The rationale behind each step is explained to provide a self-validating workflow.
Step 1: N-Acetylation of D-Methionine
-
Objective: To protect the amine group, preventing it from participating in side reactions and directing the subsequent reaction to the carboxyl group.
-
Procedure:
-
Suspend D-methionine (1.0 eq) in a 3:1 mixture of acetic acid and acetic anhydride.
-
Heat the mixture to 90-100 °C with stirring for 1-2 hours until the solution becomes clear.
-
Cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.
-
Collect the white solid by vacuum filtration, wash with cold diethyl ether, and dry in vacuo.
-
-
Causality: Acetic anhydride is the acetylating agent. The acidic medium facilitates the reaction. This protection is crucial for the selectivity of the subsequent reduction step.
Step 2: Reductive Desulfurization and Lactonization
-
Objective: To simultaneously reduce the carboxylic acid to an alcohol and cleave the methylthioether, followed by in-situ acid-catalyzed lactonization. Note: This step can be challenging and requires careful control. A more controlled, two-step approach involves first forming the homoserine and then lactonizing. However, one-pot methods are common. A common route involves conversion to a homoserine derivative first. A more robust method involves converting D-methionine to D-homoserine, then lactonizing.[10] Let's detail that more reliable route.
Alternative & Recommended Protocol
Step 1: Conversion of D-Methionine to D-Homoserine
-
Objective: To convert the methylthioethyl side chain into a primary alcohol. This is often achieved via reaction with a strong acid like HBr, which cleaves the thioether and results in the lactone directly.[3]
-
Procedure:
-
Reflux D-methionine (1.0 eq) in concentrated hydrobromic acid (e.g., 48% HBr) for 6-8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the acid under reduced pressure. This will yield the crude D-Homoserine Lactone hydrobromide.
-
-
Causality: The strong acid protonates the sulfur atom, making it a good leaving group. The neighboring carboxylate group then attacks the gamma-carbon in an SN2 fashion, displacing the methylsulfonium group and forming the lactone ring directly. This is an efficient way to achieve the core transformation.
Step 2: Conversion to Hydrochloride Salt and Purification
-
Objective: To isolate the final product as a stable, pure hydrochloride salt.
-
Procedure:
-
Dissolve the crude D-Homoserine Lactone hydrobromide from the previous step in a minimal amount of hot absolute ethanol.
-
Bubble dry HCl gas through the solution, or add a saturated solution of HCl in ethanol, until the solution is acidic.
-
Cool the solution slowly to room temperature, then to 0-4 °C, to induce crystallization of this compound.
-
Collect the crystals by vacuum filtration, wash with cold anhydrous diethyl ether, and dry thoroughly under vacuum.
-
-
Causality: The addition of HCl ensures the product precipitates as the desired hydrochloride salt. Crystallization from an ethanol/ether system is a standard method for purifying amino acid derivatives, as the product is moderately soluble in hot ethanol but poorly soluble in cold ethanol and diethyl ether, allowing for effective separation from more soluble impurities.[4]
Data Summary & Visualization
Table 1: Key Parameters Influencing Yield
| Parameter | Recommended Condition | Rationale & Impact on Yield |
| Starting Material | High-purity D-Methionine (>98%) | Prevents side reactions from impurities, ensuring a cleaner crude product and higher final yield. |
| Lactonization Medium | Concentrated HBr or ethanolic HCl | Strong acid is required to catalyze the intramolecular esterification. Anhydrous conditions favor the lactone form over the open-chain hydroxy acid, directly increasing yield.[4] |
| Reaction Temperature | Reflux (typically 100-120 °C) | Provides the necessary activation energy for the reaction. However, excessively long reflux times can lead to degradation or racemization. |
| Workup Conditions | Anhydrous, Acidic | The lactone is an ester and is prone to hydrolysis. Maintaining an anhydrous and acidic environment prevents ring-opening, preserving the product. |
| Purification Method | Recrystallization (Ethanol/Ether) | Generally provides higher purity and better recovery for this specific salt compared to chromatography, which can lead to losses on the column.[2] |
Diagrams
Below are diagrams illustrating the chemical workflow and a troubleshooting decision tree.
Caption: A simplified workflow for the synthesis of D-Homoserine Lactone HCl.
Caption: A decision tree for troubleshooting low synthesis yield.
References
- Boto, A., et al. (2023). Short Synthesis of Structurally Diverse N-Acylhomoserine Lactone Analogs and Discovery of Novel Quorum Quenchers Against Gram-Negative Pathogens. MDPI.
- CJ CheilJedang Corp. (2017). METHOD FOR PREPARING BIOBASED HOMOSERINE LACTONE HYDROCHLORIDE AND BIOBASED ORGANIC ACID FROM MICROORGANISM-DERIVED O-ACYL HOMOS. European Patent Office.
- Hoechst Aktiengesellschaft. (1992). Process for the preparation of homoserin lactones. Google Patents.
- Gartemann, K.-H., et al. (2017). Synthetic route to obtain L-homoserine lactone hydrochloride. ResearchGate.
- Wikipedia. (n.d.). Homoserine. Wikipedia.
- Smaardijk, J., et al. (2021). Heterocyclic Chemistry Applied to the Design of N-Acyl Homoserine Lactone Analogues as Bacterial Quorum Sensing Signals Mimics. MDPI.
- Janssens, J. C. A., et al. (2007). Synthesis of N-Acyl Homoserine Lactone Analogues Reveals Strong Activators of SdiA, the Salmonella enterica Serovar Typhimurium LuxR Homologue. PMC - NIH.
- Valle, S. R., et al. (2021). Robust routes for the synthesis of N-acylated-L-homoserine lactone (AHL) quorum sensing molecules with high levels of enantiomeric purity. ResearchGate.
- Churchill, M. E. A., et al. (2018). Unusual enantiomeric D,L-N-acyl homoserine lactones in Pectobacterium atrosepticum and Pseudomonas aeruginosa. PMC - PubMed Central.
- Van der Ende, C., et al. (2019). Homoserine Lactone as a Structural Key Element for the Synthesis of Multifunctional Polymers. MDPI.
- Evonik Degussa GmbH. (2011). Preparation of Methionine or Selenomethionine from Homoserine via a Lactone Intermediate. Google Patents.
- Wikipedia. (n.d.). N-Acyl homoserine lactone. Wikipedia.
- ResearchGate. (2002). Reaction of (S)-homoserine lactone with Grignard reagents: Synthesis of amino-keto-alcohols and β-amino acid derivatives. ResearchGate.
- Borchardt, S. A., et al. (2001). Reaction of Acylated Homoserine Lactone Bacterial Signaling Molecules with Oxidized Halogen Antimicrobials. PMC - NIH.
- Val, M. E., et al. (2012). Defining the structure and function of acyl-homoserine lactone autoinducers. PMC.
- Gao, J., et al. (2011). Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones. PMC - NIH.
- Rulquin, H., et al. (2018). A systematic review of metabolism of methionine sources in animals: One parameter does not convey a comprehensive story. PMC.
- Evonik Degussa GmbH. (2011). Method for production of methionine from homoserine. Google Patents.
- LookChem. (n.d.). High Purity L-HOMOSERINE LACTONE HYDROBROMIDE. LookChem.
- Moshynets, O. V., et al. (2019). Synthetic route to obtain L-homoserine lactone hydrochloride. ResearchGate.
- Li, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa. Frontiers.
- Ullah, I., et al. (2024). Metabolic engineering strategies for L-Homoserine production in Escherichia coli. PMC.
- PubChem - NIH. (n.d.). This compound. PubChem.
- Subramanian, P. K., et al. (1982). Synthesis of (4R)-D,L-[4-2H]- and (4S)-D,L-[42H]homoserine lactones. American Chemical Society.
- Abbas, H. A., et al. (2023). Modified N-acyl-L-homoserine lactone compounds abrogate Las-dependent quorum-sensing response in human pathogen Pseudomonas aeruginosa. PubMed Central.
Sources
- 1. US7884240B2 - Method for production of methionine from homoserine - Google Patents [patents.google.com]
- 2. EP0498418B1 - Process for the preparation of homoserin lactones - Google Patents [patents.google.com]
- 3. High Purity L-HOMOSERINE LACTONE HYDROBROMIDE 15295-77-9 solid [tsaminoacid.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Unusual enantiomeric D,L-N-acyl homoserine lactones in Pectobacterium atrosepticum and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Modified N-acyl-L-homoserine lactone compounds abrogate Las-dependent quorum-sensing response in human pathogen Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. US20130006014A1 - Preparation of Methionine or Selenomethionine from Homoserine via a Lactone Intermediate - Google Patents [patents.google.com]
Technical Support Center: Maximizing Homoserine Lactone Recovery from Biofilm Matrices
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the extraction and recovery of N-acyl-homoserine lactones (HSLs) from complex bacterial biofilm matrices. Our goal is to equip you with the knowledge to overcome common experimental hurdles and ensure robust, reproducible results.
Introduction: The Challenge of the Biofilm Matrix
Bacterial biofilms present a formidable challenge for the extraction of small molecules like HSLs. The extracellular polymeric substance (EPS) matrix, a complex mixture of polysaccharides, proteins, lipids, and extracellular DNA (eDNA), can sequester or impede the efficient extraction of these critical quorum-sensing signals[1][2]. Low recovery is a frequent issue that can compromise the accuracy of quantification and the overall understanding of quorum sensing within a specific biological system. This guide is designed to systematically address the potential causes of low HSL recovery and provide actionable solutions.
Part 1: Troubleshooting Guide - A Symptom-Based Approach
This section is structured to help you diagnose and resolve issues based on the symptoms you are observing in your experimental workflow.
Symptom 1: Consistently Low or No HSL Signal Detected by LC-MS/MS or GC-MS
If you are consistently observing a weak or absent signal for your target HSLs, it is crucial to systematically evaluate each stage of your experimental process.
Answer: This is a common and frustrating issue. The root cause can often be traced back to one or more of the following critical areas: inefficient biofilm disruption, suboptimal solvent extraction, or degradation of the HSL molecules.
Troubleshooting Steps:
-
Evaluate Biofilm Disruption: The dense and protective nature of the biofilm matrix can prevent the extraction solvent from reaching the embedded bacterial cells and the HSLs within the matrix.
-
Mechanical Disruption: Are you incorporating a physical disruption step? Sonication in an ice bath is a highly effective method to break apart the biofilm structure and improve solvent penetration[3][4]. Vortexing with sterile glass beads is another alternative.
-
Enzymatic Treatment: For particularly tenacious biofilms, consider a targeted enzymatic approach. A cocktail of enzymes such as DNase I (to degrade eDNA) and a relevant polysaccharidase can help to break down the EPS matrix. However, be mindful that this will add complexity and potential for contamination to your sample.
-
-
Optimize Solvent Extraction: The choice of solvent and the extraction conditions are paramount for efficient HSL recovery.
-
Solvent Selection: Ethyl acetate, particularly when acidified, is widely reported as one of the most effective solvents for HSL extraction[5][6][7]. The acidification (e.g., with 0.1% to 0.5% acetic or formic acid) helps to protonate the HSLs, increasing their solubility in the organic solvent. For more polar, short-chain HSLs, a mixture of ethyl acetate and acetone (e.g., 4:1 v/v) may improve recovery[8][9].
-
Extraction Repetition: A single extraction is often insufficient. It is recommended to perform the extraction three times with fresh solvent for each repetition, pooling the organic phases to maximize yield[3][4][7].
-
pH Control: HSLs are susceptible to lactonolysis (opening of the lactone ring) at alkaline pH. Maintaining an acidic to neutral pH during extraction is critical for preserving the integrity of the molecule[7].
-
-
Prevent HSL Degradation: HSLs can be chemically unstable under certain conditions.
-
Temperature: Perform all extraction steps at a low temperature (e.g., on ice or at 4°C) to minimize thermal degradation. When evaporating the solvent, use a rotary evaporator at a temperature no higher than 40-45°C[5][6].
-
Storage: Store your extracts at -20°C or lower to prevent degradation over time[5][7].
-
Part 2: Frequently Asked Questions (FAQs)
This section addresses specific questions that frequently arise during HSL extraction from biofilms.
Q1: What is the best solvent for extracting a broad range of HSLs with varying acyl chain lengths?
A1: Acidified ethyl acetate is the most versatile and commonly recommended solvent for extracting a wide range of HSLs[5][6][7]. Its polarity is well-suited for both short-chain and long-chain HSLs. For very short-chain HSLs (like C4-HSL), which are more polar, ensuring the sample is sufficiently acidified can enhance partitioning into the organic phase. Some studies have shown that a combination of ethyl acetate and acetone can improve the recovery of more polar HSLs from complex matrices like soil[8][9][10].
Q2: Can I use methanol or ethanol for HSL extraction?
A2: While methanol is sometimes used, primary alcohols like ethanol are generally not recommended for HSL extraction. This is because they can cause solvolysis, leading to the opening of the lactone ring and the formation of an ester, which will alter the mass of the molecule and render it undetectable by targeted mass spectrometry methods[11].
Q3: How can I be sure that my extraction method itself is not the cause of low recovery?
A3: To validate your extraction method, it is highly recommended to perform a spike-and-recovery experiment. This involves adding a known concentration of a synthetic HSL standard to a blank biofilm matrix (from a mutant strain that does not produce HSLs) and then performing your entire extraction and analysis protocol. A high recovery of the spiked standard will give you confidence in your methodology.
Q4: My samples are very complex, and I'm seeing a lot of matrix effects in my LC-MS/MS analysis. How can I clean up my samples?
A4: For complex samples, a post-extraction cleanup step using Solid-Phase Extraction (SPE) can significantly reduce matrix effects and improve the quality of your data[4][5]. A hydrophilic-lipophilic-balanced (HLB) sorbent is often a good choice for retaining a broad range of HSLs while allowing interfering compounds to be washed away[4].
Q5: Are there alternatives to solvent extraction for detecting HSLs in biofilms?
A5: While solvent extraction followed by mass spectrometry is the gold standard for quantification, biosensor-based assays can be a valuable tool for detection, especially when dealing with very low concentrations of HSLs[5]. Biosensors, which are typically genetically modified bacteria that produce a detectable signal (e.g., light or color) in the presence of specific HSLs, can be very sensitive. However, they are generally not as quantitative as mass spectrometry and can be prone to cross-reactivity[12].
Part 3: Protocols and Data
Optimized HSL Extraction Protocol from Biofilms
This protocol integrates best practices for maximizing HSL recovery.
Materials:
-
Biofilm culture
-
Sterile phosphate-buffered saline (PBS)
-
Ethyl acetate (HPLC grade), acidified with 0.1% (v/v) glacial acetic acid
-
Centrifuge tubes
-
Sonicator (probe or water bath)
-
Rotary evaporator
-
Acetonitrile (HPLC grade)
-
0.22 µm syringe filters
Procedure:
-
Biofilm Harvesting:
-
Carefully remove the planktonic cells and media from your biofilm culture.
-
Gently wash the biofilm with sterile PBS to remove any remaining media components.
-
Scrape the biofilm into a pre-weighed centrifuge tube. Determine the wet weight of the biofilm.
-
-
Physical Disruption:
-
Resuspend the biofilm in 1 mL of acidified ethyl acetate per 100 mg of wet biofilm weight.
-
Place the tube in an ice-water bath and sonicate for 5-10 minutes. Use short pulses to avoid overheating the sample.
-
-
Liquid-Liquid Extraction:
-
Vortex the sample vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the organic and aqueous phases.
-
Carefully collect the upper organic phase (ethyl acetate) and transfer it to a clean tube.
-
Repeat the extraction of the remaining aqueous phase and cell debris two more times with fresh acidified ethyl acetate.
-
Pool all three organic extracts.
-
-
Solvent Evaporation and Reconstitution:
-
Dry the pooled ethyl acetate extracts using a rotary evaporator at a temperature not exceeding 40°C.
-
Once completely dry, reconstitute the HSL residue in a small, precise volume (e.g., 100-200 µL) of HPLC-grade acetonitrile.
-
Vortex thoroughly to ensure all HSLs are dissolved.
-
-
Final Preparation for Analysis:
-
Filter the reconstituted sample through a 0.22 µm syringe filter to remove any particulate matter.
-
The sample is now ready for analysis by LC-MS/MS or GC-MS.
-
Data Presentation: Solvent Selection Guide
| HSL Type | Acyl Chain Length | Polarity | Recommended Primary Solvent | Notes |
| Short-chain HSLs | C4 - C8 | Higher | Acidified Ethyl Acetate | Acidification is crucial for efficient extraction. |
| Long-chain HSLs | C10 - C14 | Lower | Acidified Ethyl Acetate | Generally extracts well with standard protocols. |
| 3-oxo HSLs | Varies | Higher than unsubstituted | Acidified Ethyl Acetate | The 3-oxo group increases polarity. |
| 3-hydroxy HSLs | Varies | Higher than unsubstituted | Acidified Ethyl Acetate | The 3-hydroxy group increases polarity. |
Part 4: Visualizations
Experimental Workflow for HSL Extraction
Caption: A streamlined workflow for the extraction of HSLs from biofilm matrices.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting low HSL recovery.
References
- Ravn, L., Christensen, A. B., Molin, S., Givskov, M., & Gram, L. (2001). Methods for detecting and characterizing N-acyl-homoserine lactones produced by Gram-negative bacteria and their relation to quorum sensing and bacterial ecology. Journal of Microbiological Methods, 44(3), 239-251. [Link]
- Tan, C. H., Koh, K. S., Xie, C., & Rice, S. A. (2017). Targeting N-acyl-homoserine lactones (AHLs) on the quorum quenching AiiA protein to eradicate biofilm formation in Vibrio parahaemolyticus. Taylor & Francis Online. [Link]
- Wang, Y., Li, Y., Li, J., & Wang, H. (2017). Development of an extraction method and LC–MS analysis for N-acylated-l-homoserine lactones (AHLs) in wastewater treatment biofilms. Analytical and Bioanalytical Chemistry, 409(23), 5431-5443. [Link]
- Geske, G. D., O'Neill, J. C., Miller, D. M., Mattmann, M. E., & Blackwell, H. E. (2008). Recent advances in the study of N-acyl-L-homoserine lactone-mediated quorum sensing and the discovery of novel inhibitors. Chemical Society Reviews, 37(7), 1432-1447. [Link]
- Taghadosi, R., Dashti, A., & Farajzadeh, D. (2018). Biochemical detection of N-Acyl homoserine lactone from biofilm-forming uropathogenic Escherichia coli isolated from urinary tract infection samples. Jundishapur Journal of Microbiology, 11(1). [Link]
- Samrot, A. V., Sahithya, K., Selvarani, A. J., Purushothaman, S., & Raji, P. (2018). Targeting Acyl Homoserine Lactone (AHL) of Pseudomonas aeruginosa Responsible for Biofilm Formation using Plant Metabolites. Journal of Pure and Applied Microbiology, 12(2), 655-663. [Link]
- Gan, H. M., Sheng, Y. J., Yin, Y. L., & Li, Y. W. (2017). Determination of N-acyl homoserine lactones in soil using accelerated solvent extraction combined with solid-phase extraction and gas chromatography–mass spectrometry. Analytical Methods, 9(3), 442-449. [Link]
- Sheng, Y. J., Gan, H. M., Yin, Y. L., & Li, Y. W. (2017). Determination of N-acyl homoserine lactones in soil using accelerated solvent extraction combined with solid-phase extraction and gas chromatography–mass spectrometry. RSC Publishing. [Link]
- Sheng, Y. J., Gan, H. M., Yin, Y. L., & Li, Y. W. (2017). Determination of N-acyl homoserine lactones in soil using accelerated solvent extraction combined with solid-phase extraction and gas chromatography-mass spectrometry. Request PDF. [Link]
- Li, Z., & Nair, S. K. (2012). Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones. Journal of Applied Microbiology, 112(4), 609-619. [Link]
- Lu, C., Wang, X., Wang, Y., & Zhang, Y. (2019). Identification of Quorum-Sensing Molecules of N-Acyl-Homoserine Lactone in Gluconacetobacter Strains by Liquid Chromatography-Tandem Mass Spectrometry. MDPI. [Link]
- Singh, S., Singh, S. K., Chowdhury, I., & Singh, R. (2017). Strategies against biofilm: (a) physical methods of biofilm removal...
- Charlton, T., de Nys, R., & Netting, A. (2000). Detection of bacterial N-acyl homoserine lactones in clinical samples. Methods in enzymology, 305, 417-430. [Link]
- Afonso-Lopes, A., Galliot, C., Morin, D., & Touboul, D. (2024).
- Yan, J., Nadell, C. D., & Bassler, B. L. (2017). The role of biofilm matrix composition in controlling colony expansion and morphology. Proceedings of the National Academy of Sciences, 114(25), E5038-E5046. [Link]
- Wang, H., Liu, Y., Li, D., & Zhang, Y. (2015). Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii. Frontiers in Microbiology, 6, 1475. [Link]
- Zhou, Y., Yu, H., & Wang, J. (2019). Molecular evidence of toxic effect on the biofilm and its matrix. The Royal Society of Chemistry. [Link]
- Vasudevan, S. (2016).
- Zhurina, M. V., Plakunov, V. K., & Zaitsev, S. V. (2020). Composition of the Biofilm Matrix of Cutibacterium acnes Acneic Strain RT5. Frontiers. [Link]
- Samrot, A. V., Sahithya, K., Selvarani, A. J., Purushothaman, S., & Raji, P. (2018). Targeting Acyl Homoserine Lactone (AHL) of Pseudomonas aeruginosa Responsible for Biofilm Formation using Plant Metabolites.
- Zappe, A., & Senges, C. H. R. (2019). Extraction of Extracellular Matrix in Static and Dynamic Candida Biofilms Using Cation Exchange Resin and Untargeted Analysis of Matrix Metabolites by Ultra-High-Performance Liquid Chromatography-Tandem Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS). Frontiers. [Link]
- Ciofu, O., & Tolker-Nielsen, T. (2019). Understanding Quorum-Sensing and Biofilm Forming in Anaerobic Bacterial Communities. MDPI. [Link]
- Khan, F., Javaid, A., & Ahmad, I. (2016). Targeting Acyl Homoserine Lactones (AHLs) by the quorum quenching bacterial strains to control biofilm formation in Pseudomonas aeruginosa. NIH. [Link]
- Shrestha, R., & Joshi, P. (2022). Physical Approaches to Prevent and Treat Bacterial Biofilm. PMC - PubMed Central. [Link]
- Al-Dhabaan, F. A. (2019). Quantification of AHL production of P. aeruginosa PAO1. The cells were...
- Karygianni, L., Ren, Z., & Koo, H. (2020). Methods Used for the Eradication of Staphylococcal Biofilms. MDPI. [Link]
- Roy, R., Tiwari, M., & Donelli, G. (2018). Recent Strategies to Combat Biofilms Using Antimicrobial Agents and Therapeutic Approaches. PMC - PubMed Central. [Link]
- Fleming, D., & Rumbaugh, K. P. (2017). Approaches to Dispersing Medical Biofilms. MDPI. [Link]
- Cegelski, L. (2015).
- Zhang, Y., & Li, Y. (2018). Isolation and Characterization of N-acyl Homoserine Lactone-Producing Bacteria From Cattle Rumen and Swine Intestines. Frontiers. [Link]
- De Faria, A. F., Martinez, D. S. T., & Meira, S. M. M. (2019). Emerging strategies of bacterial adaptation mechanisms to silver and metal oxide nanomaterials. FEMS Microbiology Reviews, 43(1), 1-22. [Link]
- Chen, X., & Zhang, H. (2013). N-Acyl Homoserine Lactone-Mediated Quorum Sensing with Special Reference to Use of Quorum Quenching Bacteria in Membrane Biofouling Control. NIH. [Link]
- Brackman, G., & Coenye, T. (2015). Going beyond the Control of Quorum-Sensing to Combat Biofilm Infections. PMC - PubMed Central. [Link]
- Kalia, V. C., Patel, S. K. S., & Lee, J. K. (2021). Quorum Quenching Approaches against Bacterial-Biofilm-Induced Antibiotic Resistance. MDPI. [Link]
- Zhang, Y., Wang, S., & Li, Y. (2023).
- Zhang, X., & Liu, B. (2021). Inhibition of Quorum Sensing and Biofilm Formation of Esculetin on Aeromonas Hydrophila. Frontiers. [Link]
Sources
- 1. The role of biofilm matrix composition in controlling colony expansion and morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sum of the Parts: Composition and Architecture of the Bacterial Extracellular Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. microbiologyjournal.org [microbiologyjournal.org]
- 7. researchgate.net [researchgate.net]
- 8. Determination of N-acyl homoserine lactones in soil using accelerated solvent extraction combined with solid-phase extraction and gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. Determination of N-acyl homoserine lactones in soil using accelerated solvent extraction combined with solid-phase extraction and gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Identification of Unanticipated and Novel N-Acyl L-Homoserine Lactones (AHLs) Using a Sensitive Non-Targeted LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for storing D-Homoserine Lactone hydrochloride stock solutions
Welcome to the technical support guide for D-Homoserine Lactone hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on the storage and handling of this compound stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is the hydrochloride salt of the D-enantiomer of homoserine lactone. It serves as a key synthetic intermediate in the creation of various organic molecules. Notably, it is the core structural unit of N-acyl-homoserine lactones (AHLs), which are signaling molecules involved in bacterial quorum sensing. In research, it is often used as a building block for synthesizing analogs of these bacterial signaling molecules to study and modulate bacterial communication and biofilm formation.[1]
Q2: How should I store the solid this compound powder?
The solid, powdered form of this compound should be stored at room temperature.[2][3] It is important to keep the container tightly sealed to protect it from moisture, as the compound can be hygroscopic.[4] For long-term stability, some suppliers recommend storage at -20°C, particularly for the L-enantiomer, which has similar stability characteristics. Always refer to the manufacturer's specific recommendations provided with the product.
Q3: What are the recommended solvents for preparing a stock solution of this compound?
This compound is soluble in both Dimethyl Sulfoxide (DMSO) and water.[5] A common stock solution concentration is 10 mg/mL in either of these solvents.[5] It is important to note that the use of primary alcohols like ethanol or methanol is not recommended as they can cause the opening of the lactone ring, leading to the degradation of the compound.[6][7]
Q4: I've prepared a stock solution. What are the optimal storage conditions and for how long is it stable?
The stability of your stock solution is highly dependent on the storage temperature. For short-term storage (up to one month), it is recommended to keep the solution at -20°C.[8] For longer-term storage, aliquoting the stock solution into smaller, single-use volumes and storing them at -80°C can maintain stability for up to six months.[8] It is crucial to use the solution within this timeframe to ensure its integrity.[8] Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound.
Troubleshooting Guide
Problem 1: My this compound powder has clumped together.
-
Cause: This is likely due to the absorption of moisture from the air, as the compound is hygroscopic.[4]
-
Solution: While clumping may not necessarily indicate degradation, it is best to handle the compound in a dry environment, such as under a flow of inert gas (e.g., nitrogen or argon) or in a glove box. Ensure the container is always tightly sealed after use. If you need to weigh the powder, do so quickly to minimize exposure to ambient humidity.
Problem 2: I am seeing poor or inconsistent results in my experiments using a previously prepared stock solution.
-
Cause 1: Solution Degradation. The lactone ring of the homoserine lactone is susceptible to hydrolysis, especially in aqueous solutions.[9] If the solution was not stored properly (i.e., at the correct temperature or for too long), it may have degraded.
-
Solution 1: Prepare a fresh stock solution from the solid powder. It is best practice to prepare fresh solutions for critical experiments. If you must use a stored solution, allow it to come to room temperature slowly before use and visually inspect for any precipitation.
-
Cause 2: Repeated Freeze-Thaw Cycles. Each time the stock solution is frozen and thawed, the compound can be subjected to conditions that promote degradation.
-
Solution 2: When you first prepare a stock solution, it is highly recommended to aliquot it into smaller, single-use volumes. This way, you only thaw the amount you need for a single experiment, preserving the integrity of the remaining stock.
Problem 3: I am having trouble dissolving the compound in my chosen solvent.
-
Cause: The solubility of this compound can be affected by the purity of the solvent and the temperature.
-
Solution: Ensure you are using high-purity, anhydrous DMSO or sterile, nuclease-free water. Gentle warming and vortexing can aid in dissolution. For aqueous solutions of other similar compounds, sonication and heating to 60°C have been used to aid solubility.[10] However, be cautious with heating as it can accelerate degradation. If preparing a solution in a buffer, it is recommended to first dissolve the compound in a small amount of DMSO and then dilute it with the aqueous buffer.[6]
Experimental Protocols & Data
Table 1: Solubility and Recommended Storage Conditions
| Parameter | Recommendation | Source(s) |
| Recommended Solvents | DMSO, Water | [5] |
| Solubility | 10 mg/mL in DMSO or water | [5] |
| Solid Storage | Room Temperature (short-term), -20°C (long-term) | [2][3] |
| Stock Solution Storage (Short-term) | -20°C (up to 1 month) | [8] |
| Stock Solution Storage (Long-term) | -80°C (up to 6 months) | [8] |
Protocol: Preparation of a 10 mg/mL Stock Solution
Materials:
-
This compound powder
-
Anhydrous DMSO or sterile, nuclease-free water
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Weighing: In a clean, dry environment, carefully weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of your chosen solvent (DMSO or water) to achieve a final concentration of 10 mg/mL.
-
Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming can be applied if necessary, but avoid excessive heat.
-
Aliquoting: Dispense the stock solution into smaller, single-use, sterile tubes. This will minimize contamination and prevent degradation from repeated freeze-thaw cycles.
-
Storage: Label the aliquots clearly with the compound name, concentration, and date of preparation. Store them at -20°C for short-term use or -80°C for long-term storage.
Visual Guides
Diagram 1: Stock Solution Preparation and Storage Workflow
This diagram illustrates the recommended workflow for preparing and storing this compound stock solutions to ensure stability and experimental reproducibility.
Caption: Workflow for this compound stock solution preparation.
References
- PubChem. This compound. [Link]
- ACS Chemical Biology.
- PubMed. Degradation pathway of homoserine lactone bacterial signal molecules by halogen antimicrobials identified by liquid chromatography with photodiode array and mass spectrometric detection. [Link]
- Canadian Journal of Microbiology. Degradation of acyl-homoserine lactone molecules by Acinetobacter sp. strain C1010. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound | 104347-13-9 [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. L-Homoserine lactone hydrochloride - CAS-Number 2185-03-7 - Order from Chemodex [chemodex.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. adipogen.com [adipogen.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing Incubation Time for D-Homoserine Lactone Hydrochloride Experiments
Welcome to the technical support resource for researchers utilizing D-Homoserine Lactone hydrochloride in their experiments. This guide is designed to provide you with in-depth, field-proven insights to help you navigate the nuances of optimizing incubation time, a critical parameter for obtaining reliable and reproducible results. As your dedicated Senior Application Scientist, my goal is to explain not just the "how" but the "why" behind these experimental choices, ensuring your protocols are robust and self-validating.
Frequently Asked Questions (FAQs)
This section addresses common foundational questions about this compound and its use in quorum sensing research.
Q1: What is this compound and how does it differ from the more common L-Homoserine Lactone?
A1: this compound is the D-enantiomer of homoserine lactone, a core component of many N-acyl homoserine lactone (AHL) signaling molecules used by Gram-negative bacteria in quorum sensing. The key difference lies in the stereochemistry of the molecule. Most naturally occurring AHLs are the L-enantiomers.[1] This stereospecificity is crucial because the LuxR-type receptors that bind AHLs are often highly selective for the L-form. As a result, D-Homoserine Lactone is typically considered biologically inactive or a weak antagonist of quorum sensing.[2]
Q2: What are the primary factors that affect the stability of this compound in my experiments?
A2: The stability of the lactone ring in homoserine lactones is sensitive to several factors. The most critical are:
-
pH: The lactone ring is susceptible to hydrolysis at alkaline pH, which inactivates the molecule. For optimal stability, maintain a neutral or slightly acidic pH in your culture media or buffers.[2]
-
Temperature: Elevated temperatures can accelerate the degradation of homoserine lactones. It is advisable to store stock solutions at -20°C and prepare working solutions fresh, keeping them on ice when not in use.[2]
-
Enzymatic Degradation: Some bacterial strains produce enzymes like lactonases and acylases that can degrade AHLs.[2]
Q3: How does this compound typically function in a bacterial quorum sensing context?
A3: While the L-enantiomers of AHLs are potent agonists that activate quorum sensing-regulated gene expression, D-enantiomers often act as weak antagonists.[2] They may compete with the native L-AHLs for binding to the LuxR-type receptor, thereby inhibiting the downstream signaling cascade. However, their effects can be subtle and may require careful optimization of experimental conditions, including incubation time, to observe.
Q4: Can the concentration of D-Homoserine Lactones change over the course of an experiment?
A4: Yes. Studies have shown that the production and accumulation of D-enantiomers of N-acyl homoserine lactones can be temporal, with concentrations increasing over time in bacterial cultures.[3] This suggests that the observed effect of exogenously added this compound might also be time-dependent, making the optimization of incubation time a critical step.
Optimizing Incubation Time: A Step-by-Step Guide
The incubation time in your experiments is not just a matter of convenience; it is a critical variable that can significantly impact your results, especially when working with a modulator like this compound. An incubation period that is too short may not allow for the full antagonistic effect to manifest, while one that is too long might be confounded by factors such as bacterial growth phase changes, nutrient depletion, or the accumulation of other signaling molecules.
The following guide provides a systematic approach to determining the optimal incubation time for your specific experimental setup.
The Rationale for a Time-Course Experiment
A time-course experiment is the most effective way to identify the optimal incubation period. By measuring the response to this compound at multiple time points, you can observe the onset, peak, and potential decline of its effect. This is particularly important given that the production of endogenous signaling molecules by your bacterial strain will also be changing over time as the culture progresses through different growth phases (lag, exponential, and stationary).
Experimental Workflow for Optimizing Incubation Time
Caption: Workflow for optimizing incubation time.
Detailed Protocol for a Time-Course Experiment
This protocol is a general template and should be adapted to your specific bacterial strain, reporter system, and experimental question.
Materials:
-
Bacterial strain of interest
-
Appropriate growth medium (e.g., LB, M9)
-
This compound (high purity)
-
Control compounds (e.g., vehicle solvent, known agonist/antagonist)
-
Sterile culture tubes or microplates
-
Incubator with shaking capabilities
-
Spectrophotometer
-
Reagents for your specific assay (e.g., reporter gene substrate, crystal violet for biofilm quantification)
Procedure:
-
Prepare Overnight Culture: Inoculate a single colony of your bacterial strain into a small volume of growth medium and incubate overnight at the optimal temperature with shaking.
-
Prepare Working Solutions: The next day, prepare fresh solutions of this compound and control compounds in the appropriate solvent. Ensure the final solvent concentration in your experiment does not affect bacterial growth or the assay readout.
-
Inoculate Experimental Cultures: Dilute the overnight culture into fresh, pre-warmed growth medium to a low starting optical density (OD600), typically between 0.01 and 0.05. This ensures you can monitor the entire growth curve.
-
Add Test Compounds: Aliquot the inoculated culture into your experimental vessels (e.g., tubes or wells of a microplate). Add this compound and control compounds to the appropriate vessels to achieve the desired final concentrations. Include a "no treatment" control and a "vehicle only" control.
-
Incubation and Monitoring: Incubate the cultures at the optimal temperature with shaking. At each predetermined time point (e.g., 2, 4, 6, 8, 12, and 24 hours), remove an aliquot from each culture.
-
Measure Bacterial Growth: For each aliquot, measure the OD600 to monitor bacterial growth. This is crucial for normalizing your phenotype data to cell density.
-
Assay for Phenotype: Process the remainder of each aliquot according to your specific assay protocol to measure the desired phenotype (e.g., bioluminescence, fluorescence, biofilm formation).
-
Data Analysis:
-
Plot the OD600 versus time to generate growth curves for each condition.
-
For the phenotype data, normalize the readings to the corresponding OD600 measurement to account for differences in cell number.
-
Plot the normalized phenotype data versus time for each condition.
-
The optimal incubation time is the point at which you observe the maximal desired effect of this compound (e.g., the greatest inhibition of a quorum sensing-dependent phenotype) with minimal confounding effects from the bacterial growth phase.
-
Recommended Starting Conditions for Incubation Time Optimization
| Parameter | Recommended Starting Point | Rationale |
| Bacterial Strain | Your specific strain of interest | Different strains have different growth kinetics and quorum sensing systems. |
| Growth Medium | The standard medium for your strain | Ensure consistent growth and expression of the phenotype of interest. |
| D-Homoserine Lactone HCl Concentration | A range of concentrations (e.g., 1 µM, 10 µM, 100 µM) | To account for potential dose-dependent effects. |
| Time Points | 2, 4, 6, 8, 12, 24 hours | To cover the lag, exponential, and stationary phases of bacterial growth. |
| Controls | No treatment, vehicle only, known agonist/antagonist | To ensure the observed effects are due to D-Homoserine Lactone HCl. |
Troubleshooting Guide
This section provides solutions to common problems you may encounter when optimizing incubation time for your this compound experiments.
Q: I am not observing any effect of this compound at any of the time points in my time-course experiment. What could be the issue?
A: There are several potential reasons for a lack of response:
-
Insufficient Incubation Time: It's possible that the antagonistic effect of this compound takes longer to become apparent. Consider extending your time course to 48 hours, especially if your bacterial strain has a long doubling time.
-
Inappropriate Concentration: The concentration of this compound may be too low to effectively compete with the endogenous AHLs produced by your bacterial strain. Try increasing the concentration in your next experiment.
-
Degradation of the Compound: As mentioned in the FAQs, this compound can degrade under certain conditions.[2] Double-check the pH of your medium and ensure you are preparing your solutions fresh.
-
Resistant Bacterial Strain: The LuxR-type receptor in your bacterial strain may have a very low affinity for the D-enantiomer, rendering it ineffective as an antagonist.
Q: I see a slight inhibitory effect of this compound at early time points, but this effect disappears or even reverses at later time points. Why is this happening?
A: This is a common observation and can be attributed to a few factors:
-
Accumulation of Endogenous AHLs: As your bacterial culture enters the late exponential and stationary phases, the concentration of the native L-AHLs can increase dramatically. This high concentration of the natural agonist can outcompete the D-enantiomer antagonist, leading to a loss of the inhibitory effect.
-
Temporal Production of D-Enantiomers: Some bacteria can produce D-enantiomers of AHLs, and their concentrations can increase over time.[3] If your bacterial strain does this, the exogenously added this compound may be contributing to a complex mixture of signaling molecules with unpredictable effects at later time points.
-
Bacterial Growth Phase-Dependent Gene Expression: The expression of the phenotype you are measuring may be strongly regulated by the bacterial growth phase, independent of quorum sensing. The initial inhibition you observe might be masked by a strong induction of the phenotype as the culture enters the stationary phase.
Q: My results are highly variable between replicate experiments, especially when I change the incubation time. How can I improve reproducibility?
A: High variability is often a sign of insufficient control over experimental parameters. To improve reproducibility:
-
Standardize Inoculum Preparation: Always start your experiments with a fresh overnight culture grown under identical conditions. The age and density of the inoculum can affect the lag phase and subsequent growth kinetics.
-
Ensure Consistent Incubation Conditions: Use a reliable incubator with precise temperature and shaking speed controls. Even small variations can alter bacterial growth and metabolism.
-
Monitor pH: If your medium is not well-buffered, the pH can change significantly over a long incubation period due to bacterial metabolism. This can affect both bacterial growth and the stability of this compound.[2] Consider using a buffered medium or measuring and adjusting the pH at each time point.
-
Perform a Full Time-Course: Avoid single-point measurements. A full time-course analysis will give you a much clearer picture of the dynamics of the system and help you identify the most robust and reproducible time window for your measurements.
Signaling Pathway and Experimental Design Visualization
Sources
Technical Support Center: Troubleshooting Poor Reproducibility in D-Homoserine Lactone Hydrochloride Studies
Welcome to the technical support center for D-Homoserine Lactone hydrochloride. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting and improving the reproducibility of their experiments. Unreliable results can be a significant roadblock in scientific progress, and this resource provides a structured, in-depth approach to identifying and resolving common issues encountered when working with this quorum-sensing modulator.
Introduction: The Challenge of Reproducibility
This compound and its N-acylated derivatives are pivotal molecules in the study of quorum sensing (QS) in Gram-negative bacteria.[1] QS is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density, influencing virulence, biofilm formation, and other collective behaviors.[2][3] Given its role in regulating pathogenesis, there is significant interest in developing QS inhibitors as potential antimicrobial agents.[3]
However, the chemical nature of the homoserine lactone ring and the intricacies of bacterial signaling pathways can lead to experimental variability. This guide provides a systematic approach to troubleshooting, from fundamental chemical properties to complex biological interactions.
Part 1: Foundational Troubleshooting - Compound Integrity and Preparation
Poor reproducibility often stems from inconsistencies in the preparation and handling of this compound. This section addresses the most common issues related to the compound itself.
FAQ 1: My this compound is not dissolving properly. What is the recommended solvent and procedure?
Answer:
Proper dissolution is the first critical step for accurate and reproducible experiments. This compound is generally soluble in water and dimethyl sulfoxide (DMSO).[4]
Recommended Solvents and Procedures:
| Solvent | Concentration | Preparation Notes |
| Water (Sterile, Nuclease-Free) | Up to 10 mg/mL[4] | This is the preferred solvent for most cell-based assays to avoid solvent-induced artifacts. Prepare fresh solutions for each experiment. |
| DMSO | Up to 10 mg/mL[4] | Useful for creating concentrated stock solutions. However, be mindful of the final DMSO concentration in your assay, as it can have physiological effects on bacteria.[5] |
Step-by-Step Dissolution Protocol:
-
Weighing: Accurately weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of sterile water or DMSO to achieve the desired stock concentration.
-
Vortexing: Vortex the solution thoroughly until the powder is completely dissolved. Visually inspect for any remaining particulate matter.
-
Sterilization (if necessary): If preparing an aqueous stock solution for use in sterile culture media, filter-sterilize the solution through a 0.22 µm syringe filter. Avoid autoclaving, as high temperatures can degrade the molecule.
FAQ 2: I suspect my this compound is degrading. What are the optimal storage conditions?
Answer:
The stability of this compound is crucial for consistent experimental outcomes. The lactone ring is susceptible to hydrolysis, especially at alkaline pH.[6][7]
Recommended Storage Conditions:
| Form | Storage Temperature | Duration | Special Considerations |
| Solid (Powder) | Room Temperature[8] or -20°C[9] | Up to 4 years (at -20°C)[9] | Protect from light and moisture.[4][10] |
| Stock Solution (in DMSO) | -20°C or -80°C | Up to 1 month at -20°C, up to 6 months at -80°C[11] | Aliquot to avoid repeated freeze-thaw cycles. |
| Aqueous Solution | 2-8°C | Use immediately; do not store for more than one day.[5] | The lactone ring is prone to hydrolysis in aqueous solutions. |
Causality Behind Degradation:
The lactone ring in homoserine lactones is an ester, which can be hydrolyzed (broken apart by water) in a pH- and temperature-dependent manner.[6][7] This process, known as lactonolysis, opens the ring and renders the molecule inactive as a signaling molecule. The rate of hydrolysis increases with higher pH and temperature.[6][7]
Part 2: Experimental Design and Execution - Minimizing Variability in Assays
Once you have ensured the integrity of your this compound, the next step is to scrutinize your experimental setup. Inconsistencies in your assay conditions can be a major source of poor reproducibility.
FAQ 3: I am observing inconsistent results in my quorum sensing inhibition assays. What are the key experimental parameters to standardize?
Answer:
Quorum sensing assays, such as those measuring the inhibition of virulence factor production or biofilm formation, are sensitive to subtle variations in experimental conditions.[12] Key parameters to standardize include:
-
Bacterial Strain and Growth Phase: Ensure you are using a consistent bacterial strain and that the inoculum for each experiment is from a culture in the same growth phase (e.g., mid-logarithmic phase).
-
Inoculum Density: Standardize the starting optical density (OD) of your bacterial cultures for all experiments.
-
Incubation Time and Temperature: The timing of this compound addition and the total incubation time should be optimized and kept consistent.[12]
-
Media Composition: Components of the culture medium can sometimes interact with signaling molecules. Use the same batch of media for a set of experiments whenever possible.
-
Gentle Washing Steps: In biofilm assays, be gentle and consistent during washing steps to avoid dislodging the biofilm.[12]
Workflow for Troubleshooting Inconsistent Assay Results
Sources
- 1. Unusual enantiomeric D,L-N-acyl homoserine lactones in Pectobacterium atrosepticum and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bmglabtech.com [bmglabtech.com]
- 3. Exploiting Quorum Sensing To Confuse Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. L-Homoserine lactone hydrochloride - CAS-Number 2185-03-7 - Order from Chemodex [chemodex.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner during Growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-acylhomoserine lactones undergo lactonolysis in a pH-, temperature-, and acyl chain length-dependent manner during growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa [pubmed.ncbi.nlm.nih.gov]
- 8. chemscene.com [chemscene.com]
- 9. caymanchem.com [caymanchem.com]
- 10. L-Homoserine lactone hydrobromide - CAS-Number 15295-77-9 - Order from Chemodex [chemodex.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
Minimizing degradation of D-Homoserine Lactone during experimental procedures
A Guide to Minimizing Degradation and Ensuring Experimental Integrity
Welcome to the technical support resource for D-Homoserine Lactone (D-HSL) and its derivatives. As Senior Application Scientists, we understand that the success of your research in quorum sensing, drug development, and microbiology hinges on the stability and integrity of your signaling molecules. This guide provides in-depth, field-proven insights to help you navigate the challenges of D-HSL degradation, ensuring the reliability and reproducibility of your experimental data.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions our team receives regarding the stability and handling of D-Homoserine Lactone.
Q1: What are the primary factors that cause D-Homoserine Lactone to degrade?
A1: The integrity of D-Homoserine Lactone is primarily threatened by three factors: pH, temperature, and enzymatic activity. The core structure of D-HSL features a five-membered lactone ring. This ring is susceptible to hydrolysis (a process called lactonolysis), which opens the ring to form D-homoserine. This process is significantly accelerated by alkaline pH and elevated temperatures.[1][2] Additionally, certain microorganisms produce enzymes, such as lactonases, that can catalytically hydrolyze the lactone ring, inactivating the molecule.[3][4]
Q2: What is the optimal pH range for working with D-HSL to ensure its stability?
A2: D-Homoserine Lactone is most stable in neutral to slightly acidic conditions, ideally within a pH range of 5.0 to 7.0.[1] As the pH becomes alkaline (pH > 7.5), the rate of hydroxide ion-mediated hydrolysis of the lactone ring increases dramatically, leading to rapid degradation of the molecule.[5] In fact, during bacterial growth in culture, the pH can rise to levels (e.g., pH 8.5) that cause significant turnover of these molecules.[2][5] If your experimental conditions necessitate an alkaline pH, it is critical to prepare D-HSL solutions fresh immediately before use and minimize incubation times.
Q3: How does temperature impact the stability of D-HSL solutions?
A3: Temperature is a critical factor; higher temperatures accelerate the rate of chemical reactions, including the hydrolysis of the lactone ring. Studies have shown that raising the temperature from 22°C to 37°C significantly increases the rate of degradation.[5] For this reason, long-term storage of D-HSL, both as a solid and in stock solutions, should be at -20°C.[6][7] When in use, working solutions should be kept on ice to minimize thermal degradation.
Q4: What is the correct way to prepare and store D-HSL stock solutions for maximum longevity?
A4: For long-term storage (≥4 years), D-HSL should be stored as a solid at -20°C.[6][7] Stock solutions should be prepared by dissolving the solid in a suitable, anhydrous organic solvent. Recommended solvents include dimethyl sulfoxide (DMSO) and chloroform.[7][8] It is critical to avoid primary alcohols like ethanol, as they have been shown to actively participate in opening the lactone ring.[7][8][9][10][11] Once dissolved, the stock solution should be purged with an inert gas (like argon or nitrogen) to remove oxygen, aliquoted into smaller volumes to avoid repeated freeze-thaw cycles, and stored at -20°C.
Q5: Can I dissolve D-HSL directly in aqueous buffers for my experiments?
A5: While D-HSL is sparingly soluble in aqueous buffers, preparing and storing aqueous solutions is not recommended for more than one day.[10][11] The presence of water makes the lactone ring susceptible to hydrolysis, a process that is highly dependent on the pH and temperature of the buffer. If an aqueous solution is required, it should be prepared fresh from a concentrated organic stock solution just before the experiment. The final concentration of the organic solvent should be kept to a minimum to avoid physiological effects on the experimental system.[10]
Part 2: Troubleshooting Experimental Failures
Unexpected or inconsistent results can often be traced back to the degradation of D-HSL. This guide will help you diagnose and resolve common experimental issues.
Scenario 1: Inconsistent or No Biological Activity in Cell-Based Assays
You are performing a quorum sensing induction assay, but your results are variable or show no effect, even at concentrations where activity is expected.
-
Possible Cause A: pH-Induced Hydrolysis in Culture Medium
-
The Science: Many bacterial cultures, as they enter the stationary phase, will increase the pH of the surrounding medium to alkaline levels (e.g., pH 8.4-8.5).[5] This alkaline environment rapidly degrades D-HSL via lactonolysis, reducing its effective concentration and leading to a loss of signaling activity.[2]
-
Troubleshooting Protocol:
-
Monitor the pH of your culture medium throughout the experiment, especially at key time points (e.g., inoculation, mid-log phase, stationary phase).
-
If the pH rises above 7.5, consider using a well-buffered medium to maintain a stable, neutral pH.
-
Alternatively, add the D-HSL to the culture at a later time point, just before the measurement is taken, to minimize its exposure to degradative conditions.
-
-
-
Possible Cause B: Enzymatic Degradation by Your Microorganism
-
The Science: Your bacterial strain may be producing "quorum quenching" enzymes, such as AHL lactonases, which specifically target and inactivate homoserine lactones by hydrolyzing the lactone ring.[3][12][13] This is a natural biological mechanism for interfering with bacterial communication.
-
Troubleshooting Protocol:
-
Test for Enzymatic Activity: Prepare a cell-free supernatant from a stationary phase culture of your organism.
-
Incubate a known concentration of D-HSL in this supernatant and in a sterile medium control at the standard experimental temperature.
-
After a set time (e.g., 2-4 hours), test the activity of the D-HSL from both samples using a reliable biosensor strain (e.g., Chromobacterium violaceum CV026 or Agrobacterium tumefaciens A136).[13] A significant loss of activity in the supernatant sample compared to the control indicates enzymatic degradation.
-
Mitigation: If enzymatic degradation is confirmed, consider using a cell-free assay system or shorten the incubation time to reduce the impact of the enzyme.[14]
-
-
Scenario 2: Stored Stock Solutions Have Lost Potency Over Time
You notice that a previously reliable stock solution of D-HSL is now yielding weaker or no results in your assays.
-
Possible Cause A: Improper Solvent Choice
-
The Science: Solvents like ethanol and other primary alcohols can act as nucleophiles and directly attack the lactone ring, causing it to open.[7][8][9] This reaction permanently inactivates the molecule. Using such solvents for stock solutions will lead to significant degradation over time, even when stored at low temperatures.
-
Solution: Always use recommended anhydrous solvents such as DMSO or chloroform for preparing stock solutions.[7][8] Discard any stocks made with inappropriate solvents and prepare fresh solutions following the correct protocol.
-
-
Possible Cause B: Degradation from Repeated Freeze-Thaw Cycles
-
The Science: Each time a stock solution is thawed, it is exposed to ambient temperature, increasing the potential for thermal degradation. More importantly, water condensation can be introduced into the tube, which, over multiple cycles, can accumulate and facilitate hydrolysis of the D-HSL.
-
Solution: The Aliquoting Protocol
-
When preparing a new stock solution, immediately divide it into small, single-use aliquots in properly sealed vials.
-
Calculate the volume per aliquot based on the amount needed for a typical experiment.
-
Store these aliquots at -20°C.
-
For each experiment, retrieve and thaw only one aliquot. Any unused portion of the thawed aliquot should be discarded to ensure maximum potency for future experiments.
-
-
Part 3: Key Methodologies & Data Visualization
Protocol: Preparation of a Stable D-Homoserine Lactone Stock Solution
This protocol outlines the steps for creating a stable, reliable stock solution for long-term use.
-
Materials: D-Homoserine Lactone (solid), anhydrous dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes or cryovials, inert gas (argon or nitrogen).
-
Calculation: Determine the required concentration and volume for your stock solution (e.g., 10 mM). Calculate the mass of D-HSL needed (M.W. of D-HSL ≈ 101.1 g/mol ).[6]
-
Dissolution: In a sterile environment (e.g., a laminar flow hood), carefully weigh the D-HSL and add it to a sterile vial. Add the calculated volume of anhydrous DMSO to achieve the final desired concentration.
-
Mixing: Vortex the solution gently until the D-HSL is completely dissolved.
-
Inert Gas Purge: Briefly flush the headspace of the vial with an inert gas to displace oxygen and prevent oxidation.
-
Aliquoting: Immediately dispense the stock solution into single-use volumes in sterile, tightly-sealing vials (e.g., 20 µL aliquots into 0.5 mL microcentrifuge tubes).
-
Storage: Label the aliquots clearly with the compound name, concentration, and date. Store immediately at -20°C.
Data Summary: Factors Influencing Lactone Ring Stability
The stability of the homoserine lactone ring is highly dependent on environmental factors. The following table, based on extensive studies of N-Acyl Homoserine Lactones (AHLs), summarizes these effects. The principles apply directly to D-HSL.
| Factor | Condition | Impact on Stability | Rationale & Causality | Reference |
| pH | Slightly Acidic (pH 5.0-6.5) | High Stability | The lactone ring is stable; low concentration of hydroxide ions to initiate hydrolysis. | [1][5] |
| Neutral (pH 7.0) | Good Stability | Slow rate of hydrolysis begins, but generally acceptable for short-term experiments. | [5] | |
| Alkaline (pH > 8.0) | Rapid Degradation | High concentration of hydroxide ions leads to rapid nucleophilic attack and ring opening (lactonolysis). | [2][5] | |
| Temperature | -20°C | Excellent Stability | Recommended for long-term storage of solids and organic stock solutions. | [6][7] |
| 4°C | Moderate Stability | Suitable for short-term storage (hours to a day) of working solutions on ice. | [1] | |
| 22°C (Room Temp) | Low Stability | Increased molecular motion accelerates the rate of hydrolysis. | [5] | |
| 37°C (Incubation Temp) | Very Low Stability | Significantly accelerates the rate of both chemical and enzymatic degradation. | [5] | |
| Solvent | Anhydrous DMSO, Chloroform | High Stability | Aprotic or non-polar solvents do not participate in the hydrolysis reaction. | [7][8] |
| Water / Aqueous Buffer | Variable Stability | Water is a reactant in hydrolysis; stability is highly dependent on pH and temperature. | [10] | |
| Ethanol, Primary Alcohols | Causes Degradation | Alcohols can act as nucleophiles, leading to alcoholysis and opening of the lactone ring. | [8][9][11] |
Visualizing Degradation Pathways and Workflows
Diagram 1: Primary Degradation Pathway of D-Homoserine Lactone
This diagram illustrates the chemical transformation that occurs during pH-dependent hydrolysis (lactonolysis), the primary non-enzymatic degradation pathway for D-HSL.
Caption: D-HSL degradation via hydrolysis of the lactone ring.
Diagram 2: Troubleshooting Workflow for Inconsistent Bioactivity
This workflow provides a logical sequence of steps to diagnose the root cause of failed or inconsistent experimental results with D-HSL.
Caption: Logical workflow for troubleshooting D-HSL experiments.
References
- Amara, N., et al. (2011). Two main modes of enzyme-catalyzed hydrolysis of N-acylhomoserine lactones.
- Yates, E. A., et al. (2002). N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner during Growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa. Infection and Immunity, 70(10), 5635–5646. [Link]
- Wikipedia. (n.d.). N-Acyl homoserine lactone. Wikipedia. [Link]
- ResearchGate. (n.d.). Enzymatic degradation of AHL signals by AHL-lactonase and AHL-acylase.
- ResearchGate. (n.d.). The possible ways of enzymatic degradation of AHLs.
- Chan, K. G., et al. (2015). Deciphering Physiological Functions of AHL Quorum Quenching Acylases. Frontiers in Microbiology. [Link]
- Palmer, A. G., et al. (2014). Plant Responses to Bacterial N-Acyl l-Homoserine Lactones are Dependent on Enzymatic Degradation to l-Homoserine. ACS Chemical Biology. [Link]
- Alramadhan, W., et al. (2023). Degradation of N-Acyl Homoserine Lactone Quorum Sensing Signals by Bacillus thuringiensis AHL Lactonase. Scientific Research Publishing. [Link]
- Morin, D., et al. (2000). Degradation pathway of homoserine lactone bacterial signal molecules by halogen antimicrobials identified by liquid chromatography with photodiode array and mass spectrometric detection.
- Chun, C. K., et al. (2012). High-Performance Liquid Chromatography Analysis of N-Acyl Homoserine Lactone Hydrolysis by Paraoxonases.
- ResearchGate. (n.d.). Enzymatic hydrolysis of N-acylhomoserine lactones (AHLs).
- Uroz, S., et al. (2008). Degradation of N-acyl homoserine lactone quorum sensing signal molecules by forest root-associated fungi. FEMS Microbiology Ecology. [Link]
- Yates, E. A., et al. (2002). N-acylhomoserine lactones undergo lactonolysis in a pH-, temperature-, and acyl chain length-dependent manner during growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa. PubMed. [Link]
- Li, J., et al. (2018). Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii. Frontiers in Microbiology. [Link]
- Kusada, H., et al. (2019). Novel N-Acyl Homoserine Lactone-Degrading Bacteria Isolated From Penicillin-Contaminated Environments and Their Quorum-Quenching Activities. Frontiers in Microbiology. [Link]
- Huang, J. J., et al. (2003). Utilization of Acyl-Homoserine Lactone Quorum Signals for Growth by a Soil Pseudomonad and Pseudomonas aeruginosa PAO1. Applied and Environmental Microbiology. [Link]
- Costa, J. G., et al. (2022).
- Xiong, Y., & Liu, Y. (2013). The role of N-acyl homoserine lactones in maintaining the stability of aerobic granules. Applied Microbiology and Biotechnology. [Link]
- Romero, M., et al. (2021). Understanding Quorum-Sensing and Biofilm Forming in Anaerobic Bacterial Communities. MDPI. [Link]
- Zhu, J., et al. (2006). Rapid Screening of Quorum-Sensing Signal N-Acyl Homoserine Lactones by an In Vitro Cell-Free Assay. Applied and Environmental Microbiology. [Link]
- ASM Journals. (n.d.). N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner during Growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa. ASM Journals. [Link]
- Wikipedia. (n.d.). Quorum sensing. Wikipedia. [Link]
- Haque, S., et al. (2019). Targeting Acyl Homoserine Lactones (AHLs) by the quorum quenching bacterial strains to control biofilm formation in Pseudomonas aeruginosa. Journal of Basic Microbiology. [Link]
- Sio, C. F., et al. (2006). Quorum Quenching by an N-Acyl-Homoserine Lactone Acylase from Pseudomonas aeruginosa PAO1. Infection and Immunity. [Link]
- MP Biomedicals. (n.d.). DL-Homoserine lactone, 5 g. MP Biomedicals. [Link]
- ResearchGate. (n.d.). Degradation of N-Acyl Homoserine Lactone Quorum Sensing Signals by Bacillus thuringiensis AHL Lactonase.
- Bokhove, M., et al. (2020). Engineering acyl-homoserine lactone-interfering enzymes toward bacterial control. Essays in Biochemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. N-acylhomoserine lactones undergo lactonolysis in a pH-, temperature-, and acyl chain length-dependent manner during growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Degradation of N-Acyl Homoserine Lactone Quorum Sensing Signals by Bacillus thuringiensis AHL Lactonase [scirp.org]
- 5. N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner during Growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Targeting Acyl Homoserine Lactones (AHLs) by the quorum quenching bacterial strains to control biofilm formation in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rapid Screening of Quorum-Sensing Signal N-Acyl Homoserine Lactones by an In Vitro Cell-Free Assay - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of D-Homoserine Lactone vs. L-Homoserine Lactone in Bacterial Quorum Sensing
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Stereochemical Nuances of Bacterial Communication
Quorum sensing (QS) is a sophisticated cell-to-cell communication system that enables bacteria to monitor their population density and collectively regulate gene expression. In many Gram-negative bacteria, this intricate signaling network is mediated by N-acyl homoserine lactones (AHLs). These molecules are synthesized by LuxI-type synthases and recognized by LuxR-type transcriptional regulators, which, upon binding to their cognate AHL, modulate the expression of genes controlling a variety of phenotypes, including biofilm formation, virulence factor production, and bioluminescence.[1]
The homoserine lactone moiety of AHLs possesses a chiral center, leading to the existence of D- and L-enantiomers. While it has long been established that the naturally occurring and biologically active forms of AHLs are predominantly the L-enantiomers, recent investigations have revealed the natural production of D-enantiomers by some bacteria, prompting a deeper examination of their biological relevance.[1][2] This guide provides a comprehensive comparison of the biological activities of D- and L-homoserine lactones, supported by experimental data and methodologies, to elucidate the critical role of stereochemistry in bacterial communication and to inform the development of novel anti-infective strategies.
The Central Dogma of AHL Activity: Stereospecificity of LuxR-Type Receptors
The profound difference in the biological activity between D- and L-homoserine lactones lies in the stereospecificity of their cognate LuxR-type receptors. These intracellular proteins have evolved to recognize the specific three-dimensional structure of L-AHLs, leading to a significantly more potent response to this enantiomer.
The L-enantiomer is a potent agonist, capable of inducing a quorum sensing response at low concentrations. In contrast, the D-enantiomer is generally considered to be inactive or a very weak agonist, often requiring significantly higher concentrations to elicit a minimal response.[3] In some instances, D-isomers have been observed to act as weak antagonists of their L-counterparts.
The precise molecular interactions underpinning this stereospecificity involve a network of hydrogen bonds and hydrophobic interactions within the ligand-binding pocket of the LuxR-type receptor. The specific orientation of the acyl chain and the lactone ring of the L-enantiomer allows for an optimal fit, leading to a conformational change in the receptor that promotes dimerization, DNA binding, and subsequent gene transcription. The D-enantiomer, with its altered stereochemistry, is unable to achieve this optimal binding, resulting in a much-reduced or absent biological response.
Quantitative Comparison of Biological Activity
The disparity in the biological activity between D- and L-homoserine lactones can be quantitatively assessed using various bioassays. Reporter gene assays, which typically employ a bacterial strain engineered to produce a measurable signal (e.g., light, fluorescence, or color) in response to QS activation, are a common method for determining the half-maximal effective concentration (EC50) of an AHL.
| Compound/Derivative | Biological System | Assay | Observed Activity of L-isomer | Observed Activity of D-isomer |
| N-acyl-homoserine lactones (AHLs) | Gram-negative bacteria (e.g., Chromobacterium violaceum, Pseudomonas aeruginosa) | Quorum Sensing (e.g., violacein production, reporter gene expression) | Potent agonist, induces a response at low concentrations. | Generally considered inactive or a very weak agonist/antagonist at high concentrations.[3] |
| N-(3-oxohexanoyl)-homoserine lactone (3-oxo-C6-HSL) | Vibrio fischeri (bioluminescence) | Reporter Gene Assay | EC50 in the low micromolar range. | Markedly reduced activity. |
| N-(4-bromo-phenylacetanoyl)-l-homoserine lactone | Vibrio fischeri | Reporter Gene Assay | Potent antagonist. | Significantly reduced antagonistic activity (~20% inhibition compared to the L-isomer).[4] |
Note: Specific EC50 and IC50 values can vary depending on the specific AHL, the bacterial reporter strain, the cognate LuxR-type receptor, and the experimental conditions.
Experimental Methodologies for Comparative Analysis
To empirically determine the differential activities of D- and L-homoserine lactones, the following experimental protocols are widely employed:
Reporter Gene Assay for Agonist and Antagonist Activity
This assay quantifies the ability of a compound to either activate (agonist) or inhibit (antagonist) a LuxR-type receptor.
Experimental Workflow:
Caption: Workflow for a reporter gene assay to determine agonist and antagonist activity.
Step-by-Step Protocol:
-
Prepare Reporter Strain: Culture a suitable bacterial reporter strain (e.g., E. coli expressing a specific LuxR-type receptor and a corresponding reporter gene construct) overnight in appropriate growth medium.
-
Prepare Compounds: Prepare stock solutions of D- and L-homoserine lactones in a suitable solvent (e.g., DMSO or ethanol). Perform serial dilutions to create a range of concentrations for testing.
-
Assay Setup: In a 96-well microtiter plate, add a standardized volume of the reporter strain culture to each well.
-
Agonist Assay: To test for agonist activity, add the different concentrations of D- and L-homoserine lactones to the wells. Include a positive control (a known potent L-AHL) and a negative control (solvent only).
-
Antagonist Assay: To test for antagonist activity, add the different concentrations of D-homoserine lactones to wells that also contain a fixed, sub-maximal concentration of the cognate L-homoserine lactone.
-
Incubation: Incubate the plate at the optimal temperature for the reporter strain for a specified period to allow for gene expression.
-
Signal Measurement: Measure the reporter signal (e.g., luminescence, fluorescence, or absorbance) using a plate reader.
-
Data Analysis: Plot the reporter signal as a function of the homoserine lactone concentration to generate dose-response curves. From these curves, calculate the EC50 (for agonists) or IC50 (for antagonists) values.
Biofilm Formation Assay
This assay assesses the impact of D- and L-homoserine lactones on the ability of bacteria to form biofilms, a key quorum sensing-regulated phenotype.
Experimental Workflow:
Caption: Simplified signaling pathway of LuxI/LuxR quorum sensing, highlighting the differential roles of D- and L-Homoserine Lactones.
Conclusion and Future Directions
The biological activity of homoserine lactones in bacterial quorum sensing is exquisitely dependent on their stereochemistry. The L-enantiomer is the primary, highly potent signaling molecule, while the D-enantiomer exhibits significantly reduced or no agonistic activity. This stereospecificity is dictated by the precise molecular architecture of the LuxR-type receptor's ligand-binding pocket.
For researchers in drug development, this stereochemical distinction is of paramount importance. The development of quorum sensing inhibitors (QSIs) as novel anti-infective agents often involves the synthesis of AHL analogs. Understanding the structure-activity relationships, including the impact of stereochemistry, is crucial for designing potent and specific antagonists that can disrupt bacterial communication without exerting bactericidal pressure, thereby reducing the likelihood of resistance development.
Future research should continue to explore the subtle roles of D-homoserine lactones in bacterial signaling. While they are less active, their potential as competitive inhibitors or their involvement in yet-to-be-discovered signaling pathways warrants further investigation. A deeper understanding of the biosynthesis and degradation of both enantiomers will provide a more complete picture of the complex chemical language of bacteria.
References
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A Comparative Guide to Quorum Sensing Inhibitors: D-Homoserine Lactone Hydrochloride Versus Established Antagonists
For Researchers, Scientists, and Drug Development Professionals
In the ever-escalating battle against antimicrobial resistance, targeting bacterial communication, or quorum sensing (QS), has emerged as a promising therapeutic strategy. By disrupting QS, we can potentially mitigate bacterial virulence and biofilm formation without exerting the strong selective pressure that drives resistance to traditional antibiotics. This guide provides a detailed comparison of D-Homoserine Lactone hydrochloride, a potential quorum sensing inhibitor (QSI), with other well-characterized QSIs. We will delve into their mechanisms of action, present available experimental data, and provide detailed protocols for their evaluation.
The Central Role of Quorum Sensing in Bacterial Pathogenesis
Quorum sensing is a sophisticated cell-to-cell communication process that bacteria employ to monitor their population density. This is achieved through the production, release, and detection of small signaling molecules known as autoinducers. When the concentration of these autoinducers reaches a certain threshold, it triggers a coordinated change in gene expression across the bacterial population. This collective behavior allows bacteria to act as multicellular organisms, regulating processes crucial for their survival and virulence, such as biofilm formation, toxin production, and motility.[1][2] In many Gram-negative bacteria, a prominent class of autoinducers is the N-acyl homoserine lactones (AHLs).[3]
The LuxI/LuxR system is a well-studied AHL-based QS circuit. The LuxI-type synthase produces the AHL signal molecule, which then binds to the LuxR-type transcriptional regulator. This complex then modulates the expression of target genes.[4] Given its central role in controlling pathogenicity, the QS system presents an attractive target for the development of novel anti-infective therapies.[5]
This compound: A Potential Modulator of AHL Synthesis
This compound is the enantiomer of the naturally occurring L-homoserine lactone, a core component of AHL signaling molecules. Its structural similarity suggests a potential role in interfering with QS pathways. The primary proposed mechanism of action for D-Homoserine lactone is the regulation of AHL synthase, specifically RhlI in organisms like Pseudomonas aeruginosa.[6] RhlI is responsible for the synthesis of N-butanoyl-L-homoserine lactone (C4-HSL), an important autoinducer in the rhl QS system. By potentially inhibiting or competing with the natural substrate for RhlI, D-Homoserine lactone could disrupt the production of this key signaling molecule, thereby attenuating downstream QS-controlled gene expression.[3]
It is important to note that while the mechanism is plausible, extensive quantitative data on the efficacy of this compound as a QS inhibitor, such as IC50 values or specific percentages of biofilm and virulence factor reduction, are not yet widely available in peer-reviewed literature. Further research is needed to fully elucidate its potency and spectrum of activity.
Established Quorum Sensing Inhibitors: A Comparative Overview
A variety of natural and synthetic compounds have been identified as potent QSIs. These inhibitors can be broadly categorized based on their mode of action: interference with signal generation, disruption of signal reception, or degradation of the signal molecule.[7] Below, we compare this compound with two well-studied classes of QSIs.
Furanones: Competitive Inhibitors of AHL Receptors
Halogenated furanones, originally isolated from the marine red alga Delisea pulchra, are among the most extensively studied QSIs.[8] A well-known synthetic example is brominated furanone C-30.
-
Mechanism of Action : Furanones are structural mimics of AHLs and act as competitive inhibitors of LuxR-type receptors. They bind to the AHL binding site on the receptor protein, preventing the native AHL from binding and activating the transcription of QS-regulated genes.[8][9] Studies have shown that furanone C-30 can effectively inhibit both the LasR and RhlR receptors in P. aeruginosa.[1]
-
Efficacy : Furanone C-30 has demonstrated significant efficacy in reducing the production of various virulence factors and inhibiting biofilm formation in P. aeruginosa.[2][10] It has also been shown to increase the susceptibility of biofilms to antibiotic treatment.[6]
Patulin: A Natural Mycotoxin with QSI Activity
Patulin is a mycotoxin produced by several species of fungi, including Penicillium. It has been identified as a potent QSI.
-
Mechanism of Action : The precise mechanism of patulin's QSI activity is still under investigation, but it is known to interfere with QS-regulated gene expression in P. aeruginosa.[6] It has been shown to down-regulate a significant number of genes controlled by the QS system.
-
Efficacy : Patulin has been shown to reduce the production of QS-controlled virulence factors and enhance the susceptibility of P. aeruginosa biofilms to tobramycin.[6] Furthermore, in a murine pulmonary infection model, patulin treatment led to a more rapid clearance of P. aeruginosa.[6]
Comparative Summary of Quorum Sensing Inhibitors
| Inhibitor Class | Representative Compound | Proposed/Known Mechanism of Action | Target Organism Example | Available Efficacy Data |
| Homoserine Lactone Enantiomer | This compound | Potential regulator/inhibitor of AHL synthase (e.g., RhlI)[6] | Pseudomonas aeruginosa | Limited quantitative data currently available |
| Halogenated Furanones | Brominated Furanone C-30 | Competitive inhibitor of AHL receptors (e.g., LasR, RhlR)[1][8] | Pseudomonas aeruginosa | Significant reduction of virulence factors and biofilm formation[2][10] |
| Mycotoxins | Patulin | Interference with QS-regulated gene expression[6] | Pseudomonas aeruginosa | Reduction of virulence factors, increased antibiotic susceptibility of biofilms[6] |
Visualizing Quorum Sensing and its Inhibition
To better understand the complex processes of quorum sensing and its inhibition, the following diagrams illustrate the key pathways and mechanisms.
Caption: A simplified diagram of a typical AHL-based quorum sensing pathway.
Caption: Mechanisms of action for different classes of quorum sensing inhibitors.
Experimental Protocols for Evaluating Quorum Sensing Inhibitors
The following are detailed, step-by-step methodologies for key experiments used to assess the efficacy of QSIs.
Reporter Gene Assay for Quorum Sensing Inhibition
This assay utilizes a reporter bacterial strain, such as Chromobacterium violaceum, which produces a colored pigment (violacein) under the control of a QS system. Inhibition of QS results in a quantifiable reduction in pigment production.[4][11]
Methodology:
-
Prepare Bacterial Culture: Inoculate a suitable broth medium (e.g., Luria-Bertani broth) with Chromobacterium violaceum and incubate overnight at 30°C with shaking.
-
Prepare Assay Plate: In a 96-well microtiter plate, add a serial dilution of the test compound (e.g., this compound) to fresh broth medium. Include a positive control (a known QSI) and a negative control (solvent vehicle).
-
Inoculate with Reporter Strain: Add a standardized inoculum of the overnight C. violaceum culture to each well. If using a mutant strain that requires an exogenous AHL to induce QS, add the specific AHL to all wells except the negative control.
-
Incubation: Incubate the plate at 30°C for 24-48 hours, or until the purple color is well-developed in the control wells.
-
Quantify Violacein Production: After incubation, quantify the violacein production. This can be done by lysing the cells and measuring the absorbance of the extracted violacein at a specific wavelength (typically around 585 nm).
-
Data Analysis: Calculate the percentage of violacein inhibition for each concentration of the test compound relative to the untreated control.
Caption: Workflow for the reporter gene assay using Chromobacterium violaceum.
Crystal Violet Biofilm Inhibition Assay
This assay is a widely used method to quantify the effect of a compound on bacterial biofilm formation.
Methodology:
-
Prepare Bacterial Culture: Grow the bacterial strain of interest (e.g., Pseudomonas aeruginosa) in a suitable broth medium overnight.
-
Prepare Assay Plate: In a flat-bottomed 96-well microtiter plate, add fresh broth medium containing serial dilutions of the test compound.
-
Inoculate: Add a standardized inoculum of the overnight bacterial culture to each well. Include positive and negative controls.
-
Incubation: Incubate the plate under static conditions at 37°C for 24-48 hours to allow for biofilm formation.
-
Washing: Carefully remove the planktonic cells by gently washing the wells with a buffer solution (e.g., phosphate-buffered saline).
-
Staining: Add a 0.1% crystal violet solution to each well and incubate at room temperature for 15-30 minutes. The crystal violet will stain the adherent biofilm.[12]
-
Washing: Wash the wells again to remove excess stain.
-
Solubilization: Add a solvent (e.g., 30% acetic acid or ethanol) to each well to solubilize the crystal violet bound to the biofilm.[13]
-
Quantification: Transfer the solubilized stain to a new plate and measure the absorbance at a wavelength of approximately 590 nm.[12]
-
Data Analysis: The absorbance is directly proportional to the amount of biofilm formed. Calculate the percentage of biofilm inhibition for each concentration of the test compound.
Minimum Inhibitory Concentration (MIC) Assay
It is crucial to determine the MIC of a potential QSI to ensure that any observed anti-virulence or anti-biofilm effects are not due to bactericidal or bacteriostatic activity.
Methodology:
-
Prepare Assay Plate: In a 96-well microtiter plate, prepare serial dilutions of the test compound in a suitable broth medium.
-
Inoculate: Add a standardized inoculum of the test bacteria to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[14]
-
Determine MIC: The MIC is the lowest concentration of the compound that prevents visible bacterial growth.[14] This can be assessed visually or by measuring the optical density at 600 nm.
-
Interpretation: For a compound to be considered a true QSI, it should exhibit anti-QS activity at sub-MIC concentrations, meaning at concentrations that do not inhibit bacterial growth.[15]
Conclusion and Future Directions
The disruption of quorum sensing represents a compelling strategy to combat bacterial infections, particularly in an era of widespread antibiotic resistance. While this compound shows promise as a potential QSI through its proposed mechanism of inhibiting AHL synthesis, further rigorous investigation is required to quantify its efficacy and compare it directly with established inhibitors like furanones and patulin. The experimental protocols detailed in this guide provide a robust framework for such evaluations. As our understanding of the intricate network of bacterial communication deepens, so too will our ability to develop targeted and effective anti-virulence therapies. The continued exploration of novel QSIs, including this compound, is a critical endeavor in the future of infectious disease management.
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A Comparative Guide to Validating D-Homoserine Lactone as an AHL Synthase Inhibitor
For researchers, scientists, and drug development professionals, the disruption of bacterial communication, or quorum sensing (QS), presents a promising antivirulence strategy. N-Acyl-homoserine lactone (AHL) synthases are central to this process in many Gram-negative bacteria, making them a key target for novel therapeutics.[1] This guide provides an in-depth, comparative framework for validating the inhibitory mechanism of D-Homoserine Lactone (D-HSL) on AHL synthases, contrasting its performance with other potential inhibitors and grounding the methodology in rigorous experimental data.
The Central Role of AHL Synthases in Quorum Sensing
Quorum sensing is a cell-to-cell communication system that allows bacteria to monitor their population density and collectively regulate gene expression.[2] In many Gram-negative pathogens, this process is mediated by AHLs, small signaling molecules produced by LuxI-family AHL synthases.[3][4] These enzymes catalyze the formation of AHLs from S-adenosyl-L-methionine (SAM) and an acyl-acyl carrier protein (acyl-ACP).[3] As the bacterial population grows, AHLs accumulate, and upon reaching a threshold concentration, they bind to cognate LuxR-type transcriptional regulators, triggering the expression of genes often associated with virulence, biofilm formation, and antibiotic resistance.[2][5] Consequently, inhibiting AHL synthases offers a compelling strategy to attenuate bacterial pathogenicity without exerting direct bactericidal pressure, which may slow the development of resistance.[6]
D-Homoserine Lactone, a stereoisomer of the natural L-homoserine lactone moiety of AHLs, has been investigated as a potential inhibitor. The rationale lies in its structural similarity to the native substrate, suggesting it could act as a competitive inhibitor by binding to the enzyme's active site. This guide outlines a multi-faceted approach to rigorously validate this hypothesis.
A Validated Workflow for Inhibitor Characterization
A robust validation of any potential enzyme inhibitor requires a tiered approach, moving from the confirmation of enzymatic activity inhibition to the detailed characterization of the physical binding interaction and, ultimately, to the structural elucidation of the inhibitory mechanism.
Caption: A streamlined workflow for Isothermal Titration Calorimetry.
Comparative Thermodynamic Data
A comparison of the thermodynamic signatures of D-HSL and other ligands can provide insights into their binding mechanisms.
| Ligand | Target Enzyme | Kd (µM) | ΔH (kcal/mol) | TΔS (kcal/mol) | Stoichiometry (n) |
| D-Homoserine Lactone | RhlI | [Hypothetical: 45] | [Hypothetical: -8.5] | [Hypothetical: -2.5] | [Hypothetical: ~1] |
| Butyryl-SAM (Substrate Analog) [7] | RhlI | [Hypothetical: 15] | [Hypothetical: -12.0] | [Hypothetical: -5.0] | [Hypothetical: ~1] |
| Sinefungin (SAM Analog) [7] | RhlI | [Hypothetical: 5] | [Hypothetical: -15.0] | [Hypothetical: -7.0] | [Hypothetical: ~1] |
Phase 3: Structural Validation of the Inhibitory Mechanism
The definitive validation of an inhibitory mechanism comes from visualizing the inhibitor bound to the enzyme's active site. X-ray crystallography provides an atomic-level picture of this interaction, confirming the binding mode and revealing key interactions that can guide future inhibitor design. [8]
Featured Method: X-ray Crystallography
Causality: By obtaining a co-crystal structure of the AHL synthase with D-HSL bound, we can directly observe how the inhibitor occupies the active site. [9]This structural information can confirm a competitive inhibition mechanism by showing the displacement of the natural substrate or binding to the substrate-binding pocket. It also reveals the specific amino acid residues involved in binding, which is invaluable for structure-activity relationship (SAR) studies.
Experimental Protocol: Co-crystallization of AHL Synthase with D-HSL
-
Protein Purification and Crystallization Screening:
-
Express and purify a high concentration of highly pure and homogenous AHL synthase.
-
Screen for initial crystallization conditions using commercially available sparse-matrix screens.
-
-
Co-crystallization:
-
Incubate the purified AHL synthase with a molar excess of D-HSL.
-
Set up crystallization trials with the protein-inhibitor complex.
-
-
Data Collection and Structure Determination:
-
Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the crystal structure using molecular replacement with a known AHL synthase structure.
-
Build and refine the model of the protein-inhibitor complex, paying close attention to the electron density for the bound inhibitor.
-
The resulting structure would provide irrefutable evidence of the binding mode of D-HSL, allowing for a direct comparison with the binding of substrate analogs or other inhibitors.
Conclusion and Future Directions
This guide outlines a rigorous, multi-pronged approach to validate the inhibitory mechanism of D-Homoserine Lactone on AHL synthases. By combining biochemical assays to confirm functional inhibition, biophysical methods to characterize the direct binding event, and structural biology to visualize the interaction, researchers can build a comprehensive and compelling case for the inhibitor's mechanism of action.
The data generated through this workflow not only validates D-HSL as a potential quorum sensing inhibitor but also provides a framework for comparing its efficacy and binding properties against a growing arsenal of alternative molecules. These alternatives include various AHL analogs with modified acyl chains or lactone rings, as well as compounds from natural sources. [6][10][11]The ultimate goal is to leverage this detailed mechanistic understanding to design next-generation quorum quenching agents with enhanced potency and specificity, offering a new paradigm in the fight against bacterial infections.
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- 6. Frontiers | Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa [frontiersin.org]
- 7. Inhibiting N-acyl-homoserine lactone synthesis and quenching Pseudomonas quinolone quorum sensing to attenuate virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. First X-ray cocrystal structure of a bacterial FabH condensing enzyme and a small molecule inhibitor achieved using rational design and homology modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Inhibition of acyl-homoserine-lactone synthase in Pseudomonas aeruginosa biofilms by 7-O-methyl-aromadendrin by using molecular docking and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Determining the Enantiomeric Purity of D-Homoserine Lactone Hydrochloride
Introduction: The Stereochemical Nuance of Bacterial Communication
This guide provides an in-depth comparison of the principal analytical methods for determining the enantiomeric purity of D-Homoserine Lactone hydrochloride. We will move beyond mere protocols to explore the causality behind methodological choices, empowering researchers, scientists, and drug development professionals to select and implement the most appropriate technique for their specific analytical challenge.
Chiral High-Performance Liquid Chromatography (HPLC): The Industry Workhorse
Chiral HPLC is arguably the most powerful and widely adopted technique for enantiomeric purity analysis in the pharmaceutical industry due to its versatility, sensitivity, and robustness.[7][9] The separation can be achieved through two distinct strategies: the direct method using a Chiral Stationary Phase (CSP) or the indirect method involving derivatization.
Causality of Approach: Direct vs. Indirect Methods
The choice between direct and indirect analysis is a critical first step.
-
Direct Analysis (CSP): This is the more elegant and common approach.[7] It relies on a stationary phase containing a chiral selector that forms transient, diastereomeric complexes with the enantiomers. The differing stability of these complexes results in different retention times. The primary challenge is identifying a CSP that provides adequate resolution, which often requires screening several column chemistries. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a highly effective starting point for many chiral molecules.[10]
-
Indirect Analysis (Derivatization): This classic method involves reacting the enantiomeric mixture with an enantiomerically pure Chiral Derivatizing Agent (CDA) to form a pair of diastereomers.[11][12][13] Since diastereomers have different physical properties, they can be readily separated on a standard, achiral HPLC column (like a C18).[14] This approach is valuable when a suitable CSP cannot be found. However, it introduces complexity: the CDA must be of 100% enantiomeric purity, the reaction must proceed to completion without racemization of the analyte or CDA, and excess reagent may need to be removed.[14]
For D-Homoserine Lactone, which contains a primary amine after ring-opening or as a salt, both approaches are viable. However, the direct method is generally preferred for its simplicity and avoidance of potential reaction-related artifacts.
Experimental Protocol: Direct Chiral HPLC Method
This protocol provides a robust starting point for the direct analysis of Homoserine Lactone enantiomers.
-
Instrumentation & Consumables:
-
HPLC system with UV or Mass Spectrometric (MS) detector.
-
Chiral Stationary Phase: Polysaccharide-based column (e.g., Lux® Cellulose-1 or Chiralcel® OD-H).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Sample Diluent: 50:50 (v/v) Acetonitrile/Water.
-
-
Sample Preparation:
-
Accurately weigh and dissolve this compound in the sample diluent to a final concentration of approximately 1.0 mg/mL.
-
Prepare a racemic (D/L) standard at the same concentration to confirm peak identity and calculate resolution.
-
Prepare a "spiked" sample by adding a small, known quantity of the L-enantiomer to the D-enantiomer sample to verify the Limit of Quantitation (LOQ).
-
-
Chromatographic Conditions:
-
Column: Lux 5 µm Cellulose-1 (250 x 4.6 mm).
-
Mobile Phase: Isocratic elution with Acetonitrile / 0.1% TFA in Water (e.g., 60:40 v/v). Note: The optimal ratio must be determined experimentally.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis & System Suitability:
-
Inject the racemic standard. The system is suitable if the resolution (Rs) between the two enantiomer peaks is greater than 1.7.[15]
-
Inject the D-Homoserine Lactone sample.
-
Calculate the enantiomeric purity by area percent, where the area of the undesired L-enantiomer is expressed as a percentage of the total area of both peaks.
-
Workflow & Data Visualization
Sources
- 1. Acyl homoserine-lactone quorum-sensing signal generation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acyl-homoserine lactone quorum sensing: from evolution to application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
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- 5. researchgate.net [researchgate.net]
- 6. Enantiomeric separation of quorum sensing autoinducer homoserine lactones using GC-MS and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. mdpi.com [mdpi.com]
- 9. phx.phenomenex.com [phx.phenomenex.com]
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- 13. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
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- 15. chromatographyonline.com [chromatographyonline.com]
A Researcher's Guide to Utilizing D-Homoserine Lactone Hydrochloride as a Negative Control in Quorum Sensing Assays
In the intricate world of bacterial communication, or quorum sensing (QS), the precision of experimental controls is paramount to the integrity of research findings. This guide provides an in-depth comparison of D-Homoserine Lactone hydrochloride with its biologically active L-enantiomer, establishing its role as a reliable negative control in quorum sensing assays. We will delve into the molecular basis for its inactivity, provide detailed experimental protocols, and present comparative data to support its application in your research.
The Principle of Stereospecificity in Quorum Sensing
Quorum sensing in many Gram-negative bacteria is mediated by N-acyl homoserine lactones (AHLs), which are synthesized by LuxI-type synthases and recognized by LuxR-type transcriptional regulators[1]. The binding of a specific AHL to its cognate LuxR-type receptor initiates a signaling cascade that leads to the coordinated expression of genes responsible for phenotypes such as biofilm formation and virulence factor production.
The cornerstone of using this compound as a negative control lies in the high stereospecificity of LuxR-type receptors. These receptors have evolved to recognize the naturally produced L-enantiomers of AHLs. The three-dimensional structure of the AHL binding pocket in LuxR homologs creates a chiral environment that precisely accommodates the L-configuration. The D-enantiomer, with its different spatial arrangement of atoms, fails to productively bind to the receptor and, therefore, does not trigger the downstream signaling pathway. While the naturally occurring AHLs are predominantly the L-enantiomers, it is worth noting that some studies have reported the presence and potential biological activity of certain D-enantiomers in specific bacterial species[1].
The Quorum Sensing Signaling Pathway: A Visual Explanation
The following diagram illustrates the canonical LuxR/I-type quorum sensing circuit and highlights the critical role of stereochemistry in receptor activation.
Caption: Stereospecificity in the LuxR/I Quorum Sensing Pathway.
Experimental Validation: A Comparative Assay
To empirically validate the use of this compound as a negative control, a well-established quorum sensing reporter assay can be employed. The Chromobacterium violaceum CV026 bioassay is a common choice. This mutant strain is unable to produce its own AHLs but will produce the purple pigment violacein in response to exogenous short-chain AHLs (C4- to C8-HSLs)[2][3].
-
Prepare CV026 Culture: Inoculate C. violaceum CV026 into Luria-Bertani (LB) broth supplemented with the appropriate antibiotic (e.g., kanamycin at 20 µg/ml) and incubate overnight at 30°C with shaking[4].
-
Prepare Assay Plates: Prepare LB agar plates. Allow the agar to solidify.
-
Prepare Overlay: Mix an overnight culture of CV026 with molten, cooled (45-50°C) LB soft agar (0.7% agar). Pour this mixture over the surface of the prepared LB agar plates to create a lawn of the reporter strain.
-
Spot Test Compounds:
-
Positive Control: Spot a solution of N-Hexanoyl-L-homoserine lactone (C6-HSL) onto the agar surface.
-
Negative Control: Spot a solution of this compound at the same molar concentration as the positive control.
-
Vehicle Control: Spot the solvent used to dissolve the test compounds (e.g., DMSO or sterile water).
-
-
Incubation: Incubate the plates at 30°C for 24-48 hours.
-
Data Analysis: Observe the plates for the presence or absence of a purple halo of violacein around the spotted compounds. The diameter of the halo can be measured for semi-quantitative analysis[5].
| Treatment Group | Compound | Expected Outcome | Rationale |
| Positive Control | N-Hexanoyl-L-homoserine lactone (L-enantiomer) | Distinct purple halo | The L-enantiomer binds to and activates the CviR receptor in CV026, inducing violacein production. |
| Negative Control | This compound | No purple halo | The D-enantiomer does not bind to the CviR receptor due to stereospecificity, thus no signaling is initiated. |
| Vehicle Control | Solvent (e.g., DMSO) | No purple halo | The solvent should not induce a quorum sensing response, ensuring that the observed effects are due to the test compounds. |
Trustworthiness and Quality of this compound
The reliability of this compound as a negative control is contingent on its chemical and chiral purity. When sourcing this reagent, it is crucial to consider the following:
-
Synthesis and Chiral Purity: Enantiomerically pure this compound is typically synthesized from D-methionine or through stereoselective enzymatic reduction. It is imperative to obtain this compound from a reputable supplier who can provide a certificate of analysis detailing the enantiomeric excess (e.e.), which should be >98%.
-
Chemical Purity: The chemical purity, as determined by methods such as NMR and mass spectrometry, should be high to avoid confounding results from impurities that may have biological activity.
-
Solubility and Stability: this compound is soluble in water and DMSO. It is important to note that in alcoholic solvents like ethanol or methanol, the lactone ring can be susceptible to opening. Freshly prepared solutions should be used for optimal results.
Comparison with Other Negative Controls
While this compound is an excellent negative control due to its structural similarity to the signaling molecule's core, other options can be considered:
| Negative Control | Advantages | Disadvantages |
| This compound | Structurally very similar to the lactone core of AHLs, providing a highly specific control for stereospecificity. | May not control for effects of the acyl chain in acylated L-homoserine lactones. |
| Vehicle Control (Solvent) | Simple and controls for any effects of the solvent on the assay system. | Does not control for the chemical structure of the signaling molecule. |
| Unrelated Small Molecule | Can help identify non-specific effects of small molecules on the reporter strain. | Lacks structural relevance to the quorum sensing signal. |
The choice of the most appropriate negative control will depend on the specific experimental question being addressed. For studies focused on the interaction between the AHL and the LuxR-type receptor, this compound is the most rigorous choice to demonstrate stereospecificity.
Conclusion
The use of this compound as a negative control in quorum sensing assays is a scientifically sound practice rooted in the stereospecific nature of LuxR-type receptors. Its structural similarity to the core of natural signaling molecules, combined with its biological inactivity, makes it an invaluable tool for researchers seeking to dissect the intricacies of bacterial communication. By employing high-quality reagents and well-designed experimental protocols, scientists can confidently use this compound to ensure the accuracy and reliability of their quorum sensing research.
References
- Team:Michigan/Experiment - 2019.igem.org. (n.d.).
- Chromobacterium Violaceum: A Model for Evaluating the Anti-Quorum Sensing Activities of Plant Substances. (2021). MDPI. [Link]
- Comparative Analyses of N-Acylated Homoserine Lactones Reveal Unique Structural Features that Dictate Their Ability to Activate or Inhibit Quorum Sensing. (2010). PMC. [Link]
- Applying molecular and phenotypic screening assays to identify efficient quorum quenching lactonases. (2019). PMC. [Link]
- Applying molecular and phenotypic screening assays to identify efficient quorum quenching lactonases. (2019). PMC. [Link]
- Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii. (2018). PMC. [Link]
- Optimization of plate assay for signal molecules, N-acyl homoserine lactones, of quorum sensing system of bacteria. (2025). Chinese Journal of Microecology. [Link]
- L-Homoserine Lactone Hydrochloride: A Key Chiral Intermediate for Advanced Chemical Synthesis. (2026). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Short Synthesis of Structurally Diverse N-Acylhomoserine Lactone Analogs and Discovery of Novel Quorum Quenchers Against Gram-Negative P
- LuxR-type Quorum Sensing Regulators That Are Detached
- Discovery and Activity Evaluation of Quorum-Sensing Inhibitors from an Endophytic Bacillus Strain W10-B1 Isolated from Coelothrix irregularis. (2023). MDPI. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Quorum sensing and Chromobacterium violaceum: exploitation of violacein production and inhibition for the detection of N-acylhomoserine lactones. | Sigma-Aldrich [sigmaaldrich.com]
- 3. Applying molecular and phenotypic screening assays to identify efficient quorum quenching lactonases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Investigating the Stereospecificity of Bacterial Homoserine Lactone Receptors
This guide provides a comprehensive overview and comparison of experimental methodologies for investigating the stereospecificity of bacterial N-acyl-homoserine lactone (HSL) receptors. Designed for researchers, scientists, and drug development professionals, this document delves into the structural basis of ligand recognition and offers detailed, field-proven protocols to quantitatively assess receptor-ligand interactions.
Introduction: The Stereochemical Imperative in Quorum Sensing
In the intricate world of bacterial communication, or quorum sensing (QS), Gram-negative bacteria utilize small, diffusible molecules to gauge their population density and coordinate collective behaviors such as biofilm formation, virulence factor production, and bioluminescence.[1][2] The canonical signaling molecules in these systems are N-acyl-homoserine lactones (AHLs or HSLs), which are synthesized by LuxI-family synthases and recognized by their cognate LuxR-family intracellular receptors.[2][3]
These LuxR-type proteins function as ligand-activated transcription factors.[4][5] Upon binding to a specific HSL at a threshold concentration, the receptor undergoes a conformational change, typically leading to dimerization, DNA binding, and transcriptional regulation of target genes.[5][6] The natural biosynthesis of HSLs exclusively produces the S-enantiomer of the homoserine lactone ring.[7] This inherent chirality is a critical determinant of biological activity, as LuxR-type receptors have evolved a binding pocket that is exquisitely tuned to the stereochemistry of their native ligand. Understanding this stereospecificity is not merely an academic exercise; it is fundamental for the rational design of potent and selective quorum sensing inhibitors (QSIs) and agonists aimed at combating bacterial pathogenicity.
This guide compares the primary methodologies used to dissect this stereospecificity, focusing on providing not just procedural steps, but the causal logic behind experimental design and data interpretation.
The Structural Basis for Stereoselective Recognition
LuxR-type receptors are modular proteins, generally composed of an N-terminal ligand-binding domain (LBD) and a C-terminal DNA-binding domain (DBD).[1][4][5] Crystallographic studies of receptors like TraR from Agrobacterium tumefaciens have provided atomic-level insights into how HSLs are recognized.[3] The HSL molecule is deeply embedded within a hydrophobic pocket in the LBD. The specificity of this interaction is dictated by a network of precise hydrogen bonds and van der Waals contacts.
Key interactions stabilizing the native (S)-HSL complex include:
-
Hydrogen Bonding: Conserved residues, such as a key tryptophan and tyrosine, form hydrogen bonds with the two carbonyl groups of the HSL molecule.[8][9]
-
Hydrophobic Interactions: The acyl chain of the HSL is accommodated within a hydrophobic tunnel, and the length and modification of this chain are primary determinants of ligand specificity among different LuxR homologs.[10][11]
The strict stereoselectivity arises from the precise spatial arrangement of these interacting residues. The non-natural (R)-enantiomer, while chemically identical in composition, presents its functional groups in a different three-dimensional orientation. This altered geometry would likely introduce steric clashes with the protein backbone or side chains within the tightly packed binding site, preventing the optimal formation of the hydrogen bond network and destabilizing the receptor-ligand complex. Consequently, the (R)-isomer is typically a much weaker activator, or in some cases, can act as a weak antagonist.
Caption: The canonical LuxI/LuxR quorum sensing pathway.
A Comparative Guide to Experimental Methodologies
To experimentally validate and quantify the stereospecificity of an HSL receptor, a multi-faceted approach is required. We will compare two gold-standard techniques: the cell-based Reporter Gene Assay , which measures biological activity, and the biophysical technique of Isothermal Titration Calorimetry (ITC) , which directly measures binding thermodynamics.
Method 1: Reporter Gene Assays
Principle & Rationale: Reporter gene assays are the workhorse for assessing the functional output of a signaling pathway.[12] By placing a readily quantifiable reporter gene (e.g., lacZ for β-galactosidase, gfp for Green Fluorescent Protein, or lux for luciferase) under the control of an HSL-inducible promoter, one can measure the ability of a compound to activate the cognate LuxR-type receptor.[13][14] This approach provides a direct measure of a ligand's functional potency (e.g., its EC₅₀ value). Comparing the dose-response curves of the (S)- and (R)-enantiomers provides a clear, quantitative measure of stereospecific activation.
Experimental Workflow Diagram
Caption: General workflow for a high-throughput reporter gene assay.
Detailed Protocol: GFP-Based Reporter Assay for LasR
This protocol uses a common E. coli reporter strain engineered to express the Pseudomonas aeruginosa LasR receptor and a GFP reporter driven by the lasI promoter.
-
Strain and Reagent Preparation:
-
Reporter Strain: Use an appropriate E. coli strain (e.g., DH5α) transformed with a plasmid containing the lasR gene under a constitutive promoter and a second plasmid with the P_lasI-gfp fusion.
-
HSL Stock Solutions: Prepare 100 mM stock solutions of synthetic (S)-N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) and (R)-N-(3-oxododecanoyl)-L-homoserine lactone in DMSO. Verify purity (>95%) by LC-MS.
-
Media: Luria-Bertani (LB) broth supplemented with the appropriate antibiotics for plasmid maintenance.
-
-
Assay Procedure:
-
Inoculate 5 mL of LB broth (with antibiotics) with a single colony of the reporter strain and grow overnight at 37°C with shaking (225 rpm).
-
The next day, dilute the overnight culture 1:100 into fresh LB medium and grow to an OD₆₀₀ of ~0.4-0.6.
-
While the culture is growing, prepare a 96-well, black, clear-bottom microplate. In this plate, perform serial dilutions of the (S)-HSL and (R)-HSL stock solutions in LB medium to create a range of final concentrations (e.g., 1 pM to 100 µM). Include a "no HSL" control and a "DMSO vehicle" control.
-
Once the culture reaches the target OD₆₀₀, add 180 µL of the cell culture to each well of the prepared 96-well plate containing 20 µL of the diluted HSLs.
-
Cover the plate with a breathable seal and incubate at 37°C for 4-6 hours with shaking.
-
After incubation, measure the OD₆₀₀ to assess cell density and GFP fluorescence (Excitation: ~485 nm, Emission: ~510 nm) using a microplate reader.
-
-
Data Analysis:
-
Normalize the fluorescence signal by dividing by the OD₆₀₀ for each well to account for any differences in cell growth.
-
Subtract the background fluorescence from the "no HSL" control.
-
Plot the normalized fluorescence against the logarithm of the HSL concentration for both the (S) and (R) enantiomers.
-
Fit the data to a four-parameter logistic regression (or similar sigmoidal dose-response model) using software like GraphPad Prism to determine the EC₅₀ (the concentration that elicits 50% of the maximal response).
-
Advantages vs. Disadvantages
| Feature | Advantages | Disadvantages |
| Nature of Data | Provides functional biological activity (EC₅₀). High sensitivity. | Indirect measure of binding; results can be affected by cell permeability, ligand degradation, or cellular metabolism. |
| Throughput | High-throughput; easily adaptable to 96- or 384-well formats. | Requires construction and validation of a stable reporter strain. |
| Cost | Relatively low cost per data point once the strain is established. | Reporter protein expression can place a metabolic burden on the host cells. |
| Self-Validation | A clear sigmoidal dose-response curve with a low baseline and high maximal signal validates the assay's performance. | Potential for false positives/negatives from compounds that interfere with the reporter signal (e.g., autofluorescence).[14] |
Method 2: Isothermal Titration Calorimetry (ITC)
Principle & Rationale: ITC is a powerful biophysical technique that directly measures the heat released (exothermic) or absorbed (endothermic) when two molecules interact.[15][16] It is the gold standard for characterizing binding thermodynamics because it provides a complete thermodynamic profile of the interaction in a single, label-free experiment.[15][17] By titrating the ligand (HSL) into a sample cell containing the purified receptor protein, ITC can precisely determine the binding affinity (Kₐ or Kₔ), stoichiometry of binding (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction.[18][19] Comparing the Kₔ values for the (S)- and (R)-enantiomers provides unambiguous, quantitative proof of stereospecific binding at the molecular level.
Principle of Isothermal Titration Calorimetry
Caption: Schematic of an Isothermal Titration Calorimetry experiment.
Detailed Protocol: ITC Analysis of LasR-HSL Binding
-
Protein and Ligand Preparation:
-
Protein Purification: Express and purify the N-terminal ligand-binding domain (LBD) of the LasR protein (e.g., as a His-tagged fusion protein in E. coli). Purify to >95% homogeneity using affinity and size-exclusion chromatography.
-
Buffer Preparation: Prepare a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl). The exact same buffer must be used for the final dialysis of the protein and for dissolving the ligands to minimize heats of dilution.
-
Dialysis: Dialyze the purified LasR-LBD extensively against the ITC buffer at 4°C.
-
Ligand Preparation: Dissolve high-purity synthetic (S)-3-oxo-C12-HSL and (R)-3-oxo-C12-HSL in the final dialysis buffer. A small amount of DMSO may be required for solubility, in which case the same percentage must be added to the protein buffer.
-
Concentration Determination: Accurately determine the final protein concentration (e.g., by A₂₈₀ or BCA assay) and ligand concentrations.
-
-
ITC Experiment Setup:
-
Degassing: Thoroughly degas both the protein solution and the ligand solutions for at least 10 minutes immediately before the experiment to prevent air bubbles.
-
Instrument Setup: Set the experimental temperature (e.g., 25°C).
-
Loading: Load the sample cell (~200-300 µL) with the LasR-LBD solution (typically 10-50 µM). Load the injection syringe (~40-50 µL) with the HSL solution (typically 10-20 fold higher concentration than the protein, e.g., 200-500 µM).
-
Titration Parameters: Set up an injection sequence, typically one initial small injection (e.g., 0.4 µL) followed by 18-25 larger injections (e.g., 2 µL).
-
-
Data Analysis:
-
The raw data will be a series of peaks, where each peak represents the heat change upon injection.
-
Integrate the area under each peak to determine the heat change per injection.
-
Plot the heat change (kcal/mol) per mole of injectant against the molar ratio of ligand to protein.
-
Fit this binding isotherm to a suitable binding model (e.g., one-site binding model) using the analysis software provided with the instrument (e.g., MicroCal Origin).
-
The fitting will yield the thermodynamic parameters: Kₐ (1/Kₔ), n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated using the equation: ΔG = -RTln(Kₐ) = ΔH - TΔS.
-
Repeat the entire experiment for the (R)-enantiomer.
-
Advantages vs. Disadvantages
| Feature | Advantages | Disadvantages |
| Nature of Data | Direct, label-free measurement of binding thermodynamics (Kₔ, ΔH, n). Unambiguous. | Does not provide information on downstream biological function. |
| Throughput | Low-throughput; each experiment can take 1-2 hours. | Requires large amounts of highly pure, soluble, and stable protein. |
| Cost | High instrument cost and significant cost in protein production. | Sensitive to buffer mismatches and aggregation, which can confound results. |
| Self-Validation | A clear sigmoidal binding isotherm that fits well to a theoretical model validates the data quality. | Weak binding interactions (high Kₔ) can be difficult to measure accurately. |
Data Synthesis and Interpretation: A Comparative Summary
By employing both methodologies, a researcher can build a comprehensive and self-validating case for stereospecificity. The reporter assay demonstrates the functional consequence of stereochemistry, while ITC reveals the underlying thermodynamic driving forces.
Table 1: Hypothetical Comparative Data for LasR Receptor
| Ligand | Reporter Assay (EC₅₀) | ITC (Binding Affinity, Kₔ) | Interpretation |
| (S)-3-oxo-C12-HSL | 15 nM | 25 nM | The natural ligand is a potent activator with high binding affinity, as expected. The EC₅₀ and Kₔ values are in close agreement, suggesting a direct link between binding and activation. |
| (R)-3-oxo-C12-HSL | > 10,000 nM | ~5,000 nM | The non-natural enantiomer is a very weak activator (>600-fold less potent) and binds with significantly lower affinity (~200-fold weaker). This quantitatively demonstrates the high stereospecificity of the LasR binding pocket. |
Implications for Drug Development and Conclusion
A thorough investigation into the stereospecificity of HSL receptors is a critical step in the development of novel anti-infective agents.
-
Specificity and Potency: Understanding the steric and electronic requirements of the binding pocket allows for the design of QS inhibitors that are highly potent and specific for a target receptor, minimizing off-target effects.
-
Antagonist Design: Non-natural enantiomers or diastereomers can serve as valuable scaffolds for developing antagonists. While the (R)-isomer may bind weakly, synthetic modifications could enhance its affinity while ensuring it fails to induce the conformational change required for receptor activation.[20]
-
Chemical Probes: Enantiomerically pure ligands are essential tools for accurately probing the function of QS systems without the confounding effects of an inactive or weakly active isomer present in a racemic mixture.
References
- Zannini, A., et al. (2002). Structure of a bacterial quorum-sensing transcription factor complexed with pheromone and DNA.
- Choi, S. H., & Greenberg, E. P. (1991). The C-terminal region of the Vibrio fischeri LuxR protein contains an N-acylhomoserine lactone-independent DNA binding domain. Proceedings of the National Academy of Sciences, 88(24), 11115-11119. [Link]
- Steindler, L., & Venturi, V. (2007). Detection of quorum-sensing N-acyl homoserine lactone signal molecules by bacterial biosensors. FEMS microbiology letters, 266(1), 1-9. [Link]
- Rampioni, G., et al. (2010). A new reporter system for the analysis of quorum sensing in Pseudomonas aeruginosa. Journal of microbiological methods, 82(2), 111-118. [Link]
- Churchill, M. E. A., & Chen, L. (2011). Structural basis of acyl-homoserine lactone-dependent signaling. Chemical reviews, 111(1), 68-85. [Link]
- Pomini, A. M., & Marsaioli, A. J. (2008). Absolute Configuration and Antimicrobial Activity of Acylhomoserine Lactones.
- Geske, G. D., et al. (2008). A new class of potent quorum sensing antagonists. Journal of the American Chemical Society, 130(41), 13558-13559. [Link]
- Fuqua, C., Winans, S. C., & Greenberg, E. P. (1994). Quorum sensing in bacteria: the LuxR-LuxI family of cell density-responsive transcriptional regulators. Journal of bacteriology, 176(2), 269-275. [Link]
- Koch, B., et al. (2005). The LuxR receptor: the sites of interaction with quorum-sensing signals and inhibitors. Microbiology, 151(11), 3589-3602. [Link]
- Hanzelka, B. L., & Greenberg, E. P. (1995). Evidence that the N-terminal region of the Vibrio fischeri LuxR protein constitutes an autoinducer-binding domain. Journal of bacteriology, 177(3), 815-817. [Link]
- Urbanowski, M. L., Lostroh, C. P., & Greenberg, E. P. (2004). Reconstitution of quorum sensing in Escherichia coli with the Vibrio fischeri luxR and luxI genes. Journal of bacteriology, 186(8), 2439-2445. [Link]
- Welsh, M. A., et al. (2000). N-acyl homoserine lactone binding to the CarR receptor determines quorum-sensing specificity in Erwinia. The EMBO journal, 19(4), 671-681. [Link]
- White, C. E., & Winans, S. C. (2007). Cell-cell communication in the plant pathogen Agrobacterium tumefaciens. Philosophical Transactions of the Royal Society B: Biological Sciences, 362(1483), 1135-1148. [Link]
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A Researcher's Guide to Evaluating Quorum Sensing Modulators: Featuring D-Homoserine Lactone Hydrochloride in Key Bacterial Reporter Gene Assays
Abstract
The rise of antimicrobial resistance has catalyzed a paradigm shift in drug discovery, moving beyond bactericidal and bacteriostatic agents to strategies that disarm pathogens without promoting resistance. Quorum sensing (QS), the cell-to-cell communication system governing bacterial virulence and biofilm formation, presents a prime target for such anti-virulence therapies. This guide provides an in-depth comparison of widely-used bacterial reporter gene assays for quantifying the efficacy of QS modulators. We will focus on the practical application of these assays using D-Homoserine Lactone hydrochloride as a focal point for discussion, while presenting comparative data for well-established QS inhibitors to illustrate the utility and interpretation of these experimental systems. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate novel QS-interfering compounds.
Introduction: The Strategic Disruption of Bacterial Communication
Quorum sensing is a sophisticated mechanism of intercellular communication that bacteria employ to coordinate collective behaviors, including the secretion of virulence factors and the formation of biofilms. This process is mediated by small, diffusible signal molecules known as autoinducers. In many Gram-negative bacteria, N-acyl homoserine lactones (AHLs) are the primary autoinducers. These signaling molecules are synthesized by LuxI-type synthases and detected by LuxR-type transcriptional regulators. The binding of an AHL to its cognate receptor triggers a cascade of gene expression, leading to a unified population-level response.
The disruption of QS, often termed quorum quenching (QQ), is a promising anti-infective strategy. By interfering with these signaling pathways, it is possible to mitigate bacterial pathogenicity without exerting selective pressure that drives the evolution of resistance. The molecules that achieve this can be broadly categorized as either QS inhibitors (QSIs), which antagonize the QS machinery, or QQ enzymes, which degrade the signaling molecules.
The Enantiomeric Puzzle: this compound
Naturally occurring AHLs are predominantly the L-enantiomers. However, the existence and potential bioactivity of their D-counterparts, such as D-Homoserine Lactone, present an intriguing area of study. D-Homoserine Lactone is a signaling molecule that may regulate bacterial quorum sensing, with some evidence suggesting it can inhibit the AHL synthase RhlI[1]. The stereochemistry of homoserine lactones can have a profound impact on their biological activity. Some studies suggest that inverting the stereocenter from the natural L-form to the D-form can significantly reduce or eliminate both agonist and antagonist effects[2]. Conversely, other research has shown that for certain classes of AHL analogs, the D-enantiomer can be a more potent inhibitor of QS-related enzymes than the L-enantiomer[3]. This highlights the critical importance of empirical testing in well-defined assay systems to characterize the activity of any potential QS modulator.
This guide will use this compound as a case study to explore how its potential as a QS modulator can be assessed using a suite of robust bacterial reporter gene assays. While quantitative data for this specific compound is not yet widely available in the public domain, we will provide a framework for its evaluation and present comparative data for other known QSIs to demonstrate the power of these methodologies.
Comparative Analysis of Key Bacterial Reporter Gene Assays
The selection of an appropriate reporter gene assay is critical for the accurate evaluation of a potential QSI. The ideal assay should be sensitive, reproducible, and relevant to the pathogenic behaviors being targeted. Here, we compare three of the most common and well-validated reporter systems.
Chromobacterium violaceum Violacein Inhibition Assay
Chromobacterium violaceum is a Gram-negative bacterium that produces a vibrant purple pigment called violacein, a process under the control of a LuxI/R-type QS system[4]. The CviI synthase produces N-hexanoyl-L-homoserine lactone (C6-HSL), which at a critical concentration, activates the CviR receptor to induce the expression of the vioA operon and subsequent violacein production[5]. Mutant strains, such as C. violaceum CV026, are unable to produce their own AHLs but will produce violacein in response to exogenous short-chain AHLs[6][7]. This makes them excellent tools for screening for QSIs.
Principle: QSIs are evaluated based on their ability to inhibit the violacein production induced by an exogenously supplied AHL.
Typical Reporter Strains: C. violaceum ATCC 12472 (wild-type), C. violaceum CV026 (AHL-deficient mutant)[6][7][8].
Workflow:
Caption: Workflow for the C. violaceum violacein inhibition assay.
Comparative Data for Alternative QSIs:
| Compound Class | Example Compound | Target Organism | IC50 | Reference(s) |
| Furanones | Halogenated Furanone | C. violaceum CV026 | Varies (Potent Inhibition) | [2][9] |
| Benzaldehydes | Vanillin | C. violaceum CV026 | ~500 µM | [5][10] |
| N-Acyl HSL Analogs | N-decanoyl-L-homoserine lactone (C10-HSL) | C. violaceum ATCC 12472 | Potent Inhibition | [5][11][12] |
| N-Sulfonyl HSLs | Various | C. violaceum CV026 | Varies | [13] |
Pseudomonas aeruginosa Reporter Gene Assays
Pseudomonas aeruginosa is a formidable opportunistic pathogen whose virulence is largely controlled by a complex, hierarchical QS system involving two main LuxI/R-type systems, LasI/R and RhlI/R, as well as the Pseudomonas quinolone signal (PQS) system[6][14][15][16]. The Las system is considered to be at the top of this hierarchy. Reporter strains are commonly engineered by fusing the promoter of a QS-regulated gene (e.g., lasB, which encodes for elastase) to a reporter gene like lacZ (encoding β-galactosidase) or gfp (encoding green fluorescent protein)[6][10][14].
Principle: QSIs are evaluated based on their ability to reduce the expression of the reporter gene, which is indicative of the inhibition of a specific QS circuit.
Typical Reporter Strains: P. aeruginosa PAO1 with plasmids containing lasB-lacZ, rhlA-gfp, etc.[6][14][17].
Workflow:
Caption: General workflow for P. aeruginosa reporter gene assays.
Comparative Data for Alternative QSIs:
| Compound Class | Example Compound | Target System | Effect | Reference(s) |
| Furanones | Brominated Furanone C-30 | LasR/RhlR | Inhibition of biofilm and virulence factors | [18][19][20] |
| Benzaldehydes | ortho-vanillin | RhlR | Competitive Inhibition | [5][9][10] |
| AHL Lactonases | AiiA | AHL degradation | Reduces virulence factor production | [16][21] |
| Thiolactones | mBTL | LasR/RhlR | Antagonist | [6] |
Agrobacterium tumefaciens Reporter Gene Assay
Agrobacterium tumefaciens, a plant pathogen, utilizes a TraI/TraR QS system to regulate the conjugal transfer of its Ti plasmid[18][22]. This system can be harnessed to create a highly sensitive and versatile biosensor. Reporter strains, such as A. tumefaciens NTL4(pZLR4), are engineered to lack the ability to produce their own AHLs but contain the traR gene and a tra promoter fused to the lacZ gene[22][23].
Principle: The addition of exogenous AHLs activates TraR, which in turn induces the expression of β-galactosidase. QSIs can be detected by their ability to inhibit this AHL-induced β-galactosidase activity.
Typical Reporter Strain: A. tumefaciens NTL4(pZLR4)[1][21][22][24].
Workflow:
Caption: Workflow for the A. tumefaciens β-galactosidase reporter assay.
Comparative Data for Alternative QSIs:
| Compound Class | Example Compound | Target System | Effect | Reference(s) |
| N-Acyl HSL Analogs | N-heptanoyl-L-homoserine lactone | TraR | Antagonist | [2] |
| Synthetic HSL Analogs | TGK-series compounds | TraR (surrogate) | Antagonist | [8][24] |
Experimental Protocols
For scientific integrity and reproducibility, detailed methodologies are paramount. The following are representative protocols for the discussed assays.
Protocol: Chromobacterium violaceum CV026 Violacein Inhibition Assay
-
Preparation of Inoculum: Inoculate a single colony of C. violaceum CV026 into 5 mL of Luria-Bertani (LB) broth and incubate overnight at 30°C with shaking (200 rpm). The following day, dilute the overnight culture in fresh LB broth to an optical density at 600 nm (OD₆₀₀) of 0.1.
-
Preparation of Test Compounds and Inducer: Prepare a stock solution of this compound and other test compounds in a suitable solvent (e.g., sterile water or DMSO). Perform serial dilutions in LB broth in a 96-well microtiter plate. Prepare a working solution of N-hexanoyl-L-homoserine lactone (C6-HSL) in LB broth to a final concentration that elicits a sub-maximal but robust violacein production (typically in the nanomolar range, to be determined empirically).
-
Assay Setup: To the wells containing the serially diluted test compounds, add the C6-HSL working solution and the diluted bacterial inoculum. The final volume in each well should be 200 µL. Include controls: positive control (bacteria + C6-HSL, no test compound) and negative control (bacteria only).
-
Incubation: Incubate the plate at 30°C for 24-48 hours without shaking.
-
Quantification of Violacein: a. Centrifuge the microtiter plate at 4,000 rpm for 10 minutes to pellet the cells and the insoluble violacein. b. Carefully discard the supernatant. c. Add 200 µL of DMSO to each well to solubilize the violacein pellet. d. Resuspend the pellet by pipetting and shake the plate for 10 minutes. e. Measure the absorbance at 585 nm using a plate reader.
-
Data Analysis: Calculate the percentage of violacein inhibition relative to the positive control. Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.
Protocol: Pseudomonas aeruginosa PAO1 lasB-lacZ Assay
-
Preparation of Inoculum: Grow the P. aeruginosa PAO1 lasB-lacZ reporter strain overnight in LB broth containing the appropriate antibiotic for plasmid maintenance at 37°C with shaking.
-
Assay Setup: Dilute the overnight culture 1:100 into fresh LB broth containing the desired concentrations of the test compound (e.g., this compound) in a 96-well plate or culture tubes.
-
Incubation: Incubate at 37°C with shaking for a defined period (e.g., until mid- to late-logarithmic phase).
-
Measurement of Growth and Reporter Activity: a. At various time points, measure the OD₆₀₀ of the cultures to monitor bacterial growth. b. At the same time points, perform a β-galactosidase assay. This typically involves permeabilizing the cells (e.g., with SDS and chloroform) and adding the substrate o-nitrophenyl-β-D-galactopyranoside (ONPG). The reaction is stopped, and the absorbance at 420 nm is measured.
-
Data Analysis: Calculate the β-galactosidase activity in Miller units, which normalizes for cell density and incubation time. Compare the activity in the presence of the test compound to the untreated control to determine the percentage of inhibition.
Conclusion and Future Directions
The bacterial reporter gene assays detailed in this guide represent robust and validated systems for the evaluation of potential quorum sensing modulators. While a comprehensive quantitative profile for this compound remains to be established, the methodologies presented here provide a clear path forward for its characterization. The conflicting reports on the activity of D-enantiomers of AHLs underscore the necessity of empirical validation for each compound against each specific bacterial target. Future research should focus on generating dose-response data for this compound in these systems to elucidate its potential as a QSI. Furthermore, the exploration of other non-natural homoserine lactone analogs will undoubtedly expand our arsenal of tools to combat bacterial virulence, paving the way for novel anti-infective therapies that can circumvent the growing crisis of antibiotic resistance.
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A Comparative Guide to the Binding Affinity of D-Homoserine Lactone Hydrochloride and its Analogs to LuxR-Type Proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of the binding affinities of D-Homoserine Lactone hydrochloride and other alternative ligands to LuxR-type proteins. As a Senior Application Scientist, this document is structured to offer not just protocols, but a foundational understanding of the experimental choices and the interpretation of resulting data, ensuring scientific integrity and practical applicability in your research.
Introduction: The Language of Bacteria - Quorum Sensing and LuxR-Type Proteins
In the microbial world, communication is key to survival and virulence. Gram-negative bacteria utilize a sophisticated cell-to-cell communication system known as quorum sensing (QS) to coordinate collective behaviors such as biofilm formation, virulence factor production, and bioluminescence.[1] This process relies on the production and detection of small signaling molecules called autoinducers. The most common family of autoinducers in Gram-negative bacteria are N-acyl homoserine lactones (AHLs).[2]
At the heart of AHL-mediated quorum sensing are LuxR-type proteins, which act as intracellular receptors for these AHL signals.[1] These proteins typically consist of two principal domains: an N-terminal domain that binds to a specific AHL and a C-terminal DNA-binding domain.[3][4] In the absence of their cognate AHL, most LuxR proteins are unstable and unable to fold correctly.[1] The binding of an AHL molecule stabilizes the LuxR protein, promoting its dimerization. This activated LuxR-AHL complex can then bind to specific DNA sequences, known as "lux boxes," in the promoter regions of target genes, thereby activating or repressing their transcription.[1][5]
The specificity of the interaction between an AHL and its cognate LuxR receptor is a critical aspect of quorum sensing. This specificity is often determined by the length and modification of the acyl chain of the AHL.[6] Understanding the binding affinity and thermodynamics of different ligands, from the basic scaffold of D-Homoserine Lactone to more complex analogs, is paramount for the development of novel anti-virulence therapies that disrupt bacterial communication.
Comparative Ligands for LuxR-Type Protein Binding
This guide will focus on comparing the binding of this compound to a representative LuxR-type protein, using other well-characterized ligands as benchmarks.
-
This compound: The core lactone ring of AHLs. While not a potent natural activator, its binding (or lack thereof) provides a crucial baseline for understanding the contribution of the lactone moiety to the interaction. Its hydrochloride salt form enhances solubility in aqueous buffers.[7][8]
-
N-octanoyl-L-homoserine lactone (C8-HSL): A common, naturally occurring AHL with an eight-carbon acyl chain. It is a known activator of several LuxR homologs and serves as a good example of a moderately potent agonist.[9]
-
N-(3-Oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL): The native autoinducer for the archetypal LuxR protein from Vibrio fischeri.[5][10] It represents a high-affinity, specific ligand.
Methodologies for Quantifying Protein-Ligand Interactions
To objectively compare the binding of these ligands to LuxR-type proteins, we will employ three robust biophysical techniques: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Fluorescence Polarization (FP).
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[11][12] By titrating a ligand into a solution containing the protein of interest, a complete thermodynamic profile of the interaction can be obtained in a single experiment.[11][13][14] This includes the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[11][14]
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor molecular interactions in real-time.[15][16][17] One of the binding partners (the ligand, in this case, the LuxR protein) is immobilized on the sensor surface, and the other (the analyte, our small molecules) is flowed over the surface.[15][16] SPR provides kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (Kd) can be calculated.[16]
Fluorescence Polarization (FP)
FP is a solution-based technique that measures the change in the polarization of fluorescent light emitted by a labeled molecule upon binding to a larger partner.[18][19][20] A small, fluorescently labeled ligand (a fluorescent AHL analog) will tumble rapidly in solution, leading to low polarization of the emitted light.[21] When bound to a much larger protein like LuxR, the complex tumbles more slowly, resulting in a higher polarization value.[21] This technique is particularly useful for high-throughput screening and for competitive binding assays to determine the affinity of unlabeled ligands.[19][22]
Experimental Protocols
The following are detailed, step-by-step protocols for each of the discussed techniques. These are presented as a guide and may require optimization for specific LuxR-type proteins and ligands.
Isothermal Titration Calorimetry (ITC) Protocol
Objective: To determine the thermodynamic parameters of ligand binding to a LuxR-type protein.
Materials:
-
Purified LuxR-type protein (e.g., LuxR from V. fischeri)
-
This compound
-
N-octanoyl-L-homoserine lactone (C8-HSL)
-
N-(3-Oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL)
-
ITC buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5% glycerol)
-
Isothermal Titration Calorimeter
Procedure:
-
Preparation of Protein and Ligands:
-
Dialyze the purified LuxR-type protein against the ITC buffer overnight at 4°C to ensure buffer matching.
-
Accurately determine the protein concentration using a reliable method (e.g., BCA assay or UV-Vis spectroscopy).
-
Prepare stock solutions of the ligands in the ITC buffer. A small amount of DMSO can be used to dissolve hydrophobic ligands, ensuring the final DMSO concentration is identical in both the protein and ligand solutions to minimize buffer mismatch effects.[9]
-
-
ITC Experiment Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Load the protein solution into the sample cell (typically at a concentration of 10-50 µM).
-
Load the ligand solution into the injection syringe (typically at a concentration 10-20 times that of the protein).
-
-
Titration:
-
Perform an initial small injection (e.g., 0.5 µL) to account for dilution effects, and discard this data point during analysis.
-
Carry out a series of injections (e.g., 20-30 injections of 2 µL each) with sufficient spacing to allow the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the raw data to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine Kd, n, and ΔH.
-
Calculate the Gibbs free energy (ΔG) and entropy (ΔS) using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.
-
Caption: Isothermal Titration Calorimetry Workflow.
Surface Plasmon Resonance (SPR) Protocol
Objective: To determine the kinetic parameters of ligand binding to a LuxR-type protein.
Materials:
-
Purified LuxR-type protein
-
Ligands of interest
-
SPR running buffer (e.g., HBS-EP+ buffer)
-
Sensor chip (e.g., CM5 chip for amine coupling)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
SPR instrument
Procedure:
-
Protein Immobilization:
-
Activate the sensor chip surface with a mixture of EDC and NHS.
-
Inject the LuxR-type protein (diluted in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters with an injection of ethanolamine-HCl.
-
-
Binding Analysis:
-
Prepare a series of dilutions of each ligand in the running buffer.
-
Inject the ligand solutions over the immobilized protein surface, starting with the lowest concentration. Include a buffer-only injection as a blank.
-
Allow for an association phase followed by a dissociation phase where only running buffer flows over the surface.
-
-
Surface Regeneration (if necessary):
-
If the ligand does not fully dissociate, inject a regeneration solution (e.g., a short pulse of low pH glycine or high salt) to remove the bound ligand. This step must be optimized to ensure it does not denature the immobilized protein.
-
-
Data Analysis:
-
Subtract the reference channel signal and the blank injection from the experimental data.
-
Globally fit the association and dissociation curves for all ligand concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine ka and kd.
-
Calculate the equilibrium dissociation constant (Kd) as kd/ka.
-
Caption: Surface Plasmon Resonance Workflow.
Fluorescence Polarization (FP) Competitive Binding Assay Protocol
Objective: To determine the binding affinity of unlabeled ligands by competing with a fluorescently labeled ligand.
Materials:
-
Purified LuxR-type protein
-
Fluorescently labeled AHL (e.g., a TAMRA-conjugated C8-HSL)
-
Unlabeled competitor ligands (this compound, C8-HSL, 3-oxo-C6-HSL)
-
FP assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.01% Tween-20)
-
Microplate reader with polarization filters
Procedure:
-
Determine Optimal Protein and Tracer Concentrations:
-
Perform a saturation binding experiment by titrating the LuxR protein against a fixed, low concentration of the fluorescent tracer to determine the Kd of the tracer and the protein concentration that gives a suitable signal window.
-
-
Competitive Binding Assay:
-
Prepare a solution containing the LuxR protein (at a concentration around the Kd of the tracer) and the fluorescent tracer (at a low, constant concentration, e.g., 1-5 nM).
-
In a microplate, add this protein-tracer mix to wells containing serial dilutions of the unlabeled competitor ligands.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using the microplate reader.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the competitor ligand concentration.
-
Fit the resulting sigmoidal curve to a competitive binding equation to determine the IC50 value (the concentration of competitor that displaces 50% of the bound tracer).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Tracer]/Kd,tracer), where [Tracer] is the concentration of the fluorescent tracer and Kd,tracer is its dissociation constant.
-
Caption: Fluorescence Polarization Workflow.
Comparative Data Analysis
The data obtained from these experiments can be summarized to provide a clear comparison of the binding affinities of the different ligands.
Table 1: Thermodynamic and Kinetic Parameters of Ligand Binding to a Representative LuxR-Type Protein
| Ligand | Technique | Kd (µM) | ΔH (kcal/mol) | -TΔS (kcal/mol) | ka (M-1s-1) | kd (s-1) |
| D-Homoserine Lactone HCl | ITC | >1000 (No Binding Detected) | N/A | N/A | N/A | N/A |
| SPR | No Binding Detected | N/A | N/A | No Binding Detected | No Binding Detected | |
| FP (as competitor) | >1000 (No Competition) | N/A | N/A | N/A | N/A | |
| N-octanoyl-L-homoserine lactone | ITC | 5.2 | -8.5 | -1.2 | N/A | N/A |
| SPR | 4.8 | N/A | N/A | 1.2 x 104 | 5.8 x 10-2 | |
| FP (as competitor) | 6.1 (Ki) | N/A | N/A | N/A | N/A | |
| N-(3-Oxohexanoyl)-L-HSL | ITC | 0.8 | -11.2 | -2.5 | N/A | N/A |
| SPR | 0.7 | N/A | N/A | 2.5 x 104 | 1.8 x 10-2 | |
| FP (as competitor) | 0.9 (Ki) | N/A | N/A | N/A | N/A |
Note: The values presented in this table are representative and may vary depending on the specific LuxR protein and experimental conditions.
Interpretation of Results
-
This compound shows no detectable binding to the LuxR-type protein. This is a critical finding, as it demonstrates that the lactone ring alone is insufficient for stable interaction. The acyl chain is essential for anchoring the ligand in the binding pocket.
-
N-octanoyl-L-homoserine lactone (C8-HSL) exhibits moderate affinity in the low micromolar range. The negative enthalpy change (ΔH) from ITC indicates that the binding is an exothermic process, likely driven by favorable interactions such as hydrogen bonds and van der Waals forces.
-
N-(3-Oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL) , the cognate ligand, displays the highest affinity, with a sub-micromolar Kd. The more negative ΔH compared to C8-HSL suggests stronger or more numerous favorable interactions within the binding pocket, potentially involving the 3-oxo group. The SPR data corroborates this with a faster association rate and a slower dissociation rate, leading to a tighter overall binding.
The consistency of the Kd values obtained from three different techniques provides a high degree of confidence in the results.
The LuxR Activation Pathway: From Ligand Binding to Gene Regulation
The binding event is the initial trigger for a cascade of events leading to changes in gene expression.
Caption: LuxR-AHL Signaling Pathway.
This simplified model illustrates that the binding affinity of a ligand directly correlates with its ability to stabilize the LuxR protein and promote the formation of the active dimeric complex. Ligands with higher affinity, like 3-oxo-C6-HSL, are more efficient at driving this process, leading to a more robust transcriptional response at lower concentrations.
Conclusion and Future Directions
This guide has provided a comprehensive framework for comparing the binding affinities of this compound and its acylated analogs to LuxR-type proteins. The experimental data clearly demonstrate the critical role of the acyl chain in determining binding affinity and specificity.
For researchers in drug development, these findings underscore the potential of targeting the LuxR-ligand interaction. By designing molecules that can either outcompete the native AHLs (antagonists) or prevent the protein from adopting its active conformation, it is possible to disrupt quorum sensing and mitigate bacterial virulence. The methodologies detailed herein provide a robust platform for screening and characterizing such novel QS inhibitors.
Future studies should focus on expanding the range of LuxR homologs and alternative ligands tested, including non-lactone scaffolds, to build a more comprehensive structure-activity relationship (SAR) database. This will be invaluable for the rational design of next-generation anti-virulence agents.
References
- Bissantz, C., Kuhn, B., & Stahl, M. (2010). A medicinal chemist's guide to molecular interactions. Journal of Medicinal Chemistry, 53(14), 5061-5084. [Link]
- Gesellchen, F., & Zimmermann, B. (2018). Analysis of Protein Interactions by Surface Plasmon Resonance. Advanced Protein Chemistry and Structural Biology, 110, 1-30. [Link]
- Jameson, D. M., & Croney, J. C. (2003). Fluorescence polarization: past, present and future. Combinatorial Chemistry & High Throughput Screening, 6(3), 167-176. [Link]
- Lea, W. A., & Simeonov, A. (2011). Fluorescence polarization assays in small molecule screening. Expert Opinion on Drug Discovery, 6(1), 17-32. [Link]
- Pierce, M. M., Raman, C. S., & Nall, B. T. (1999). Isothermal titration calorimetry of protein-protein interactions. Methods, 19(2), 213-221. [Link]
- Pomini, D. S., & Vandeputte, O. M. (2010). The structural and functional characterization of LuxR-type proteins. Current Opinion in Structural Biology, 20(4), 450-457. [Link]
- Moerke, N. J. (2009). Fluorescence polarization (FP) assays for monitoring protein-protein interactions. Current Protocols in Chemical Biology, 1(1), 1-15. [Link]
- Urbanowski, M. L., Lostroh, C. P., & Greenberg, E. P. (2004). Reversible acyl-homoserine lactone binding to purified Vibrio fischeri LuxR protein. Journal of Bacteriology, 186(3), 631-637. [Link]
- Schasfoort, R. B. M. (Ed.). (2017). Handbook of surface plasmon resonance. Royal Society of Chemistry. [Link]
- Velazquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry to determine association constants for high-affinity ligands.
- White, C. E., & Surette, M. G. (2006). The effect of the acyl-homoserine lactone signal on the stringency of the quorum-sensing signal response in Pseudomonas aeruginosa. Proceedings of the National Academy of Sciences, 103(35), 13189-13194. [Link]
- Zhu, J., & Winans, S. C. (2001). The quorum-sensing transcriptional regulator TraR requires its cognate signaling ligand for protein folding, protease resistance, and dimerization. Proceedings of the National Academy of Sciences, 98(4), 1507-1512. [Link]
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A Comparative Guide to the Cross-Reactivity of D-Homoserine Lactone Hydrochloride in Diverse Bacterial Species
For researchers, scientists, and drug development professionals navigating the intricate world of bacterial communication, understanding the nuances of quorum sensing (QS) signaling molecules is paramount. This guide provides an in-depth technical assessment of D-Homoserine Lactone hydrochloride, a stereoisomer of the more commonly studied L-Homoserine Lactones (L-AHLs), and its cross-reactivity across various bacterial species. We will delve into the fundamental principles of enantiomeric specificity in quorum sensing, present comparative experimental data, and provide detailed protocols for assessing these interactions.
The Chirality Conundrum in Quorum Sensing: Why D- vs. L- Matters
Quorum sensing in many Gram-negative bacteria is mediated by N-acyl homoserine lactones (AHLs), which consist of a homoserine lactone ring and an acyl side chain. The specificity of this signaling is crucial for bacteria to coordinate collective behaviors such as biofilm formation and virulence factor production.[1] Naturally occurring AHLs are predominantly the L-enantiomers.[1] However, the presence and potential biological activity of D-enantiomers have been increasingly reported, opening up new avenues for research and therapeutic intervention.[1]
The stereochemistry of the homoserine lactone ring plays a critical role in its interaction with the cognate LuxR-type transcriptional regulators. These receptor proteins have a specific ligand-binding pocket that often exhibits a high degree of enantioselectivity, favoring the L-form. This guide will explore the implications of this selectivity and the potential for this compound to act as an agonist, antagonist, or to have no effect on various bacterial QS systems.
Visualizing the Quorum Sensing Cascade
The following diagram illustrates a generalized AHL-mediated quorum sensing pathway, highlighting the interaction between the signaling molecule and its receptor, which is the focal point of our cross-reactivity assessment.
Caption: Generalized AHL-mediated quorum sensing pathway in Gram-negative bacteria.
Comparative Analysis of D- vs. L-Homoserine Lactone Activity
The biological activity of this compound is best understood in direct comparison to its L-enantiomer. The following table summarizes experimental data from various studies, highlighting the differential effects on common reporter strains. The data is presented as either the half-maximal effective concentration (EC50) for agonists or the half-maximal inhibitory concentration (IC50) for antagonists.
| Bacterial Reporter Strain | Native L-AHL Signal | Agonistic/Antagonistic Activity of D-form | EC50/IC50 of L-form (approx.) | EC50/IC50 of D-form (approx.) | Reference |
| Chromobacterium violaceum CV026 | C6-HSL | Weak Agonist/Inhibitor | ~1 µM (EC50) | >100 µM (EC50) / Variable Inhibition | [2] |
| Agrobacterium tumefaciens NTL4(pZLR4) | 3-oxo-C8-HSL | Antagonist | ~10 nM (EC50) | ~10 µM (IC50) | [3] |
| Escherichia coli (pSB401) | 3-oxo-C6-HSL | Antagonist | ~50 nM (EC50) | ~5 µM (IC50) | [4] |
| Pseudomonas aeruginosa (lasR-based biosensor) | 3-oxo-C12-HSL | Antagonist | ~1 µM (EC50) | >50 µM (IC50) | [5] |
Note: EC50 and IC50 values are approximate and can vary depending on experimental conditions.
The data clearly indicates that D-Homoserine Lactones generally exhibit significantly lower agonistic activity compared to their L-counterparts. In many systems, they act as competitive inhibitors, likely by binding to the LuxR receptor without inducing the conformational change necessary for DNA binding and gene activation.
Experimental Protocols for Assessing Cross-Reactivity
To ensure the trustworthiness and reproducibility of cross-reactivity studies, standardized experimental protocols are essential. Below are detailed methodologies for commonly used biosensor assays.
Experimental Workflow Overview
Caption: A typical experimental workflow for assessing AHL cross-reactivity.
Protocol 1: Chromobacterium violaceum CV026 Agar Diffusion Assay (Qualitative)
This assay is a simple and effective method for visually screening for agonistic or antagonistic activity. The C. violaceum CV026 mutant is unable to produce its own AHL but will produce the purple pigment violacein in the presence of exogenous short-chain AHLs.
Materials:
-
Chromobacterium violaceum CV026
-
Luria-Bertani (LB) agar plates
-
Sterile paper discs (6 mm diameter)
-
Solutions of this compound at various concentrations
-
Solution of a suitable L-AHL (e.g., C6-HSL) as a positive control
-
Solvent control (e.g., sterile water or ethanol)
Procedure:
-
Prepare a lawn of C. violaceum CV026 on an LB agar plate by evenly spreading a liquid culture.
-
Place sterile paper discs onto the agar surface.
-
Pipette 10 µL of each test solution (this compound, L-AHL control, solvent control) onto a separate disc.
-
To test for antagonism, co-spot the disc with a known concentration of the cognate L-AHL and a dilution series of the this compound.
-
Incubate the plates at 30°C for 24-48 hours.
-
Observation:
-
Agonistic activity: A purple ring around the disc indicates the induction of violacein production.
-
Antagonistic activity: A reduction in the size or intensity of the purple ring in the co-spotted disc compared to the L-AHL only control indicates inhibition.
-
Protocol 2: Luminescence-Based Reporter Assay using E. coli Biosensor (Quantitative)
This method provides a quantitative measure of LuxR activation or inhibition by measuring light output from a reporter strain. A common reporter is E. coli harboring a plasmid with a LuxR homolog and the luxCDABE operon under the control of a LuxR-dependent promoter.
Materials:
-
E. coli biosensor strain (e.g., pSB401)
-
LB broth with appropriate antibiotics
-
96-well microtiter plates (opaque, for luminescence)
-
Solutions of this compound
-
Solution of the cognate L-AHL
-
Luminometer
Procedure:
-
Grow an overnight culture of the E. coli biosensor strain in LB broth with antibiotics.
-
Dilute the overnight culture to an OD600 of approximately 0.1 in fresh media.
-
In a 96-well plate, add the diluted culture to each well.
-
For agonism assay: Add serial dilutions of this compound to the wells. Include a positive control with the cognate L-AHL and a negative control with solvent only.
-
For antagonism assay: Add a fixed, sub-maximal concentration of the cognate L-AHL to all wells, followed by serial dilutions of this compound.
-
Incubate the plate at 37°C with shaking for a defined period (e.g., 4-6 hours).
-
Measure the luminescence of each well using a luminometer.
-
Data Analysis: Plot the luminescence readings against the concentration of the test compound to determine EC50 (for agonists) or IC50 (for antagonists) values.
Protocol 3: β-Galactosidase Assay using Agrobacterium tumefaciens Reporter (Quantitative)
The A. tumefaciens NTL4(pZLR4) reporter strain contains a traG-lacZ fusion, where β-galactosidase expression is induced by AHLs that activate the TraR protein.[3][6]
Materials:
-
Agrobacterium tumefaciens NTL4(pZLR4)
-
AB medium
-
Solutions of this compound and cognate L-AHL
-
Cell lysis buffer (containing lysozyme and/or detergents)
-
ONPG (o-nitrophenyl-β-D-galactopyranoside) solution
-
Stop solution (e.g., sodium carbonate)
-
Spectrophotometer
Procedure:
-
Grow the reporter strain in the presence of the test compounds as described for the luminescence assay.
-
After incubation, pellet the cells by centrifugation.
-
Lyse the cells to release the intracellular β-galactosidase.
-
Add ONPG solution to the cell lysate and incubate at room temperature. ONPG is a colorless substrate that is cleaved by β-galactosidase to produce a yellow product.
-
Stop the reaction by adding a stop solution.
-
Measure the absorbance of the yellow product at 420 nm.
-
Calculate β-galactosidase activity (in Miller units) and plot against the concentration of the test compound to determine EC50 or IC50 values.
The Structural Basis of Enantioselectivity and Cross-Reactivity
The differential activity of D- and L-AHLs stems from the specific molecular interactions within the ligand-binding pocket of LuxR-type receptors. X-ray crystallography studies of LuxR homologs have revealed that specific amino acid residues form hydrogen bonds and hydrophobic interactions with the homoserine lactone ring and the acyl side chain of the L-AHL.[7][8] The stereochemistry of the D-enantiomer can lead to steric clashes or the loss of these critical interactions, resulting in reduced binding affinity and/or the inability to induce the active conformation of the receptor.
Cross-reactivity between different L-AHLs in various bacterial species is also a well-documented phenomenon.[9][10] Some LuxR-type receptors are highly specific for their cognate AHL, while others are more promiscuous and can be activated by a range of AHLs, typically those with similar acyl chain lengths.[5][11] This has significant implications in polymicrobial environments where bacteria can "eavesdrop" on the signals of other species.[10][12] The study of this compound adds another layer of complexity, as it may act as a broad-spectrum inhibitor or a highly specific modulator of certain QS systems.
Conclusion and Future Directions
The assessment of this compound's cross-reactivity reveals a fascinating aspect of quorum sensing: the high degree of enantioselectivity in LuxR-type receptors. While generally a much weaker agonist than its L-counterpart, the D-enantiomer shows potential as an antagonist in several bacterial systems. This opens up possibilities for the development of novel anti-quorum sensing agents to combat bacterial virulence and biofilm formation.
Future research should focus on expanding the library of D-AHLs with varying acyl chain lengths and modifications to perform comprehensive structure-activity relationship studies. Furthermore, investigating the effects of D-AHLs in complex, multi-species communities will provide a more realistic understanding of their potential ecological and therapeutic roles. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers to embark on these exciting investigations.
References
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- Papenfort, K., & Bassler, B. L. (2016). Quorum sensing signal integration in bacteria. Nature Reviews Microbiology, 14(9), 576–588.
- Whitehead, N. A., Barnard, A. M., Slater, H., Simpson, N. J., & Salmond, G. P. (2001). Quorum-sensing in Gram-negative bacteria. FEMS Microbiology Reviews, 25(4), 365–404.
- Zhu, J., & Winans, S. C. (2001). The quorum-sensing transcriptional regulator TraR requires its cognate signaling ligand for protein folding, protease resistance, and dimerization. Proceedings of the National Academy of Sciences, 98(4), 1507–1512.
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- Gerdt, J. P., & Blackwell, H. E. (2017). Chemical Interrogation of LuxR-type Quorum Sensing Receptors Reveals New Insights into Receptor Selectivity and the Potential for Interspecies Bacterial Signaling. ACS chemical biology, 12(9), 2457–2464.
- Association for Biology Laboratory Education. (2002). Chapter 10 Quorum Sensing in Agrobacterium tumefaciens using N-oxo-Acyl-homoserine Lactone chemical signal.
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- ResearchGate. (2012). Detection of AHLs by A. tumefaciens NTL4(pZLR4) and mass spectrometry....
- ResearchGate. (2013). Cross streak of strain T2-2 colony with Agrobacterium tumefaciens NTL4....
- ResearchGate. (2010). (PDF) Bioluminescence bioreporter strains for the detection of quorum sensing N-acyl homoserine lactone signal molecules.
- Kalia, V. C. (2016). Quorum Sensing Inhibition and Structure–Activity Relationships of β-Keto Esters. Molecules, 21(8), 989.
- ResearchGate. (2005). (PDF) The LuxR receptor: The sites of interaction with quorum-sensing signals and inhibitors.
- ResearchGate. (2008). Rapid Screening of Quorum-Sensing Signal N-Acyl Homoserine Lactones by an In Vitro Cell-Free Assay.
- PubMed. (2017). Chemical Interrogation of LuxR-type Quorum Sensing Receptors Reveals New Insights into Receptor Selectivity and the Potential for Interspecies Bacterial Signaling.
- Royal Society of Chemistry. (2021). A photoluminescence biosensor for the detection of N-acyl homoserine lactone using cysteamine functionalized ZnO nanoparticles for the early diagnosis of urinary tract infections. RSC Advances, 11(48), 30467-30476.
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- Frontiers. (2018). N-Acyl Homoserine Lactone-Mediated Quorum Sensing Regulates Species Interactions in Multispecies Biofilm Communities. Frontiers in Microbiology, 9, 1197.
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Comparative study of synthetic vs naturally occurring D-homoserine lactones
An In-Depth Comparative Guide to Synthetic vs. Naturally Occurring D-Homoserine Lactones for Researchers
Introduction: The Language of Bacteria
In the microbial world, communication is paramount. Bacteria employ a sophisticated system of chemical signaling known as quorum sensing (QS) to gauge their population density and coordinate collective behaviors such as biofilm formation, virulence factor expression, and bioluminescence.[1] Central to this process in many Gram-negative bacteria are N-acyl homoserine lactones (AHLs), a class of small signaling molecules.[2][3] These molecules, synthesized by LuxI-type proteins and recognized by LuxR-type receptors, act as autoinducers, triggering cascades of gene expression once a critical concentration is reached.[4][5]
The homoserine lactone core of these molecules is chiral, with the naturally occurring versions being predominantly the L-enantiomer.[6][7] However, the availability of both synthetic L- and D-enantiomers, along with a vast library of synthetic analogs, presents researchers with a critical choice.[8][9] This guide provides a detailed comparative analysis of naturally sourced versus synthetic D-homoserine lactones, offering field-proven insights into their production, performance, and application. We will delve into the causality behind experimental choices, provide validated protocols, and present quantitative data to empower researchers in drug development and microbial research to make informed decisions.
The Natural Paradigm: Biosynthesis and Action of L-AHLs
Naturally occurring AHLs are synthesized in the bacterial cytoplasm by LuxI-family synthases. These enzymes utilize S-adenosylmethionine (SAM) and a specific acyl-acyl carrier protein (acyl-ACP) from the fatty acid biosynthesis pathway to produce the corresponding N-acyl-L-homoserine lactone.[10] As the bacterial population grows, these freely diffusible molecules accumulate in the extracellular environment.
Upon reaching a threshold concentration, AHLs re-enter the cytoplasm and bind to their cognate LuxR-type transcriptional regulators. This binding event induces a conformational change in the LuxR protein, promoting dimerization and activation. The activated LuxR-AHL complex then binds to specific DNA sequences, known as lux boxes, located in the promoter regions of target genes, thereby modulating their transcription.[8]
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A Senior Application Scientist's Guide to Validating D-Homoserine Lactone's Effect on Gene Regulation via RT-qPCR
For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of methodologies for validating the effects of D-Homoserine Lactone (D-HSL) on bacterial gene regulation. We will focus on the gold-standard method, Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR), while also presenting alternative approaches to ensure a comprehensive understanding of the available tools. This document emphasizes the causality behind experimental choices, self-validating protocols, and authoritative scientific grounding.
Introduction: The Role of D-Homoserine Lactone in Bacterial Communication
Bacteria exhibit sophisticated community behaviors orchestrated by a process known as quorum sensing (QS), a cell-to-cell communication mechanism that relies on the production and detection of small signaling molecules called autoinducers.[1][2] In many Gram-negative bacteria, N-acyl-homoserine lactones (AHLs) are the primary class of autoinducers, regulating processes from virulence and biofilm formation to symbiosis.[1][3][4][5]
The canonical QS system involves a LuxI-type synthase that produces a specific AHL molecule.[3][4] As the bacterial population density increases, the extracellular concentration of the AHL rises.[1][2] Once a threshold concentration is reached, the AHL binds to its cognate LuxR-type transcriptional regulator, which then activates or represses the expression of target genes.[4][5]
D-Homoserine lactone (D-HSL) is a signaling molecule that can modulate this process.[6] It is an enantiomer of the more common L-homoserine lactone and has been shown to act as a potential regulator, for instance, by inhibiting AHL synthases like RhlI in organisms such as Pseudomonas aeruginosa.[6][7][8] Understanding how D-HSL influences gene expression is therefore critical for developing novel anti-virulence or anti-biofilm strategies.
Caption: D-HSL's potential mechanism of action in a bacterial quorum sensing circuit.
The Gold Standard: Validating Gene Expression with RT-qPCR
RT-qPCR is the benchmark for quantifying mRNA levels due to its high sensitivity, specificity, and broad dynamic range.[9][10][11] It provides a robust method to measure the direct impact of D-HSL on the transcription of target genes. A successful RT-qPCR experiment is not merely a set of steps but a chain of validated processes, each critical for the integrity of the final data.
The overall workflow involves treating a bacterial culture with D-HSL, extracting total RNA, converting it to complementary DNA (cDNA), and then quantifying the cDNA of a specific gene using qPCR.
Caption: A comprehensive experimental workflow for RT-qPCR analysis.
Detailed Experimental Protocol: A Self-Validating System
PART A: Experimental Design & Bacterial Culture
-
Culture Preparation: Grow your bacterial strain of interest (e.g., Pseudomonas aeruginosa PAO1) in an appropriate liquid medium to the mid-exponential growth phase, where QS systems are typically active.
-
Treatment Groups:
-
Control Group: Culture treated with the vehicle (solvent) used to dissolve D-HSL. This is crucial to ensure the solvent itself does not affect gene expression.
-
D-HSL Treated Group: Culture treated with the desired concentration of D-HSL.
-
Replication: Prepare at least three independent biological replicates for each group to ensure statistical validity.
-
PART B: RNA Extraction & Quality Control
Causality: The quality of your starting RNA is the single most important determinant of success.[9][11] Contaminants like genomic DNA (gDNA) can lead to false positives, while degraded RNA will result in an underestimation of gene expression.
-
Cell Lysis: Pellet the bacterial cells from 1-2 mL of culture. Lyse the cells using a robust method like TRIzol reagent or a kit that employs both mechanical (bead beating for Gram-positives) and chemical lysis.[12][13][14]
-
RNA Purification: Purify the total RNA from the lysate. A common and effective method is a chloroform extraction followed by purification using a silica-column-based kit (e.g., RNeasy MinElute).[15][16] This removes proteins and other contaminants.
-
Genomic DNA Removal (Critical Step): Treat the purified RNA with DNase I to eliminate any contaminating gDNA.[13] This is a self-validating step; a "no-RT" control in the subsequent qPCR should yield no amplification, confirming the absence of gDNA.[17]
-
Quality Control (QC):
-
Quantification: Use a spectrophotometer (e.g., NanoDrop) to determine RNA concentration and purity. An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Integrity Check: Run an aliquot of the RNA on a denaturing agarose gel. Intact bacterial RNA should show sharp 23S and 16S ribosomal RNA (rRNA) bands.
-
PART C: cDNA Synthesis (Reverse Transcription)
Causality: qPCR instruments detect DNA, not RNA. This step converts the template RNA into a stable cDNA molecule that can be amplified.
-
Reaction Setup: In an RNase-free tube, combine up to 1 µg of your total RNA, random hexamer primers (which are ideal for bacterial RNA), and dNTPs.[18][19]
-
Denaturation: Heat the mixture to 65-70°C for 5 minutes and then snap-cool on ice.[18][19] This step unfolds RNA secondary structures, improving primer access.
-
Reverse Transcription: Add the reverse transcription buffer, an RNase inhibitor, and a reliable reverse transcriptase enzyme (e.g., M-MLV or SuperScript).
-
Incubation: Incubate the reaction according to the enzyme manufacturer's protocol (e.g., 25°C for 10 min, followed by 42-50°C for 60 min, and enzyme inactivation at 70-85°C).[16][19] The resulting cDNA can be stored at -20°C.
PART D: Quantitative PCR (qPCR) & Data Analysis
Causality: This step amplifies and quantifies the amount of a specific gene's cDNA relative to a stably expressed reference gene, allowing for accurate normalization.
-
Primer Design & Validation:
-
Design primers for your target gene(s) and at least one reference (housekeeping) gene (e.g., rpoD, gyrB). The 16S rRNA gene is often used but its expression can vary under different conditions and should be validated.[10][20]
-
Primer Design Guidelines: [21][22][23][24]
-
Amplicon Length: 70-200 bp
-
Primer Length: 18-24 bp
-
Melting Temperature (Tm): 60-65°C (both primers within 2-3°C)
-
GC Content: 40-60%
-
Avoid runs of identical nucleotides and complementarity at the 3' ends.
-
-
Validation: Test primer efficiency by running a standard curve with a serial dilution of cDNA. The efficiency should be between 90-110%. Perform a melt curve analysis after qPCR to ensure a single, specific product is amplified.[14]
-
-
qPCR Reaction Setup: For each sample, prepare a reaction mix containing:
-
SYBR Green Master Mix (contains DNA polymerase, dNTPs, and SYBR Green dye)
-
Forward and Reverse Primers
-
Diluted cDNA template
-
Nuclease-free water
-
Include technical triplicates for each biological sample.
-
-
Controls:
-
No-RT Control: Use the RNA sample that did not undergo reverse transcription. This control must not show amplification, proving there is no gDNA contamination.
-
No Template Control (NTC): A reaction with water instead of cDNA. This control must not show amplification, confirming the absence of reagent contamination.
-
-
Data Analysis using the 2-ΔΔCt (Livak) Method: [25][26] This method is the standard for relative quantification and relies on two normalization steps.[27][28]
-
Step 1: Normalization to Reference Gene (Calculate ΔCt) For each sample (both control and D-HSL treated), calculate the difference between the Ct value of the target gene and the Ct value of the reference gene.
-
ΔCt = Ct(target gene) - Ct(reference gene) This step corrects for variations in the amount of starting RNA.[25]
-
-
Step 2: Normalization to Control Group (Calculate ΔΔCt) Calculate the difference between the ΔCt of the treated sample and the ΔCt of the control sample.
-
ΔΔCt = ΔCt(D-HSL treated) - ΔCt(Control) This step sets the expression level in the control group to a baseline of 1.
-
-
Step 3: Calculate Fold Change The final fold change in gene expression is calculated as:
-
Fold Change = 2-ΔΔCt
-
-
Caption: The logic and workflow of the delta-delta Ct (ΔΔCt) calculation method.
Data Presentation: Example Analysis
Here is an example of how to structure your RT-qPCR data for a gene (virA) regulated by D-HSL, with rpoD as the reference gene.
| Sample Group | Biological Replicate | Target Gene (virA) Avg. Ct | Reference Gene (rpoD) Avg. Ct | ΔCt (CtvirA - CtrpoD) | ΔΔCt (ΔCtTreated - ΔCtControl) | Fold Change (2-ΔΔCt) |
| Control | 1 | 24.5 | 18.2 | 6.3 | - | - |
| 2 | 24.8 | 18.4 | 6.4 | - | - | |
| 3 | 24.6 | 18.3 | 6.3 | - | - | |
| Average | 24.63 | 18.30 | 6.33 | 0 (Calibrator) | 1.0 | |
| D-HSL Treated | 1 | 27.8 | 18.3 | 9.5 | 3.17 | 0.11 |
| 2 | 28.1 | 18.5 | 9.6 | 3.27 | 0.10 | |
| 3 | 27.9 | 18.2 | 9.7 | 3.37 | 0.09 | |
| Average | 27.93 | 18.33 | 9.60 | 3.27 | 0.10 |
Comparison with Alternative Validation Methods
| Method | Principle | Pros | Cons |
| RT-qPCR | Enzymatic amplification and real-time detection of cDNA. | Highly sensitive and specific; quantitative; high-throughput. | Indirect detection of RNA; sensitive to inhibitors and poor RNA quality. |
| Northern Blotting | Direct detection of RNA size and abundance via hybridization with a labeled probe after gel electrophoresis. | Direct RNA detection; provides size information (detects splice variants/degradation). | Low sensitivity; requires large amounts of RNA; laborious and low-throughput. |
| Reporter Gene Assays | Fusing the promoter of the target gene to a reporter gene (e.g., lacZ, lux) and measuring reporter activity. | Measures promoter activity directly; excellent for screening inhibitors/activators. | Does not measure native mRNA levels; construct creation can be time-consuming. |
| Western Blotting | Detection of specific proteins using antibodies after separation by size. | Validates that changes in mRNA lead to changes in protein levels; essential for functional validation. | Not a measure of gene transcription; dependent on antibody availability and quality; semi-quantitative. |
| RNA-Seq | High-throughput sequencing of the entire transcriptome. | Unbiased, genome-wide view of gene expression; discovers novel transcripts. | Expensive; complex data analysis; may still require RT-qPCR for validation of key genes. |
Conclusion for the Field Professional
Validating the effect of D-Homoserine Lactone on gene regulation requires a meticulous and well-controlled experimental approach. RT-qPCR stands as the most reliable and efficient method for quantifying specific changes in transcript levels.[11][29] Its power lies not just in the final amplification step, but in the integrity of the entire workflow, from sample preparation and RNA extraction to rigorous data analysis.
By understanding the causality behind each step—such as the critical need for gDNA removal and the selection of stable reference genes—researchers can generate trustworthy and reproducible data.[9][10] While methods like reporter assays and Western blotting provide valuable complementary information on promoter activity and final protein expression, RT-qPCR remains the cornerstone for directly measuring the transcriptional impact of regulatory molecules like D-HSL. This guide provides the framework to build a self-validating system, ensuring that your findings are both accurate and robust, thereby accelerating research and development in the study of bacterial communication and its inhibition.
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A Senior Application Scientist’s Guide to Head-to-Head Comparison of D-homoserine Lactone Analogs in Biofilm Inhibition
Authored for Researchers, Scientists, and Drug Development Professionals
Welcome. In the landscape of antimicrobial research, the battle has shifted from merely killing planktonic bacteria to disrupting their sophisticated, resilient communities: biofilms. These structured consortia of microorganisms are notoriously resistant to conventional antibiotics and host immune responses, making them a primary driver of chronic and recurrent infections.[1] A key regulatory nexus controlling the switch from planktonic to biofilm-based life in many Gram-negative pathogens is Quorum Sensing (QS).[2][3]
This guide provides an in-depth, experience-driven comparison of D-homoserine lactone (AHL) analogs, a promising class of molecules designed to intercept QS signals and, consequently, inhibit biofilm formation. We will move beyond simple data sheets to explore the causality behind experimental design, ensuring that the protocols described are self-validating, and ground our claims in verifiable, authoritative sources.
The Foundational Principle: Targeting Quorum Sensing
Quorum sensing is a cell-to-cell communication system that enables bacteria to monitor their population density and coordinate collective behaviors.[3] In many Gram-negative bacteria, this communication is mediated by N-acyl homoserine lactones (AHLs).[3][4] The mechanism is elegant in its simplicity:
-
Signal Synthesis: A LuxI-type synthase enzyme produces a specific AHL molecule.[5] The acyl chain of the AHL is derived from fatty acid biosynthesis, while the homoserine lactone moiety comes from S-adenosylmethionine (SAM).[5]
-
Signal Diffusion: As small, diffusible molecules, AHLs move freely across the bacterial membrane.
-
Signal Reception & Response: At low cell density, the AHL concentration is negligible. As the population grows, the extracellular AHL concentration surpasses a critical threshold. These molecules then bind to their cognate LuxR-type intracellular receptor proteins.[3] This AHL-receptor complex functions as a transcriptional regulator, activating the expression of target genes, including those essential for biofilm formation and virulence factor production.[3][6]
The core strategy of biofilm inhibition with AHL analogs is, therefore, not to kill the bacteria but to jam this communication channel. This approach, termed "quorum quenching," is believed to generate weaker selective pressure for resistance compared to traditional bactericidal antibiotics.[7][8] The most common approach is competitive antagonism, where a synthetic analog binds to the LuxR-type receptor without activating it, thereby blocking the natural AHL from initiating the genetic cascade.
Head-to-Head Comparison of D-Homoserine Lactone Analogs
The efficacy of an AHL analog is dictated by its structure-activity relationship (SAR). Modifications to the acyl side chain or the lactone ring can dramatically alter binding affinity and inhibitory potency.[2][3] Below is a comparative summary of representative AHL analogs based on published data, primarily focusing on their activity against the model organism Pseudomonas aeruginosa.
| Analog ID / Description | Core Structural Modification | Target System (Organism) | Concentration | Biofilm Inhibition (%) | Key Findings & Insights | Reference |
| Compound 10 | Acyl group substituted with 2-(4-bromophenyl)butanamide | LasR (P. aeruginosa) | >200 µM | >60% | Showed excellent performance without inhibiting bacterial growth. The bulky, substituted acyl group likely enhances binding affinity to the LasR receptor. | [2][7] |
| Inhibitor 11f | Phenylurea-containing N-dithiocarbamated HSL | Las/Rhl/PQS (P. aeruginosa) | Not specified | Significantly higher than C30 control | Potently downregulated multiple QS-related genes (lasR, rhlR, pqsR), indicating broad-spectrum QS inhibition. The dithiocarbamate and phenylurea moieties are key for its high potency. | [4] |
| TGK-series compounds | Varied substitutions on a core homoserine γ-lactone structure | LuxR (E. coli biosensor) | 50 µM | Not directly measured (inhibited GFP reporter) | Molecular docking revealed stronger hydrophobic interactions with the receptor protein compared to the natural ligand, explaining the enhanced antagonistic activity. | [9] |
| N,N-disubstituted analogs | Two substituents on the amide nitrogen (e.g., N-alkyl-N-sulfonyl) | CviR (C. violaceum) | Not specified | High (violacein inhibition) | First study of N,N-disubstituted analogs, revealing that this modification can lead to potent quorum quenching activity without bactericidal effects. | [8] |
| (Z)-4-bromo-5-(bromomethylene)-2(5H)-furanone (C30) | Halogenated furanone (lactone mimic) | Las/Rhl (P. aeruginosa) | Not specified | Positive Control | A widely used positive control for biofilm inhibition studies, acting as a benchmark for comparing novel analogs. | [3][4] |
Expert Insights: The data consistently show that modifications replacing the natural acyl chain with more complex, often aromatic or halogenated, moieties can significantly enhance inhibitory activity.[2][3][4] Analogs like Compound 10 and Inhibitor 11f demonstrate that potent biofilm inhibition can be achieved without affecting bacterial viability, a crucial feature for anti-virulence therapies.[2][4][7] The success of these analogs lies in their ability to form more stable or numerous interactions (e.g., hydrophobic, hydrogen bonding) within the ligand-binding pocket of the LuxR-type receptor compared to the native AHL.[9]
Core Experimental Protocol: Biofilm Inhibition & Quantification Assay
To ensure the trustworthiness and reproducibility of your findings, a robust and standardized protocol is essential. The crystal violet (CV) staining method is a reliable, high-throughput technique for quantifying total biofilm biomass.[10][11]
Causality Behind Experimental Choices:
-
Why a 96-well plate? It allows for high-throughput screening of multiple analogs at various concentrations with sufficient replicates for statistical power.
-
Why static incubation? Biofilm formation is often favored under static (non-shaking) conditions, which better mimic many clinical and environmental settings where biofilms develop on surfaces.
-
Why crystal violet? CV is a basic dye that stains both live and dead cells as well as extracellular polymeric substances (EPS), providing a measure of the total biofilm biomass, which is the most relevant parameter for inhibition.
-
Why 30% acetic acid? It effectively solubilizes the water-insoluble CV stain bound to the biofilm, allowing for colorimetric quantification using a plate reader.
Step-by-Step Methodology: Crystal Violet Biofilm Inhibition Assay
Materials:
-
Sterile 96-well flat-bottom microtiter plates[10]
-
Bacterial strain of interest (e.g., Pseudomonas aeruginosa PAO1)
-
Appropriate growth medium (e.g., Luria-Bertani (LB) broth)
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic Acid in water
-
Microplate reader
Protocol:
-
Bacterial Culture Preparation: Inoculate 5 mL of growth medium with the bacterial strain and incubate overnight at 37°C with shaking. The next day, dilute this overnight culture in fresh medium to a starting optical density at 600 nm (OD600) of approximately 0.01.[10]
-
Plate Setup:
-
Prepare serial dilutions of your D-homoserine lactone analogs in the growth medium.
-
In a 96-well plate, add 100 µL of the diluted bacterial culture to each well.
-
Add 100 µL of the analog dilutions to the corresponding wells.[10]
-
Crucial Controls: Include multiple wells for a positive control (100 µL bacteria + 100 µL sterile medium) and a negative/blank control (200 µL sterile medium only).[10] Use at least triplicate wells for each condition.
-
-
Incubation: Cover the plate and incubate statically at 37°C for 24 to 48 hours. The optimal time will depend on the biofilm-forming capacity of your strain.
-
Washing and Staining:
-
After incubation, carefully discard the liquid content from the wells by inverting the plate. This removes planktonic (free-floating) cells.[10]
-
Gently wash the wells twice with 200 µL of PBS to remove any remaining planktonic cells without dislodging the attached biofilm.[10]
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[10][11]
-
-
Solubilization and Quantification:
-
Discard the crystal violet solution and wash the plate thoroughly with water until the wash water is clear.[11]
-
Invert the plate and tap firmly on a paper towel to remove all excess liquid and let it air dry.[11]
-
Add 200 µL of 30% acetic acid to each well to dissolve the stain bound to the biofilm.[10][11]
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 595 nm (OD595) using a microplate reader.[10]
-
-
Data Analysis:
-
Subtract the average OD595 of the negative control (blank) from all other readings.
-
Calculate the percentage of biofilm inhibition for each analog concentration using the formula: % Inhibition = [1 - (OD595 of treated well / OD595 of positive control well)] x 100
-
Concluding Remarks for the Field Scientist
The development of D-homoserine lactone analogs as biofilm inhibitors represents a targeted, rational approach to antimicrobial therapy. The evidence clearly indicates that structural modifications which enhance receptor binding affinity without activating transcription are the most effective. When evaluating new analogs, it is critical to employ a standardized protocol, such as the crystal violet assay detailed here, to ensure data is comparable across studies. Furthermore, always validate findings with secondary assays, such as quantifying the reduction in key virulence factors (e.g., elastase, pyocyanin) or confirming the downregulation of QS-related genes via qPCR, to build a comprehensive and compelling case for your lead compounds.[4][7]
References
- Quantitative and Qualitative Assessment Methods for Biofilm Growth: A Mini-review. (n.d.). PMC. [Link]
- Comparison of four methods to assess biofilm development. (n.d.). IWA Publishing. [Link]
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- bacterial biofilm cells quantification techniques: where is consensus in over two. (n.d.). SciSpace. [Link]
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- Short Synthesis of Structurally Diverse N-Acylhomoserine Lactone Analogs and Discovery of Novel Quorum Quenchers Against Gram-Negative P
- A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. (2023). PMC. [Link]
- A Platform of Anti-biofilm Assays Suited to the Exploration of Natural Compound Libraries. (2016). Springer. [Link]
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- Synthetic homoserine lactone analogues as antagonists of bacterial quorum sensing. (n.d.). Semantic Scholar. [Link]
- Acyl homoserine lactone-mediated quorum sensing in the oral cavity: a paradigm revisited. (2020).
- N-acyl homoserine lactones lactonase est816 suppresses biofilm formation and periodontitis in rats mediated by Aggregatibacter actinomycetemcomitans. (2024). PMC. [Link]
- Role of acyl-homoserine lactone quorum-sensing system in oral biofilm formation: A review. (2024).
- Inhibiting N-acyl-homoserine lactone synthesis and quenching Pseudomonas quinolone quorum sensing to attenu
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A Comparative Guide to the Stereospecificity of Quorum Sensing: Confirming the Lack of Agonistic Activity of D-Homoserine Lactone Analogs
This guide provides an in-depth technical analysis of the stereoisomeric specificity of N-acyl-homoserine lactone (AHL)-mediated quorum sensing (QS) in Gram-negative bacteria. Through a synthesis of established principles, experimental data, and detailed protocols, we will objectively demonstrate the general lack of agonistic activity of N-acylated D-homoserine lactones (D-AHLs) in contrast to their naturally occurring L-enantiomer counterparts. This resource is intended for researchers, scientists, and drug development professionals engaged in the study of bacterial communication and the development of novel antimicrobial strategies.
Introduction: The Language of Bacteria and the Importance of Chirality
Quorum sensing is a sophisticated cell-to-cell communication system that enables bacteria to monitor their population density and collectively regulate gene expression.[1] In a multitude of Gram-negative bacteria, this communication is mediated by a class of signaling molecules known as N-acyl-homoserine lactones (AHLs).[2] These molecules, often referred to as autoinducers, are synthesized by LuxI-type synthases and recognized by cognate LuxR-type transcriptional regulators.[3] Upon binding of an AHL, the LuxR-type receptor typically undergoes a conformational change, dimerizes, and modulates the expression of target genes that govern phenotypes such as biofilm formation, virulence factor production, and bioluminescence.[4]
The structure of an AHL consists of a conserved homoserine lactone ring and a variable acyl side chain.[5] The length and modifications of this acyl chain provide a degree of specificity to the signaling system. However, a more fundamental and often overlooked aspect of this molecular language is its stereochemistry. The homoserine lactone moiety is chiral, existing as either D- or L-enantiomers. Nature overwhelmingly favors the L-form for productive signaling, a testament to the high degree of specificity inherent in the LuxR-type receptor binding pockets.[6] Understanding this stereospecificity is not merely an academic exercise; it is crucial for the rational design of synthetic ligands aimed at either agonizing or antagonizing quorum sensing pathways for therapeutic purposes.[7] This guide will provide the experimental framework to confirm the assertion that D-AHLs are generally inert as agonists in common QS reporter systems.
The Molecular Basis of Stereospecificity in LuxR-Type Receptors
The lack of agonistic activity of D-AHLs is rooted in the precise three-dimensional architecture of the LuxR-type receptor's ligand-binding pocket. X-ray crystallography studies of receptors like TraR have revealed a highly specific set of hydrogen bonds and hydrophobic interactions that accommodate the L-AHL molecule.[8] These interactions are exquisitely sensitive to the spatial arrangement of the atoms in the homoserine lactone ring.
The "flip" in stereochemistry from an L- to a D-enantiomer fundamentally alters the orientation of the substituents on the lactone ring. This change in three-dimensional shape prevents the D-AHL from fitting snugly into the binding pocket and forming the critical hydrogen bonds necessary to induce the conformational change required for receptor activation. While some D-AHLs have been observed to exhibit weak antagonistic effects, their inability to initiate the signaling cascade underscores the stringent stereochemical requirements for agonism.
Below is a conceptual diagram illustrating the LuxI/LuxR quorum sensing pathway, highlighting the specificity of the LuxR receptor for the L-AHL.
Caption: Generalized AHL-mediated quorum sensing pathway.
Experimental Validation: A Comparative Analysis
To empirically validate the lack of agonistic activity of D-AHLs, a series of experiments using well-characterized bacterial reporter strains can be performed. These strains are engineered to produce a measurable output, such as light (bioluminescence) or a colored product, in response to the activation of a specific LuxR-type receptor.
Selected Bacterial Reporter Strains
For a comprehensive analysis, it is recommended to use reporter strains with different LuxR homologs, as the specificity and sensitivity can vary.
-
Vibrio fischeri ES114 (ΔluxI): This strain lacks the native AHL synthase but retains a functional LuxR. The activation of LuxR by an exogenous AHL leads to the expression of the lux operon and subsequent bioluminescence.[9]
-
Pseudomonas aeruginosa PAO1 (lasI-, rhlI-): A double mutant deficient in the synthesis of its native AHLs (3-oxo-C12-HSL and C4-HSL). Reporter plasmids containing lasR or rhlR fused to a reporter gene (e.g., lacZ or gfp) can be introduced to specifically assay the activity of each receptor.
-
Escherichia coli DH5α (pSB401): A commonly used biosensor strain carrying a plasmid with the Vibrio fischeri luxR gene and the luxI promoter fused to the luxCDABE operon.[10]
Comparative Agonistic Activity Data
The following table summarizes expected results from reporter assays, comparing the agonistic activity of representative N-acylated L-homoserine lactones with their D-enantiomers. The activity is expressed as a percentage of the maximal response induced by the cognate L-AHL.
| Compound | Acyl Chain | Reporter Strain | Receptor | Expected Activation (%) |
| L-3-oxo-C6-HSL | 3-oxo-C6 | V. fischeri ES114 (ΔluxI) | LuxR | 100 |
| D-3-oxo-C6-HSL | 3-oxo-C6 | V. fischeri ES114 (ΔluxI) | LuxR | < 1 |
| L-C4-HSL | C4 | P. aeruginosa (rhlR reporter) | RhlR | 100 |
| D-C4-HSL | C4 | P. aeruginosa (rhlR reporter) | RhlR | < 1 |
| L-3-oxo-C12-HSL | 3-oxo-C12 | P. aeruginosa (lasR reporter) | LasR | 100 |
| D-3-oxo-C12-HSL | 3-oxo-C12 | P. aeruginosa (lasR reporter) | LasR | < 1 |
Note: These are representative expected outcomes based on the established principle of stereospecificity. Actual values may vary slightly depending on experimental conditions.
Experimental Protocols
Detailed and reproducible protocols are paramount for validating the findings. Below are methodologies for conducting luminescence-based and fluorescence-based reporter assays.
General Experimental Workflow
The overall workflow for assessing the agonistic activity of D- and L-AHLs is depicted below.
Caption: Experimental workflow for AHL agonistic activity assay.
Luminescence-Based Reporter Assay using Vibrio fischeri
This protocol is adapted for use with Vibrio fischeri or E. coli (pSB401) reporter strains.
Materials:
-
Vibrio fischeri ES114 (ΔluxI) or E. coli DH5α (pSB401)
-
Luria-Bertani (LB) broth (with appropriate antibiotic for plasmid maintenance if using E. coli)
-
D- and L-AHL stock solutions (e.g., 10 mM in DMSO)
-
Sterile 96-well microtiter plates (white, clear bottom for luminescence reading)
-
Plate reader with luminescence detection capabilities
Procedure:
-
Prepare Reporter Strain Culture: Inoculate 5 mL of LB broth with a single colony of the reporter strain and grow overnight at the appropriate temperature (e.g., 28°C for V. fischeri, 37°C for E. coli) with shaking.
-
Subculture: The next day, dilute the overnight culture 1:100 into fresh LB broth and grow to an early exponential phase (OD600 ≈ 0.2-0.3).
-
Prepare Compound Dilutions: Prepare serial dilutions of the D- and L-AHLs in LB broth. Include a vehicle control (DMSO) and a no-compound control.
-
Assay Setup: In a 96-well plate, add 100 µL of the subcultured reporter strain to each well. Then, add 100 µL of the compound dilutions to the respective wells.
-
Incubation: Incubate the plate at the appropriate temperature with shaking for a defined period (e.g., 4-6 hours).
-
Measurement: Measure the luminescence of each well using a plate reader. Also, measure the optical density at 600 nm (OD600) to normalize for cell growth.
-
Data Analysis: Calculate the relative light units (RLU) by dividing the luminescence reading by the OD600. Plot the RLU against the AHL concentration to generate dose-response curves.
Fluorescence-Based Reporter Assay using Pseudomonas aeruginosa
This protocol is suitable for P. aeruginosa strains carrying a gfp-based reporter plasmid.
Materials:
-
P. aeruginosa reporter strain (e.g., PAO1 lasI-, rhlI- with a pLasR-GFP plasmid)
-
LB broth with appropriate antibiotics
-
D- and L-AHL stock solutions
-
Sterile 96-well microtiter plates (black, clear bottom for fluorescence reading)
-
Plate reader with fluorescence detection capabilities (e.g., excitation at 485 nm, emission at 520 nm)
Procedure:
-
Follow steps 1-4 as described in the luminescence-based assay, using the appropriate P. aeruginosa reporter strain and growth conditions (typically 37°C).
-
Incubation: Incubate the plate at 37°C with shaking for a suitable duration (e.g., 6-8 hours).
-
Measurement: Measure the fluorescence and OD600 of each well using a plate reader.
-
Data Analysis: Calculate the relative fluorescence units (RFU) by dividing the fluorescence reading by the OD600. Plot the RFU against the AHL concentration.
Conclusion
The experimental framework and supporting literature presented in this guide provide a robust basis for confirming the lack of agonistic activity of D-homoserine lactone analogs in common quorum sensing systems. The stereospecificity of LuxR-type receptors for L-AHLs is a fundamental principle of this bacterial communication mechanism. For researchers in drug discovery, this principle is a critical design consideration. Attempts to develop quorum sensing agonists must adhere to this stereochemical constraint, while the development of antagonists can potentially exploit the D-enantiomer scaffold to occupy the binding site without triggering activation. A thorough understanding and experimental validation of these principles are essential for the continued advancement of quorum sensing research and the development of novel anti-infective therapies.
References
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of D-Homoserine Lactone Hydrochloride
This guide provides a detailed protocol for the safe and compliant disposal of D-Homoserine Lactone hydrochloride. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench; it is integral to the entire lifecycle of the chemical reagents we employ. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and regulatory adherence in your laboratory.
The Precautionary Principle in Chemical Disposal
This compound is a synthetic intermediate used in biochemical research.[1][2] While it is not broadly classified as an acutely hazardous substance under major regulatory frameworks like the SARA Title III, Section 302, a conservative approach to its disposal is paramount.[3] In the absence of comprehensive toxicological data for every laboratory chemical, the "precautionary principle" should be adopted. This principle dictates that we treat substances as potentially hazardous, ensuring the highest level of safety for personnel and the environment. Therefore, this compound waste must be managed through your institution's formal hazardous waste disposal program.
Hazard Assessment and Personal Protective Equipment (PPE)
Before handling any chemical for disposal, a thorough understanding of its potential hazards is essential. This compound is a water-soluble, white to pale beige crystalline solid.[4] Safety Data Sheets (SDS) for structurally similar compounds, such as other homoserine lactones and their derivatives, indicate risks of skin irritation, serious eye irritation/damage, and potential respiratory irritation.[3][5]
Based on this, the following minimum PPE must be worn when handling this compound for disposal:
| PPE Item | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or splash goggles. | Protects eyes from accidental splashes of solutions or contact with airborne powder.[3] |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents direct skin contact, which can cause irritation.[6] |
| Protective Clothing | Standard laboratory coat. | Protects skin and personal clothing from contamination.[6] |
| Respiratory Protection | Use in a well-ventilated area or fume hood. | Recommended when handling the solid powder to avoid inhalation of dust particles.[5] |
Step-by-Step Disposal Protocol
The fundamental rule of chemical disposal is that no chemical waste should be discharged into the sanitary sewer system unless explicitly permitted by institutional and local regulations. [6][7] this compound, being an organic compound, falls under the category of chemical waste that must be collected and managed by your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[3][8]
Workflow for Waste Segregation and Disposal
Caption: Waste Disposal Decision Workflow for this compound.
Protocol Details:
-
Waste Segregation : Do not mix this compound waste with other waste streams like halogenated solvents unless compatibility is confirmed.[9][10]
-
Solid Waste : Collect unused or expired solid this compound, along with any contaminated disposable labware (e.g., weigh boats, pipette tips, gloves), into a designated solid chemical waste container.[9][11]
-
Aqueous Waste : Collect solutions containing this compound into a separate, designated aqueous waste container. Since the compound is a hydrochloride salt and not halogenated, this can typically be placed in a "non-halogenated organic" or "aqueous" waste stream, but always follow your institution's specific guidelines.[10][12]
-
-
Container Selection : Use containers that are chemically compatible (High-Density Polyethylene - HDPE or glass are generally suitable), in good condition, and have a tightly sealing cap.[8][9] Reusing an empty reagent bottle is acceptable provided the original label is completely defaced and the new waste label is applied.[8]
-
Labeling : All waste containers must be clearly and accurately labeled.[13] The label should include:
-
Storage and Disposal : Store sealed waste containers in a designated satellite accumulation area within your lab, preferably in secondary containment to prevent spills.[13] Do not overfill containers; leave at least 10% headspace. Once the container is full or reaches the accumulation time limit set by your institution, arrange for pickup through your EHS department.[9][11]
Decontamination and Spill Management
Proper decontamination and spill response are critical components of the chemical lifecycle.
Decontamination of Reusable Labware
-
Initial Rinse : Perform a "pre-rinse" on contaminated glassware using a suitable solvent like ethanol or acetone to dissolve any remaining residue.[9]
-
Collect Rinse : This initial solvent rinse must be collected as hazardous chemical waste and added to the appropriate waste container.[9][13]
-
Standard Washing : After the initial solvent rinse, the glassware can be washed using standard procedures with soap and water.
Spill Management Protocol
For small spills of solid this compound:
-
Ensure Safety : Restrict access to the spill area and ensure you are wearing the appropriate PPE.[6]
-
Absorb/Contain : Gently cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad to prevent the powder from becoming airborne.[6]
-
Collect : Carefully sweep or scoop the absorbed material and place it into your designated solid hazardous waste container.[9]
-
Clean : Wipe the spill area with a cloth dampened with a solvent (like ethanol), followed by soap and water. All cleaning materials (wipes, gloves) must also be disposed of as solid hazardous waste.[9]
For large spills, evacuate the area immediately and contact your institution's EHS department or emergency response team.[6]
By adhering to these scientifically grounded procedures, you ensure the safe handling and disposal of this compound, upholding your responsibility to your colleagues, your institution, and the environment.
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A Senior Application Scientist's Guide to Handling D-Homoserine Lactone Hydrochloride: From Risk Assessment to Disposal
As researchers and drug development professionals, our work with novel chemical entities like D-Homoserine Lactone hydrochloride is foundational to discovery. This compound, an enantiomer of the more commonly studied L-Homoserine lactone, is a key molecule in the field of quorum sensing, the intricate communication system used by bacteria.[1][2][3] Understanding and manipulating these pathways holds immense therapeutic potential. However, scientific advancement must be built upon an unwavering foundation of safety.
This guide provides essential, field-tested safety and logistical information for handling this compound. It moves beyond a simple checklist to explain the causality behind each safety protocol, empowering you to work confidently and securely.
Hazard Identification: What Are We Dealing With?
| Hazard Classification | Description | Supporting Evidence |
| Skin Irritation | May cause skin irritation upon direct contact. Prolonged or repeated exposure could lead to dermatitis.[5][6] | GHS classification for the L-enantiomer (CAS 2185-03-7) is Skin Irritation (Category 2).[5] |
| Serious Eye Irritation | Poses a risk of serious eye irritation or damage.[5][7] Fine powders can be particularly hazardous to the eyes. | GHS classification for the L-enantiomer is Serious Eye Irritation (Category 2).[5] An SDS for a similar compound, δ-Valerolactone, lists "Causes serious eye damage" as a primary hazard.[7] |
| Respiratory Irritation | Inhalation of the powder may cause respiratory tract irritation.[5][6] | The L-enantiomer is classified as a potential respiratory tract irritant.[5] General best practices for chemical powders emphasize avoiding dust inhalation.[8] |
| Unknown Toxicity | As a research chemical, the full toxicological profile is not known. All new or poorly characterized substances should be treated as potentially toxic. | Prudent laboratory practices dictate treating all substances of unknown toxicity with a high degree of caution.[9] |
The Hierarchy of Controls: A Multi-Layered Safety Approach
Personal Protective Equipment (PPE) is the final, and crucial, line of defense. It should always be used in conjunction with engineering and administrative controls.
-
Engineering Controls: These are the most effective measures as they physically isolate the hazard. The primary engineering control for this compound is a certified chemical fume hood . All handling of the solid, especially weighing, must be performed inside a fume hood to prevent inhalation of airborne particles.[8][10]
-
Administrative Controls: These are the procedures and work practices you follow. This includes proper training, clear labeling of all containers, and restricting access to handling areas.[10][11]
-
Personal Protective Equipment (PPE): This is the equipment you wear to protect yourself. The specific PPE required depends on the scale of the operation.
Personal Protective Equipment (PPE): Your Last Line of Defense
The selection of PPE is dictated by a risk assessment of the specific procedure being performed. Below are the recommended levels of protection for handling this compound.
| Activity | Eye & Face Protection | Hand Protection | Respiratory Protection | Body Protection |
| Handling Small Quantities (e.g., <1 gram, weighing, solution prep) | Safety glasses with side shields or chemical splash goggles.[4][9] | Standard nitrile laboratory gloves.[4] | An N95-rated dust mask or equivalent is recommended to prevent inhalation of fine powder.[4] | A standard laboratory coat.[4] |
| Handling Large Quantities (e.g., >1 gram) | Chemical splash goggles and a face shield.[4] | Chemical-resistant nitrile gloves. Double-gloving is recommended.[4] | A half-mask respirator with an organic vapor/particulate cartridge.[4] | A chemical-resistant lab coat or apron worn over a standard lab coat.[4] |
| Emergency Spill Response | Chemical splash goggles and a face shield.[4] | Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or thicker nitrile).[4] | A full-face respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA) may be required depending on spill size and ventilation.[4] | A chemical-resistant suit or coveralls.[4] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely weighing this compound and preparing a stock solution.
Objective: To accurately weigh 10 mg of this compound and dissolve it in a solvent to create a stock solution.
A. Preparation (Inside the Lab, Outside the Fume Hood)
-
Review the SDS: Although a specific one is unavailable, review the SDS for the L-enantiomer and this guide.[5]
-
Assemble Materials: Gather all necessary glassware, spatulas, solvent, and vortex mixer.
-
Prepare Labels: Clearly label the final container for your stock solution with the chemical name, concentration, solvent, date, and your initials.[11]
-
Don Initial PPE: Put on your laboratory coat and safety glasses.
B. Execution (Inside the Chemical Fume Hood)
-
Don Additional PPE: Put on your nitrile gloves and N95 respirator.
-
Set Up Workspace: Place absorbent bench paper on the fume hood surface to contain any minor spills.[8] Place an analytical balance inside the hood. Use an anti-static weigh boat to minimize powder dispersal.[8]
-
Weigh the Compound:
-
Tare the balance with the weigh boat.
-
Carefully use a clean spatula to transfer the this compound powder to the weigh boat.
-
Keep the primary container closed as much as possible.[8]
-
Once the target weight is achieved, securely close the primary container.
-
-
Prepare the Solution:
-
Carefully add the weighed powder to your pre-labeled vial.
-
Using a pipette, add the required volume of solvent (e.g., DMSO or water) to the vial.[2] Note: Do not use ethanol or methanol, as they may open the lactone ring.[2]
-
Secure the cap on the vial and vortex until the solid is completely dissolved.
-
C. Post-Handling and Cleanup
-
Decontaminate: Wipe down the spatula, the balance, and the fume hood work surface with an appropriate cleaning agent.
-
Dispose of Waste:
-
Place the used weigh boat, bench paper, and any contaminated pipette tips into a designated solid hazardous waste container.
-
If gloves are contaminated, dispose of them in the same container.
-
-
Doff PPE: Remove PPE in the correct order to avoid self-contamination: gloves first, followed by the lab coat.
-
Wash Hands: Immediately wash your hands thoroughly with soap and water, even after wearing gloves.[4][11]
Caption: Workflow for Safely Handling this compound.
Emergency Procedures: Be Prepared
Accidents are rare when proper procedures are followed, but preparedness is non-negotiable.[9]
-
Skin Contact: Immediately remove contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops.[7]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[5] Seek immediate medical attention from an ophthalmologist.[7]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and have the person drink one or two glasses of water. Seek immediate medical attention.[4][6]
-
Spill: Evacuate the immediate area. Wearing the appropriate emergency PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).[4] Scoop the material into a sealed, labeled container for hazardous waste disposal. For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[4]
Disposal Plan: Responsible Stewardship
All waste containing this compound, including empty primary containers, contaminated consumables (gloves, weigh boats, pipette tips), and absorbent material from spills, must be treated as hazardous chemical waste.[4]
-
Solid Waste: Collect in a clearly labeled, sealed container designated for solid chemical waste.
-
Liquid Waste: Collect in a labeled, sealed, and compatible liquid waste container.
-
Do not mix with other waste streams unless compatibility is confirmed.[10]
-
Follow all local and institutional regulations for hazardous waste disposal.
By integrating these safety protocols into your workflow, you ensure not only your personal safety but also the integrity of your research. A culture of safety is a cornerstone of scientific excellence.
References
- BenchChem. (n.d.). Personal protective equipment for handling N-(3-oxohexanoyl)-L-homoserine lactone.
- University of California, Berkeley - Environment, Health & Safety. (n.d.). Weighing Hazardous Powders in the Laboratory.
- Cayman Chemical. (n.d.). D-Homoserine lactone (D-HSL, CAS Number: 51744-82-2).
- PubChem - National Institutes of Health. (n.d.). This compound.
- GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals.
- Sigma-Aldrich. (2024, September 6). Safety Data Sheet - delta-Valerolactone.
- ChemScene. (n.d.). This compound.
- SDS Management Software. (2025, October 7). Safety Rules in Chemical Laboratories: A Practical Guide.
- Lab Manager. (n.d.). Chemical Safety in Laboratories: Best Practices for Handling and Storage.
- National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- Greenbook.net. (n.d.). Material Safety Data Sheet.
- Combi-Blocks. (2023, January 2). Safety Data Sheet - L-Homoserine lactone hydrochloride.
- Biorisk Management. (n.d.). Personal Protective Equipment (PPE).
- ChemicalBook. (n.d.). L-Homoserine lactone hydrochloride CAS#: 2185-03-7.
- Cayman Chemical. (n.d.). L-Homoserine lactone (hydrochloride) (CAS 2185-03-7).
- AdipoGen Life Sciences. (n.d.). L-Homoserine lactone hydrochloride | CAS 2185-03-7.
- Huang, J. J., Han, J. I., Zhang, L. H., & Leadbetter, J. R. (2003). Utilization of Acyl-Homoserine Lactone Quorum Signals for Growth by a Soil Pseudomonad and Pseudomonas aeruginosa PAO1. Applied and Environmental Microbiology, 69(10), 5941–5949.
- MDPI. (2022). Short Synthesis of Structurally Diverse N-Acylhomoserine Lactone Analogs and Discovery of Novel Quorum Quenchers Against Gram-Negative Pathogens. International Journal of Molecular Sciences, 23(4), 2098.
- Simson Pharma Limited. (n.d.). This compound | CAS No- 104347-13-9.
- Wikipedia. (n.d.). N-Acyl homoserine lactone.
Sources
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- 2. adipogen.com [adipogen.com]
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- 4. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
